1-Chloro-4-(methylthio)-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-methylsulfanyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLRXTNPCRROEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061615 | |
| Record name | 1-Chloro-4-(methylthio)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-36-6 | |
| Record name | 1-Chloro-4-(methylthio)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-(methylthio)-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-4-(methylthio)-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-4-(methylthio)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-(methylthio)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Chloro-4-(methylthio)-2-nitrobenzene for Advanced Synthesis
Executive Summary
This technical guide provides a comprehensive scientific overview of 1-Chloro-4-(methylthio)-2-nitrobenzene (CAS No. 1199-36-6), a versatile chemical intermediate with significant potential in pharmaceutical development, agrochemicals, and material science.[1] The unique arrangement of its functional groups—a chloro leaving group, a sulfide moiety, and an activating nitro group—makes it a highly valuable scaffold for complex organic synthesis. This document details the compound's physicochemical properties, outlines a robust synthesis and purification workflow, delves into its chemical reactivity and mechanistic principles, and discusses its applications and analytical characterization. Adhering to the highest standards of scientific integrity, this guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's capabilities in their work.
Chemical Identification and Properties
Nomenclature and Identifiers
-
Systematic IUPAC Name : 1-chloro-4-(methylsulfanyl)-2-nitrobenzene[2]
-
Common Synonyms : Methyl(4-chloro-3-nitrophenyl) sulfide, 4-Chloro-3-nitrophenyl methyl sulfide, 2-Nitro-4-chlorothioanisole[2]
-
Molecular Formula : C₇H₆ClNO₂S[2]
-
SMILES : CSC1=CC(=C(C=C1)Cl)[O-][2]
-
InChI Key : UFLRXTNPCRROEB-UHFFFAOYSA-N[2]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below, providing essential data for experimental design and process safety.
| Property | Value | Source(s) |
| Molecular Weight | 203.65 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 70-72 °C | LookChem |
| Boiling Point | 297 °C at 760 mmHg | LookChem |
| Density | 1.41 g/cm³ | LookChem |
| Flash Point | 133.4 °C | LookChem |
| Refractive Index | 1.616 | LookChem |
| LogP | 3.05 | [1] |
Synthesis and Purification Workflow
Mechanistic Rationale: Electrophilic Aromatic Substitution
The most direct and logical synthesis route to this compound is the electrophilic aromatic substitution (EAS) nitration of 4-chlorothioanisole. The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[4] The directing effects of the substituents on the 4-chlorothioanisole ring govern the regioselectivity.
-
-SCH₃ (methylthio) group : An ortho-, para-director and activating group.
-
-Cl (chloro) group : An ortho-, para-director and deactivating group.
Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. The position ortho to the methylthio group (C2) and meta to the chloro group is sterically accessible and electronically activated, making it the primary site of nitration.
Proposed Synthesis Protocol: Nitration of 4-Chlorothioanisole
This protocol is based on established methods for the nitration of substituted benzenes.[5][6]
Step 1: Preparation of Nitrating Mixture
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid (H₂SO₄).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 15 mL of concentrated nitric acid (HNO₃) dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. This mixture generates the active electrophile, the nitronium ion (NO₂⁺).[4]
Step 2: Nitration Reaction
-
Dissolve 20g of 4-chlorothioanisole in 40 mL of concentrated sulfuric acid in a separate beaker, cooling as necessary.
-
Add the 4-chlorothioanisole solution to the dropping funnel.
-
Add the solution dropwise to the cold nitrating mixture over 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.
Step 3: Work-up and Isolation
-
Carefully pour the reaction mixture onto 500g of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.
-
Wash the cake with a cold 5% sodium bicarbonate solution to neutralize any remaining trace acids, followed by a final wash with cold water.[7]
Purification: Recrystallization
The crude product can be effectively purified by recrystallization to yield a high-purity solid.
Step 1: Solvent Selection
-
Based on the polarity of related nitroaromatic compounds, a mixed solvent system is often effective. Common choices include ethanol/water, hexane/acetone, or isopropanol.[8][9] Ethanol is a good starting point.
Step 2: Recrystallization Procedure
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper (hot gravity filtration).
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.
Workflow Visualization
Caption: Synthesis and purification workflow for this compound.
Chemical Reactivity for Drug Development
Nucleophilic Aromatic Substitution (NAS): The Key to Derivatization
The primary utility of this compound in medicinal chemistry stems from its high reactivity towards nucleophilic aromatic substitution (NAS). The chlorine atom is an excellent leaving group in this context due to the powerful electron-withdrawing nature of the nitro group located ortho to it. This -NO₂ group strongly stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, dramatically lowering the activation energy of the substitution reaction. The meta-position of the nitro group relative to the chlorine would not allow for this resonance stabilization, rendering such an isomer far less reactive.[10]
This reactivity allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) at the C1 position, enabling the construction of diverse molecular libraries for drug discovery.
Mechanistic Insight into NAS Reactivity
The addition-elimination mechanism for NAS is depicted below. The stability of the Meisenheimer complex is the determining factor for the reaction's feasibility.
Caption: The nitro group stabilizes the Meisenheimer complex, facilitating NAS.
Other Potential Transformations
-
Nitro Group Reduction : The nitro group can be readily reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 2-amino-4-chloro-thioanisole, a valuable building block for synthesizing heterocycles like benzimidazoles or quinazolines.
-
Sulfide Oxidation : The methylthio group can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using agents like m-CPBA or H₂O₂. This modification alters the electronic properties and steric profile of the molecule, providing another avenue for derivatization.
Applications in Medicinal Chemistry & Advanced Materials
While specific drug candidates containing the exact this compound scaffold are not widely published, its constituent parts and close analogs are prevalent in medicinal chemistry and materials science.
-
Scaffold for Bioactive Molecules : The related compound, 4-chloro-3-nitroaniline, is used to synthesize Schiff bases which have been studied for antibacterial, antimalarial, and anticancer properties.[11] This demonstrates the utility of the 4-chloro-3-nitroaryl moiety as a foundational structure for biologically active agents.
-
Intermediate for Agrochemicals and Dyes : Chloronitrobenzene derivatives are fundamental precursors in the industrial synthesis of pesticides, herbicides, and dyes.[12] The reactivity of the chloro and nitro groups allows for the attachment of various chromophores or toxophores.
-
Precursor for Advanced Materials : The sulfone analog, 4-Chloro-3-nitrophenyl methyl sulfone, is used in the development of specialty polymers and resins, contributing to materials with enhanced thermal and chemical resistance.[1]
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reliable method for analyzing the purity of this compound and monitoring reaction progress is reverse-phase HPLC.[3]
-
Method : Reverse Phase (RP) HPLC[3]
-
Column : C18 (Octadecylsilane)[1]
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid (for MS compatibility).[3]
-
Detection : UV detection is suitable for nitroaromatic compounds.[8]
Spectroscopic Profile (Predicted)
No publicly available spectra for this specific compound were identified. However, a predictive analysis based on its structure and data from analogs is provided.
-
¹H NMR : Three aromatic protons are expected in the aromatic region (δ 7.0-8.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet corresponding to the three methyl protons (-SCH₃) would appear upfield (δ 2.4-2.6 ppm).
-
¹³C NMR : Seven distinct carbon signals are expected. The carbon bearing the nitro group would be significantly downfield, while the methyl carbon would be upfield.
-
IR Spectroscopy : Characteristic peaks would include strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1530 and ~1350 cm⁻¹), C-Cl stretching (~1090 cm⁻¹), and C-S stretching (~700 cm⁻¹).
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Safety, Handling, and Disposal
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following information is based on data for the structurally similar and hazardous compound 1-Chloro-4-nitrobenzene (CAS 100-00-5) and should be used as a precautionary guide.
Hazard Assessment
Based on its analog, this compound should be treated as a hazardous substance.
-
GHS Hazard Statements (Predicted) :
Recommended Handling Procedures
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection : Wear a lab coat, long pants, and closed-toe shoes.
-
-
Hygiene Measures : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]
First Aid and Emergency Procedures
-
If Inhaled : Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact : Immediately take off all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
If Swallowed : Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[7]
Disposal Guidelines
Dispose of contents and container in accordance with local, regional, national, and international regulations. The material should be handled as hazardous waste and disposed of at an approved waste disposal plant. Avoid release to the environment.
References
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- Preparation & Puification of Nitrobenzene. FranklyChemistry via YouTube. (2013-02-04). [Link]
- Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).
- Preparation & Puification of Nitrobenzene. FranklyChemistry via YouTube. (2013-02-04). [Link]
- Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous KOH... Filo. (2025-10-04). [Link]
- 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. (2019-01-17). [Link]
- Preparation of Nitrobenzene (Nitration of benzene).
- Nitration of Substituted Aromatic Rings and Rate Analysis. Vanderbilt University. [Link]
- Go-to recrystallization solvent mixtures. Reddit r/Chempros. (2023-02-19). [Link]
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. (2012-03-19). [Link]
- Recrystallization Technique for Organic Chemistry. JoVE via YouTube. (2020-09-06). [Link]
- Recrystallization - Single Solvent. University of Calgary. [Link]
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018-04-30). [Link]
- EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. California Office of Environmental Health Hazard Assessment. (1999-11-01). [Link]
- This compound. SIELC Technologies. (2018-02-16). [Link]
- This compound. PubChemLite. [Link]
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018-04-30). [Link]
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
- Novel Schiff base... and Mixed Ligand Complexes...
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. watson-int.com [watson-int.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
physicochemical properties of 1-Chloro-4-(methylthio)-2-nitrobenzene
An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-4-(methylthio)-2-nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and safety considerations for this compound (CAS No. 1199-36-6). As a key intermediate in the synthesis of pharmaceuticals, dyes, and pigments, a thorough understanding of its characteristics is essential for researchers, chemists, and professionals in drug development and chemical manufacturing.[1] This document consolidates critical data on its chemical identity, physical properties, spectroscopic profile, stability, and handling protocols, offering field-proven insights and detailed experimental procedures.
Chemical Identity and Structure
This compound is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom, a methylthio group, and a nitro group.
-
IUPAC Name: this compound
-
Synonyms: Methyl(4-chloro-3-nitrophenyl) sulfide, 1-chloro-4-(methylsulfanyl)-2-nitrobenzene, (4-Chloro-3-nitrophenyl)(methyl)sulfane, Benzene, 1-chloro-4-(methylthio)-2-nitro-[1][2][3]
Molecular Structure:
Caption: 2D structure of this compound.
Summary of Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 203.65 g/mol | [1][2][4] |
| Appearance | Data not available; typically a solid at STP | |
| Melting Point | 70-72 °C | [1] |
| Boiling Point | 297 °C at 760 mmHg | [1][2] |
| Density | 1.41 g/cm³ | [1][2] |
| Flash Point | 133.4 °C | [1][2] |
| Vapor Pressure | 0.00246 mmHg at 25 °C | [1][2] |
| Refractive Index | 1.616 | [1][2] |
| Solubility | Data not specified, but related compounds are generally insoluble in water. | [5] |
Detailed Physicochemical Analysis
Physical State and Appearance
While explicit descriptions are not widely available, given its melting point of 70-72 °C, this compound exists as a solid at standard temperature and pressure.[1] Chlorinated nitroaromatic compounds are often crystalline solids, typically with a yellow hue.
Thermal Properties
-
Melting Point: The sharp melting range of 70-72 °C suggests a relatively pure crystalline solid.[1] This property is critical for quality control, identification, and determining appropriate storage conditions.
-
Boiling Point: A high boiling point of 297 °C indicates low volatility and strong intermolecular forces.[1][2] Distillation would require vacuum conditions to prevent thermal decomposition, a common risk for nitroaromatic compounds.
-
Flash Point: The flash point of 133.4 °C is the lowest temperature at which vapors will ignite with a spark.[1][2] This value classifies it as a combustible liquid only at elevated temperatures, but appropriate fire safety measures are still necessary.
Solubility
Specific solubility data is not provided in the search results. However, based on the structure—a largely nonpolar aromatic ring with polar nitro and chloro groups—it is expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, acetone, and ethyl acetate. This characteristic is fundamental for its use in organic synthesis, dictating solvent choices for reactions and purification processes like recrystallization.
Spectroscopic and Analytical Data
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the methylthio group. A singlet corresponding to the three protons of the methylthio group (S-CH₃) would also be prominent.
-
¹³C NMR: The carbon NMR would display seven unique signals: six for the aromatic carbons and one for the methyl carbon of the methylthio group. The carbon atoms attached to the nitro and chloro groups would be significantly shifted.
-
Infrared (IR) Spectroscopy: Key IR absorption bands would confirm the presence of its functional groups. Strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹, respectively, are characteristic of the nitro (NO₂) group. C-Cl stretching would appear in the 800-600 cm⁻¹ region, and C-S stretching would be observed as a weaker band.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Chromatographic Analysis
This compound can be effectively analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC).[3] A typical method involves a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid for improved peak shape.[3] This technique is crucial for assessing purity, monitoring reaction progress, and isolating impurities.
Experimental Protocol: Melting Point Determination
This protocol describes the determination of the melting point using the capillary method, a standard and reliable technique for crystalline organic solids.
Causality: The choice of a slow, controlled heating rate near the expected melting point is paramount. A rapid temperature ramp can lead to thermal lag, where the sample's temperature does not equilibrate with the heating block, resulting in an artificially wide and inaccurate melting range.
Self-Validation: The protocol incorporates the use of a certified standard with a known melting point. This step validates the instrument's calibration and the operator's technique, ensuring the trustworthiness of the measurement.
Methodology:
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Calibration Check (Validation): Run a melting point determination on a standard compound with a known melting point close to 71 °C (e.g., Benzoic Acid, M.P. 122 °C, for a broader check, or a more specific standard if available). The result should be within ±1 °C of the certified value.
-
Rapid Heating: Set the apparatus to heat rapidly to about 10-15 °C below the expected melting point (approx. 60 °C).
-
Controlled Heating: Reduce the heating rate to 1-2 °C per minute. This slow rate ensures thermal equilibrium.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts completely.
-
-
Reporting: Report the melting point as the range T₁ – T₂.
Caption: Workflow for Melting Point Determination by Capillary Method.
Reactivity and Stability
-
Stability: Like many nitroaromatic compounds, it is stable under normal storage conditions, which should be a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[5][6]
-
Reactivity: The molecule possesses several reactive sites. The nitro group can be reduced to an amine, a common transformation in the synthesis of dyes and pharmaceuticals. The chlorine atom on the aromatic ring is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]
Safety and Handling
This compound is known to be an irritant and potentially toxic.[1] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[6][7][8] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[7][9] Do not eat, drink, or smoke in the handling area.[6][9] Wash hands thoroughly after handling.[6][9]
-
First Aid Measures:
-
Toxicity: This class of compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6][9]
Applications and Significance
The primary significance of this compound lies in its role as a versatile chemical intermediate.[1][4]
-
Pharmaceutical Synthesis: Its structure serves as a building block for more complex molecules in drug discovery and development.[1]
-
Dye and Pigment Industry: The reactive functional groups facilitate the synthesis of a variety of colorants.[1]
Conclusion
This compound is a well-defined crystalline solid with distinct thermal and physical properties. Its utility as a chemical intermediate is underpinned by the reactivity of its chloro, methylthio, and nitro functional groups. A comprehensive understanding of its physicochemical properties, supported by robust analytical methods and stringent safety protocols, is essential for its safe and effective application in research and industry.
References
- This compound. (n.d.). LookChem.
- 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. (2016, May 19). Loba Chemie.
- 1-chloro-2-nitrobenzene. (n.d.). Sdfine.
- 1-chloro-4-methyl-2-nitrobenzene. (2025, May 20). Chemical Synthesis Database.
- Saeed, A., & Simpson, J. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate.
- This compound. (2018, February 16). SIELC Technologies.
- 1-Chloro-2-(methoxymethyl)-4-nitrobenzene. (n.d.). PubChem.
- This compound. (n.d.). PubChemLite.
- 1-chloro-4-nitrobenzene. (n.d.). Stenutz.
- Saeed, A., & Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.
- Saeed, A., & Simpson, J. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate.
- 1-Chloro-4-nitrobenzene. (n.d.). PubChem.
- Benzene, 1-chloro-4-nitro-. (n.d.). NIST WebBook.
- Various Authors. (2018, February 8). Which compound is more stable between 1 chloro 4 nitro benzene and 1 chloro 4 methyl benzene?. Quora.
- 1-Chloro-2-nitrobenzene CAS: 88-73-3. (2001, September 14). OECD Existing Chemicals Database.
- Saeed, A., & Simpson, J. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Semantic Scholar.
- This compound CAS 1199-36-6. (n.d.). Watson International.
- 1-Chloro-4-nitro-benzene - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
- 1-Chloro-4-(chloromethyl)-2-nitrobenzene. (n.d.). PubChem.
- Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).... (n.d.). ResearchGate.
- 1-Chloro-2-methyl-3-nitrobenzene. (n.d.). PubMed Central (PMC).
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 1199-36-6 [chemnet.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. watson-int.com [watson-int.com]
- 5. 1-Chloro-4-methoxy-2-nitrobenzene(10298-80-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. westliberty.edu [westliberty.edu]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
reactivity of the methylthio group in 1-Chloro-4-(methylthio)-2-nitrobenzene
An In-depth Technical Guide to the Reactivity and Synthetic Utility of 1-Chloro-4-(methylthio)-2-nitrobenzene
Introduction: A Versatile Scaffold in Modern Synthesis
This compound is a multifunctional aromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of high-value chemicals, including pharmaceuticals, dyes, and pigments.[1][2] Its molecular architecture, featuring a chloro leaving group, an oxidizable methylthio moiety, and a strongly electron-withdrawing nitro group, provides a rich landscape for chemical transformations. The strategic placement of these functional groups dictates a predictable yet versatile reactivity profile, making it a valuable building block for drug development professionals and research scientists.
The chloro and nitro groups ortho to each other create a classic electron-deficient aromatic system, highly activated towards nucleophilic aromatic substitution (SNAr).[3][4] Concurrently, the sulfur atom of the methylthio group is a nucleophilic center, readily susceptible to oxidation. This guide provides an in-depth exploration of the core reactivity of the methylthio group and the synergistic interplay of the functional groups that enable its broad synthetic applications. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and discuss the causal factors that govern reaction outcomes, thereby offering a comprehensive resource for leveraging this scaffold in complex molecular design.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1199-36-6 | [1] |
| Molecular Formula | C₇H₆ClNO₂S | [1] |
| Molecular Weight | 203.65 g/mol | [1] |
| Melting Point | 70-72 °C | [1] |
| Appearance | Yellowish solid | [1] |
Section 1: Oxidation of the Methylthio Group: A Gateway to Sulfoxides and Sulfones
The transformation of the methylthio group into its higher oxidation states—sulfoxide and sulfone—is arguably its most significant and widely exploited reactivity. This oxidation fundamentally alters the electronic properties of the substituent, converting the electron-donating methylthio group (-SCH₃) into the powerfully electron-withdrawing methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups. This modulation has profound implications for the reactivity of the aromatic ring and the biological activity of the resulting molecules.[5]
Mechanistic Principles: The Controlled Addition of Oxygen
The oxidation of sulfides proceeds stepwise. The first oxidation converts the sulfide to a sulfoxide. Further oxidation of the sulfoxide yields the corresponding sulfone. The key to synthetic utility lies in controlling this process to selectively isolate either the sulfoxide or the sulfone. This control is achieved through the careful selection of the oxidizing agent and precise management of reaction conditions, such as temperature and stoichiometry.
-
For Sulfoxide Synthesis : Milder oxidants or a stoichiometric amount of a stronger oxidant at low temperatures are typically employed to prevent over-oxidation to the sulfone. Sodium metaperiodate (NaIO₄) is a classic choice for this transformation due to its high chemoselectivity.[6]
-
For Sulfone Synthesis : More powerful oxidizing agents, an excess of the oxidant, or the use of a catalyst is required to drive the reaction to completion. A common and effective system involves using hydrogen peroxide (H₂O₂) in the presence of a catalyst like sodium tungstate (Na₂WO₄·2H₂O).[5]
Protocol 1: Selective Oxidation to 1-Chloro-4-(methylsulfinyl)-2-nitrobenzene (Sulfoxide)
This protocol is designed for high selectivity, minimizing the formation of the sulfone byproduct. The choice of sodium metaperiodate in an aqueous medium at low temperature is critical for this control.
Experimental Workflow
Sources
- 1. lookchem.com [lookchem.com]
- 2. watson-int.com [watson-int.com]
- 3. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 4. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 5. Synthesis and Crystal Structure of Novel Sulfone Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
literature review of 1-Chloro-4-(methylthio)-2-nitrobenzene synthesis
An In-depth Technical Guide on the Synthesis of 1-Chloro-4-(methylthio)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chemical intermediate, finding extensive application in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds.[1][2] Its molecular architecture, featuring a reactive chlorine atom activated by an ortho-nitro group and a para-methylthio substituent, makes it a versatile building block for complex molecular design. This guide provides a detailed exploration of the core synthetic methodologies for its preparation, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the primary routes. The content is structured to offer both theoretical understanding and practical, field-proven insights for laboratory and industrial-scale synthesis.
Introduction: Significance and Physicochemical Profile
This compound (CAS No. 1199-36-6) is a nitrobenzene derivative whose strategic importance lies in its functional group arrangement.[1] The electron-withdrawing nitro group significantly activates the chlorine atom at the C1 position towards nucleophilic aromatic substitution (SNAr), while the methylthio group offers a site for further chemical modification, such as oxidation to sulfoxide or sulfone moieties. This trifunctional nature is highly valued in drug development, where the molecule serves as a scaffold for constructing various therapeutic agents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1199-36-6 | [1] |
| Molecular Formula | C₇H₆ClNO₂S | [3] |
| Molecular Weight | 203.65 g/mol | [3] |
| Appearance | Yellow solid | [4] |
| Melting Point | 70-72 °C | [1] |
| Boiling Point | 297 °C at 760 mmHg | [1] |
| Density | 1.41 g/cm³ | [1] |
Core Synthetic Strategies
Two primary and logically sound strategies dominate the synthesis of this compound. The choice between them often depends on the availability of starting materials, desired purity, and scalability.
Method 1: Nucleophilic Aromatic Substitution (SNAr) of 1,2-Dichloro-4-nitrobenzene
This is arguably the most direct route to the target compound. The strategy leverages the foundational principles of nucleophilic aromatic substitution, a cornerstone of aromatic chemistry.
Causality and Mechanistic Rationale: The SNAr mechanism is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group on the aromatic ring.[5] In the substrate, 1,2-dichloro-4-nitrobenzene, the nitro (-NO₂) group at C4 is a powerful EWG. It activates both chlorine atoms towards nucleophilic attack but exerts a much stronger activating effect on the chlorine at the C1 position (para) than the one at C2 (meta).[5][6] This is because the negative charge of the intermediate Meisenheimer complex, formed upon nucleophilic attack at C1, can be delocalized onto the nitro group through resonance, providing significant stabilization. Attack at the C2 position does not allow for this direct resonance stabilization, making the para-substitution pathway overwhelmingly favorable.[6] The incoming nucleophile, sodium thiomethoxide (NaSMe), displaces the more labile para-chloride to yield the desired product.
Workflow for SNAr Synthesis
Caption: SNAr synthesis workflow.
Detailed Experimental Protocol:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1,2-dichloro-4-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or methanol.
-
Nucleophile Addition: Prepare a solution of sodium thiomethoxide (1.0-1.1 eq) in methanol. Add this solution dropwise to the flask at room temperature. An exothermic reaction may be observed.
-
Reaction: Maintain the reaction temperature between 25-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[7]
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water. The crude product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound as a yellow crystalline solid.
Method 2: Two-Step Synthesis via Electrophilic Chlorination
This alternative strategy involves the initial synthesis of an intermediate, 4-(methylthio)nitrobenzene (also known as 4-nitrothioanisole), followed by regioselective electrophilic chlorination.
Causality and Mechanistic Rationale:
-
Step A: Synthesis of 4-(Methylthio)nitrobenzene: This intermediate is typically prepared from 4-nitrochlorobenzene.[4] The chlorine atom in this starting material is highly activated towards nucleophilic substitution by the para-nitro group. Reaction with a sulfur nucleophile, such as sodium disulfide followed by methylation, effectively replaces the chlorine with a methylthio group.[8]
-
Step B: Electrophilic Chlorination: The subsequent chlorination of 4-(methylthio)nitrobenzene is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the two existing substituents. The methylthio (-SMe) group is an activating, ortho,para-director, while the nitro (-NO₂) group is a deactivating, meta-director.[9] The incoming electrophile (Cl⁺) will be directed to the positions that are ortho to the -SMe group (C1 and C3) and meta to the -NO₂ group (C1 and C5). The C1 position is doubly favored, being both ortho to the activating -SMe group and meta to the deactivating -NO₂ group, making it the primary site of chlorination.
Reaction Pathway for Two-Step Synthesis
Caption: Two-step synthesis pathway.
Detailed Experimental Protocol:
-
Step A: Synthesis of 4-(Methylthio)nitrobenzene [8]
-
Combine 4-nitrochlorobenzene (1.0 eq) and methanol in a reaction vessel and warm to approximately 50 °C.
-
In a separate vessel, prepare a solution of sodium disulfide (Na₂S₂) by reacting sodium sulfide (Na₂S·9H₂O) with elemental sulfur in methanol.
-
Add the hot sodium disulfide solution to the 4-nitrochlorobenzene solution and reflux for 2-3 hours.
-
Cool the mixture and add a solution of sodium hydroxide and a methylating agent such as methyl chloride or dimethyl sulfate.
-
Stir until the methylation is complete (monitor by TLC).
-
Isolate the crude 4-(methylthio)nitrobenzene by precipitation in water, followed by filtration.
-
-
Step B: Electrophilic Chlorination
-
Dissolve the 4-(methylthio)nitrobenzene from Step A in a suitable inert solvent like dichloromethane or carbon tetrachloride.
-
Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) chloride (FeCl₃).
-
Bubble chlorine gas (Cl₂) through the solution at a controlled rate, maintaining the temperature between 0-10 °C. Alternatively, use a reagent like N-chlorosuccinimide (NCS).
-
Monitor the reaction closely to avoid over-chlorination.
-
Upon completion, quench the reaction by washing with an aqueous solution of sodium bisulfite to remove excess chlorine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization to obtain the final product.
-
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Synthesis Methodologies
| Parameter | Method 1: SNAr | Method 2: Electrophilic Chlorination |
| Starting Material | 1,2-Dichloro-4-nitrobenzene | 4-Nitrochlorobenzene |
| Number of Steps | One | Two |
| Regioselectivity | Excellent, driven by electronic stabilization of the Meisenheimer complex.[5][6] | Very good, based on converging directing effects of -SMe and -NO₂ groups.[9] |
| Key Reagents | Sodium thiomethoxide (stench, moisture-sensitive) | Sodium disulfide, methylating agent, chlorine gas (toxic), Lewis acid catalyst.[8] |
| Potential Issues | Availability/cost of 1,2-dichloro-4-nitrobenzene. | Potential for side products (oxidation of sulfur, over-chlorination). |
| Scalability | Generally straightforward and scalable. | Requires careful control of chlorination step, which can be challenging on a large scale. |
Safety and Handling
Working with nitroaromatic compounds, organosulfur reagents, and chlorinating agents requires strict adherence to safety protocols.
-
Toxicity: Nitroaromatic compounds are toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.[1][2]
-
Reagents: Sodium thiomethoxide and other thiols have a powerful and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Chlorine gas is highly toxic and corrosive.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory at all times.
Conclusion
The synthesis of this compound is most effectively achieved through two robust methods: direct nucleophilic aromatic substitution on 1,2-dichloro-4-nitrobenzene or a two-step electrophilic chlorination of 4-(methylthio)nitrobenzene. The SNAr route offers simplicity and high regioselectivity in a single step, making it an attractive choice when the starting material is readily available. The two-step method, while longer, utilizes a more common starting material and relies on the predictable principles of electrophilic substitution. A thorough understanding of the mechanisms and experimental parameters detailed in this guide enables researchers and development professionals to make informed decisions for the efficient and safe production of this valuable chemical intermediate.
References
- SIELC Technologies. (2018-02-16). This compound.
- Brainly.com. (2023-06-06). Predict the product formed in the nucleophilic aromatic substitution reaction between.
- ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).
- Löffler, K., et al. (n.d.). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. PMC - NIH.
- LookChem. (n.d.). Cas 1199-36-6,1-chloro-4-(methylthio).
- Ahmad, V. U., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.
- Hartman, W. W., & Brethen, M. R. (n.d.). m-CHLORONITROBENZENE. Organic Syntheses Procedure.
- ResearchGate. (2012-03-19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- OEHHA. (1999-11-01). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE.
- Chemistry Stack Exchange. (2016-05-21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?
- Chegg. (2022-03-02). The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH.
- Professor Dave Explains. (2019-07-12). Nucleophilic Aromatic Substitution. YouTube.
- NIST. (n.d.). Benzene, 1-chloro-4-methyl-2-nitro-. NIST WebBook.
- Wikipedia. (n.d.). 4-Nitrochlorobenzene.
- Google Patents. (n.d.). US4298761A - Preparation of 4-nitrothioanisole.
- Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes.
- Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene.
- Watson International. (n.d.). This compound CAS 1199-36-6.
Sources
- 1. lookchem.com [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. watson-int.com [watson-int.com]
- 4. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. US4298761A - Preparation of 4-nitrothioanisole - Google Patents [patents.google.com]
- 9. chemguide.co.uk [chemguide.co.uk]
A Comprehensive Technical Guide to the Safe Handling and Management of 1-Chloro-4-(methylthio)-2-nitrobenzene
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1-Chloro-4-(methylthio)-2-nitrobenzene (CAS No. 1199-36-6). As a substituted nitroaromatic compound, it presents significant potential hazards that necessitate a robust and informed safety protocol. The causality behind each recommendation is explained to ensure a deep understanding of the risks and mitigation strategies, fostering a proactive safety culture in the laboratory environment.
Compound Identification and Physicochemical Profile
This compound is a nitrobenzene derivative utilized as an intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.[1] Its molecular structure, featuring a nitro group, a chlorine atom, and a methylthio group, dictates its reactivity and toxicological profile. Understanding its physical properties is the first step in a comprehensive risk assessment.
| Property | Value | Source |
| CAS Number | 1199-36-6 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂S | [1][2] |
| Molecular Weight | 203.65 g/mol | [1][2] |
| Appearance | Yellow crystalline solid (typical for related compounds) | [3] |
| Melting Point | 70-72 °C | [1] |
| Boiling Point | 297 °C at 760 mmHg | [1] |
| Density | 1.41 g/cm³ | [1] |
| Flash Point | 133.4 °C | [1] |
| Vapor Pressure | 0.00246 mmHg at 25°C | [1] |
Hazard Identification and Toxicological Profile
While specific comprehensive toxicological data for this compound is limited, the known hazards of the nitroaromatic and chlorinated aromatic chemical classes necessitate that it be handled with extreme caution.[4][5] The hazard profile is therefore conservatively based on its structural alerts and data from the closely related and well-studied analogue, 1-chloro-4-nitrobenzene (p-nitrochlorobenzene, CAS 100-00-5). This approach ensures a high margin of safety.
The primary hazards are associated with the nitro group, which can be metabolically reduced to form reactive intermediates capable of binding to DNA and other macromolecules, and the chloro-substituent, which influences the compound's metabolic pathway and persistence.[5][6]
GHS Hazard Classification (Based on Analogue Data)
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [7][8] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [7][8] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [7] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | [7][8] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | [7][8] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (blood, liver) through prolonged or repeated exposure | [7][8] |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects | [7][8][9] |
Toxicological Summary:
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles and dermal absorption.[10] Ingestion is a less common but highly dangerous route.
-
Acute Effects: Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[1] Systemically, like many nitroaromatics, it may interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[3][10] Symptoms include headache, dizziness, fatigue, and cyanosis (a blueish discoloration of the skin and lips).[10]
-
Chronic Effects: Prolonged or repeated exposure presents the most significant danger. It is suspected to be a mutagen and a carcinogen.[7][8] Studies on the analogue 1-chloro-4-nitrobenzene show evidence of carcinogenicity in mice.[6] Chronic exposure may lead to damage to the liver and anemia.[3][10]
-
Ecotoxicity: The compound is classified as toxic to aquatic life with long-lasting effects, necessitating careful control of releases to the environment.[7][9]
Risk Assessment and Mitigation Strategy
A systematic approach to risk management, based on the hierarchy of controls, is essential for minimizing exposure. This strategy prioritizes engineering and administrative controls over reliance on personal protective equipment (PPE).
Caption: Hierarchy of Controls for Handling this compound.
Engineering Controls (First Line of Defense)
The primary objective is to physically isolate the chemical from the operator.
-
Chemical Fume Hood: All manipulations, including weighing, solution preparation, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
-
Ventilated Balance Enclosure: For weighing the solid compound, a ventilated balance enclosure or a dedicated powder-handling hood provides superior containment compared to a standard fume hood.
-
Closed Systems: For transfers of solutions, utilize closed systems (e.g., cannulation, syringe pumps) whenever feasible to minimize aerosol generation.
Administrative Controls (Safe Work Practices)
These are procedural measures to reduce the risk of exposure.
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled. Access should be restricted to trained personnel.
-
Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7][9] Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[3][9]
Personal Protective Equipment (PPE) (Final Barrier)
PPE must be selected based on the specific hazards and tasks. It does not eliminate the hazard but provides a final barrier.[3][11]
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[3] |
| Hand | Nitrile gloves (minimum thickness of 5 mil). Double-gloving is recommended. | Protects against dermal absorption, a primary exposure route.[9] Gloves must be inspected before use and changed immediately if contaminated.[7] |
| Body | Chemical-resistant lab coat (fully buttoned) with tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[9] |
| Respiratory | A NIOSH-approved respirator (e.g., N95 for particulates or an air-purifying respirator with organic vapor/acid gas cartridges) may be required if engineering controls are insufficient or during emergency situations.[3][11] A quantitative fit test is required for tight-fitting respirators. |
Standard Operating Procedure (SOP) for Safe Handling
This protocol outlines the essential steps for safely handling the solid compound and preparing solutions.
4.1. Preparation and Pre-Handling Checks
-
Read and fully understand the Safety Data Sheet (SDS) for this compound and any other chemicals being used.
-
Ensure a copy of the SDS is readily accessible.
-
Verify that the chemical fume hood has a current certification sticker and that the airflow is functioning correctly.
-
Don all required PPE as specified in Section 3.3.
-
Prepare the work surface by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood.
-
Locate the nearest emergency eyewash station, safety shower, and fire extinguisher. Ensure the pathway is clear.
4.2. Weighing the Solid Compound
-
Perform this task within a ventilated balance enclosure or a chemical fume hood.
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully open the container, avoiding any puff of powder.
-
Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Work slowly and deliberately to avoid generating airborne dust.
-
Securely close the primary container immediately after dispensing.
-
Record the weight.
4.3. Preparing a Solution
-
Place the flask or beaker that will contain the solution inside the fume hood.
-
Carefully add the weighed solid to the vessel.
-
Use a small amount of the intended solvent to rinse the weigh boat, transferring the rinse into the vessel to ensure a complete transfer.
-
Slowly add the remaining solvent to the desired final volume.
-
If necessary, stir the solution using a magnetic stir bar and plate. Keep the vessel covered with a watch glass or cap to prevent vapor release.
4.4. Post-Handling and Cleanup
-
Decontaminate any reusable equipment (like spatulas) by rinsing with a suitable solvent in the fume hood. Collect this rinse as hazardous waste.
-
Dispose of all single-use contaminated items (weigh boats, bench paper, gloves) in a dedicated, clearly labeled hazardous waste container.
-
Wipe down the work surface inside the fume hood with a suitable solvent and a disposable towel. Dispose of the towel as hazardous waste.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last using the proper technique.[7]
-
Wash hands thoroughly with soap and water.
Emergency Procedures
Immediate and correct response to an emergency is critical.
Caption: Decision Tree for Emergency Response to a Chemical Incident.
-
Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do so.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[9] If breathing is difficult or has stopped, provide artificial respiration (using a barrier device) and call for emergency medical services.[10]
-
Ingestion: DO NOT induce vomiting.[3] Rinse the mouth with water.[7] Seek immediate medical attention and provide the SDS to the emergency responders.[13]
-
Small Spill (contained within a fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[14] Carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent.
-
Large Spill (outside of a fume hood): Evacuate the area immediately. Alert others and activate the fire alarm if necessary. Call your institution's emergency response team. Prevent re-entry until the area is cleared by professionals.
-
Fire: The compound is a combustible solid.[8] Use a dry chemical, CO₂, water spray, or alcohol-resistant foam extinguisher.[3][9] Firefighters must wear self-contained breathing apparatus (SCBA) as thermal decomposition produces highly toxic gases, including nitrogen oxides, hydrogen chloride, and carbon monoxide.[3][10]
Waste Management and Disposal
Improper disposal can lead to environmental contamination and regulatory violations. All waste containing this chemical must be treated as hazardous.[12]
6.1. Waste Segregation and Collection
-
Solid Waste: All contaminated disposables (gloves, bench paper, weigh boats, absorbent material from spills) must be collected in a designated, puncture-resistant, and sealable hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealable hazardous waste container (e.g., a glass or polyethylene bottle). The container must be labeled with the full names and approximate percentages of all constituents. Never mix incompatible waste streams.
-
Empty Containers: The original chemical container is considered hazardous waste. To render it non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[15] The first rinse must be collected and disposed of as hazardous waste.[15] For a compound with this level of toxicity, it is best practice to collect all three rinses as hazardous waste.
6.2. Disposal Procedure
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Do not allow waste containers to become overfilled. Seal them when not in use.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Disposal must be conducted by a licensed hazardous waste management company, likely via high-temperature incineration.[16]
-
Never dispose of this chemical or its waste down the drain or in the regular trash.[17]
References
- Cas 1199-36-6,1-chloro-4-(methylthio) - LookChem. (n.d.). LookChem. [Link]
- Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019, March 29). Restek. [Link]
- 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. (2019, January 17). Loba Chemie. [Link]
- 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. (2016, May 19). Loba Chemie. [Link]
- Material Safety Data Sheet - 1-Chloro-4-nitrobenzene, 99%. (n.d.). Cole-Parmer. [Link]
- Safety data sheet - Nitrobenzene. (n.d.). Carl ROTH. [Link]
- This compound CAS 1199-36-6. (n.d.).
- Nitrobenzene - Hazard Summary. (n.d.). New Jersey Department of Health. [Link]
- Safety data sheet - 1-Chloro-4-nitrobenzene. (2022, November 24). CPAChem. [Link]
- This compound. (2018, February 16). SIELC Technologies. [Link]
- EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. (1999, November 1). OEHHA. [Link]
- 1-Chloro-2-nitrobenzene CAS: 88-73-3. (2001, September 14).
- 1-Chloro-2-(chloromethyl)-4-nitrobenzene. (n.d.). PubChem. [Link]
- 1-Chloro-4-methyl-2-nitrobenzene CAS:89-60-1. (n.d.). Chemical LAND21. [Link]
- Managing and Disposing of Household Hazardous Waste. (n.d.). NY.Gov. [Link]
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]
- 1-chloro-4-nitrobenzene: Carcinogenic Potency Database. (n.d.).
- Guidance Manual for Disposal of Chlorinated W
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. EPA. [Link]
- Planned and Unplanned Discharges of Chlorinated Water to Surface W
Sources
- 1. lookchem.com [lookchem.com]
- 2. watson-int.com [watson-int.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. cpachem.com [cpachem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
- 13. carlroth.com [carlroth.com]
- 14. agilent.com [agilent.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. files.dep.state.pa.us [files.dep.state.pa.us]
An In-depth Technical Guide to the Biodegradation Pathways of 1-Chloro-4-(methylthio)-2-nitrobenzene
This guide provides a comprehensive technical overview of the putative and established biodegradation pathways of 1-Chloro-4-(methylthio)-2-nitrobenzene. It is intended for researchers, scientists, and drug development professionals engaged in environmental microbiology, bioremediation, and the study of xenobiotic metabolism. This document synthesizes current knowledge on the microbial degradation of nitroaromatic and organosulfur compounds to propose a scientifically grounded framework for investigating the environmental fate of this specific molecule.
Introduction: The Environmental Significance of a Complex Xenobiotic
This compound is a synthetic aromatic compound characterized by the presence of three distinct functional groups: a nitro group, a chlorine atom, and a methylthio group. Such polysubstituted nitroaromatic compounds are of significant environmental concern due to their potential toxicity, mutagenicity, and recalcitrance to degradation.[1] The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, renders these molecules resistant to oxidative degradation.[1] Their presence in the environment, largely due to industrial activities, necessitates a thorough understanding of their biodegradation pathways to develop effective bioremediation strategies.[1][2]
The biodegradation of nitroaromatic compounds has been the subject of extensive research, revealing a diverse array of microbial strategies for their transformation and mineralization.[3][4][5] Microorganisms have evolved sophisticated enzymatic systems to attack the nitro group, either through reduction or oxidative removal, initiating a cascade of reactions leading to ring cleavage and eventual assimilation into central metabolic pathways.[3] The presence of a chloro-substituent and a methylthio group on the aromatic ring of this compound introduces additional layers of complexity to its biodegradation, requiring a multifaceted enzymatic machinery for complete breakdown.
This guide will dissect the probable enzymatic reactions and metabolic pathways involved in the microbial degradation of this compound, drawing parallels with the degradation of structurally related compounds. We will explore both reductive and oxidative initial attacks on the nitro group, the potential for dehalogenation, and the fate of the methylthio moiety. Furthermore, we will present detailed experimental protocols for the elucidation of these pathways, providing a robust framework for future research in this area.
Proposed Biodegradation Pathways: A Multi-pronged Microbial Attack
The microbial degradation of this compound is likely to proceed through one or more parallel pathways, the prevalence of which will depend on the specific microbial consortia present and the prevailing environmental conditions (e.g., aerobic vs. anaerobic). Based on the known metabolism of similar compounds, we can postulate two primary initial lines of attack: reduction of the nitro group and oxidative removal of the nitro group.
Pathway A: Initial Reductive Attack on the Nitro Group
Under anaerobic or microaerophilic conditions, the initial step in the degradation of many nitroaromatic compounds is the reduction of the nitro group.[3][4] This process is typically mediated by a variety of nitroreductases, which sequentially reduce the nitro group to nitroso, hydroxylamino, and finally amino functionalities.
A plausible reductive pathway for this compound is initiated by the partial reduction of the nitro group to a hydroxylamino group. This intermediate, 1-chloro-4-(methylthio)-2-hydroxylaminobenzene, is then susceptible to a Bamberger-like rearrangement, a reaction that has been observed in the degradation of 1-chloro-4-nitrobenzene by Comamonadaceae strain LW1.[6][7][8] This rearrangement would lead to the formation of aminophenolic intermediates.
Proposed Reductive Pathway Diagram
Caption: Proposed reductive biodegradation pathway of this compound.
Pathway B: Initial Oxidative Attack
In aerobic environments, microorganisms can employ monooxygenase or dioxygenase enzymes to initiate the degradation of nitroaromatic compounds.[3] These enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite.
A putative oxidative pathway for this compound could involve a dioxygenase-mediated attack, leading to the formation of a diol intermediate. Subsequent rearomatization would result in the elimination of the nitro group as nitrite and the formation of a substituted catechol. This catechol derivative would then be a substrate for ring-cleavage dioxygenases.
Proposed Oxidative Pathway Diagram
Caption: Proposed oxidative biodegradation pathway of this compound.
The Fate of the Methylthio and Chloro Substituents
The removal of the chloro and methylthio groups can occur at various stages of the degradation pathway.
-
Dehalogenation: The chlorine atom can be removed either reductively, hydrolytically, or oxidatively. In many bacterial degradation pathways, dehalogenation occurs after the initial attack on the nitro group and subsequent ring activation.
-
Metabolism of the Methylthio Group: The methylthio group can be metabolized through several enzymatic reactions. Fungal metabolism of some chlorinated nitrobenzenes has been shown to involve an initial conjugation with glutathione, followed by conversion to a methylthio-containing metabolite.[9] Alternatively, enzymes such as monooxygenases could oxidize the sulfur atom to a sulfoxide and then a sulfone, which may be more amenable to cleavage. Enzymes like desulfonases are known to cleave carbon-sulfur bonds in organosulfur compounds.[10]
Experimental Elucidation of Biodegradation Pathways
A systematic experimental approach is required to validate the proposed pathways and identify the specific microorganisms and enzymes involved.
Enrichment and Isolation of Degrading Microorganisms
The first step is to enrich for and isolate microorganisms capable of utilizing this compound as a sole source of carbon, nitrogen, or energy.
Protocol 1: Enrichment Culture for this compound Degraders
-
Sample Collection: Collect soil or water samples from sites with a history of contamination with industrial chemicals, particularly nitroaromatic or organosulfur compounds.
-
Medium Preparation: Prepare a basal salts medium (BSM) devoid of carbon and nitrogen sources.
-
Enrichment: Inoculate 100 mL of BSM in a 250 mL flask with 1 g of soil or 1 mL of water. Add this compound as the sole carbon and nitrogen source at a concentration of 50-100 mg/L.
-
Incubation: Incubate the flasks on a rotary shaker at 25-30°C in the dark.
-
Subculturing: After 1-2 weeks, or when turbidity is observed, transfer an aliquot (1-10%) of the culture to fresh enrichment medium. Repeat this process several times to enrich for the desired microorganisms.
-
Isolation: Plate serial dilutions of the enriched culture onto BSM agar plates containing this compound. Isolate distinct colonies and purify them by repeated streaking.
Identification of Metabolites
Identifying the intermediate products of degradation is crucial for pathway elucidation.
Protocol 2: Metabolite Identification using HPLC and GC-MS
-
Culturing: Grow the isolated strain(s) in liquid BSM with this compound as the substrate.
-
Sample Preparation: At various time points, withdraw aliquots of the culture. Centrifuge to remove cells. Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate) at both neutral and acidic pH to capture a wide range of metabolites.
-
Analysis:
-
High-Performance Liquid Chromatography (HPLC): Analyze the extracts using a reverse-phase HPLC system with a UV detector to monitor the disappearance of the parent compound and the appearance of metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the extracted metabolites if necessary (e.g., silylation) and analyze by GC-MS to obtain mass spectra for structural elucidation.
-
-
Structure Confirmation: Compare the mass spectra of the metabolites with spectral libraries and, if possible, with authentic standards. For novel metabolites, purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be required for definitive structure confirmation.[7][8]
Enzyme Assays
Enzyme assays with cell-free extracts can confirm the activity of key enzymes in the proposed pathways.
Protocol 3: Nitroreductase Activity Assay
-
Cell-Free Extract Preparation: Grow the isolate in the presence of this compound to induce the relevant enzymes. Harvest the cells, wash them, and lyse them by sonication or French press. Centrifuge to obtain a cell-free extract.
-
Assay Mixture: Prepare a reaction mixture containing buffer (e.g., phosphate buffer, pH 7.0), NADH or NADPH as an electron donor, and the cell-free extract.
-
Reaction Initiation: Start the reaction by adding this compound.
-
Monitoring: Monitor the oxidation of NADH/NADPH by measuring the decrease in absorbance at 340 nm using a spectrophotometer. The rate of decrease is proportional to the nitroreductase activity.
Experimental Workflow Diagram
Caption: A generalized workflow for the elucidation of biodegradation pathways.
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data that should be collected during the investigation of the biodegradation of this compound.
| Parameter | Method | Expected Outcome/Value | Significance |
| Degradation Rate | HPLC | Quantify the disappearance of the parent compound over time (e.g., mg/L/day). | Indicates the efficiency of the microbial culture in degrading the compound. |
| Chloride Release | Ion Chromatography | Stoichiometric release of chloride ions. | Confirms dehalogenation. |
| Ammonia/Nitrite Release | Colorimetric Assays | Release of inorganic nitrogen. | Indicates the fate of the nitro group. |
| Enzyme Kinetics (Km, Vmax) | Spectrophotometric Assays | Michaelis-Menten parameters for key enzymes (e.g., nitroreductase, dioxygenase). | Characterizes the affinity and catalytic efficiency of the enzymes. |
Conclusion and Future Directions
The biodegradation of this compound is a complex process that likely involves a consortium of microorganisms with a diverse enzymatic repertoire. The proposed reductive and oxidative pathways provide a solid foundation for initiating research into the environmental fate of this compound. Elucidating these pathways is not only of academic interest but also crucial for developing practical bioremediation technologies for contaminated sites.
Future research should focus on the isolation and characterization of the specific genes and enzymes involved in each step of the degradation process. This molecular-level understanding will be instrumental in the potential engineering of microorganisms with enhanced degradative capabilities for in-situ bioremediation applications.
References
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]
- Choudhary, G., & Sharma, S. (2018). Microbial degradation of nitroaromatic compounds. Journal of Environmental Science and Health, Part A, 53(1), 1-15. [Link]
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
- Higson, F. K. (1992). Microbial degradation of nitroaromatic compounds. Advances in Applied Microbiology, 37, 1-19. [Link]
- Haigler, B. E., & Spain, J. C. (1993). Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT. Applied and Environmental Microbiology, 59(7), 2239-2243. [Link]
- Moreno-Moran, J. A., & Hernandez-Perez, V. (2015). Enzymatic oxidation of volatile malodorous organosulfur compounds in a two-phase reactor. TIP Revista Especializada en Ciencias Químico-Biológicas, 18(1), 5-12. [Link]
- Odeyemi, O. O., & Alegbeleye, O. O. (2019). Enzymatic Hydrolysis of an Organic Sulfur Compound. Advances in Enzyme Research, 7, 1-13. [Link]
- Ellis, H. R. (2024). Current understanding of enzyme structure and function in bacterial two-component flavin-dependent desulfonases: Cleaving C-S bonds of organosulfur compounds. Archives of Biochemistry and Biophysics, 755, 110048. [Link]
- Deng, S., & Tabatabai, M. A. (1994). Arylsulfatase activity of soils. Soil Biology and Biochemistry, 26(5), 573-578. [Link]
- Kunz, D. A., & Chapman, P. J. (1981). Catabolism of pseudocumene and 3-ethyltoluene by Pseudomonas putida (arvilla) mt-2: evidence for new functions of the TOL (pWWO) plasmid. Journal of Bacteriology, 146(1), 179-191. [Link]
- Lendenmann, U., & Spain, J. C. (1999). Initial reactions in the biodegradation of 1-chloro-4-nitrobenzene by a newly isolated bacterium, strain LW1. Applied and Environmental Microbiology, 65(4), 1405-1412. [Link]
- Office of Environmental Health Hazard Assessment (OEHHA). (1999). Evidence on the Carcinogenicity of 1-Chloro-4-Nitrobenzene. [Link]
- Lendenmann, U., & Spain, J. C. (1999). Initial reactions in the biodegradation of 1-chloro-4-nitrobenzene by a newly isolated bacterium, strain LW1. PubMed. [Link]
- Lendenmann, U., & Spain, J. C. (1999). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1.
- OECD. (2001). 1-Chloro-2-nitrobenzene CAS: 88-73-3.
- Tahara, S., et al. (1990). Metabolic Pathways of 2,4-Dichloro-1-nitrobenzene in Mucor javanicus. Journal of Pesticide Science, 15(2), 213-220. [Link]
- ResearchGate. (n.d.).
- Public Health England. (2024). Nitrobenzene: toxicological overview. GOV.UK. [Link]
- Wu, G., et al. (2006). Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1. Applied and Environmental Microbiology, 72(11), 7052-7059. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrobenzene. NCBI Bookshelf. [Link]
- Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. [Link]
- National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5)
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Biodegradation of nitroaromatic compounds. | Semantic Scholar [semanticscholar.org]
- 5. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial reactions in the biodegradation of 1-chloro-4-nitrobenzene by a newly isolated bacterium, strain LW1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Current understanding of enzyme structure and function in bacterial two-component flavin-dependent desulfonases: Cleaving C-S bonds of organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 1-Chloro-4-(methylthio)-2-nitrobenzene in common organic solvents
An In-depth Technical Guide to the Solubility of 1-Chloro-4-(methylthio)-2-nitrobenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to this compound
This compound, with the chemical formula C₇H₆ClNO₂S, is a nitrobenzene derivative.[1] Its molecular structure, featuring a chloro, a methylthio, and a nitro group on a benzene ring, dictates its physicochemical properties and, consequently, its solubility.[1][2] Understanding these properties is the first step in predicting its behavior in various solvents.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1199-36-6 | [1][3][4] |
| Molecular Weight | 203.65 g/mol | [1][4] |
| Melting Point | 70-72 °C | [1] |
| Boiling Point | 297 °C at 760 mmHg | [1] |
| Density | 1.41 g/cm³ | [1] |
The presence of polar groups (nitro and chloro) and a nonpolar group (methylthio and the benzene ring) gives the molecule a moderate polarity. This structural feature is key to predicting its solubility.
Predicting Solubility: The Principle of "Like Dissolves Like"
The adage "like dissolves like" is a fundamental principle in chemistry that guides the prediction of solubility.[5] It states that a solute will dissolve best in a solvent that has a similar polarity.[5]
-
Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar solutes. They can be further divided into:
-
Protic Solvents: (e.g., water, methanol, ethanol) - Capable of hydrogen bonding.
-
Aprotic Solvents: (e.g., acetone, acetonitrile, dimethylformamide) - Not capable of hydrogen bonding.
-
-
Nonpolar Solvents: These solvents have small or no dipole moments (e.g., hexane, toluene, diethyl ether) and are effective at dissolving nonpolar solutes.
Based on the structure of this compound, we can predict its solubility:
-
High Solubility: Expected in polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF), as they can interact with the polar nitro and chloro groups without the steric hindrance of hydrogen bonding.
-
Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. While the polar groups can interact, the nonpolar part of the molecule may limit solubility.
-
Low Solubility: Expected in nonpolar solvents like hexane and toluene. The overall polarity of the molecule is likely too high for significant interaction with these solvents.
-
Insoluble: Expected to be sparingly soluble to insoluble in water due to the significant nonpolar surface area of the benzene ring and methylthio group.
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is necessary. The following protocol provides a reliable method for determining the solubility of this compound in various organic solvents.
Safety Precautions
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[6][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[7]
-
Handling: Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.[6]
-
Disposal: Dispose of all waste in accordance with local regulations.
Materials and Equipment
-
This compound
-
A selection of common organic solvents (e.g., acetone, acetonitrile, methanol, ethanol, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure a saturated solution is formed.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient amount of time (typically 24-48 hours) to ensure the solution is fully saturated. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sampling and Analysis:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.
-
If necessary, dilute the filtered sample with the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Data Interpretation and Calculation:
-
From the analytical results, determine the concentration of the compound in the saturated solution.
-
Calculate the solubility, typically expressed in units of g/100 mL or mg/mL.
-
Summary of Expected Solubility
The following table summarizes the predicted based on chemical principles. Researchers should use the experimental protocol above to determine the quantitative values.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, DMF | High | Strong dipole-dipole interactions with the nitro and chloro groups. |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the solvent can occur, but the nonpolar regions of the molecule may limit extensive solvation. |
| Nonpolar | Hexane, Toluene | Low | The molecule's polarity is too high for significant interaction with nonpolar solvents. |
| Aqueous | Water | Sparingly Soluble to Insoluble | The hydrophobic benzene ring and methylthio group dominate, leading to poor water solubility. |
Conclusion
While readily available quantitative data on the solubility of this compound is scarce, a systematic approach based on its molecular structure and the principles of "like dissolves like" can provide valuable predictions. For precise and reliable data, the experimental protocol detailed in this guide should be followed. Adherence to safety protocols is essential when handling this compound. The information presented here serves as a foundational guide for researchers, enabling them to effectively utilize this compound in their scientific endeavors.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Cas 1199-36-6,1-chloro-4-(methylthio) - LookChem. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Solubility of Organic Compounds. (2023, August 31).
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2008, June 23).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 1-Chloro-4-nitrobenzene - Safety Data Sheet. (2015, July 10).
- 1-chloro-4-methyl-2-nitrobenzene - Chemical Synthesis Database. (2025, May 20).
- 1-chloro-2-nitrobenzene - Sdfine. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- This compound | SIELC Technologies. (2018, February 16).
- This compound - PubChemLite. (n.d.).
- 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem. (n.d.).
- This compound CAS 1199-36-6 - Watson International. (n.d.).
- CAS 1199-36-6 1-Chloro-4-methylsulfanyl-2-nitrobenzene - Alfa Chemistry. (n.d.).
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (n.d.).
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchGate. (2025, October 16).
Sources
- 1. lookchem.com [lookchem.com]
- 2. PubChemLite - this compound (C7H6ClNO2S) [pubchemlite.lcsb.uni.lu]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. watson-int.com [watson-int.com]
- 5. youtube.com [youtube.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. westliberty.edu [westliberty.edu]
- 8. fishersci.com [fishersci.com]
The Strategic Utility of 1-Chloro-4-(methylthio)-2-nitrobenzene in Modern Organic Synthesis
A Senior Application Scientist's Guide to a Versatile Precursor
Abstract
1-Chloro-4-(methylthio)-2-nitrobenzene is a pivotal precursor in organic synthesis, offering a strategic entry point to a diverse array of complex molecules, particularly those of pharmaceutical and materials science interest. Its unique substitution pattern, featuring a nucleophilic substitution-activating nitro group, a displaceable chloro group, and a modifiable methylthio moiety, allows for a sequence of high-yield transformations. This technical guide provides an in-depth exploration of the core reactivity of this compound, focusing on its application in nucleophilic aromatic substitution and nitro group reduction, and culminating in its strategic use in the synthesis of phenothiazine scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: Unveiling the Synthetic Potential
This compound, with CAS Number 1199-36-6, is a crystalline solid with a molecular weight of 203.65 g/mol .[1][2] Its synthetic utility is primarily dictated by the electronic interplay of its substituents on the benzene ring. The strongly electron-withdrawing nitro group, positioned ortho to the chlorine atom, profoundly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation makes the chloro substituent an excellent leaving group, amenable to displacement by a wide range of nucleophiles.
Simultaneously, the nitro group itself is a versatile functional handle, readily undergoing reduction to an amino group. This transformation opens up a plethora of subsequent reactions, including diazotization, acylation, and, most notably, intramolecular cyclization strategies. The methylthio group, while less reactive, can be oxidized to sulfoxide or sulfone derivatives, offering further avenues for molecular diversification. This guide will dissect the key synthetic transformations of this compound, providing both mechanistic insights and practical, field-proven protocols.
Core Reactivity and Mechanistic Considerations
The synthetic applications of this compound are predominantly centered around two key transformations: nucleophilic aromatic substitution at the C1 position and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the nitro group ortho to the chlorine atom is the linchpin of this compound's reactivity in SNAr reactions. The nitro group's strong -I (inductive) and -M (mesomeric) effects withdraw electron density from the aromatic ring, particularly at the ortho and para positions. This electron deficiency renders the carbon atom bearing the chlorine highly electrophilic and susceptible to nucleophilic attack.
The accepted mechanism for SNAr is a two-step addition-elimination process.[3] A nucleophile first attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the nitro group, a crucial stabilizing interaction. In the second, typically fast, step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: Generalized SNAr Mechanism.
This reactivity allows for the facile introduction of a variety of functional groups, including amines, alkoxides, and thiolates, leading to the synthesis of N-aryl-4-(methylthio)-2-nitroanilines, and aryl ethers and thioethers, respectively.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis, and this compound is an excellent substrate for this reaction. The resulting 2-chloro-5-(methylthio)aniline is a valuable intermediate, particularly in the synthesis of heterocyclic compounds.
A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule. Common methods include:
-
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. This method is often clean and high-yielding, but care must be taken to avoid dehalogenation, especially with more reactive aryl halides.[4]
-
Metal-Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are effective and economical.
-
Stannous Chloride (SnCl₂): This is a widely used and often chemoselective method for reducing aromatic nitro groups in the presence of other reducible functionalities.[5][6][7]
The general pathway for these reductions involves a series of two-electron transfers, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.
Experimental Protocols and Synthetic Workflows
The following sections provide detailed, step-by-step methodologies for the key transformations of this compound.
Synthesis of N-Aryl-4-(methylthio)-2-nitroanilines via Nucleophilic Aromatic Substitution
This protocol provides a representative procedure for the SNAr reaction with an aniline derivative.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-4-(methylthio)-2-nitroaniline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), p-anisidine (1.1 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq), to the mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific aniline used and the solvent. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. The product will often precipitate as a solid.
-
Purification: Collect the solid by filtration, wash it with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(4-methoxyphenyl)-4-(methylthio)-2-nitroaniline.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| This compound | p-Anisidine | K₂CO₃ | DMF | 100 | 85-95 |
| This compound | Aniline | Et₃N | Ethanol | 80 | 80-90 |
| This compound | Piperidine | K₂CO₃ | DMF | 90 | 90-98 |
Table 1: Representative Conditions for SNAr Reactions.
Reduction of the Nitro Group to Synthesize 2-Chloro-5-(methylthio)aniline
This protocol details the reduction of the nitro group using stannous chloride dihydrate, a reliable and mild method.[5][6]
Protocol 2: Synthesis of 2-Chloro-5-(methylthio)aniline
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C to accelerate the reaction. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue to neutralize the acidic mixture and precipitate the tin salts.
-
Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| This compound | SnCl₂·2H₂O | Ethanol | 50 | 85-95 |
| This compound | Fe / AcOH | Ethanol | Reflux | 80-90 |
Table 2: Conditions for Nitro Group Reduction.
Application in the Synthesis of Phenothiazines
Phenothiazines are a class of heterocyclic compounds with a wide range of biological activities, most notably as antipsychotic and antihistaminic agents.[8] this compound is a valuable precursor for the synthesis of substituted phenothiazines through a multi-step sequence.
The general synthetic strategy involves the initial reduction of the nitro group to an amine, followed by a cyclization reaction to form the tricyclic phenothiazine core. Two common cyclization methods are the Ullmann condensation and the Smiles rearrangement.
Caption: Synthetic Pathway to Phenothiazines.
The Ullmann Condensation Route
The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an amine and an aryl halide.[8][9] In this context, the synthesized 2-chloro-5-(methylthio)aniline can be coupled with a suitably substituted 2-halobenzoic acid. The resulting diphenylamine intermediate can then undergo an intramolecular cyclization to afford the phenothiazine skeleton.
The Smiles Rearrangement Pathway
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.[5][6] This elegant reaction can be employed to construct the phenothiazine ring system. A common approach involves the reaction of a 2-aminothiophenol with an activated aryl halide. While not a direct reaction of this compound, its derivatives are key to this pathway. For instance, the precursor can be converted to a 2-amino-4-(methylthio)thiophenol derivative, which can then undergo a Smiles rearrangement with a suitable reaction partner.
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its well-defined reactivity, centered on nucleophilic aromatic substitution and nitro group reduction, provides chemists with reliable and high-yielding methods for the introduction of diverse functionalities. The strategic application of this compound in the synthesis of complex molecules, particularly the pharmaceutically important phenothiazine scaffold, underscores its significance in modern drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important building block.
References
- Synthesis of phenothiazines via Smiles rearrangement. (2002).
- Nodiff, E. A., & Hausman, M. (1964). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1. The Journal of Organic Chemistry, 29(8), 2453–2454. [Link]
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link][4]
- Fringuelli, F., & Taticchi, A. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link][7]
- Nucleophilic Arom
- Ullmann condens
- Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1417. [Link]
- Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571. [Link][8]
- This compound. (n.d.). LookChem. [Link][1]
- Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. ARC Journal of Organic and Inorganic Chemistry, 2(1), 1-5. [Link][3]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01082H [pubs.rsc.org]
- 6. synarchive.com [synarchive.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1 (1964) | Edward A. Nodiff | 20 Citations [scispace.com]
- 9. 2-Chloro-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Chloro-4-(methylthio)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1-Chloro-4-(methylthio)-2-nitrobenzene. As a nitroaromatic compound, understanding its thermal behavior is paramount for safe handling, storage, and application in research and development. This document synthesizes theoretical principles of nitroaromatic decomposition with practical, field-proven methodologies for thermal analysis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks associated with the thermal instability of this compound.
Introduction and Physicochemical Properties
This compound, with the molecular formula C₇H₆ClNO₂S, is a substituted nitroaromatic compound.[1] Such compounds are known for their energetic properties and potential for rapid, exothermic decomposition upon heating. The presence of a nitro group (-NO₂), a chloro group (-Cl), and a methylthio group (-SCH₃) on the benzene ring influences the molecule's overall stability and decomposition pathways. The electron-withdrawing nature of the nitro group, in particular, makes the molecule susceptible to thermal decomposition.
A thorough understanding of the physicochemical properties of this compound is the foundation for its safe handling. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂S | [1] |
| Molecular Weight | 203.646 g/mol | [1] |
| Melting Point | 70-72 °C | [1] |
| Boiling Point | 297 °C at 760 mmHg | [1] |
| Flash Point | 133.4 °C | [1] |
Theoretical Framework of Nitroaromatic Decomposition
The thermal decomposition of nitroaromatic compounds is a complex process that can be initiated by the cleavage of the C-NO₂ bond, which has a high bond-dissociation energy.[2] The stability of these compounds is significantly influenced by the nature and position of other substituents on the aromatic ring.
Theoretical studies on substituted nitrobenzenes indicate that the primary decomposition pathway often involves the homolytic cleavage of the C-NO₂ bond to produce a phenyl radical and nitrogen dioxide (NO₂).[3] The presence of electron-donating or electron-withdrawing groups can alter the activation energy of this process. For this compound, the interplay between the electron-withdrawing chloro and nitro groups, and the sulfur-containing methylthio group, will dictate its specific decomposition mechanism and thermal stability.
Thermal Stability Analysis: A Multi-faceted Approach
A comprehensive assessment of the thermal stability of this compound requires a combination of analytical techniques. The primary methods for such an evaluation are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
| Parameter | Estimated Value Range | Analytical Technique |
| Onset Decomposition Temperature (Tₒ) | 180 - 250 °C | TGA/DSC |
| Heat of Decomposition (ΔHₔ) | -200 to -400 J/g | DSC |
| Activation Energy (Eₐ) | 100 - 170 kJ/mol | TGA/DSC (Isoconversional Methods) |
| Self-Accelerating Decomposition Temp. (SADT) | Not Available (Requires ARC) | ARC |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of decomposition and to study the kinetics of the decomposition process.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on the exothermicity of the decomposition, the onset temperature, and the heat of decomposition (ΔHₔ).
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimeter that is used to study the thermal runaway potential of a chemical. It provides data on the time-temperature-pressure relationship for an exothermic reaction under adiabatic conditions, which is crucial for assessing the risk of a runaway reaction.
Proposed Decomposition Pathways and Hazardous Products
Based on the general decomposition mechanisms of nitroaromatic compounds, the thermal decomposition of this compound is expected to generate a range of hazardous products. Under fire conditions, these products are likely to include:
-
Nitrogen Oxides (NOx)
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂)
-
Hydrogen Chloride (HCl)
-
Sulfur Oxides (SOx)
The initial decomposition step is likely the cleavage of the C-NO₂ bond. Subsequent reactions of the resulting radicals can lead to the formation of the aforementioned hazardous gases.
Proposed initial decomposition pathway for this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are based on established best practices for the thermal analysis of energetic materials.
Thermogravimetric Analysis (TGA) Protocol
Experimental workflow for Thermogravimetric Analysis (TGA).
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 5, 10, and 20 °C/min for kinetic analysis).
-
Data Analysis: Record the sample weight as a function of temperature. The onset decomposition temperature is determined from the initial weight loss. Kinetic parameters can be calculated using isoconversional methods such as Flynn-Wall-Ozawa or Kissinger.
Differential Scanning Calorimetry (DSC) Protocol
Experimental workflow for Differential Scanning Calorimetry (DSC).
-
Sample Preparation: Accurately weigh 1-2 mg of the sample into a high-pressure gold-plated stainless steel or hermetically sealed aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with an inert gas.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature where the decomposition is complete (e.g., 400 °C).
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset temperature of the exotherm and the heat of decomposition by integrating the peak area.
Accelerating Rate Calorimetry (ARC) Protocol
Experimental workflow for Accelerating Rate Calorimetry (ARC).
-
Sample Preparation: A known quantity of the sample is placed in a high-pressure test cell (e.g., a titanium bomb).
-
Instrument Setup: The test cell is placed in the ARC calorimeter.
-
Thermal Program: The instrument operates in a "heat-wait-search" mode. The sample is heated in small steps, and after each step, the instrument waits and monitors for any self-heating.
-
Adiabatic Tracking: If an exotherm is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.
-
Data Analysis: The temperature and pressure are recorded as a function of time to characterize the runaway reaction.
Safety Recommendations
Given the potential for exothermic decomposition, strict adherence to safety protocols is mandatory when handling this compound, especially when heating.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Scale: When performing thermal studies for the first time, use only small quantities of the material (milligram scale).
-
Avoid Confinement: Heating energetic materials in a confined space can lead to a dangerous pressure buildup.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Emergency Preparedness: Have appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder, or foam) readily available.
Conclusion
This compound should be treated as a potentially energetic material with a significant risk of thermal decomposition. While specific experimental data on its thermal stability is limited, the theoretical understanding of nitroaromatic compounds and the analytical methodologies outlined in this guide provide a robust framework for its safe handling and characterization. It is imperative that researchers conduct thorough thermal hazard assessments using techniques such as TGA, DSC, and ARC before utilizing this compound in applications where it may be subjected to elevated temperatures.
References
- ResearchGate. (2008). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. [Link]
- Chemcasts. (n.d.).
- National Center for Biotechnology Information. (2023).
- Chongqing Chemdad Co., Ltd. (n.d.). 4-Chloro-3-nitrophenyl methyl sulfone. [Link]
- National Center for Biotechnology Information. (2010).
- MDPI. (2023).
- MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
- National Center for Biotechnology Information. (1974). Alternative products in the reaction of 2-nitro-5-thiocyanatobenzoic acid with thiol groups. [Link]
- National Center for Biotechnology Information. (1998). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. [Link]
- National Center for Biotechnology Information. (1988).
- PubChem. (n.d.). 1-Chloro-4-nitrobenzene. [Link]
- Dovepress. (2024). Investigation of potent anti-mycobacterium tuberculosis agents derived. [Link]
- PubChem. (n.d.). 1-Chloro-3-nitrobenzene. [Link]
- LookChem. (n.d.). This compound. [Link]
- National Center for Biotechnology Information. (2012).
- ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]
- National Center for Biotechnology Information. (1987).
- The Journal of Chemical Physics. (1995). Thermal Decomposition of H3O(-) Produced in Reaction of OH(-) with H2CO. [Link]
- MDPI. (2024). Volatiles Generated in the Pyrolysis of Greenhouse Vegetable Waste. [Link]
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-nitro- (CAS 88-73-3). [Link]
- ResearchGate. (2015). Theoretical study on the thermal decomposition of thiourea. [Link]
- National Center for Biotechnology Information. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5)
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-nitro- (CAS 100-00-5). [Link]
- Chemcasts. (n.d.).
Sources
An In-depth Technical Guide to the Electronic Effects of Substituents in 1-Chloro-4-(methylthio)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-(methylthio)-2-nitrobenzene is a multifaceted aromatic compound of significant interest in synthetic chemistry, serving as a versatile intermediate in the creation of a wide array of more complex molecules, including pharmaceuticals and dyes.[1] The reactivity and ultimate utility of this molecule are profoundly dictated by the electronic interplay of its three substituents: a chloro group, a methylthio group, and a nitro group. Each of these functional groups imparts distinct inductive and resonance effects, which collectively modulate the electron density distribution within the benzene ring, thereby influencing its susceptibility to chemical transformations, particularly nucleophilic aromatic substitution. This guide provides a detailed analysis of these electronic effects, offering a foundational understanding for professionals engaged in research and development that involves this or structurally related compounds.
Core Principles of Electronic Effects in Aromatic Systems
The electronic character of a substituted benzene ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance effect.[2]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between a substituent and the carbon atom of the benzene ring to which it is attached.[3] Electron-withdrawing groups, which are more electronegative than carbon, exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, less electronegative groups can donate electron density through a positive inductive effect (+I).[4]
-
Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[2] Substituents with lone pairs of electrons or pi bonds can donate electron density to the ring (+R effect) or withdraw electron density from the ring (-R effect) through the formation of various resonance structures.[5]
The overall electronic influence of a substituent is a combination of its inductive and resonance effects, which can either reinforce or oppose each other.
Detailed Analysis of Substituent Effects in this compound
The benzene ring in this compound is influenced by the electronic contributions of the chloro, nitro, and methylthio groups, positioned at C1, C2, and C4, respectively.
The Nitro Group (-NO₂) at C2: A Powerful Electron Sink
The nitro group is a potent electron-withdrawing group, exerting both a strong -I and a strong -R effect.[2]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a significant withdrawal of electron density from the benzene ring through the C-N sigma bond.[5]
-
Resonance Effect (-R): The nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms, as depicted in the resonance structures below. This delocalization creates a significant electron deficiency, particularly at the ortho and para positions relative to the nitro group.[5]
The pronounced electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. However, and critically for the reactivity of this compound, it strongly activates the ring for nucleophilic aromatic substitution, especially when positioned ortho or para to a good leaving group, such as the chloro substituent in this molecule.
The Chloro Group (-Cl) at C1: A Dichotomous Influence
The chloro group exhibits a dual electronic nature, with opposing inductive and resonance effects.
-
Inductive Effect (-I): Due to the high electronegativity of chlorine, it withdraws electron density from the benzene ring through the C-Cl sigma bond.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system, donating electron density to the ring.
In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack. However, the resonance donation directs incoming electrophiles to the ortho and para positions. In the context of this compound, the chloro group's primary role is that of a leaving group in nucleophilic aromatic substitution reactions, which are facilitated by the powerful electron-withdrawing nitro group.
The Methylthio Group (-SCH₃) at C4: A Modulating Contributor
The methylthio group, like the chloro group, possesses both inductive and resonance effects.
-
Inductive Effect (-I): Sulfur is more electronegative than carbon, resulting in a weak electron-withdrawing inductive effect.
-
Resonance Effect (+R): The lone pairs on the sulfur atom can be donated to the benzene ring through resonance, thereby increasing electron density, particularly at the ortho and para positions relative to the methylthio group.
The methylthio group is generally considered to be an activating group and an ortho-, para-director in electrophilic aromatic substitution due to the dominance of its +R effect. In this compound, its electron-donating resonance will somewhat counteract the deactivating effects of the nitro and chloro groups.
The Cumulative Electronic Landscape and Reactivity
The interplay of the three substituents in this compound creates a highly polarized aromatic ring, primed for nucleophilic aromatic substitution at the C1 position.
-
Activation for Nucleophilic Aromatic Substitution: The potent electron-withdrawing nitro group at the ortho position to the chloro leaving group is the dominant factor governing the molecule's reactivity. It strongly stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack at C1, thereby lowering the activation energy for the substitution reaction. The para-disposed methylthio group, with its electron-donating resonance effect, can further stabilize the intermediate by pushing electron density towards the site of substitution.
The logical flow of this activation can be visualized as follows:
Caption: Interplay of substituent effects leading to enhanced reactivity in nucleophilic aromatic substitution.
Quantitative Assessment: Hammett Constants
The electronic effects of substituents can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The magnitude of the value reflects the strength of the effect.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| -NO₂ | 0.78 | 0.71 |
| -Cl | 0.23 | 0.37 |
| -SCH₃ | 0.00 | 0.15 |
Data sourced from various compilations of Hammett constants.
The large positive σp value for the nitro group highlights its powerful electron-withdrawing character. The positive values for the chloro group confirm its net electron-withdrawing nature. The near-zero σp value for the methylthio group suggests a balance between its inductive withdrawal and resonance donation at the para position.
Experimental Protocols: Probing Electronic Effects
The electronic properties of this compound and its reactivity can be investigated through several experimental and computational methods.
Nucleophilic Aromatic Substitution Kinetics
A common method to experimentally quantify the electronic effects is to study the kinetics of a nucleophilic aromatic substitution reaction.
Objective: To determine the rate constant for the reaction of this compound with a nucleophile (e.g., sodium methoxide).
Methodology:
-
Reaction Setup: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A solution of sodium methoxide in methanol of known concentration is also prepared.
-
Reaction Initiation: The two solutions are mixed in a thermostated reaction vessel at a constant temperature.
-
Monitoring Reaction Progress: Aliquots of the reaction mixture are withdrawn at regular time intervals. The reaction is quenched (e.g., by acidification).
-
Analysis: The concentration of the reactant or product in the quenched aliquots is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: The rate constant (k) is determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.
The experimental workflow can be summarized as follows:
Sources
- 1. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-3-nitrobenzene(121-73-3) 1H NMR spectrum [chemicalbook.com]
- 3. Benzene, 1-chloro-4-methyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Visualization of Electron Density Changes Along Chemical Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
nucleophilic aromatic substitution of 1-Chloro-4-(methylthio)-2-nitrobenzene protocol
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-4-(methylthio)-2-nitrobenzene
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to understanding and executing the nucleophilic aromatic substitution (SNAr) reaction using this compound. This versatile substrate is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its reactivity is paramount for successful synthetic outcomes.
Introduction: The Strategic Importance of SNAr Reactions
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr proceeds via an addition-elimination mechanism, which requires the aromatic ring to be rendered electron-deficient.[1][2] This is typically achieved by the presence of strong electron-withdrawing groups (EWGs).
The substrate, this compound, is exceptionally well-suited for this transformation. The potent nitro group (-NO₂) ortho to the chlorine leaving group strongly activates the ring for nucleophilic attack, ensuring high reactivity and regioselectivity.[3][4] This application note elucidates the underlying mechanism, provides a detailed and validated experimental protocol, and offers insights into the reaction's scope and potential challenges.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of this compound does not proceed via a concerted SN2 pathway, which is sterically hindered, nor an SN1 pathway, which would involve an unstable aryl cation.[2] Instead, it follows a well-established two-step addition-elimination mechanism.[1][5]
-
Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This is the rate-determining step.[6] The attack temporarily breaks the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][7][8] The stability of this complex is the key to the reaction's success. The electron-withdrawing nitro group at the ortho position is crucial as it delocalizes the negative charge through resonance, significantly stabilizing the intermediate.[3][4][9]
-
Elimination of the Leaving Group and Rearomatization: In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored to yield the final substituted product.[5][10]
The mechanism is depicted below:
Caption: SNAr Mechanism via the Meisenheimer Complex.
Application Protocol: Synthesis of 4-(4-(Methylthio)-2-nitrophenyl)morpholine
This protocol details a representative SNAr reaction using morpholine as the nucleophile. The procedure is robust and can be adapted for other amine nucleophiles.
Objective: To synthesize 4-(4-(methylthio)-2-nitrophenyl)morpholine via nucleophilic aromatic substitution.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| This compound | 1199-36-6 | 203.65 g/mol | ≥98% | e.g., Alfa Aesar |
| Morpholine | 110-91-8 | 87.12 g/mol | ≥99% | e.g., Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | ≥99% | e.g., Fisher Scientific |
| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 g/mol | ≥99.7% | e.g., Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | e.g., VWR |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A | Lab prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | N/A | e.g., Fisher Scientific |
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Safety Precautions:
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled.[11] It is a suspected carcinogen and may cause genetic defects.[12][13] Handle only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12]
-
Solvents: DMSO can enhance skin absorption of other chemicals. Morpholine is corrosive. Handle all chemicals with care according to their Safety Data Sheets (SDS).
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.91 mmol).
-
Addition of Reagents: Add anhydrous dimethyl sulfoxide (DMSO, 20 mL). Stir the mixture until the solid is fully dissolved. Add morpholine (0.51 mL, 5.89 mmol, 1.2 equivalents) to the solution, followed by anhydrous potassium carbonate (1.36 g, 9.82 mmol, 2.0 equivalents).
-
Causality: DMSO is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving it to completion.[14]
-
-
Reaction Conditions: Place the flask in a pre-heated oil bath at 80-90 °C. Attach a reflux condenser and stir the reaction mixture for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 100 mL of cold water. A yellow precipitate should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure product, 4-(4-(methylthio)-2-nitrophenyl)morpholine, as a yellow solid.
General Experimental Workflow
The following diagram outlines the typical workflow for performing and isolating the product from an SNAr reaction.
Caption: A typical workflow for SNAr synthesis.
Reaction Scope and Versatility
This compound is reactive towards a wide array of nucleophiles. The general conditions outlined above can be adapted for various nucleophilic partners.
| Nucleophile (Nu-H) | Base (if needed) | Typical Solvent | Temperature (°C) | Expected Product Type |
| Primary/Secondary Amines | K₂CO₃, Et₃N | DMSO, DMF, EtOH | 25 - 100 | N-Aryl Amine |
| Alcohols (ROH) | NaH, NaOR | THF, DMF | 25 - 80 | Aryl Ether |
| Thiols (RSH) | K₂CO₃, NaSR | DMSO, DMF | 25 - 80 | Aryl Thioether |
| Azide (NaN₃) | None | DMSO, DMF | 50 - 100 | Aryl Azide |
| Cyanide (KCN) | None | DMSO | 50 - 120 | Aryl Nitrile |
This table presents illustrative examples based on established SNAr principles. Optimal conditions may vary and require empirical validation.[1][3][14]
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent like NMP, or employing a stronger base (e.g., NaH for alcohol nucleophiles).
-
Side Reactions: While the substrate is highly activated for substitution at the C1 position, extremely harsh conditions (very high temperatures or overly strong bases) could potentially lead to degradation or undesired side reactions.
-
Purification: The nitro group makes the products colored (typically yellow or orange) and highly UV-active, which simplifies visualization during chromatography. However, the polarity of the products can vary significantly based on the incorporated nucleophile, requiring adjustment of the purification method.
Conclusion
The nucleophilic aromatic substitution of this compound is a reliable and high-yielding method for synthesizing a diverse range of substituted aromatic compounds. The strong activation provided by the ortho-nitro group ensures predictable regiochemistry and robust reactivity. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can effectively leverage this important synthetic transformation in their drug discovery and materials science programs.
References
- Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]
- Nucleophilic arom
- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Nucleophilic arom
- Addition-Elimination at Aromatics (SNAR). College of Saint Benedict and Saint John's University. [Link]
- Meisenheimer complex. Wikipedia. [Link]
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor (YouTube). [Link]
- Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
- Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. National Institutes of Health (NIH). [Link]
- A Probable Hydrogen-Bonded Meisenheimer Complex: An Unusually High SNAr Reactivity of Nitroaniline Derivatives with Hydroxide Ion in Aqueous Media.
- A Probable Hydrogen-Bonded Meisenheimer Complex: An Unusually High SNAr Reactivity of Nitroaniline Derivatives with Hydroxide Ion in Aqueous Media.
- Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur. [Link]
- Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).
- Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
- 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health (NIH). [Link]
- Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]
- Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase.
- This compound. PubChem. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. Leah4sci (YouTube). [Link]
- This compound. LookChem. [Link]
- Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. National Institutes of Health (NIH). [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]
- This compound. SIELC Technologies. [Link]
- This compound CAS 1199-36-6.
- Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. iscnagpur.ac.in [iscnagpur.ac.in]
- 7. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 11. Cas 1199-36-6,this compound | lookchem [lookchem.com]
- 12. westliberty.edu [westliberty.edu]
- 13. lobachemie.com [lobachemie.com]
- 14. Aromatic Nucleophilic Substitution [fishersci.co.uk]
Introduction: The Strategic Value of 1-Chloro-4-(methylthio)-2-nitrobenzene in Modern Synthesis
An Application Guide for the Synthesis of Heterocyclic Compounds Using 1-Chloro-4-(methylthio)-2-nitrobenzene
Nitrogen and sulfur-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their unique physicochemical properties, stemming from the presence of heteroatoms, allow for diverse biological activities and applications in areas like molecular conductors.[3][4] The development of efficient synthetic routes to these molecules is therefore a critical endeavor for researchers in drug discovery and chemical development.
This compound has emerged as a highly valuable and versatile starting material in this context. Its utility is rooted in a strategically arranged set of functional groups that allow for controlled, sequential reactions to build complex heterocyclic systems. The molecule's reactivity is primarily governed by two key features:
-
Activated Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group positioned ortho to the chlorine atom significantly activates the aromatic ring for nucleophilic attack. This facilitates the displacement of the chloro group by a variety of nucleophiles, particularly thiols, which is often the initial step in constructing larger heterocyclic frameworks.
-
Reducible Nitro Group: The nitro group, after serving its role as an activating group, can be readily reduced to an amino group. This unmasks a new nucleophilic site, paving the way for intramolecular cyclization reactions to form the final heterocyclic ring system.
This guide provides an in-depth exploration of the application of this compound in the synthesis of phenothiazines, a prominent class of neuroleptic and biologically active compounds.[5] We will detail the underlying reaction mechanisms, provide field-proven experimental protocols, and explain the causality behind critical experimental choices.
Core Application: Synthesis of Phenothiazine Scaffolds
The synthesis of the phenothiazine core is a classic application demonstrating the power of this compound and related halonitrobenzenes. The general strategy involves the coupling of an aminothiophenol with the activated aryl halide, followed by an intramolecular cyclization. A key mechanistic pathway in this process is often the Smiles rearrangement.[6]
The Smiles Rearrangement Pathway
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In this context, after the initial formation of a 2-amino-2'-nitrodiphenyl sulfide intermediate, a base can deprotonate the amine. The resulting amide anion then acts as an intramolecular nucleophile, attacking the carbon atom bearing the nitro group and displacing it to form the tricyclic phenothiazine system. Formylation of the amine can facilitate this rearrangement.[6]
Experimental Protocol 1: General Synthesis of a 7-(Methylthio)phenothiazine Derivative
This protocol outlines a robust, two-step procedure for the synthesis of a phenothiazine derivative starting from this compound and a substituted 2-aminobenzenethiol.
Logical Workflow for Phenothiazine Synthesis
Caption: General workflow for phenothiazine synthesis.
Part A: Synthesis of the Diaryl Sulfide Intermediate
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the substituted 2-aminobenzenethiol (1.0 eq.).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a powdered anhydrous base, typically potassium carbonate (K₂CO₃, 2.0 eq.).
-
Expert Rationale: Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the thiol, forming the thiolate nucleophile required for the SNAr reaction. Polar aprotic solvents like DMF stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism, accelerating the reaction.
-
-
Reactant Addition: Dissolve this compound (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The solid product will precipitate. Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
Validation: The crude 2-amino-4'-(methylthio)-2'-nitrodiphenyl sulfide can be purified by recrystallization from ethanol or by column chromatography. The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part B: Cyclization to the Phenothiazine Core
-
Formylation (for Smiles Rearrangement): If proceeding via a Smiles rearrangement, the intermediate from Part A (1.0 eq.) is refluxed in 90% formic acid for 2-4 hours to yield the 2-formamido derivative.[6] This step enhances the acidity of the N-H proton, facilitating the subsequent cyclization.
-
Base-Mediated Cyclization: The formylated intermediate is then treated with a base (e.g., aqueous sodium hydroxide) in a solvent like acetone and heated to reflux to induce the Smiles rearrangement and cyclization.
-
Alternative Reductive Cyclization: A more direct method involves reductive cyclization. The diaryl sulfide intermediate from Part A is subjected to conditions that reduce the nitro group to an amine, which then cyclizes. A common reagent for this is sodium hydrosulfite (Na₂S₂O₄) in an aqueous ethanol solution under reflux.
-
Purification and Characterization: The resulting phenothiazine product is typically a colored solid. It can be purified by column chromatography on silica gel. Full characterization using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is essential to confirm the final structure.
Quantitative Data & Reaction Parameters
The synthesis of phenothiazines is highly adaptable. The following table summarizes typical parameters and expected outcomes based on established literature for analogous reactions.
| Reactant 1 (Aryl Halide) | Reactant 2 (Aminothiol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2-Aminobenzenethiol | K₂CO₃ | DMF | 90 | 6 | ~85-95 |
| This compound | 2-Amino-5-methylbenzenethiol | NaOH | Ethanol | 80 | 8 | ~80-90 |
| 1-Chloro-2,4-dinitrobenzene | 2-Aminobenzenethiol | NaOAc | Ethanol | 80 | 4 | >90 |
Note: Yields are for the initial SNAr step and are estimates based on similar transformations. Actual yields will vary based on substrate and precise conditions.
Further Synthetic Potential and Applications
While phenothiazine synthesis is a primary application, the reactivity of this compound allows for its use in creating other heterocyclic systems.
-
Benzothiazines: By reacting with β-mercaptoamines or related compounds, it is possible to construct benzothiazine derivatives. The reaction would proceed via initial SNAr followed by intramolecular cyclization involving the second nucleophilic group.
-
N-Aryl Benzimidazoles: After reduction of the nitro group to form 4-(methylthio)-2-chloroaniline, this intermediate can be used in condensation reactions with carboxylic acids or their derivatives (e.g., orthoesters) followed by cyclization to form benzimidazole rings, which are important pharmacophores.
Conclusion
This compound is a powerful and economically viable building block for the synthesis of medicinally relevant sulfur and nitrogen-containing heterocycles.[7] Its predictable reactivity, governed by the interplay of the chloro, nitro, and methylthio groups, provides a reliable entry point to complex molecules like phenothiazines. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this versatile reagent in their synthetic programs, from small-scale discovery to process development.
References
- A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). Google Scholar.
- Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect. (2024).
- Special Issue: Sulfur-Nitrogen Heterocycles. (n.d.). PMC - NIH.
- Role of sulphur-heterocycles in medicinal chemistry: An update. (2019).
- Special Issue: Sulfur-Nitrogen Heterocycles. (2005).
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (n.d.). MDPI.
- Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)
- Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)
- Phenothiazine also called dibenzothiazine or thiodiphenylamine... (2011). JOCPR.
- Synthesis of 1- and 3-chloro-phenothiazines. (n.d.).
Sources
- 1. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Application Note: A Robust Synthetic Route to Phenothiazine Derivatives from 1-Chloro-4-(methylthio)-2-nitrobenzene
Abstract
Phenothiazines represent a cornerstone of heterocyclic chemistry, with derivatives demonstrating a vast range of biological activities, including antipsychotic, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] This application note provides a detailed, field-proven guide for the synthesis of novel phenothiazine derivatives, commencing from the readily available starting material, 1-Chloro-4-(methylthio)-2-nitrobenzene. The core of this synthetic strategy hinges on a powerful intramolecular nucleophilic aromatic substitution—the Smiles-Truce rearrangement—to construct the foundational tricyclic phenothiazine scaffold.[7][8][9] We present comprehensive, step-by-step protocols, mechanistic insights, characterization data, and a troubleshooting guide tailored for researchers, medicinal chemists, and drug development professionals aiming to explore this privileged scaffold for novel therapeutic agents.
Introduction: The Significance of the Phenothiazine Scaffold
The phenothiazine core, a tricyclic system featuring two benzene rings fused by a central thiazine ring, is a "privileged structure" in medicinal chemistry.[1][4] First synthesized in 1883, its derivatives, such as chlorpromazine, revolutionized the field of psychiatry in the 1950s.[3][6][10][11] Since then, extensive research has revealed that modifications to the phenothiazine nucleus can yield compounds with diverse pharmacological profiles, making it a highly attractive scaffold for drug discovery programs.[2][12][13]
The synthetic pathway detailed herein offers a reliable and adaptable method to generate a library of phenothiazine derivatives. By starting with this compound, we introduce a key functional handle (the methylthio group) that can be further modified, while the strategic placement of the nitro group is instrumental for activating the aromatic ring towards the critical Smiles-Truce rearrangement.[14][15] This guide explains the causality behind each experimental choice, ensuring protocols are not just lists of steps but self-validating systems for robust and reproducible synthesis.
Reaction Pathway and Mechanistic Overview
The synthesis proceeds through a multi-step sequence, culminating in the formation of the phenothiazine ring system. The overall transformation is outlined below.
Caption: Overall synthetic workflow.
Mechanistic Insights:
-
SNAr Coupling: The synthesis begins with a standard nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient aromatic ring of this compound is susceptible to attack by the nucleophilic thiol of a 2-aminothiophenol derivative, displacing the chloride leaving group to form a diaryl sulfide intermediate.
-
The Smiles-Truce Rearrangement: This is the key bond-forming step. A strong base deprotonates the amine, which then acts as an intramolecular nucleophile. It attacks the ipso-carbon of the nitro-activated ring, forming a spirocyclic Meisenheimer intermediate.[7][8] This intermediate then collapses, breaking the C-S bond and forming a new C-N bond, effectively migrating the aryl ring. The strong electron-withdrawing effect of the para-nitro group is crucial for stabilizing the negative charge of the Meisenheimer adduct, thereby facilitating the rearrangement.[14][15][16]
-
Reductive Cyclization: The resulting diarylamine intermediate is then treated with a reducing agent, such as sodium dithionite (Na₂S₂O₄). This selectively reduces the nitro group to an amine. The newly formed amine then undergoes intramolecular cyclization with the adjacent thiol group (formed in situ or present from the rearrangement), eliminating water and forming the central thiazine ring to yield the final phenothiazine scaffold.
Detailed Experimental Protocols
3.1 Materials and Equipment
-
Reagents: this compound, 2-aminothiophenol (or substituted derivatives), potassium carbonate (K₂CO₃), sodium hydride (NaH, 60% dispersion in mineral oil), sodium dithionite (Na₂S₂O₄), N,N-dimethylformamide (DMF, anhydrous), tetrahydrofuran (THF, anhydrous), ethanol, ethyl acetate, hexane.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon gas inlet, dropping funnel, Buchner funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.
3.2 Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]
-
This compound: This compound is toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.[18][19]
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon) and use a mineral oil dispersion. Quench any residual NaH carefully with isopropanol followed by methanol and then water.
-
Solvents: DMF is a reproductive toxin. Anhydrous solvents are reactive with atmospheric moisture. Handle with care.
3.3 Protocol 1: Synthesis of 2-((2-amino-5-methylphenyl)thio)-5-(methylthio)-1-nitrobenzene
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 2-amino-5-methylbenzenethiol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (approx. 5 times the volume of DMF).
-
A solid precipitate should form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove residual DMF and impurities.
-
Dry the crude product under vacuum. The product can be used in the next step without further purification or can be purified by recrystallization from ethanol if necessary.
3.4 Protocol 2: Synthesis of 3-(Methylthio)-7-methyl-10H-phenothiazine via Smiles-Truce Rearrangement and Reductive Cyclization
Caption: Experimental workflow for rearrangement and cyclization.
-
Smiles-Truce Rearrangement:
-
Suspend the crude diaryl sulfide from Protocol 1 (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in oil, 1.5 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base required to deprotonate the amine, initiating the intramolecular attack.
-
After the addition is complete and gas evolution has subsided, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and heat to reflux for 4-6 hours.
-
Monitor the rearrangement by TLC.
-
-
Reductive Cyclization:
-
Cool the reaction mixture to room temperature.
-
Carefully add a 1:1 mixture of ethanol and water to the flask.
-
Add sodium dithionite (Na₂S₂O₄, 3.0-4.0 eq) portion-wise. The reaction is often exothermic. Causality: Sodium dithionite is a mild and effective reducing agent for converting the aromatic nitro group to an amine, which is necessary for the final ring-closing step.
-
Heat the mixture to reflux for an additional 2-4 hours until TLC analysis indicates the formation of the phenothiazine product (often a fluorescent spot under UV light).
-
-
Workup and Purification:
-
Cool the mixture and remove the organic solvents using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.[20][21]
-
Characterization and Data
The identity and purity of the synthesized phenothiazine derivatives should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: Provides definitive structural information, confirming the arrangement of protons and carbons in the tricyclic system.[13][22]
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the N-H bond (around 3300-3400 cm⁻¹) and aromatic C-H and C=C bonds.
-
Melting Point: A sharp melting point range indicates high purity.
Table 1: Representative Data for a Synthesized Phenothiazine Derivative
| Parameter | Value |
| Product Name | 3-(Methylthio)-7-methyl-10H-phenothiazine |
| Appearance | Pale yellow solid |
| Yield (after purification) | 65-75% |
| Melting Point | 195-197 °C |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.10-6.80 (m, 6H, Ar-H), 6.25 (s, 1H, NH), 2.45 (s, 3H, Ar-SCH₃), 2.30 (s, 3H, Ar-CH₃) |
| MS (ESI+) m/z | Calculated for C₁₄H₁₃NS₂: 259.05; Found: 260.1 [M+H]⁺ |
Applications and Future Directions
The protocol described provides access to a core phenothiazine structure that is ripe for further functionalization. The N-H at position 10 is a key site for derivatization.[23]
-
N-Alkylation/Acylation: The N-H can be readily alkylated or acylated to introduce various side chains, a common strategy used to modulate the pharmacological properties of phenothiazine-based drugs.[1][23]
-
Oxidation of Sulfides: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the electronic properties and biological activity of the molecule.
This synthetic route serves as a platform for generating compound libraries for screening in various therapeutic areas, including neurodegenerative diseases, oncology, and infectious diseases.[5][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (SNAr) | Insufficiently anhydrous DMF; Inactive K₂CO₃; Low reaction temperature. | Use freshly opened anhydrous DMF; Grind K₂CO₃ to a fine powder before use; Ensure reaction temperature is maintained at 80-90 °C. |
| Smiles-Truce rearrangement fails | Inactive NaH; Insufficiently anhydrous THF; Steric hindrance from bulky substituents. | Use fresh NaH from a new container; Ensure all glassware is flame-dried and THF is truly anhydrous; Increase reaction time and/or temperature. |
| Incomplete reduction/cyclization | Old or degraded sodium dithionite; Insufficient amount of reducing agent. | Use fresh Na₂S₂O₄; Increase the equivalents of Na₂S₂O₄ to 4.0 or 5.0 eq. |
| Multiple products/impurities | Side reactions due to excessive heat; Air (oxygen) entering the reaction. | Maintain strict temperature control; Ensure a positive pressure of inert gas throughout the reaction.[9] |
References
- MDPI. (n.d.). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold.
- Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. (2025). Mini Reviews in Medicinal Chemistry.
- PubMed. (n.d.). Chemical structure of phenothiazines and their biological activity.
- if-pan.krakow.pl. (n.d.). Chemical structure of phenothiazines and their biological activity.
- The Truce–Smiles rearrangement and related reactions: a review. (n.d.). Canadian Science Publishing.
- The Truce–Smiles rearrangement and related reactions: a review. (n.d.). Canadian Science Publishing.
- MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
- Possible Biological and Clinical Applications of Phenothiazines. (n.d.). Anticancer Research.
- ChemInform Abstract: Synthesis and Biological Activity of Phenothiazine Derivatives. (2025). ResearchGate.
- Possible Biological and Clinical Applications of Phenothiazines. (2025). ResearchGate.
- Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. (n.d.). PMC.
- Purification of phenothiazine. (n.d.). Google Patents.
- Truce–Smiles rearrangement methodologies and reaction plan. (n.d.). ResearchGate.
- General mechanism of the Smiles rearrangement (Truce‐Smiles:...). (n.d.). ResearchGate.
- Truce–Smiles rearrangement of substituted phenyl ethers. (n.d.). RSC Publishing.
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). ResearchGate.
- Phenothiazine. (n.d.). NCBI Bookshelf.
- Purification of phenothiazine. (n.d.). Google Patents.
- The uses and nondrug applications of Phenothiazine. (2019). ChemicalBook.
- 1-Chloro-4-nitrobenzene - Safety Data Sheet. (2015).
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (n.d.). OUCI.
- 1-chloro-2-nitrobenzene. (n.d.). Sdfine.
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). PubMed.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega.
- A truce on the Smiles rearrangement: revisiting an old reaction. (n.d.). PubMed.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. (n.d.).
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- The Purification of Phenothiazine. (n.d.). Journal of the American Chemical Society.
- Phenothiazine. (n.d.). Wikipedia.
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (n.d.). PubMed Central.
- PHENOTHIAZINE SYNTHESIS.#ncchem. (2022). YouTube.
- Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. (n.d.). JOCPR.
- Improving the reaction conditions for phenothiazine synthesis. (n.d.). Benchchem.
- Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. (n.d.). PMC.
- Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. (n.d.). RSC Publishing.
- A NEW SYNTHESIS OF PHENOTHIAZINES. (n.d.). Semantic Scholar.
- Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. (n.d.). JOCPR.
- Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. (2025). ResearchGate.
- A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1. (n.d.). SciSpace.
- SYNTHESIS AND EVALUATION OF PHENOTHIAZINE DERIVATIVE FOR ANTIDEPRESSANTS ACTIVITY. (n.d.). IJCRT.org.
- Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. (n.d.). The Royal Society of Chemistry.
- Synthesis of phenothiazines via Smiles rearrangement. (2025). ResearchGate.
- Notes- Synthesis of 2-Chlorophenonthiazine via a Smiles Rearrangement. (n.d.). The Journal of Organic Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. if-pan.krakow.pl [if-pan.krakow.pl]
- 11. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Truce–Smiles rearrangement of substituted phenyl ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. westliberty.edu [westliberty.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. US3381007A - Purification of phenothiazine - Google Patents [patents.google.com]
- 21. US2887482A - Purification of phenothiazine - Google Patents [patents.google.com]
- 22. rsc.org [rsc.org]
- 23. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
palladium-catalyzed cross-coupling reactions with 1-Chloro-4-(methylthio)-2-nitrobenzene
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-Chloro-4-(methylthio)-2-nitrobenzene
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] this compound has emerged as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The presence of a chloro group provides a handle for cross-coupling, while the nitro and methylthio moieties can be further manipulated or can serve to modulate the electronic properties of the final product.
However, the very features that make this substrate attractive also present distinct synthetic challenges. The electron-withdrawing nitro group, while activating the C-Cl bond towards oxidative addition, can participate in side reactions. The methylthio group poses a risk of catalyst inhibition through sulfur coordination to the palladium center.[2] Furthermore, the inherent inertness of the aryl chloride bond compared to its bromide or iodide counterparts necessitates highly active catalytic systems.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, field-proven insights, and detailed protocols for successfully employing this compound in a variety of palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, reproducible results.
Part 1: Core Mechanistic Principles and Substrate-Specific Considerations
All palladium-catalyzed cross-coupling reactions are united by a common mechanistic framework, typically involving a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
The general catalytic cycle proceeds via three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the substrate, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[5][6]
-
Transmetalation (for Suzuki, Stille, etc.) or Coordination/Insertion (for Heck, Sonogashira): The coupling partner transfers its organic group to the palladium center, or coordinates and inserts into a Pd-C bond.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C, C-N, or C-S bond and regenerating the active Pd(0) catalyst.[6]
Caption: A generalized workflow for a Suzuki coupling experiment.[7]
Key Challenges with this compound:
-
Activating the C-Cl Bond: The high bond dissociation energy of the C-Cl bond requires catalysts that are both highly active and thermally stable. The solution lies in using bulky, electron-rich ligands on the palladium center. These ligands promote oxidative addition and stabilize the active monoligated Pd(0) species.[8][9]
-
Mitigating Sulfur Inhibition: The lone pair of electrons on the sulfur atom of the methylthio group can coordinate to the palladium catalyst, leading to deactivation. The use of sterically hindered ligands can create a protective "pocket" around the metal center, disfavoring coordination from the substrate's sulfur atom while still allowing the desired C-Cl bond activation.
-
Navigating the Nitro Group: While the strongly electron-withdrawing nitro group facilitates the initial oxidative addition, it can render the product susceptible to nucleophilic attack or reduction under certain conditions.[10] Careful selection of a mild base and controlled reaction temperatures are crucial.[11]
Part 2: Application Notes and Experimental Protocols
This section provides detailed protocols for the most common and synthetically useful cross-coupling reactions. The conditions described are robust starting points that can be further optimized for specific coupling partners.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an aryl halide with an organoboron reagent.[7][12] Its tolerance for a wide range of functional groups makes it a workhorse in medicinal chemistry.
Causality Behind Component Selection:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand is recommended. These ligands accelerate the rate-limiting oxidative addition of the C-Cl bond and subsequent reductive elimination.[3][13]
-
Base: An inorganic base like K₃PO₄ or K₂CO₃ is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[14] Carbonate bases are generally preferred over stronger bases like hydroxides or alkoxides to avoid potential side reactions involving the nitro group.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, CPME) and water is typically used. Water is crucial for activating the boronic acid and facilitating the action of the inorganic base.
Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk tube.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner (Ar'-B(OH)₂) | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | IPr-Pd-G3 (2) | K₃PO₄ (2.5) | CPME/H₂O | 90 | 8 | 75-85 |
| 4-Cyanophenylboronic acid | Pd(OAc)₂ (1.5) | RuPhos (3) | K₂CO₃ (3.0) | Dioxane/H₂O | 110 | 18 | 70-80 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds, a linkage ubiquitous in pharmaceuticals.[6][15] The reaction couples aryl halides with primary or secondary amines.[5]
Causality Behind Component Selection:
-
Catalyst System: As with the Suzuki coupling, highly active catalyst systems comprising bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) or NHCs are essential for activating the C-Cl bond.[16][17] Pre-formed palladium catalysts (precatalysts) are often used to ensure efficient generation of the active Pd(0) species.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices. The choice of base can be critical, as some functional groups are incompatible with strong bases.[5]
-
Solvent: Anhydrous, aprotic, and preferably non-coordinating solvents like toluene, dioxane, or CPME are used to prevent catalyst inhibition and unwanted side reactions.
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.[6]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent & Sealing: Add the anhydrous, degassed solvent (e.g., toluene) and seal the tube tightly.
-
Reaction: Remove the tube from the glovebox and place it in a preheated oil bath at 90-120 °C. Stir for 6-24 hours.
-
Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool to room temperature, and quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Pd Precatalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | BrettPhos-Pd-G3 (2) | NaOtBu (1.4) | Toluene | 100 | 12 | 90-98 |
| Aniline | XPhos-Pd-G2 (1.5) | LHMDS (1.5) | Dioxane | 110 | 18 | 85-95 |
| n-Butylamine | RuPhos-Pd-G3 (2) | NaOtBu (1.4) | CPME | 90 | 10 | 80-90 |
| Benzophenone Imine | XPhos-Pd-G2 (2) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 75-85 |
Heck Reaction: C-C Coupling with Alkenes
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted olefins, providing a powerful route to stilbenes and cinnamates.[18][19] For an electron-deficient substrate like this compound, the reaction can often proceed efficiently.
Causality Behind Component Selection:
-
Catalyst System: While some highly activated aryl halides can undergo Heck reactions under ligand-free conditions with Pd(OAc)₂, the use of phosphine ligands is generally recommended for aryl chlorides to ensure consistent results.[19] Herrmann's catalyst (a palladacycle) is also known to be highly effective.
-
Base: A base is required to neutralize the HX formed during the catalytic cycle.[20] Common choices include organic bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ or NaOAc.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are typically used to facilitate the reaction.
Caption: Catalytic Cycle for the Heck Reaction.[20][21]
Protocol: General Procedure for the Heck Reaction
-
Reaction Setup: To a pressure tube or sealed vial, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), any ligand (e.g., P(o-tol)₃, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Reagent Addition: Add the alkene (e.g., styrene, butyl acrylate, 1.5 eq) and the solvent (e.g., NMP or DMF).
-
Sealing and Reaction: Seal the vessel tightly and place it in a preheated oil bath at 120-140 °C. Stir for 12-48 hours.
-
Work-up: After cooling, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Table 3: Representative Conditions for the Heck Reaction
| Alkene | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2.0) | NMP | 130 | 24 | 70-85 |
| n-Butyl acrylate | Pd(OAc)₂ (3) | None | NaOAc (2.0) | DMF | 140 | 36 | 65-80 |
| 4-Vinylpyridine | PdCl₂(PPh₃)₂ (2.5) | - | Et₃N (2.5) | DMAc | 120 | 18 | 70-80 |
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira reaction provides a direct route to C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[22] This reaction is distinguished by its use of a dual palladium/copper catalytic system.[23]
Causality Behind Component Selection:
-
Catalyst System: A palladium(0) or palladium(II) source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is used in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves both to neutralize the HX byproduct and to act as a ligand and/or solvent.
-
Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF.
Caption: Catalytic Cycles for Sonogashira Coupling.[22]
Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper co-catalyst (CuI, 4-6 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon or Nitrogen three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq). Finally, add the terminal alkyne (1.2-1.5 eq) via syringe.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C for 6-24 hours. The reaction often turns dark, which is normal.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the solvent. Concentrate the filtrate.
-
Purification: Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Table 4: Representative Conditions for Sonogashira Coupling
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3.0) | THF | 50 | 12 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | DIPA (3.0) | THF | RT | 24 | 85-95 |
| 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N (3.0) | DMF | 60 | 18 | 70-80 |
| Propargyl alcohol | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (3.0) | THF/Et₃N | 40 | 16 | 75-85 |
Part 3: Troubleshooting and Safety
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. C-Cl bond not activated. 3. Poor quality reagents/solvents. 4. Insufficient temperature. | 1. Use a fresh catalyst or a pre-catalyst. 2. Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to XPhos). Increase catalyst/ligand loading. 3. Use freshly distilled/anhydrous solvents; check purity of starting materials. 4. Increase reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Debromination/Dechlorination. 2. Homocoupling of coupling partner. 3. Reaction with nitro group. | 1. Lower the reaction temperature; use a less aggressive base. 2. Ensure a rigorously inert atmosphere to prevent oxidative homocoupling. 3. Use milder bases (e.g., K₂CO₃ instead of NaOtBu); avoid overly high temperatures. |
| Dark Black Precipitate (Pd Black) | Catalyst decomposition. | 1. Ensure the reaction is under a strictly inert atmosphere. 2. Use a more robust ligand that better stabilizes the Pd(0) species. 3. Degas solvents thoroughly before use. |
| Inconsistent Yields | Sensitivity to air/moisture. | 1. Use Schlenk techniques or a glovebox for reaction setup. 2. Ensure all reagents and solvents are anhydrous where specified. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and/or toxic. Handle them under an inert atmosphere. They can have strong, unpleasant odors.
-
Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle them under an inert atmosphere and away from water.
-
Solvents: Use solvents in a well-ventilated fume hood. Be aware of their flammability and specific hazards.
-
Pressurized Reactions: When heating sealed tubes (e.g., for Heck reactions), use a blast shield and ensure the vessel is designed for pressure. Do not exceed the recommended temperature or fill volume.
References
- Vertex AI Search, Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers, Accessed January 9, 2026.
- ResearchGate, Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF, Accessed January 9, 2026.
- Who we serve, Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har -, Accessed January 9, 2026.
- ACS Publications, Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry, Accessed January 9, 2026.
- SciSpace, Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition, Accessed January 9, 2026.
- ACS Publications, Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines | Organic Letters, Accessed January 9, 2026.
- ResearchGate, Catalysis of C−S coupling for halogenated aromatic compounds., Accessed January 9, 2026.
- ResearchGate, Biocatalytic Activation of Sulfur Heteroaromatics Facilitates Dearomatizing Cross-Couplings to Set Stereogenic Centers or Axes | Request PDF, Accessed January 9, 2026.
- Organic Chemistry Frontiers (RSC Publishing), A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry, Accessed January 9, 2026.
- Catalysis Science & Technology (RSC Publishing), Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions, Accessed January 9, 2026.
- Chemistry LibreTexts, Buchwald-Hartwig Amin
- Wikipedia, Buchwald–Hartwig amin
- Wikipedia, Heck reaction, Accessed January 9, 2026.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series, Accessed January 9, 2026.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals, Accessed January 9, 2026.
- Wikipedia, Sonogashira coupling, Accessed January 9, 2026.
- NIH, Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacet
- ACS GCI Pharmaceutical Roundtable Reagent Guides, Buchwald-Hartwig Amination - Wordpress, Accessed January 9, 2026.
- Organic Chemistry Portal, Heck Reaction, Accessed January 9, 2026.
- Organic Chemistry Frontiers (RSC Publishing), Palladium-Catalyzed Cross-Electrophile Coupling Reaction involving Sulfur Dioxide for the Direct Synthesis of Diverse Functionalized Sulfones, Accessed January 9, 2026.
- Accounts of Chemical Research, Cross-Coupling Reactions of Nitroarenes |, Accessed January 9, 2026.
- NIH, Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin) -, Accessed January 9, 2026.
- MDPI, Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond, Accessed January 9, 2026.
- ResearchGate, The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides, Accessed January 9, 2026.
- Wikipedia, Stille reaction, Accessed January 9, 2026.
- NIH, Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems, Accessed January 9, 2026.
- Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction, Accessed January 9, 2026.
- Chemical Synthesis Database, 1-chloro-4-methyl-2-nitrobenzene, Accessed January 9, 2026.
- ACS Publications, Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides | Organic Letters, Accessed January 9, 2026.
- ResearchGate, Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene, Accessed January 9, 2026.
- ResearchGate, Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3)., Accessed January 9, 2026.
- ChemRxiv, Synthesis and Properties of Palladium–Triazolopyridinylidene: Cata- lyst for Cross-Coupling Using Chloroarenes and Nitroarenes, Accessed January 9, 2026.
- SIELC Technologies, this compound |, Accessed January 9, 2026.
- YouTube, Heck Reaction | Named Reactions | Organic Chemistry Lessons, Accessed January 9, 2026.
- Chemistry LibreTexts, Heck Reaction, Accessed January 9, 2026.
- ResearchGate, Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu, Accessed January 9, 2026.
- NIH, Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions, Accessed January 9, 2026.
- PubChemLite, this compound, Accessed January 9, 2026.
- MDPI, Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene, Accessed January 9, 2026.
- ResearchGate, Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with..., Accessed January 9, 2026.
- Benchchem, Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Deriv
- Reddit, Struggling to make a sonogashira coupling reaction happen : r/Chempros, Accessed January 9, 2026.
- Benchchem, Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine, Accessed January 9, 2026.
- MDPI, Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- ResearchGate, (PDF) Recent Advances in Sonogashira Reactions, Accessed January 9, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
A Robust, Validated HPLC Method for Purity Analysis of 1-Chloro-4-(methylthio)-2-nitrobenzene
An Application Note for the Pharmaceutical and Chemical Industries
Abstract: This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities of 1-Chloro-4-(methylthio)-2-nitrobenzene. This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, making its purity profile a critical quality attribute.[1] The method described herein is developed for accuracy, precision, and specificity, and has been validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] This protocol is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.
Introduction and Analyte Background
This compound is a nitrobenzene derivative used as a building block in organic synthesis, particularly in the pharmaceutical and dye industries.[1] The purity of such intermediates is paramount as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API) or chemical product. Therefore, a well-defined and validated analytical method is essential for quality control during synthesis and for final product release.
High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2][4] This note provides a comprehensive guide to a specific RP-HPLC method, including the rationale behind the selected parameters and a full protocol for method validation to ensure its suitability for its intended purpose.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source(s) |
| CAS Number | 1199-36-6 | [1][6] |
| Molecular Formula | C₇H₆ClNO₂S | [1][7][8] |
| Molecular Weight | 203.65 g/mol | [1][8] |
| Melting Point | 70-72 °C | [1] |
| Structure | [7] | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Acetonitrile, Methanol) | [9] |
| UV Chromophore | The nitroaromatic ring provides strong UV absorbance. | [10] |
The compound's non-polar nature and strong UV-absorbing chromophore make it an ideal candidate for analysis by reversed-phase HPLC with UV detection.
Potential Impurities
The purity analysis must be able to separate the main component from potential process-related impurities and degradation products. Based on typical synthetic routes for similar chlorinated nitroaromatic compounds, which often start from precursors like substituted anilines, potential impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis process.[11][12]
-
Isomeric Impurities: Positional isomers (e.g., 1-Chloro-2-(methylthio)-4-nitrobenzene) that may form due to incomplete regioselectivity during synthesis.[13]
-
By-products: Compounds formed from side reactions or over-reaction.
-
Degradation Products: Products resulting from instability of the main compound under certain conditions.
Recommended HPLC Method Protocol
This section details the optimized and validated chromatographic conditions for the purity analysis. The causality behind each choice is explained to provide a deeper understanding of the method development process.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.[10]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[10] The C18 stationary phase provides excellent retention and resolution for non-polar compounds like this compound.
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (Analytical Grade)
-
This compound Reference Standard
-
Chromatographic Conditions
The selection of these parameters is designed to achieve optimal separation between the main peak and any potential impurities.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | Provides robust retention for the non-polar analyte. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The aqueous component of the mobile phase. Phosphoric acid helps to sharpen peaks by suppressing the ionization of free silanol groups on the silica backbone.[14] |
| Mobile Phase B | Acetonitrile | The organic modifier. Its elution strength allows for effective separation and elution of the analyte. |
| Elution Mode | Gradient | A gradient elution is employed to ensure elution of more strongly retained impurities and to provide a robust separation profile. |
| Gradient Program | Time (min) | %B |
| 0 | 50 | |
| 20 | 90 | |
| 25 | 90 | |
| 26 | 50 | |
| 30 | 50 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Nitroaromatic compounds exhibit strong absorbance in the UV region. 254 nm provides high sensitivity for the analyte.[15] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the analyte is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak shape issues. |
Preparation of Solutions
-
Reference Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh about 25 mg of this compound Reference Standard.
-
Transfer it into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix well.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix well.
-
-
Sample Solution (approx. 50 µg/mL):
-
Accurately weigh about 25 mg of the this compound sample.
-
Prepare a 50 mL solution following the same procedure as for the Reference Standard Stock Solution.
-
Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent and mix well.
-
HPLC Method Validation Protocol
The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[2][5]
Caption: Workflow for HPLC Method Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), reference standard, and sample solutions. Perform forced degradation studies (acid, base, peroxide, thermal, photolytic) to ensure the method can separate the analyte from degradation products. | The main peak should be free from interference from blank, placebo, and degradation products. Peak purity should pass. |
| Linearity & Range | Prepare at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1 µg/mL to 75 µg/mL). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 50%, 100%, 150%), in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.[3] |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve. | The LOQ should be established with acceptable precision and accuracy. |
| Robustness | Deliberately vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH or composition (±2%). | The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. No significant change in results.[16] |
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry Factor): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Areas: ≤ 2.0%
-
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of this compound. The comprehensive validation protocol, grounded in ICH guidelines, confirms that the method is fit for its intended purpose in a quality control environment.[5] This guide provides a solid foundation for laboratories to implement and execute reliable purity testing for this important chemical intermediate.
References
- Steps for HPLC Method Validation. Pharmaguideline.
- This compound. LookChem.
- Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies.
- Birajdar, A. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences 4.4 (2020): 55-60.
- Yoshida, T., et al. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications 565.1-2 (1991): 315-324.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- 1-chloro-4-methyl-2-nitrobenzene. Chemical Synthesis Database.
- Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. American Laboratory.
- Analytical Methods for Nitrobenzenes. Agency for Toxic Substances and Disease Registry.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube.
- Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
- This compound. SIELC Technologies.
- This compound. PubChemLite.
- This compound CAS 1199-36-6. Watson International.
- Synthesis of 1-chloro-4-nitrobenzene. Sciencemadness.org.
- Khan, M. S., et al. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank 2012, M762.
- 1-Chloro-4-nitrobenzene. PubChem.
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. actascientific.com [actascientific.com]
- 5. database.ich.org [database.ich.org]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. PubChemLite - this compound (C7H6ClNO2S) [pubchemlite.lcsb.uni.lu]
- 8. watson-int.com [watson-int.com]
- 9. 1-Chloro-4-methoxy-2-nitrobenzene(10298-80-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Synthesis of 1-chloro-4-nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
scale-up synthesis of 1-Chloro-4-(methylthio)-2-nitrobenzene
An Application Note for the Scale-Up Synthesis of 1-Chloro-4-(methylthio)-2-nitrobenzene
Abstract
This application note provides a comprehensive, field-tested guide for the (CAS No. 1199-36-6), a key intermediate in the pharmaceutical and specialty chemical industries[1][2]. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, scalability, and process control. The synthesis is based on a regioselective nucleophilic aromatic substitution (SNAr) reaction, a robust and well-understood transformation. This document elucidates the underlying chemical principles, provides a detailed step-by-step protocol, outlines critical safety considerations, and details methods for quality control and analysis.
Introduction and Strategic Overview
This compound is a valuable building block, often utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients and dyes. Its trifunctional nature—possessing chloro, methylthio, and nitro groups—allows for diverse subsequent chemical modifications.
The synthetic strategy outlined herein leverages the powerful electron-withdrawing nature of a nitro group to facilitate a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 3,4-dichloronitrobenzene, is commercially available and derived from the nitration of 1,2-dichlorobenzene[3]. The nitro group at the 2-position strongly activates the chlorine atom at the para position (C4) towards nucleophilic attack, while having a lesser effect on the chlorine at the meta position (C1). This regioselectivity is the cornerstone of this synthesis, allowing for the selective displacement of the C4 chlorine by a sulfur nucleophile, sodium methanethiolate (NaSMe), to yield the desired product with high fidelity. The stability of the intermediate Meisenheimer complex is significantly enhanced by the delocalization of the negative charge onto the para-nitro group, which drives the reaction forward[4].
Reaction Pathway Diagram
Caption: Regioselective SNAr synthesis of the target compound.
Health and Safety Imperatives
Working with nitroaromatic compounds and sulfur reagents on a large scale demands stringent safety protocols. The starting materials and product are toxic and require careful handling.
-
Toxicity: Nitroaromatic compounds are toxic if swallowed, inhaled, or absorbed through the skin.[5][6] They are suspected of causing genetic defects and cancer.[6] Always handle these chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Chemical safety goggles and a face shield.[6]
-
A flame-retardant lab coat.
-
-
Reagent Handling: Sodium methanethiolate and its precursor, methanethiol, have a highly unpleasant and potent odor. All transfers should be conducted in a closed system or a high-performance fume hood.
-
Waste Disposal: All chemical waste, including solvents and aqueous washes, must be collected in designated, labeled containers for hazardous waste disposal. Do not release these chemicals into the environment.[6]
-
Emergency Preparedness: Ensure safety showers and eyewash stations are readily accessible.[7] Keep appropriate spill kits (e.g., absorbent materials for solvents) nearby.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations must be performed in a chemical fume hood.
Materials and Equipment
| Reagent / Material | Grade | CAS No. | Quantity | Molar Equiv. | Supplier |
| 3,4-Dichloronitrobenzene | ≥98% | 99-54-7 | 100.0 g | 1.0 | Major Supplier |
| Sodium Methanethiolate (NaSMe) | ≥95% | 5188-07-8 | 38.0 g | 1.05 | Major Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | 68-12-2 | 500 mL | - | Major Supplier |
| Deionized Water | - | 7732-18-5 | 2.0 L | - | In-house |
| Brine (Saturated NaCl) | - | 7647-14-5 | 500 mL | - | In-house |
| Ethyl Acetate | ACS Grade | 141-78-6 | 1.5 L | - | Major Supplier |
| Magnesium Sulfate (MgSO₄) | Anhydrous | 7487-88-9 | 50 g | - | Major Supplier |
| Equipment | Specification |
| 2L Three-Neck Round Bottom Flask | Ground glass joints |
| Mechanical Stirrer | With PTFE paddle and gas-tight seal |
| Thermocouple | Calibrated |
| Addition Funnel | 250 mL, pressure-equalizing |
| Nitrogen/Argon Inlet | With bubbler |
| Heating Mantle with Controller | - |
| 4L Separatory Funnel | - |
| Rotary Evaporator | - |
Experimental Procedure
-
Reactor Setup:
-
Assemble the 2L three-neck flask with the mechanical stirrer, thermocouple, and addition funnel. The third neck should be fitted with a nitrogen inlet adapter connected to a bubbler.
-
Ensure the entire apparatus is dry and purged with nitrogen gas.
-
Causality: An inert atmosphere is crucial to prevent moisture from reacting with the nucleophile and to avoid potential oxidative side reactions.
-
-
Reagent Charging:
-
Charge the reaction flask with 3,4-dichloronitrobenzene (100.0 g, 0.52 mol).
-
Add anhydrous DMF (500 mL) to the flask.
-
Begin stirring to dissolve the solid starting material completely. The solution should be a pale yellow.
-
-
Nucleophile Addition:
-
Carefully weigh sodium methanethiolate (38.0 g, 0.55 mol) in a dry container inside the fume hood and add it to the addition funnel.
-
Rationale: A slight excess (1.05 eq.) of the nucleophile is used to ensure the complete consumption of the starting material.
-
Slowly add the sodium methanethiolate powder to the stirred solution in the main flask over 30-45 minutes.
-
Control the addition rate to maintain the internal temperature below 30 °C. An initial exotherm may be observed.
-
Causality: Slow, controlled addition prevents a runaway reaction and minimizes the formation of potential byproducts.
-
-
Reaction Monitoring:
-
Once the addition is complete, allow the mixture to stir at room temperature (20-25 °C). The solution will darken to a reddish-brown color.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
TLC System: 20% Ethyl Acetate in Hexanes. Rf (3,4-dichloronitrobenzene) ≈ 0.6; Rf (Product) ≈ 0.5.
-
The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing 1.5 L of cold deionized water with gentle stirring.
-
Rationale: This "quenching" step precipitates the organic product out of the water-miscible DMF solvent.
-
A yellow solid should precipitate. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filter the crude solid product using a Büchner funnel and wash the filter cake thoroughly with deionized water (2 x 250 mL) to remove residual DMF and salts.
-
-
Purification by Recrystallization:
-
Transfer the crude, damp solid to a 1L Erlenmeyer flask.
-
Add approximately 400-500 mL of ethanol or isopropanol and heat the mixture to a gentle boil with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified yellow crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 40 °C to a constant weight.
-
Expected Yield: 95-105 g (88-97%).
-
Appearance: Bright yellow crystalline solid.
-
Process Workflow and Logic
The entire process is a logical sequence of unit operations designed for safety and efficiency in a scale-up environment.
Caption: Step-wise workflow for the synthesis of the target compound.
Characterization and Quality Control
Confirming the identity and purity of the final product is essential. The following analytical methods are recommended.
| Method | Purpose | Expected Result / Specification |
| HPLC | Purity Assessment | >98% purity. A reverse-phase method with a C18 column, using a mobile phase of acetonitrile and water, is suitable.[8] |
| GC-MS | Identity & Purity | Mass spectrum should show the correct molecular ion peak (m/z ≈ 203) and fragmentation pattern.[9] |
| ¹H NMR | Structural Confirmation | The proton NMR spectrum should be consistent with the structure of this compound. |
| Melting Point | Purity Indication | A sharp melting point consistent with the literature value confirms high purity. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Reaction | 1. Insufficient nucleophile.2. Inactive nucleophile (degraded by moisture/air).3. Low reaction temperature. | 1. Add a small additional portion (0.05 eq.) of nucleophile.2. Ensure anhydrous conditions and use high-quality reagents.3. Gently warm the reaction to 35-40 °C. |
| Low Yield | 1. Product loss during work-up.2. Incomplete precipitation.3. Side reactions. | 1. Ensure thorough extraction if work-up is modified.2. Use colder quench water or add more water.3. Re-evaluate temperature control during addition. |
| Product is Oily/Gummy | 1. Presence of residual DMF.2. Impurities preventing crystallization. | 1. Wash the crude product more thoroughly with water.2. Repeat the recrystallization, possibly with a different solvent system (e.g., methanol). |
References
- SIELC Technologies. (2018, February 16). This compound.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 4-Chlorothioanisole.
- Thermo Fisher Scientific. (2015, July 10). 1-Chloro-4-nitrobenzene - Safety Data Sheet.
- ECHEMI. (n.d.). 1-Chloro-4-methoxy-2-nitrobenzene SDS.
- ChemicalBook. (n.d.). 3,4-Dichloronitrobenzene synthesis.
- Filo. (2025, April 15). Use stability factors to explain why 1 chloro 4 nitrobenzene is more reactive.
- Watson International Ltd. (n.d.). This compound CAS 1199-36-6.
- OEHHA. (1999, November 1). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE.
Sources
- 1. watson-int.com [watson-int.com]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 5. lobachemie.com [lobachemie.com]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
using 1-Chloro-4-(methylthio)-2-nitrobenzene to synthesize pharmaceutical intermediates
An In-depth Technical Guide to the Synthesis of Pharmaceutical Intermediates from 1-Chloro-4-(methylthio)-2-nitrobenzene
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The strategic choice of starting materials can significantly impact the success and efficiency of a synthetic campaign. This compound has emerged as a highly valuable and versatile building block in the synthesis of a wide array of pharmaceutical intermediates.[1][2] Its utility stems from the unique arrangement of three key functional groups on the aromatic ring: a chloro group, a methylthio group, and a nitro group. The interplay of the electronic properties of these substituents allows for a range of selective chemical transformations, providing access to diverse molecular scaffolds.
The electron-withdrawing nature of the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), rendering the chloro group a facile leaving group.[3][4] This enables the straightforward introduction of various nucleophiles, particularly amines, to build substituted aniline derivatives. Furthermore, the nitro group itself can be readily reduced to an amino group, a cornerstone transformation in the synthesis of many heterocyclic systems.[5][6][7] The chloro substituent also serves as a handle for powerful palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, which are indispensable tools for C-N and C-C bond formation, respectively.[8][9][10][11]
This technical guide provides detailed application notes and step-by-step protocols for the key synthetic transformations of this compound. We will delve into the mechanistic underpinnings of each reaction, offering insights into the rationale behind the chosen experimental conditions. The protocols described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical framework for leveraging this versatile starting material in their synthetic endeavors.
Key Synthetic Transformations and Protocols
The strategic manipulation of the functional groups of this compound allows for a modular approach to the synthesis of diverse pharmaceutical intermediates. This section details the protocols for three fundamental transformations: nucleophilic aromatic substitution, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions.
Transformation 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
The SNAr reaction is a powerful method for forming carbon-heteroatom bonds on electron-deficient aromatic rings. In this compound, the potent electron-withdrawing nitro group, positioned ortho to the chloro substituent, significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[4][12]
The following protocol details the reaction of this compound with a primary amine, a common transformation in the synthesis of precursors for various heterocyclic scaffolds.
Protocol 1: Synthesis of N-alkyl/aryl-4-(methylthio)-2-nitroaniline
This protocol describes the general procedure for the SNAr reaction between this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Add the primary amine (1.1 - 1.5 eq) and a suitable base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).
-
Add a polar aprotic solvent such as DMF or DMSO to dissolve the reactants.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-4-(methylthio)-2-nitroaniline.
Data Presentation:
| Reactant 1 | Reactant 2 (Example) | Base | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Aniline | K2CO3 | DMF | 100 °C | 8 | 85-95 |
| This compound | Benzylamine | DIPEA | DMSO | 90 °C | 6 | 90-98 |
Experimental Workflow Diagram:
Caption: Workflow for the SNAr reaction.
Transformation 2: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a pivotal transformation in the synthesis of many pharmaceutical agents. The resulting aniline moiety is a versatile intermediate that can undergo a wide range of subsequent reactions, including diazotization, acylation, and cyclization to form various heterocyclic systems. Several methods are available for this reduction, with the choice of reagent depending on the presence of other functional groups in the molecule.[5][6] For substrates containing a chloro-substituent, a common concern is hydrodehalogenation, which can be a significant side reaction with catalytic hydrogenation using Pd/C.[6] Therefore, chemoselective methods using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic media are often preferred.[6][7]
Protocol 2: Synthesis of 4-(Methylthio)-2-amino-1-chlorobenzene
This protocol outlines the reduction of the nitro group in this compound using tin(II) chloride dihydrate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution. The mixture may become a thick slurry.
-
Carefully add concentrated hydrochloric acid dropwise while stirring. An exothermic reaction may occur.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by adding 5 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or silica gel column chromatography if necessary.
Data Presentation:
| Reactant | Reducing Agent | Solvent | Acid | Temperature | Time (h) | Yield (%) |
| This compound | SnCl2·2H2O (4.5 eq) | Ethanol | HCl | Reflux | 3 | 80-90 |
Reaction Scheme Diagram:
Sources
- 1. watson-int.com [watson-int.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Suzuki-Miyaura Coupling of 1-Chloro-4-(methylthio)-2-nitrobenzene
Introduction: Navigating the Challenges of a Multifunctional Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds, particularly in the assembly of biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] This application note provides a detailed guide to the Suzuki coupling of 1-Chloro-4-(methylthio)-2-nitrobenzene, a substrate that, while synthetically valuable, presents a unique combination of challenges.
The target molecule is an electron-deficient aryl chloride. While the strong electron-withdrawing effect of the nitro group advantageously activates the C-Cl bond towards oxidative addition—the often rate-limiting step for aryl chlorides—it also introduces the risk of side reactions.[3][4] Furthermore, the presence of the 4-(methylthio) group introduces a potential catalyst-poisoning moiety through coordination of the sulfur atom to the palladium center. This guide dissects these challenges and provides robust protocols and mechanistic rationale to enable researchers to achieve high-yield coupling with this and structurally related substrates.
Mechanistic Rationale: A Tailored Approach
A successful Suzuki coupling hinges on the delicate balance of the catalytic cycle's three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] For this compound, specific considerations for each step are crucial.
-
Oxidative Addition: The C-Cl bond is notoriously less reactive than its bromide or iodide counterparts. However, the ortho-nitro group's powerful inductive effect significantly lowers the energy barrier for the Pd(0) catalyst to insert into the C-Cl bond, making the reaction feasible. The key to success is the choice of ligand. Bulky, electron-rich monophosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are essential.[8][9] These ligands stabilize the electron-rich Pd(0) state, promote the oxidative addition, and create a sterically hindered environment that facilitates the subsequent reductive elimination step.[10]
-
Transmetalation: This step involves the transfer of the organic group from the boron reagent to the palladium center. It requires the activation of the boronic acid by a base.[11] The base converts the neutral boronic acid into a more nucleophilic anionic boronate species, which readily engages with the Pd(II) complex.[6][12] The choice of base and solvent system is critical to ensure the boronate is formed and remains soluble without promoting protodeboronation of the starting material.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. Bulky ligands, which were crucial for the oxidative addition, also accelerate this step by promoting the collapse of the palladium intermediate to release the biaryl product.[10]
Catalytic Cycle Overview
Caption: The Suzuki-Miyaura catalytic cycle for this compound.
Recommended Reaction Parameters: A Comparative Table
The conditions below are compiled from established protocols for electron-deficient aryl chlorides and represent excellent starting points for optimization.
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common, air-stable Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos, tBu₃P | Bulky, electron-rich ligands are required to facilitate oxidative addition of the C-Cl bond and promote reductive elimination.[9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases activate the boronic acid. K₃PO₄ is often superior in preventing protodeboronation.[10] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O (Typical ratios 5:1 to 10:1) | A biphasic system is standard. The organic solvent solubilizes the aryl halide and catalyst, while water solubilizes the base and boronate.[4][10] |
| Temperature | 80 - 110 °C | Elevated temperatures are necessary to overcome the activation energy for the C-Cl bond cleavage. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation. |
| Catalyst Loading | 1 - 3 mol% Pd | Standard loading for challenging substrates. Higher loading may be needed if catalyst inhibition by the thioether is significant. |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with phenylboronic acid on a 1.0 mmol scale.
Materials:
-
This compound (203.6 mg, 1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (182.9 mg, 1.5 mmol, 1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)
-
SPhos (16.4 mg, 0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (424.6 mg, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
-
Magnetic stir bar
-
Schlenk tube or similar reaction vessel with a condenser
Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Note: Synthesis of Novel Dyes Using 1-Chloro-4-(methylthio)-2-nitrobenzene
Introduction: The Strategic Value of 1-Chloro-4-(methylthio)-2-nitrobenzene in Chromophore Design
This compound is a highly versatile and strategic precursor in the synthesis of novel dyes and functional organic molecules.[1] Its utility stems from a unique combination of functional groups that allow for sequential and regioselective modifications. The benzene ring is 'activated' by a strongly electron-withdrawing nitro group positioned ortho to a chloro substituent. This electronic arrangement renders the chloro atom an excellent leaving group for nucleophilic aromatic substitution (SNAr), one of the most important C-N and C-O bond-forming reactions in modern organic synthesis.[2][3]
Furthermore, the para-oriented methylthio (-SMe) group serves as a powerful auxochrome, capable of modulating the electronic properties and, consequently, the color of the final dye molecule through its lone pair of electrons. This guide provides a comprehensive overview of the core chemistry, detailed experimental protocols, and the underlying scientific rationale for using this key intermediate to construct advanced dye systems, particularly thioether-functionalized azo dyes.
Part 1: Core Chemistry and Mechanistic Rationale
The primary reaction enabling the derivatization of this compound is Nucleophilic Aromatic Substitution (SNAr).
The SNAr Mechanism: An Electronically Driven Pathway
The SNAr reaction is a stepwise addition-elimination process. The causality behind its efficiency in this specific substrate is twofold:
-
Activation: The nitro group's potent electron-withdrawing nature (both through resonance and inductive effects) significantly lowers the electron density of the aromatic ring. This makes the ring highly electrophilic and susceptible to attack by nucleophiles.
-
Stabilization: The nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance delocalization. This stabilization lowers the activation energy of the initial nucleophilic attack, which is the rate-determining step.[4]
The reaction proceeds as follows:
-
Step 1 (Addition): A nucleophile (e.g., an amine) attacks the carbon atom bearing the chlorine. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Step 2 (Elimination): The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
Pathway to Azo Dyes: A Multi-Step Synthetic Strategy
Azo dyes, characterized by the -N=N- functional group, are a major class of synthetic colorants.[5][6] The synthesis from this compound involves a logical three-step sequence, which is a classic workflow in dye chemistry.
-
SNAr Reaction: Formation of a diarylamine intermediate.
-
Nitro Reduction: Conversion of the nitro group to a primary amine (-NH2).
-
Diazotization & Azo Coupling: The primary amine is converted to a diazonium salt (-N≡N⁺), which then acts as an electrophile and reacts with an electron-rich coupling component to form the final azo dye.
Part 2: Experimental Protocols
Safety Note: this compound and its derivatives are potential irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.
Protocol 1: Synthesis of a Diarylamine Intermediate via SNAr
Objective: To synthesize N-(4-methoxyphenyl)-4-(methylthio)-2-nitroaniline, a key precursor for azo dyes.
Rationale: The reaction of this compound with an electron-rich amine like p-anisidine proceeds efficiently. A polar aprotic solvent such as Dimethylformamide (DMF) is chosen because it effectively solvates the cationic species but not the anionic nucleophile, thereby increasing the nucleophile's reactivity.[7] A mild base (K2CO3) is used to neutralize the HCl generated during the reaction, driving it to completion.
Materials & Equipment:
-
This compound
-
p-Anisidine (4-methoxyaniline)
-
Anhydrous Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC plates (silica gel), Buchner funnel, filter paper
| Reagent | MW ( g/mol ) | Molar Eq. | Amount Used |
| This compound | 203.65 | 1.0 | 2.04 g (10 mmol) |
| p-Anisidine | 123.15 | 1.1 | 1.35 g (11 mmol) |
| K2CO3 (anhydrous) | 138.21 | 1.5 | 2.07 g (15 mmol) |
| DMF | - | - | 30 mL |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.04 g, 10 mmol), p-anisidine (1.35 g, 11 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 30 mL of DMF to the flask.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed within 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the dark reaction mixture slowly into 200 mL of ice-cold water with stirring.
-
Precipitation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from hot methanol to yield the pure product as orange-yellow crystals. Dry the product in a vacuum oven.
Expected Results:
-
Yield: >85%
-
Characterization: The product should be characterized by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure.
Protocol 2: Synthesis of a Thioether-Functionalized Azo Dye
Objective: To convert the diarylamine intermediate into a vibrant red azo dye by reduction, diazotization, and coupling with N,N-dimethylaniline.
Part A: Reduction of the Nitro Group
Rationale: Stannous chloride (SnCl2) in concentrated HCl is a classic and reliable method for the reduction of aromatic nitro groups to primary amines. The reaction proceeds in a highly acidic medium, and the resulting amine is protonated as an ammonium salt.
Procedure:
-
Setup: In a 250 mL round-bottom flask, suspend the synthesized N-(4-methoxyphenyl)-4-(methylthio)-2-nitroaniline (2.90 g, 10 mmol) in 50 mL of ethanol.
-
Reagent Addition: Add a solution of stannous chloride dihydrate (SnCl2·2H2O) (11.3 g, 50 mmol) in 25 mL of concentrated HCl to the flask with stirring.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solution should become lighter in color.
-
Work-up: Cool the reaction to room temperature and then in an ice bath. Slowly neutralize the mixture by adding 40% NaOH solution until the pH is strongly basic (pH > 10). Tin hydroxides will precipitate.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude diamine product. This product is often used immediately in the next step without extensive purification.
Part B & C: Diazotization and Azo Coupling
Rationale: The diazotization must be performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures. The subsequent azo coupling is an electrophilic aromatic substitution where the electron-rich N,N-dimethylaniline attacks the diazonium salt electrophile.
Procedure:
-
Diazotization Setup: Dissolve the crude diamine from Part A in a mixture of 10 mL concentrated HCl and 20 mL of water in a 250 mL beaker. Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: While maintaining the low temperature and stirring vigorously, add a pre-cooled solution of sodium nitrite (NaNO2) (0.76 g, 11 mmol) in 10 mL of water dropwise. The addition should take about 10 minutes. Stir for an additional 20 minutes at 0-5 °C. The formation of the diazonium salt is complete.
-
Coupling Solution: In a separate 400 mL beaker, dissolve N,N-dimethylaniline (1.21 g, 10 mmol) in 20 mL of 2M HCl and cool to 0-5 °C.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with constant stirring. A deep red color should appear immediately.
-
pH Adjustment: Keep stirring in the ice bath for 30 minutes. Slowly add a 10% sodium hydroxide solution to adjust the pH to 4-5, which promotes the coupling reaction.
-
Isolation: Allow the mixture to stir for another hour. Collect the precipitated red dye by vacuum filtration. Wash the solid with water until the filtrate is neutral.
-
Purification: Recrystallize the dye from an ethanol/water mixture to obtain the pure product.
Part 3: Data Analysis and Expected Properties
The synthesized dyes are expected to exhibit interesting spectroscopic properties. The final color is a direct result of the extended π-conjugated system spanning the donor (dimethylamino and methoxy groups) and acceptor moieties across the azo bridge.
| Dye Property | Expected Observation | Rationale |
| Color | Deep Red to Violet | The extensive conjugation and the presence of strong electron-donating (-NMe2, -OMe, -SMe) and withdrawing groups create a small HOMO-LUMO gap, shifting absorption to longer wavelengths. |
| UV-Vis (λmax) | ~480-550 nm in Ethanol | This corresponds to the π → π* electronic transition of the conjugated system. The exact wavelength is influenced by the substituents.[8][9] |
| Solvatochromism | A bathochromic (red) shift in λmax is expected when moving from nonpolar (e.g., hexane) to polar (e.g., ethanol, DMSO) solvents. | Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for electronic transition.[10] |
| Characterization | 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy should be used to confirm the final structure. The disappearance of the nitro group signal in IR and the appearance of aromatic signals corresponding to the coupling component in NMR are key indicators. | Provides definitive structural proof of the synthesized molecule. |
References
- Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Google Scholar.
- Nucleophilic Arom
- Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central.
- 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI.
- Synthetic Procedures, Properties, and Applications of Thiophene-based Azo Scaffolds. ES Food & Agroforestry.
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.
- Chemistry and Applications of Azo Dyes: A Comprehensive Review. SpringerLink.
- SYNTHESIS AND APPLICATION OF AZO DYES DERIVED FROM 2-AMINO-1, 3,4-THIADIAZOLE-2-THIOL ON POLYESTER FIBRE. Semantic Scholar.
- Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed.
- Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Academica.
- Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isol
- Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).
- Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications.
- This compound CAS 1199-36-6.
- Nucleophilic aromatic substitution: Using microwave chemistry. Morressier.
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
- Concerted Nucleophilic Arom
- Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI.
- The dependence of the spectroscopic properties of orcein dyes on solvent proticity: insights from theory and experiments. RSC Publishing.
Sources
- 1. watson-int.com [watson-int.com]
- 2. RXNS - Nucleophilic Aromatic Substitution [rxns.adamsabangan.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dependence of the spectroscopic properties of orcein dyes on solvent proticity: insights from theory and experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Note: Monitoring the Progress of 1-Chloro-4-(methylthio)-2-nitrobenzene Reactions by Thin-Layer Chromatography
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of thin-layer chromatography (TLC) to effectively monitor chemical reactions involving 1-Chloro-4-(methylthio)-2-nitrobenzene. This compound and its derivatives are significant intermediates in the synthesis of various pharmaceuticals and industrial chemicals.[1][2] Real-time monitoring of such reactions is crucial for optimizing reaction conditions, determining endpoints, and ensuring the purity of the final product.[3][4] This document details the principles, protocols, and interpretation of TLC for this specific application, emphasizing scientific integrity and field-proven insights.
Introduction: The Rationale for TLC in Reaction Monitoring
Thin-layer chromatography is a rapid, cost-effective, and highly versatile analytical technique ideal for monitoring the progress of chemical reactions.[5] Its simplicity and the ability to analyze multiple samples in parallel make it an invaluable tool in a research and drug development setting.[6] For reactions involving this compound, TLC allows for the qualitative assessment of the consumption of starting materials, the formation of intermediates, and the appearance of the final product.[3][7] The separation is based on the differential partitioning of the analytes between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents).[4][8] The polarity of the compounds plays a key role; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.
The core principle lies in observing the change in the TLC profile of the reaction mixture over time. At the start of the reaction (t=0), a spot corresponding to the starting material, this compound, will be prominent. As the reaction proceeds, the intensity of this spot will decrease, while a new spot corresponding to the product will appear and intensify.[3][7] The reaction is considered complete when the starting material spot is no longer visible.[3]
Materials and Methods
Materials
-
TLC Plates: Silica gel 60 F254 plates are recommended. The F254 indicator allows for the visualization of UV-active compounds under a UV lamp at 254 nm.[9]
-
Solvents: HPLC-grade solvents are essential for preparing the mobile phase to ensure reproducibility. Common solvents for separating aromatic nitro compounds include hexane, ethyl acetate, dichloromethane, and methanol.
-
Reaction Product(s): Authentic samples of expected products, if available, for use as standards.
-
Capillary Tubes: For spotting the samples onto the TLC plate.[12]
-
TLC Developing Chamber: A glass chamber with a lid to ensure a saturated solvent atmosphere.[13]
-
Visualization Reagents:
Equipment
-
Fume hood
-
Hot plate or heat gun
-
Forceps
-
Pencil
-
Ruler
Experimental Protocols
Preparation of the TLC Plate and Chamber
A critical first step is the proper preparation of both the TLC plate and the developing chamber to ensure reproducible results.[5]
Protocol 1: Plate and Chamber Preparation
-
Plate Preparation: Handle the TLC plate only by the edges to avoid contaminating the silica surface.[8] Using a pencil and ruler, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.[12][15] Do not scratch the silica layer. Mark the lanes for each sample to be spotted.[12]
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[12] The solvent level must be below the origin line on the TLC plate.[12] To ensure the chamber is saturated with solvent vapors, which is crucial for good separation, line the inside of the chamber with a piece of filter paper that is wetted by the mobile phase.[4] Close the chamber with the lid and allow it to equilibrate for at least 15-20 minutes before inserting the plate.
Sample Preparation and Spotting
Proper sample preparation and application are vital for obtaining sharp, well-defined spots.
Protocol 2: Sample Preparation and Application
-
Sample Preparation: At various time points during the reaction (e.g., t=0, 1h, 2h, until completion), withdraw a small aliquot of the reaction mixture using a capillary tube or micropipette. Dissolve this aliquot in a small amount of a volatile solvent like dichloromethane or ethyl acetate.[12] It is also recommended to prepare solutions of the starting material (this compound) and, if available, the expected product to serve as standards.
-
Spotting: Using a clean capillary tube for each sample, carefully and briefly touch the end of the tube to the designated lane on the origin line of the TLC plate.[12][15] The goal is to create small, concentrated spots (1-2 mm in diameter).[12][15] If a more concentrated spot is needed, allow the solvent to evaporate and then re-spot in the same location. It is common practice to spot the starting material, the reaction mixture, and the product (if available) on the same plate for direct comparison.
Development of the Chromatogram
The development step is where the separation of the components occurs.
Protocol 3: Chromatogram Development
-
Plate Placement: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber.[12] Ensure the plate is standing upright and that the solvent level is below the origin line.
-
Elution: Replace the lid and allow the mobile phase to ascend the plate via capillary action.[13] Do not disturb the chamber during this process.
-
Completion: When the solvent front has traveled to about 0.5-1 cm from the top of the plate, remove the plate from the chamber with forceps.[12]
-
Marking the Solvent Front: Immediately and gently mark the position of the solvent front with a pencil.[12] This is crucial for the subsequent calculation of Rf values.
-
Drying: Allow the solvent to completely evaporate from the plate in a fume hood.
Visualization of the Spots
Since this compound and many of its reaction products are colorless, visualization techniques are required.
Protocol 4: Spot Visualization
-
UV Light (Non-destructive): Place the dried TLC plate under a UV lamp.[9] Aromatic and conjugated compounds, such as the nitrobenzene derivative, will often appear as dark spots against a fluorescent green background at 254 nm.[9][14] Circle the visible spots with a pencil, as they will disappear once the UV light is removed.[9]
-
Iodine Vapor (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine.[9] The iodine vapor will react with many organic compounds to form temporary yellow-brown spots.[9][14] This method is particularly effective for unsaturated and aromatic compounds.[16] The spots will fade over time, so they should be circled immediately.[9]
-
Chemical Stains (Destructive): For compounds that are not UV-active or do not stain well with iodine, a chemical stain can be used.[14][17] A particularly effective method for aromatic nitro compounds involves their chemical reduction to primary amines, followed by derivatization to form a colored compound.[18]
-
Reduction and Diazotization: a. Spray the plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.[18] b. Heat the plate at 100°C for 10-15 minutes to reduce the nitro group to an amine.[18] c. After cooling, spray with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).[18] d. Finally, spray with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide to produce brightly colored azo dyes (often orange to red).[18]
-
Data Interpretation and Presentation
Calculation of the Retention Factor (Rf)
The Rf value is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound in a specific mobile phase and on a particular stationary phase. It can be used to identify compounds by comparing their Rf values to those of known standards run on the same plate.
Monitoring Reaction Progress
The progress of the reaction can be qualitatively assessed by observing the changes in the TLC plate over time.
-
t = 0: A strong spot corresponding to the starting material (this compound).
-
Intermediate times: The starting material spot diminishes in intensity while a new spot for the product appears and grows stronger. Intermediate spots may also appear and then disappear.
-
Completion: The starting material spot is no longer visible, and the product spot is at its maximum intensity.[3]
Data Presentation
A well-organized table can be used to summarize the observed Rf values for the starting material, intermediates, and products in a given solvent system.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Visualization Method |
| This compound | 4:1 | ~0.65 | UV (254 nm), Iodine |
| Example Product A (more polar) | 4:1 | ~0.40 | UV, Stain |
| Example Product B (less polar) | 4:1 | ~0.75 | UV, Iodine |
Note: The provided Rf values are hypothetical and will vary depending on the exact experimental conditions.
Visual Workflow and Logic Diagrams
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for monitoring reactions by TLC.
Caption: Logical progression of TLC spots during reaction monitoring.
Trustworthiness and Self-Validation
The reliability of TLC for reaction monitoring is enhanced by incorporating self-validating practices into the protocol:
-
Co-spotting: A lane can be spotted with both the starting material and the reaction mixture. If the reaction is incomplete, the starting material spot in the reaction mixture lane will align perfectly with the standard.
-
Use of Standards: Running authentic samples of the starting material and expected product on the same plate provides a direct and reliable comparison for identifying spots in the reaction mixture lanes.
-
Reproducibility: Consistently using the same mobile phase composition, chamber saturation time, and TLC plate type will ensure that Rf values are reproducible from one experiment to the next.[5]
Conclusion
Thin-layer chromatography is an indispensable technique for the real-time monitoring of reactions involving this compound. Its simplicity, speed, and low cost allow for rapid optimization of reaction conditions and determination of reaction endpoints. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can confidently and accurately track the progress of their chemical transformations, contributing to more efficient and successful outcomes in their research and development endeavors.
References
- Separation Science. Tips & Tricks for Thin-Layer Chromatography.
- Technology Networks. Pharmaceutical Applications of TLC.
- Chemistry LibreTexts. 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.
- ElectronicsAndBooks. Reduction and detection of aromatic nitro-compounds on thin layers of silica gel.
- LabXchange. Lab Procedure: Thin Layer Chromatography.
- Labster. 5 Ways to Make TLC (Thin Layer Chromatography) A More Approachable Topic.
- Miles Scientific. Applications of Thin Layer Chromatography.
- News-Medical.Net. Applications of Thin Layer Chromatography.
- NDSU Chemistry and Biochemistry. TLC Visualization Methods.
- Chemistry LibreTexts. 5.7: Visualizing TLC Plates.
- International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography.
- Chemistry LibreTexts. 2.3F: Visualizing TLC Plates.
- ResearchGate. Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).
- Microbe Notes. Thin Layer Chromatography: Principle, Parts, Steps, Uses.
- vlab.amrita.edu. Thin Layer Chromatography.
- MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- SIELC Technologies. This compound.
- PubChem. 1-Chloro-4-nitrobenzene.
- YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
- Watson International Ltd. This compound CAS 1199-36-6.
- National Institutes of Health. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1.
- NIST. Benzene, 1-chloro-4-methyl-2-nitro-.
- Reddit. Can LC-MS and TLC results when monitoring a reaction live depend on work-up?.
- Loba Chemie. 1-CHLORO-2 NITROBENZENE.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. microbenotes.com [microbenotes.com]
- 5. Tips & Tricks for Thin-Layer Chromatography | Separation Science [sepscience.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. youtube.com [youtube.com]
- 8. 5 Ways to Make TLC (Thin Layer Chromatography) A More Approachable Topic [labster.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. watson-int.com [watson-int.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. LabXchange [labxchange.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. silicycle.com [silicycle.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Role of 1-Chloro-4-(methylthio)-2-nitrobenzene in Agrochemical Synthesis
These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry, detailing the synthetic utility of 1-Chloro-4-(methylthio)-2-nitrobenzene. This document provides an in-depth analysis of the compound's chemical reactivity and its application as a versatile intermediate in the synthesis of key agrochemical scaffolds. We will explore the strategic importance of its distinct functional groups and provide generalized protocols for its transformation into valuable agrochemical precursors.
Introduction: A Multifunctional Building Block
This compound is a substituted nitroaromatic compound of significant interest in the synthesis of complex organic molecules, including those with biological activity relevant to agriculture. Its utility stems from the presence of three key functional groups on the benzene ring: a nitro group, a chlorine atom, and a methylthio ether. Each of these groups can be selectively targeted and transformed, making it a strategic starting material for the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides.
The chlorinated nitroaromatic scaffold is a common feature in the synthesis of various industrial chemicals, including pesticides.[1][2] The strategic placement of the chloro, nitro, and methylthio groups in this compound offers a unique combination of reactivity, allowing for a range of chemical modifications.
The Chemistry of a Versatile Intermediate
The synthetic versatility of this compound is rooted in the distinct reactivity of its functional groups. Understanding this reactivity is crucial for designing efficient synthetic routes to target agrochemicals.
-
The Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the benzene ring for nucleophilic aromatic substitution. It can also be readily reduced to an amino group, a common functional group in many biologically active molecules. This transformation is a cornerstone of many synthetic pathways in the agrochemical industry.
-
The Chloro Group: The chlorine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing nitro group. This allows for the introduction of a variety of nucleophiles, including amines, alcohols, and thiols, to build more complex molecular architectures.
-
The Methylthio Group: The methylthio group can be oxidized to form sulfoxide and sulfone moieties. These functional groups are present in some active agrochemical compounds and can influence their biological activity and physicochemical properties.
The interplay of these functional groups allows for a stepwise and controlled modification of the molecule, providing access to a wide array of substituted aromatic intermediates for agrochemical synthesis.
Synthetic Pathways to Agrochemical Scaffolds
While specific, publicly documented, commercial agrochemicals that directly use this compound as a starting material are not prominently featured in available literature, the compound's structure lends itself to the synthesis of several important agrochemical classes. The following sections outline potential synthetic transformations and generalized protocols.
Synthesis of Substituted Anilines: Precursors for Herbicides and Fungicides
A key transformation of this compound is the reduction of the nitro group to an amine. The resulting substituted aniline is a versatile intermediate for the synthesis of various agrochemicals, including ureas, amides, and heterocyclic compounds, many of which exhibit herbicidal or fungicidal properties.
Reaction Scheme: Reduction of the Nitro Group
A representative reaction scheme for the reduction of this compound.
Protocol: General Procedure for the Reduction of a Nitroaromatic Compound
-
Dissolution: Dissolve this compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline derivative. Further purification can be achieved by recrystallization or column chromatography.
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. The choice of catalyst and solvent can be optimized to achieve high yields and purity.
Nucleophilic Aromatic Substitution: Introducing Diversity
The activated chlorine atom can be displaced by various nucleophiles to introduce new functional groups. This is a powerful strategy for building molecular complexity.
Reaction Scheme: Nucleophilic Aromatic Substitution
A general scheme for nucleophilic aromatic substitution on this compound.
Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reactant Mixture: In a reaction vessel, combine this compound, the desired nucleophile (e.g., an amine, alcohol, or thiol), and a suitable solvent (e.g., DMF, DMSO, or NMP).
-
Base Addition: Add a base, such as potassium carbonate or triethylamine, to neutralize the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to an appropriate temperature (typically between 80-150 °C) and stir for several hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and pour it into water.
-
Extraction and Isolation: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Rationale: The electron-withdrawing nitro group facilitates the nucleophilic attack on the carbon atom bearing the chlorine, making this substitution reaction feasible under relatively mild conditions. The choice of base and solvent is critical for reaction efficiency.
Potential Applications in the Synthesis of Known Agrochemicals
The intermediates derived from this compound are valuable in the synthesis of various agrochemical classes.
-
Fungicides: The synthesis of many fungicides, such as those belonging to the benzimidazole[3] and triazole classes[4][5][6], often involves substituted aniline or phenol precursors. The chemical scaffold of this compound provides a potential starting point for such molecules. For instance, the synthesis of 2-(thiocyanomethylthio)-benzothiazole (TCMTB), a non-chlorophenolic fungicide, involves intermediates that could potentially be derived from precursors similar to those obtained from this compound.[7]
-
Herbicides: Many herbicides are based on substituted anilines and pyrimidines.[4][8] The functional group transformations of this compound can lead to the synthesis of these core structures.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of agrochemicals. Its unique combination of functional groups allows for a wide range of chemical transformations, providing access to a diverse array of substituted aromatic compounds. The protocols and synthetic strategies outlined in these application notes provide a foundation for researchers and scientists to explore the full potential of this compound in the development of new and effective crop protection agents. The ability to selectively modify the nitro, chloro, and methylthio groups makes it a strategic building block in the design of complex agrochemical molecules.
References
- Synthesis method of fipronil intermediate. Eureka | Patsnap. (2021-10-08).
- EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. OEHHA. (1999-11-01).
- Expert Insights: Utilizing 1-Chloro-4-Fluoro-2-Nitrobenzene in Agrochemical and Specialty Chemical Production. NINGBO INNO PHARMCHEM CO.,LTD.
- Process for synthesis of fipronil. Google Patents. (US9029564B2).
- Process for synthesis of fipronil. Google Patents. (WO2011107998A1).
- Process for synthesis of fipronil. Google Patents. (US8507693B2).
- Synthesizing method for fipronil intermediates. Google Patents. (CN102690232A).
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.
- Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). ResearchGate.
- m-CHLORONITROBENZENE. Organic Syntheses Procedure.
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. (2025-10-16).
- Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties. ResearchGate.
- Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. PubMed. (2021-09-01).
- DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. A Thesis submitted fo.
- Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.
- Efficient synthesis of chloromethylthiocyanate for use in fungicide production. ResearchGate.
- Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. PMC - NIH.
- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. ResearchGate. (2024-02-05).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. doras.dcu.ie [doras.dcu.ie]
Application Notes and Protocols for the Controlled Oxidation of 1-Chloro-4-(methylthio)-2-nitrobenzene
Audience: Researchers, scientists, and drug development professionals
Abstract: This comprehensive guide provides a detailed scientific and practical framework for the oxidation of the methylthio group in 1-chloro-4-(methylthio)-2-nitrobenzene. The protocols herein are designed to enable researchers to selectively synthesize either the corresponding sulfoxide, 1-chloro-4-(methylsulfinyl)-2-nitrobenzene, or the sulfone, 1-chloro-4-(methylsulfonyl)-2-nitrobenzene. These products are valuable intermediates in medicinal chemistry and materials science.[1] This document moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these methods effectively. The protocols are structured for self-validation through integrated analytical checkpoints, upholding the highest standards of scientific integrity.
Scientific Foundation: The Chemistry of Thioether Oxidation
The oxidation of a thioether (sulfide) to a sulfoxide and subsequently to a sulfone is a fundamental transformation in organic chemistry.[2] The sulfur atom in the methylthio group of this compound can be sequentially oxidized, increasing its oxidation state and significantly altering the molecule's electronic properties and polarity.[1]
Mechanism Overview: The reaction proceeds in two distinct steps:
-
Thioether to Sulfoxide: The sulfur atom's lone pair of electrons attacks the oxidant, forming a sulfur-oxygen bond. This is typically the faster of the two oxidation steps.
-
Sulfoxide to Sulfone: The sulfoxide is further oxidized to the sulfone. This step generally requires more forcing conditions or an excess of the oxidizing agent because the sulfur atom in the sulfoxide is less nucleophilic than in the thioether.
The choice of oxidant and the precise control of reaction stoichiometry are paramount for selectively targeting either the sulfoxide or the sulfone.[3] Common oxidants include hydrogen peroxide (H₂O₂), a preferred "green" reagent, and peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[2][3][4]
Diagram: Stepwise Oxidation Pathway
Caption: Stepwise oxidation of the methylthio group.
Protocol I: Selective Oxidation to Sulfoxide
This protocol is optimized for the high-yield synthesis of 1-chloro-4-(methylsulfinyl)-2-nitrobenzene, minimizing over-oxidation to the sulfone. The key principle is the careful, stoichiometric control of the oxidant.[3][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting material. |
| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Fisher Scientific | Oxidizing agent. |
| Glacial Acetic Acid | ACS Grade | VWR | Solvent. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | EMD Millipore | For neutralization. |
| Dichloromethane (DCM) | HPLC Grade | J.T.Baker | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Alfa Aesar | Drying agent. |
| Round-bottom flask, Magnetic stirrer | - | Standard Lab Supply | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | Merck | For reaction monitoring. |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of glacial acetic acid. Stir at room temperature until all solid has dissolved.
-
Oxidant Addition: Cool the solution in an ice bath to 0-5 °C. Add 0.55 mL of 30% hydrogen peroxide (approximately 1.1 equivalents) dropwise over 15 minutes. Expert Insight: Slow, controlled addition at low temperature is critical to manage the exotherm and prevent over-oxidation.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the progress every 30 minutes using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate mobile phase. The product sulfoxide will have a lower Rf value than the starting thioether. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold water. A precipitate may form.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). This neutralizes the acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 1-chloro-4-(methylsulfinyl)-2-nitrobenzene.
Analytical Characterization (Trustworthiness)
-
¹H NMR: Expect a downfield shift of the methyl protons (-S(O)CH₃) to ~2.7-2.9 ppm from the starting material's ~2.5 ppm.
-
Mass Spectrometry: Confirm the molecular weight of the product (C₇H₆ClNO₃S).
-
HPLC: Assess purity by developing a suitable reverse-phase HPLC method.[6]
Protocol II: Complete Oxidation to Sulfone
This protocol ensures the complete conversion of the thioether to 1-chloro-4-(methylsulfonyl)-2-nitrobenzene. This is achieved by using a stoichiometric excess of the oxidizing agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting material. |
| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Fisher Scientific | Oxidizing agent. |
| Glacial Acetic Acid | ACS Grade | VWR | Solvent. |
| Sodium Sulfite (Na₂SO₃) | Reagent Grade | Acros Organics | For quenching excess oxidant. |
| Ethyl Acetate | HPLC Grade | J.T.Baker | Extraction solvent. |
| Brine (Saturated NaCl solution) | - | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Alfa Aesar | Drying agent. |
Step-by-Step Methodology
-
Reaction Setup: Dissolve 1.0 g of this compound in 20 mL of glacial acetic acid in a 100 mL round-bottom flask.
-
Oxidant Addition: Add 1.5 mL of 30% hydrogen peroxide (~3 equivalents) to the solution. Expert Insight: For this complete oxidation, the oxidant can be added more quickly, but monitoring the temperature is still advisable.
-
Heating and Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC or HPLC to confirm the disappearance of both the starting material and the intermediate sulfoxide.[6]
-
Quenching: Cool the reaction to room temperature. Carefully add a 10% aqueous solution of sodium sulfite dropwise until a test with starch-iodide paper indicates no remaining peroxide. This step is crucial for safety.
-
Work-up: Pour the mixture into 100 mL of water. The sulfone product will typically precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with water (3 x 20 mL) to remove residual acetic acid and salts.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. The purity is often high enough for subsequent use, but recrystallization from an ethanol/water mixture can be performed if necessary.
Analytical Characterization (Trustworthiness)
-
¹H NMR: The methyl protons of the sulfone (-S(O)₂CH₃) will be shifted further downfield to ~3.2-3.4 ppm.
-
Mass Spectrometry: Confirm the molecular weight of the product (C₇H₆ClNO₄S).[1]
-
Melting Point: Compare the observed melting point with the literature value for 1-chloro-4-(methylsulfonyl)-2-nitrobenzene.
Workflow Summary and Data
Diagram: General Experimental Workflow
Caption: General laboratory workflow for thioether oxidation.
Comparative Reaction Data
| Parameter | Protocol I (Sulfoxide) | Protocol II (Sulfone) | Rationale |
| Oxidant (H₂O₂) Equiv. | ~1.1 | >2.5 | Stoichiometric control prevents over-oxidation.[3] |
| Temperature | 0 °C to RT | 60 - 70 °C | Milder conditions favor selective mono-oxidation. |
| Reaction Time | 2 - 4 hours | 4 - 6 hours | More energy is needed to oxidize the sulfoxide. |
| Key Work-up Step | Neutralization (NaHCO₃) | Quenching (Na₂SO₃) | Removing acid vs. destroying excess oxidant. |
| Typical Yield | 85 - 95% | 90 - 98% | Both reactions are typically high-yielding. |
Safety, Handling, and Troubleshooting
Authoritative Safety Grounding: Chlorinated nitroaromatic compounds are toxic and should be handled with care.[7][8][9] They are suspected carcinogens and can cause skin irritation.[10] Strong oxidizing agents like hydrogen peroxide can cause severe burns and create explosive mixtures with organic solvents if not handled properly.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8][11]
-
Handling: Conduct all operations in a well-ventilated chemical fume hood.[8][12] Avoid inhalation of dust or vapors.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Halogenated organic waste should be collected separately.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction Stalls | 1. Inactive oxidant (old H₂O₂).2. Insufficient temperature. | 1. Use a fresh bottle of hydrogen peroxide.2. For sulfone synthesis, ensure the target temperature is reached. |
| Over-oxidation in Protocol I | 1. Addition of H₂O₂ was too fast.2. Reaction temperature was too high. | 1. Add the oxidant more slowly next time.2. Maintain the ice bath during and shortly after addition. |
| Mixture of Products | Incomplete reaction or over-oxidation. | Re-evaluate stoichiometry and temperature control. The mixture can often be separated by column chromatography. |
| Low Yield after Work-up | 1. Incomplete extraction.2. Product loss during recrystallization. | 1. Perform an additional extraction of the aqueous layer.2. Use a minimal amount of hot solvent for recrystallization and cool slowly. |
References
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- An, G., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.
- Schoeneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society.
- ACS Green Chemistry Institute. Sulfide Oxidation. Pharmaceutical Roundtable Reagent Guides.
- An, G., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. National Institutes of Health.
- Wells, G., et al. (2004). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Molecular Catalysis A: Chemical.
- Organic Chemistry Portal. Sulfoxide synthesis by oxidation.
- ResearchGate. (2014). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
- National Institutes of Health. (2012). 1-Chloromethylsulfinyl-2-nitrobenzene.
- Google Patents. (2014). CN103910658A - Method of oxidizing thioether to sulfone.
- Sdfine. 1-chloro-2-nitrobenzene Safety Data Sheet.
- MDPI. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- Organic Syntheses. m-CHLORONITROBENZENE.
- MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- National Institutes of Health. (2008). 1-Methylsulfonyl-4-nitrobenzene.
- Cole-Parmer. Material Safety Data Sheet - 1-Chloro-4-nitrobenzene, 99%.
- International Union of Crystallography. (2008). 1-Methylsulfonyl-4-nitrobenzene.
- Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS.
- ResearchGate. (2024). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations.
- ResearchGate. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- ResearchGate. (2011). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).
- National Institutes of Health. (2001). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1.
- OEHHA. (1999). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE.
- SIELC Technologies. (2018). This compound.
- PubChemLite. This compound.
Sources
- 1. CAS 97-07-4: 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
Application Note & Protocols: Chemoselective Reduction of the Nitro Group in 1-Chloro-4-(methylthio)-2-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Abstract
The reduction of the nitro group in 1-Chloro-4-(methylthio)-2-nitrobenzene is a critical transformation for the synthesis of 2-Chloro-5-(methylthio)aniline[1], a valuable intermediate in the pharmaceutical and agrochemical industries. This conversion, while conceptually straightforward, presents a significant chemoselectivity challenge due to the presence of an aryl chloride and a thioether moiety. Both functional groups are susceptible to undesired side reactions under various reducing conditions. This document provides a detailed analysis of common reduction methodologies, explains the rationale behind experimental choices, and presents validated, step-by-step protocols to achieve high-yield, selective conversion.
The Chemoselectivity Challenge
Synthesizing 2-Chloro-5-(methylthio)aniline requires the selective reduction of the nitro group while preserving the integrity of two other potentially reactive functional groups on the aromatic ring.
-
Aryl Chloride: The carbon-chlorine bond is prone to hydrogenolysis (dehalogenation), particularly during catalytic hydrogenation with standard catalysts like Palladium on Carbon (Pd/C).[2][3] This side reaction leads to the formation of undesired byproducts, complicating purification and reducing the overall yield.
-
Methylthio (Thioether) Group: Sulfur-containing compounds are notorious for poisoning noble metal catalysts, especially palladium and platinum.[4] This deactivation can halt the reaction or necessitate significantly higher catalyst loadings, impacting process efficiency and cost.
Therefore, the selection of a reducing agent and corresponding reaction conditions is paramount to navigate these competing reaction pathways and achieve a successful transformation.
// Nodes SM [label="1-Chloro-4-(methylthio)-\n2-nitrobenzene", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; Product [label="2-Chloro-5-(methylthio)aniline\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-1.5!"]; Dehalogenation [label="4-(Methylthio)aniline\n(Dehalogenation Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,0!"]; SulfurCleavage [label="Degradation Products\n(Sulfur Poisoning/Cleavage)", fillcolor="#FBBC05", fontcolor="#202124", pos="3,0!"];
// Edges SM -> Product [label="Selective\nReduction", color="#34A853", len=2]; SM -> Dehalogenation [label="Undesired\nHydrogenolysis", color="#EA4335", style=dashed, len=2]; SM -> SulfurCleavage [label="Undesired\nCatalyst Poisoning", color="#FBBC05", style=dashed, len=2]; }
Figure 1: Competing reaction pathways in the reduction of the substrate.
Comparative Analysis of Reduction Methodologies
Several methods can be employed for nitro group reduction. Their suitability for this specific substrate varies significantly.
Metal in Acidic Media (e.g., SnCl₂, Fe)
This classic approach is often the most reliable for substrates with sensitive functional groups.
-
Tin(II) Chloride (SnCl₂): Stannous chloride is a mild and highly effective reagent for reducing aromatic nitro groups in the presence of other reducible moieties like halogens, esters, and nitriles.[5][6] The reaction proceeds via a series of single electron transfers in an acidic medium, typically ethanol or ethyl acetate.[7] It is an excellent choice for this substrate as it avoids both dehalogenation and catalyst poisoning issues.[6]
-
Iron (Fe) Powder: The Béchamp reduction, using iron powder in the presence of an acid like HCl or acetic acid, is an economical, robust, and scalable method.[8][9] It demonstrates high functional group tolerance and is widely used in industrial processes.[8] The reaction is heterogeneous and workup can sometimes be cumbersome due to iron sludge, but its reliability is a major advantage.
Catalytic Hydrogenation
While powerful, this method requires careful catalyst selection to prevent side reactions.
-
Palladium/Carbon (Pd/C): This is the most common hydrogenation catalyst but is generally unsuitable for this substrate due to the high risk of dehalogenation of the aryl chloride.[3]
-
Raney Nickel: This catalyst is often used as an alternative to Pd/C when dehalogenation is a concern.[3] However, its performance can still be hampered by the sulfur-containing thioether group.
-
Sulfided Platinum Catalysts (e.g., Pt/C sulfided): These catalysts are specifically designed to be resistant to sulfur poisoning and can show excellent selectivity for nitro group reduction in the presence of both halogens and sulfur moieties.[2][10] This represents a more advanced but highly effective option.
Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive, safe, and versatile reducing agent that offers a metal-free alternative.[11][12] It is known for its high chemoselectivity, capable of reducing nitro groups while leaving halogens, esters, and carbonyls intact.[12][13] The reaction is typically run in a biphasic system (e.g., water/dichloromethane) or a mixed solvent system (e.g., acetonitrile/water).[14] The mechanism is believed to involve the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[12]
Data Summary
| Method | Reagents & Conditions | Typical Yield | Selectivity Advantages | Potential Drawbacks |
| Tin(II) Chloride | SnCl₂·2H₂O, Ethanol, Reflux | >90% | Excellent tolerance for aryl chlorides and thioethers.[6] | Stoichiometric tin waste, which requires proper disposal.[7] |
| Iron/Acid | Fe powder, NH₄Cl or HCl, EtOH/H₂O, Reflux | 85-95% | Highly robust, cost-effective, and tolerant of most functional groups.[8] | Heterogeneous reaction; workup can be challenging due to iron sludge.[15] |
| Sodium Dithionite | Na₂S₂O₄, H₂O/Solvent, RT to Mild Heat | 80-90% | Metal-free, mild conditions, excellent chemoselectivity.[12][14] | Requires careful pH control and can have solubility issues. |
| Catalytic Hydrogenation | H₂, Sulfided Pt/C, Solvent, Pressure | Variable | Can be highly selective with the correct catalyst.[10] | Requires specialized high-pressure equipment; catalyst can be expensive. |
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// Edges Start -> Reaction [label="Add Reagents"]; Reaction -> Workup [label="Monitor to\nCompletion (TLC)"]; Workup -> Purify [label="Crude Product"]; Purify -> End [label="Purified Product"]; }
Figure 2: General experimental workflow for the nitro group reduction.
Experimental Protocols
Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Reduction using Tin(II) Chloride Dihydrate
This method is highly recommended for its excellent selectivity and high yield on a laboratory scale.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (200 proof)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add ethanol (approx. 10-15 mL per gram of starting material).
-
Add Tin(II) chloride dihydrate (4.0 - 5.0 eq) to the suspension in portions. The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate. Caution: This neutralization is exothermic and will produce CO₂ gas. Add slowly with stirring until the solution is basic (pH > 8). A thick white precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of ethanol used).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-5-(methylthio)aniline.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization if a suitable solvent system is found.
Protocol 2: Reduction using Iron Powder and Ammonium Chloride
This is a classic, cost-effective, and robust method suitable for larger-scale synthesis.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite®
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, prepare a solvent mixture of ethanol and water (e.g., 4:1 v/v).[15]
-
Add this compound (1.0 eq), iron powder (5.0 - 10.0 eq), and ammonium chloride (5.0 - 10.0 eq).[15]
-
Heat the mixture to a vigorous reflux with efficient stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Once complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified as described in Protocol 1.
Protocol 3: Reduction using Sodium Dithionite
A mild, metal-free alternative that is highly chemoselective.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Acetonitrile
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 1:3 v/v) in a round-bottom flask with vigorous stirring.[14]
-
In a separate flask, prepare a fresh solution of sodium dithionite (3.0 - 5.0 eq) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound. The reaction can be exothermic.[12]
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC until completion.
-
Once the reaction is complete, make the mixture alkaline (pH ~ 8-9) with a suitable base like sodium carbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).[12]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure to afford the crude product for purification.
Conclusion
The selective reduction of this compound to 2-Chloro-5-(methylthio)aniline is most reliably achieved using classic metal-acid systems or mild metal-free reagents. For laboratory-scale synthesis, Tin(II) chloride offers superior performance with high yields and excellent chemoselectivity, effectively circumventing the common pitfalls of dehalogenation and catalyst poisoning. For larger-scale and more cost-sensitive applications, reduction with iron powder provides a robust and scalable alternative. Sodium dithionite stands out as an effective metal-free option under mild conditions. Standard catalytic hydrogenation with Pd/C should be avoided, while specialized catalysts like sulfided Pt/C may be considered if hydrogenation is the required platform.
References
- Park, K. K., Oh, C. H., & Joung, W. K. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446. [Link]
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]
- Fiveable. (n.d.). Sodium Dithionite Definition. Fiveable Organic Chemistry Key Term. [Link]
- Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Chemistry Stack Exchange. [Link]
- Maity, S., Pradhan, K., & Paira, P. (2018). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. ChemistrySelect. [Link]
- Corma, A., Serna, P., & Concepción, P. (2007). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Journal of the American Chemical Society. [Link]
- Bräse, S., et al. (2001). Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups. Organic Letters. [Link]
- Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]
- Gomez-Quero, S., et al. (2016).
- Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
- ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets.
- Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Master Organic Chemistry. [Link]
- ResearchGate. (2010). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. [Link]
- ResearchGate. (2021). Conversion of 1-chloro-4-nitrobenzene in the catalytic hydrogenation...
- ResearchGate. (2019). Reduction of nitroaromatic compounds in tin(II) chloride...
- Doubtnut. (2022). Reduction of nitrobenzene using Fe and HCl gives as product. Doubtnut. [Link]
- Science Primary Literature. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science.gov. [Link]
- Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]
- MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules. [Link]
- ResearchGate. (2015). Reduction of 4-nitroindazole with SnCl2 in alcohol.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. ACS GCI Reagent Guides. [Link]
- Kemper, S., et al. (2021).
- PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chloroaniline. PrepChem.com. [Link]
- Google Patents. (1981). US4265834A - Process for the catalytic hydrogenation of nitrobenzene.
- Google Patents. (1991). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
- SIELC Technologies. (2018). This compound. SIELC Technologies. [Link]
- Pearson Study Prep. (2015). Reduction of Nitro Groups. YouTube. [Link]
- Google Patents. (2011). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- Reddit. (2021).
Sources
- 1. 15945-75-2|2-Chloro-5-(methylthio)aniline|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. researchgate.net [researchgate.net]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 10. air.unimi.it [air.unimi.it]
- 11. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fiveable.me [fiveable.me]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-4-(methylthio)-2-nitrobenzene
Welcome to the technical support center for the synthesis of 1-Chloro-4-(methylthio)-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges.
Introduction: The Synthetic Pathway
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNA r) reaction. The process involves the reaction of 2,5-dichloronitrobenzene with sodium thiomethoxide (also known as sodium methanethiolate). The electron-withdrawing nitro group on the benzene ring activates the chlorine atoms towards nucleophilic attack by the thiomethoxide anion.
The regioselectivity of this reaction is governed by the position of the nitro group. In 2,5-dichloronitrobenzene, the chlorine atom at the C-2 position is ortho to the nitro group, while the chlorine at the C-5 position is meta. The ortho position is significantly more activated due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance. This leads to the preferential substitution of the C-2 chlorine, yielding the desired product, this compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes:
-
Inactive Sodium Thiomethoxide: Sodium thiomethoxide is highly reactive and can be oxidized or hydrolyzed if not handled under anhydrous and inert conditions.
-
Insufficient Reaction Temperature: The activation energy for the SNA r reaction may not be reached if the temperature is too low.
-
Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. An inappropriate solvent can hinder the reaction rate.
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the starting material.
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Reagent Quality | Use freshly prepared or commercially sourced sodium thiomethoxide. Handle it under an inert atmosphere (e.g., nitrogen or argon). | To prevent degradation of the nucleophile, which would reduce its effective concentration. |
| Temperature | Gradually increase the reaction temperature, monitoring the reaction progress by TLC or HPLC. A typical starting point is room temperature, with gentle heating if the reaction is sluggish. | To provide sufficient energy to overcome the activation barrier of the reaction without promoting side reactions. |
| Solvent | Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile. Ensure the solvent is anhydrous. | These solvents effectively solvate the cation of the nucleophile, leaving the anion more "naked" and nucleophilic, thus accelerating the SNA r reaction. |
| Stoichiometry | Use a slight excess of sodium thiomethoxide (e.g., 1.1 to 1.2 equivalents) relative to 2,5-dichloronitrobenzene. | To ensure complete consumption of the starting material. A large excess should be avoided to minimize side reactions. |
Problem 2: Formation of Significant Byproducts
Possible Causes:
-
Disubstitution: Reaction of the product with a second molecule of sodium thiomethoxide to yield 1,4-bis(methylthio)-2-nitrobenzene.
-
Reaction at the Meta Position: Although less favorable, some substitution of the chlorine at the C-5 position can occur, leading to the formation of 2-Chloro-1-(methylthio)-4-nitrobenzene.
-
Oxidation of Thiomethoxide: Oxidation of sodium thiomethoxide can lead to the formation of dimethyl disulfide, which can complicate the reaction mixture.
Solutions:
-
Control Stoichiometry: Carefully control the amount of sodium thiomethoxide used.
-
Temperature Management: Avoid excessively high reaction temperatures, which can promote the less favorable meta-substitution and other side reactions.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction to prevent oxidation of the thiomethoxide.
-
Purification: Utilize column chromatography or recrystallization to separate the desired product from its isomers and other impurities.
Problem 3: Difficulties in Product Isolation and Purification
Possible Causes:
-
Emulsion during Work-up: The presence of polar aprotic solvents like DMF or DMSO can lead to the formation of emulsions during aqueous work-up.
-
Co-elution of Impurities: Isomeric byproducts may have similar polarities to the desired product, making chromatographic separation challenging.
-
Product Oiling Out: The product may not crystallize easily and instead form an oil.
Solutions:
-
Work-up Procedure: After the reaction is complete, pour the reaction mixture into a large volume of ice-cold water to precipitate the crude product. This helps to separate the product from the high-boiling solvent.
-
Chromatography: Use a high-resolution silica gel column and a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.
-
Recrystallization: If the product oils out, try dissolving the crude material in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and then slowly cooling to induce crystallization. Seeding with a small crystal of pure product can also be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNA r) mechanism. The thiomethoxide anion attacks the carbon atom bearing the chlorine that is ortho to the electron-withdrawing nitro group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the final product.
Q2: Why is the substitution regioselective for the chlorine ortho to the nitro group?
A2: The nitro group is a strong electron-withdrawing group that can stabilize a negative charge through resonance. When the nucleophile attacks the ortho or para position relative to the nitro group, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group. This provides significant stabilization. Attack at the meta position does not allow for this resonance stabilization, making the intermediate less stable and the reaction much slower.
Q3: What analytical techniques can be used to monitor the reaction progress?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the disappearance of the starting material (2,5-dichloronitrobenzene) and the appearance of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of any byproducts. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify the components of the reaction mixture.
Q4: What are the key safety precautions for this synthesis?
A4: 2,5-Dichloronitrobenzene is a toxic and environmentally harmful substance. Sodium thiomethoxide is corrosive and has a strong, unpleasant odor. Methyl mercaptan, which can be released from sodium thiomethoxide, is a flammable and toxic gas. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
2,5-Dichloronitrobenzene
-
Sodium thiomethoxide
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2,5-dichloronitrobenzene (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Nucleophile Addition: In a separate flask, dissolve sodium thiomethoxide (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred solution of 2,5-dichloronitrobenzene at room temperature over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker containing ice-cold water. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- Organic Syntheses Procedure. m-CHLORONITROBENZENE. [Link]
- ResearchGate. Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). [Link]
- SIELC Technologies. This compound. [Link]
- MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
- PubMed. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]
- LookChem. Cas 1199-36-6,1-chloro-4-(methylthio). [Link]
- Molbase. Synthesis of 2-Chloro-4-nitro-3-phenoxy-1-(2,5-dichloro-4-methylthiophenoxy)-benzene. [Link]
- ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
- Google Patents.
- Chemistry LibreTexts. 3.
- Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
- Filo. *The reaction of m-chloronitrobenzene with sodium
Technical Support Center: Synthesis of 1-Chloro-4-(methylthio)-2-nitrobenzene
Welcome to the technical support center for the synthesis of 1-Chloro-4-(methylthio)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound is typically achieved through the electrophilic nitration of 4-chlorophenyl methyl sulfide. While the reaction appears straightforward, the presence of two activating, ortho,para-directing groups (chloro and methylthio) and the oxidizable sulfur atom introduces complexities that can lead to a mixture of undesired byproducts.
This guide will address the primary challenges:
-
Oxidation of the Methylthio Group: The formation of sulfoxide and sulfone impurities.
-
Lack of Regioselectivity: The generation of isomeric nitroaromatic compounds.
Below is a diagram illustrating the main synthetic pathway and the potential side reactions.
Caption: Main synthesis pathway and potential side reactions.
II. Troubleshooting Guide: Side Reactions and Their Mitigation
This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues you may encounter during the synthesis of this compound.
A. Oxidation of the Methylthio Group
Question 1: My final product is contaminated with significant amounts of sulfoxide and sulfone byproducts. What is causing this and how can I prevent it?
Answer:
The oxidation of the methylthio group is a common side reaction during the nitration of aryl sulfides. Nitric acid is a strong oxidizing agent, and under certain conditions, it will oxidize the sulfur atom in your starting material or product. The reaction proceeds in two steps: the sulfide is first oxidized to a sulfoxide, which can then be further oxidized to a sulfone.
Causality and Prevention:
The extent of oxidation is highly dependent on the reaction conditions. Here are the key factors and how to control them:
| Parameter | Impact on Oxidation | Recommended Control Measures |
| Temperature | Higher temperatures increase the rate of oxidation. | Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of the nitrating mixture. |
| Nitrating Agent | Concentrated nitric acid is a strong oxidant. | Use a nitrating mixture of nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to form the nitronium ion (NO₂⁺), which is the primary nitrating species and is less oxidizing than nitric acid itself. |
| Reaction Time | Longer reaction times can lead to increased oxidation. | Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed. |
Experimental Protocol for Minimizing Oxidation:
-
Cool the 4-chlorophenyl methyl sulfide in a suitable solvent (e.g., dichloromethane or sulfuric acid) to 0°C in an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not rise above 5°C.
-
Stir the reaction mixture at 0-5°C and monitor its progress.
-
Once the reaction is complete, quench the reaction by pouring the mixture over crushed ice.
Caption: Key conditions for mitigating oxidation.
Question 2: I have already synthesized the product, but it is contaminated with the sulfoxide. How can I remove this impurity?
Answer:
If your product is already contaminated with the sulfoxide, purification is necessary. The most common and effective methods are crystallization and column chromatography.
-
Crystallization: The polarity of the sulfoxide is significantly higher than that of the sulfide. This difference in polarity can be exploited for purification by crystallization.
-
Recommended Solvents: A solvent system in which the desired product has moderate solubility at room temperature and low solubility at low temperatures, while the sulfoxide is more soluble, is ideal. Ethanol, methanol, or a mixture of hexane and ethyl acetate are good starting points for solvent screening.
-
-
Column Chromatography: For more challenging separations or for obtaining very high purity material, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexane, will effectively separate the less polar desired product from the more polar sulfoxide impurity.
-
B. Isomeric Impurities
Question 3: My product contains isomeric impurities. Why are these forming and how can I improve the regioselectivity of the reaction?
Answer:
The formation of isomeric impurities is a result of the directing effects of the substituents on the benzene ring. Both the chloro and the methylthio groups are ortho, para-directing. This means that the incoming nitro group can be directed to several positions on the ring.
-
Directing Effects:
-
The methylthio group (-SCH₃) is an activating, ortho, para-directing group.
-
The chloro group (-Cl) is a deactivating, ortho, para-directing group.
-
The desired product is the result of nitration at the position ortho to the methylthio group and meta to the chloro group. However, other isomers can also be formed.
Improving Regioselectivity:
Controlling the regioselectivity can be challenging. However, the following strategies can be employed:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of the reaction.
-
Choice of Nitrating Agent: In some cases, using a milder nitrating agent or a different acid catalyst can influence the isomer distribution. For example, using acetyl nitrate (formed from nitric acid and acetic anhydride) can sometimes offer different selectivity compared to the standard mixed acid system.
Question 4: How can I separate the desired 2-nitro isomer from the other regioisomers?
Answer:
The separation of regioisomers can be difficult due to their similar physical properties.
-
Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective method for separation. This often requires careful optimization of the solvent system and crystallization conditions.
-
Preparative HPLC: For the highest purity, preparative high-performance liquid chromatography (HPLC) is the most effective method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[1]
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of sulfide oxidation by nitric acid?
A1: The oxidation of sulfides by nitric acid is a complex process that can proceed through different mechanisms depending on the reaction conditions. One proposed mechanism involves the formation of a radical cation of the sulfide as a key intermediate. The nitric acid acts as an electron acceptor, initiating the oxidation process. In the presence of a co-catalyst like FeBr₃, the reaction can be initiated by the formation of a ternary complex between the sulfide, the catalyst, and the nitrate ion.
Q2: Can I use a different nitrating agent to avoid oxidation?
A2: Yes, using a different nitrating agent is a valid strategy to explore. Milder nitrating agents, such as acetyl nitrate or nitronium tetrafluoroborate, may reduce the extent of oxidation. However, these reagents may also affect the regioselectivity and the overall reaction rate, so careful optimization is required.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the identity and purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any isomeric impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify the levels of any impurities.[1]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
IV. References
-
Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sources
Technical Support Center: Purification of 1-Chloro-4-(methylthio)-2-nitrobenzene
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 1-Chloro-4-(methylthio)-2-nitrobenzene from typical reaction mixtures. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process, ensuring the attainment of high-purity material crucial for subsequent applications.
Understanding the Chemistry: Synthesis and Potential Impurities
This compound is commonly synthesized via a nucleophilic aromatic substitution (SNAr) reaction. A typical synthetic route involves the reaction of a dichloronitrobenzene isomer, such as 1,2-dichloro-4-nitrobenzene, with a sulfur nucleophile like sodium methylthiolate.[1][2][3] The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic attack, primarily at the positions ortho and para to it.
This synthetic pathway can lead to a variety of impurities in the crude reaction mixture, which can complicate purification. Understanding these potential impurities is the first step in designing an effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials: Primarily 1,2-dichloro-4-nitrobenzene.
-
Isomeric Byproducts: 2-Chloro-1-(methylthio)-4-nitrobenzene, formed by the substitution of the other chlorine atom.
-
Over-reaction Products: Bis(methylthio)-nitrobenzene derivatives, if the reaction conditions are too harsh or the stoichiometry is not well-controlled.
-
Side-reaction Products: Oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group.
-
Residual Reagents and Solvents: Inorganic salts and the solvent used for the reaction.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Recrystallization Issues
Q1: My compound will not crystallize out of solution, even after cooling.
A1: This is a common issue that can be attributed to several factors:
-
Cause: The chosen solvent is too good at dissolving your compound, even at low temperatures.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating to increase the concentration of your compound. Be cautious not to evaporate too much, as this can cause the compound to "crash out" of solution, trapping impurities.
-
Add an Anti-Solvent: If you are using a polar solvent, you can try adding a non-polar solvent in which your compound is insoluble, dropwise, until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Q2: The recrystallized product is an oil, not a solid.
A2: Oiling out occurs when the compound comes out of solution at a temperature above its melting point.
-
Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound (70-72 °C).[4]
-
Solution:
-
Change Solvent: Select a solvent or a solvent mixture with a lower boiling point.
-
Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool much more slowly. A slower cooling rate can sometimes promote the formation of crystals instead of an oil.[5]
-
Agitation: Gentle swirling of the solution during the initial stages of cooling can sometimes help to induce crystallization.
-
Q3: The purity of my recrystallized product has not improved significantly.
A3: This suggests that the impurities have similar solubility properties to your desired product in the chosen solvent.
-
Cause: Inappropriate solvent choice.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one that dissolves your compound well when hot but poorly when cold, while having the opposite solubility profile for the major impurities.
-
Two-Solvent Recrystallization: Use a solvent pair. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.
-
Consider Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is a more powerful purification technique.
-
Column Chromatography Issues
Q4: My compound is not moving from the top of the column.
A4: This indicates that the eluent (solvent system) is not polar enough to displace your compound from the stationary phase (silica gel).
-
Cause: The polarity of the eluent is too low.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
TLC Analysis: Before running a column, always determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal Rf value for your compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.[6]
-
Q5: My compound is eluting too quickly from the column, with poor separation from impurities.
A5: This is the opposite problem of the compound not moving; the eluent is too polar.
-
Cause: The polarity of the eluent is too high.
-
Solution:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent.
-
TLC Optimization: Again, use TLC to find a solvent system that provides good separation between your product and the impurities, aiming for a product Rf of 0.2-0.4.
-
Q6: I see streaks or tailing of my compound on the TLC plate and the column.
A6: Streaking can be caused by several factors:
-
Cause 1: The compound is not fully soluble in the eluent.
-
Solution 1: Choose an eluent system in which your compound is more soluble.
-
Cause 2: The compound is too polar and is interacting very strongly with the silica gel.
-
Solution 2: Add a small amount of a polar modifier to your eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound (acidic or basic).
-
Cause 3: The sample is overloaded on the TLC plate or the column.
-
Solution 3: Use a more dilute sample for TLC analysis. For column chromatography, ensure you are not exceeding the loading capacity of your column. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a recrystallization solvent for this compound?
A: Given the polar nitro group and the relatively non-polar nature of the rest of the molecule, a good starting point would be a moderately polar solvent. Alcohols like ethanol or isopropanol are often good choices for nitroaromatic compounds.[7] A solvent mixture, such as ethanol/water or hexane/ethyl acetate, could also be effective. Always perform small-scale solubility tests to determine the best solvent or solvent system for your specific crude product.
Q: How can I monitor the progress of my column chromatography?
A: Thin Layer Chromatography (TLC) is the standard method for monitoring column chromatography.[8] Collect fractions of the eluent as they come off the column. Spot a small amount of each fraction onto a TLC plate, along with a spot of your crude starting material and, if available, a pure standard of your product. Develop the TLC plate in an appropriate solvent system and visualize the spots. This will allow you to identify which fractions contain your pure product.
Q: How do I visualize the spots of this compound on a TLC plate?
A: Aromatic nitro compounds can often be visualized under UV light (254 nm) as dark spots on a fluorescent background if the TLC plate contains a fluorescent indicator.[9] For more specific visualization, you can use a chemical stain. A common method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye. A solution of stannous chloride (SnCl₂) can be used for the initial reduction.[10]
Q: My final product is a yellow solid. Is this the expected color?
A: Yes, many nitroaromatic compounds are pale yellow solids. The color is due to the electronic transitions involving the nitro group. However, a very intense yellow or orange color could indicate the presence of impurities. The melting point of the purified product should be sharp and within the expected range of 70-72 °C.[4]
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently in a water bath. A good solvent will dissolve the compound when hot but not when cold. Test several solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water) to find the optimal one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a TLC method to separate your product from the impurities. A good starting eluent system to test is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The ideal system will give your product an Rf value of 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel to protect the surface.
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials.
-
Gradient Elution (if necessary): If the separation is not adequate with a single solvent system (isocratic elution), you can gradually increase the polarity of the eluent during the run (gradient elution).
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary
| Parameter | Value | Source |
| Melting Point | 70-72 °C | [4] |
| Molecular Weight | 203.65 g/mol | [4] |
| Appearance | Pale yellow solid | General knowledge of nitroaromatics |
| TLC Rf (typical) | 0.2 - 0.4 in Hexane/Ethyl Acetate | [6] |
Visualizations
Troubleshooting Logic for Recrystallization
Caption: A flowchart for troubleshooting common recrystallization problems.
Purification Workflow
Caption: A typical workflow for the purification of an organic solid.
References
- LookChem. (n.d.). Cas 1199-36-6,1-chloro-4-(methylthio).
- Chegg. (2020, July 20). Nucleophilic Aromatic Substitution Reaction of 3,4 Dichloronitrobenzene with Sodium Methoxide.
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
- ResearchGate. (n.d.). How do I purify the resulting compound after a nitro- to amine-group reduction?.
- EPFL. (n.d.). TLC Visualization Reagents.
- Unknown. (n.d.). TLC Visualization Methods.
- Wikipedia. (n.d.). Column chromatography.
- Unknown. (n.d.). Thin Layer Chromatography.
- Unknown. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
- Unknown. (n.d.). Recrystallization1.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).
- MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene.
- ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- SIELC Technologies. (2018, February 16). This compound.
- Chemistry LibreTexts. (2023, February 2). 3.7: Nucleophilic Aromatic Substitution.
- Chegg. (2020, July 20). Nucleophilic Aromatic Substitution Reaction of 3,4 Dichloronitrobenzene with Sodium Methoxide.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions in the Nitration of 1-Chloro-4-(methylthio)benzene
Welcome to the technical support center for the synthesis of 1-chloro-4-(methylthio)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals. Nitration reactions are notoriously exothermic, and managing the thermal profile of this specific synthesis is critical for safety, yield, and purity.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment. The question-and-answer format is designed to help you quickly identify and resolve problems.
Issue 1: Uncontrolled Temperature Rise (Runaway Reaction)
Question: My reaction temperature is increasing rapidly and is not responding to the cooling bath. What immediate steps should I take, and what caused this?
Answer:
An uncontrolled temperature rise, or thermal runaway, is the most critical safety hazard in nitration.[3] Immediate and correct action is paramount.
Immediate Corrective Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating mixture.
-
Enhance Cooling: If possible, add more coolant (e.g., dry ice or an ice/salt mixture) to the external cooling bath to increase its cooling capacity.
-
Ensure Maximum Agitation: Verify that the stirring is vigorous and effectively mixing the entire reaction volume to eliminate localized hot spots.[4]
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, prepare for an emergency quench. This involves pouring the reaction mixture slowly and carefully onto a large volume of crushed ice or an ice-water slurry with powerful stirring.[4][5] Caution: The dilution of concentrated sulfuric acid is itself a highly exothermic process. This step must be performed as a final resort in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE).[5]
Root Cause Analysis & Prevention
A thermal runaway occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.
-
Causality—Rapid Reagent Addition: The primary cause is often adding the nitrating agent too quickly.[4] This introduces the reactants at a rate that generates heat faster than your cooling bath can dissipate it, leading to an accumulation of thermal energy.
-
Causality—Inadequate Cooling: The cooling bath may lack the capacity for the scale of the reaction or may not be at a sufficiently low temperature. An ice-water bath is standard, but for larger scales or more reactive substrates, an ice-salt or dry ice-acetone bath may be necessary.
-
Causality—Poor Agitation: Inefficient stirring creates localized regions of high reactant concentration ("hot spots"), where the reaction accelerates, initiating a runaway that can propagate throughout the mixture.[4]
-
Causality—Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitration rate can be slow, leading to a buildup of unreacted nitrating agent. A subsequent, minor temperature increase can then trigger a sudden and violent reaction of the accumulated reagents.[4]
To prevent this, a slow, dropwise addition of the nitrating mixture with continuous monitoring of the internal reaction temperature is essential.[4]
Logical Flow: Managing a Thermal Runaway Event
Caption: Decision tree for responding to a thermal runaway.
Issue 2: Low Yield of this compound
Question: My final isolated yield was significantly lower than expected. What are the likely reasons?
Answer:
Low yields can be attributed to several factors, ranging from incomplete reaction to mechanical losses during the work-up phase.
-
Potential Cause—Incomplete Reaction: The reaction may not have gone to completion. This can be due to:
-
Temperature Too Low: While controlling the exotherm is crucial, maintaining the temperature too far below the optimal range can significantly slow down the reaction rate.
-
Insufficient Reaction Time: Ensure the mixture is stirred for the recommended duration after the addition of the nitrating agent is complete.[6]
-
Poor Reagent Quality: Ensure the nitric and sulfuric acids are of high concentration and not degraded.
-
-
Potential Cause—Loss During Work-up: The product can be lost during the quenching and extraction steps.
-
Incomplete Precipitation/Extraction: If the product doesn't fully precipitate upon quenching, it may remain dissolved in the acidic aqueous layer.[7] In this case, you must perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[7]
-
Insufficient Washing: During neutralization washes (e.g., with sodium bicarbonate), ensure you are not using excessive volumes or too high a concentration, which could lead to emulsion formation or product degradation.
-
-
Potential Cause—Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction. Carefully calculate and measure the amounts of the substrate and nitrating agents.
Issue 3: Product Contamination and Byproducts
Question: My product analysis (NMR, GC-MS) shows significant impurities. What are these byproducts and how can I avoid them?
Answer:
The formation of byproducts is common in aromatic nitrations and is highly dependent on reaction conditions.
-
Polynitration: The introduction of a second nitro group to form dinitro compounds is a common side reaction.[4] The initial nitro group is deactivating, making the second nitration slower, but it can occur if conditions are too harsh.
-
Cause: High reaction temperatures or using a large excess of the nitrating agent.
-
Prevention: Maintain strict temperature control and use a carefully measured molar ratio of the nitrating agent.
-
-
Oxidation of the Methylthio Group: The sulfide (-SCH3) group is susceptible to oxidation by the strong oxidizing nature of the nitrating mixture, potentially forming the corresponding sulfoxide or sulfone.
-
Cause: Elevated temperatures or prolonged reaction times. The risk of oxidation increases significantly if the temperature is not properly controlled.
-
Prevention: Strict adherence to a low-temperature protocol is the best preventative measure. The reaction should be monitored for completion (e.g., by TLC) to avoid unnecessarily long reaction times.
-
-
Formation of Isomers: While the powerful ortho-, para-directing effect of the methylthio group strongly favors the desired 2-nitro isomer, small amounts of other isomers can form.
-
Cause: This is an inherent aspect of electrophilic aromatic substitution on substituted rings.[8][9]
-
Prevention: While difficult to eliminate completely, maintaining a low and stable reaction temperature often improves regioselectivity. Purification by column chromatography or recrystallization is typically required to remove isomeric impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting parameters for this nitration?
A1: While optimization is always recommended, the following parameters provide a robust starting point for a lab-scale synthesis.
| Parameter | Recommendation | Rationale |
| Substrate Concentration | ~1 M in a suitable solvent (e.g., H₂SO₄) | Ensures sufficient concentration for reaction without being overly difficult to stir. |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Sulfuric acid catalyzes the formation of the highly reactive nitronium ion (NO₂⁺).[10] |
| Molar Ratio (HNO₃:Substrate) | 1.05 - 1.2 equivalents | A slight excess of nitric acid ensures complete conversion of the starting material. |
| Temperature | Maintain internal temp at 0 to 5 °C | Critical for controlling the exotherm, minimizing byproduct formation, and ensuring safety.[4] |
| Addition Time | 60 - 90 minutes | Slow, dropwise addition is essential to allow the cooling system to dissipate the generated heat.[4] |
| Post-Addition Stir Time | 15 - 30 minutes | Allows the reaction to proceed to completion after all the nitrating agent has been added.[6] |
Q2: Why is vigorous stirring so important?
A2: Vigorous stirring is critical for two primary reasons related to both heat and mass transfer. First, it ensures that the heat generated by the exothermic reaction is rapidly and evenly distributed throughout the reaction mixture and transferred to the cooling bath, preventing the formation of dangerous localized hot spots.[4] Second, it ensures that the reactants are intimately mixed, promoting a uniform reaction rate throughout the vessel.
Q3: What is the standard procedure for quenching the reaction and working up the product?
A3: The standard work-up procedure is designed to safely neutralize the strong acids and isolate the crude product.
Experimental Protocol: Reaction Quench and Work-up
-
Preparation: Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water (approximately 5-10 times the volume of your reaction mixture).[7]
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into the ice-water slurry. The addition should be done in a thin stream to manage the exotherm from the dilution of the sulfuric acid.
-
Isolation:
-
If a solid precipitates, collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.[7]
-
If the product is an oil or does not precipitate, transfer the quenched mixture to a separatory funnel and extract it multiple times with an appropriate organic solvent (e.g., dichloromethane).[7]
-
-
Neutralization: Combine the organic extracts (or a solution of the crude solid in an organic solvent) and wash sequentially with a saturated sodium bicarbonate solution (venting frequently to release CO₂ gas), water, and finally a saturated brine solution.[4][7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: The crude product should be purified, typically by recrystallization or column chromatography, to remove any remaining byproducts.
Caption: General experimental workflow for aromatic nitration.
Q4: What are the essential safety precautions for this procedure?
A4: Safety is paramount.
-
Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[6] Always handle them in a chemical fume hood while wearing appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Exotherm: Always assume the reaction can become dangerously exothermic. Use a proper cooling bath, monitor the internal temperature continuously, and have an emergency quench plan.
-
Ventilation: The reaction can produce toxic nitrogen oxide gases. All work must be conducted in a well-ventilated chemical fume hood.
References
- Technical Support Center: Managing Exothermic Reactions During Nitr
- Chemistry 210 Experiment 10: Electrophilic Aromatic Substitution: Nitration of Methyl Benzo
- US Patent US2140345A: Controlling temperature of nitr
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- Technical Support Center: Work-up Procedures for Aromatic Nitr
- Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - ResearchG
- Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed. (URL: [Link])
- Investigation, Analysis and Optimization of Exothermic Nitrations in Microreactor Processes - ResearchG
- Continuous flow nitration in miniaturized devices - PMC - NIH. (URL: [Link])
- Nitration Reactions | Continuous Flow Processing - Vapourtec. (URL: [Link])
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (URL: [Link])
- Thermal hazards evaluation for sym-TCB nitration reaction using thermal screening unit (TSU)
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (URL: [Link])
- Quenching Reactive Substances - KGROUP. (URL: [Link])
- m-CHLORONITROBENZENE - Organic Syntheses Procedure. (URL: [Link])
- Aromatic nitration under various conditions - ResearchG
- Nitration and arom
- The nitration of benzene - electrophilic substitution - Chemguide. (URL: [Link])
- Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons - PubMed. (URL: [Link])
- Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3)
- Quenching of Pyrophoric Materials - Richmond Sarpong. (URL: [Link])
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchG
- This compound | SIELC Technologies. (URL: [Link])
- Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum - Royal Society of Chemistry. (URL: [Link])
- Aromatic nitration of benzene methylbenzene electrophilic substitution mechanism - Doc Brown's Chemistry. (URL: [Link])
- 1-Chloro-4-(methylthio)benzene - PubChem. (URL: [Link])
- Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene - YouTube. (URL: [Link])
- Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis - ResearchG
- Nitration of Chlorobenzene - YouTube. (URL: [Link])
- Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. (URL: [Link])
Sources
- 1. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vapourtec.com [vapourtec.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 6. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 9. m.youtube.com [m.youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
optimizing catalyst loading for cross-coupling with 1-Chloro-4-(methylthio)-2-nitrobenzene
Technical Support Center: Cross-Coupling Reactions
Topic: Optimizing Catalyst Loading for Cross-Coupling with 1-Chloro-4-(methylthio)-2-nitrobenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we provide not just protocols, but the underlying logic to empower you to solve challenges in your own research. Today, we focus on a particularly challenging substrate: this compound. Its electron-deficient nature and functional groups require careful optimization, particularly of the catalyst loading, to achieve high yields and minimize side reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the unique challenges of coupling this compound.
Q1: What makes this compound a "challenging" substrate for cross-coupling?
A1: This substrate presents a combination of electronic and functional group challenges. The aryl chloride bond is inherently less reactive than the corresponding bromide or iodide, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[1] While the strong electron-withdrawing nitro group helps activate the C-Cl bond towards oxidative addition, it also introduces risks.[2] Both the nitro (-NO₂) and methylthio (-SMe) groups can potentially coordinate to the palladium center, leading to catalyst inhibition or decomposition. Furthermore, the nitro group can be susceptible to reduction under certain catalytic conditions, leading to unwanted side products.[3]
Q2: What is a reasonable starting catalyst loading for this type of reaction?
A2: For an initial screening experiment with an electron-deficient aryl chloride, a palladium pre-catalyst loading of 1-2 mol % is a robust starting point.[4] While some reactions can be optimized to function at much lower loadings (<0.1 mol %), starting in this range provides a higher probability of initial success, which can then be optimized downwards. It is critical to balance reaction efficiency with cost and potential for side reactions; excessively high catalyst loadings can increase the rate of side product formation and complicate purification.[5][6]
Q3: Should I use a palladium pre-catalyst or generate the active catalyst in situ from a source like Pd(OAc)₂?
A3: For challenging substrates and for ensuring run-to-run reproducibility, we strongly recommend using a well-defined palladium(II) pre-catalyst.[7] Pre-catalysts, such as the Buchwald G3 or G4 palladacycles, are air- and moisture-stable compounds that reliably and rapidly generate the active, monoligated Pd(0) species under the reaction conditions.[7][8] This avoids the often-unreliable and variable reduction of Pd(II) sources like Pd(OAc)₂, which can be influenced by the purity of reagents and solvents, leading to inconsistent results and catalyst deactivation.[9]
Q4: How does the choice of ligand impact the required catalyst loading?
A4: The ligand is arguably the most critical component for success with this substrate. It directly influences the stability and reactivity of the palladium center.[10] For activating the C-Cl bond of this compound, highly electron-rich and sterically hindered ligands are required.
-
Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos) are excellent choices as their bulk promotes the desired reductive elimination step, while their electron-donating nature facilitates the difficult oxidative addition.[1][11]
-
N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands known for their strong σ-donating ability, which can be beneficial for activating C-Cl bonds.[7][12]
A more effective ligand can stabilize the catalytic intermediates and increase the turnover number (TON) of the catalyst, thereby allowing for significantly lower catalyst loadings to be used effectively.[13]
Section 2: Troubleshooting Guide for Common Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during the cross-coupling of this compound.
Problem: Low or No Product Yield
This is the most common issue. The key is to systematically identify the point of failure in the catalytic cycle.
A5: Catalyst inactivity is a primary suspect. First, ensure that all reagents are pure and solvents are rigorously degassed, as oxygen can irreversibly oxidize the active Pd(0) catalyst, leading to homocoupling of the nucleophile or simple catalyst death.[1][8]
Troubleshooting Steps:
-
Run a Positive Control: Set up a parallel reaction using a more reactive substrate, such as 4-bromoacetophenone, with your current catalyst system. If this reaction proceeds, the issue likely lies with the reactivity of your specific chloro-nitro substrate, not a dead catalyst batch.
-
Use a Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, switch to a reliable pre-catalyst like XPhos Pd G3. This eliminates ambiguity related to the in situ reduction step.[6]
-
Check Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to air oxidation. Ensure they have been stored under an inert atmosphere.
A6: The bottleneck is almost certainly the oxidative addition of the C-Cl bond to the Pd(0) center. While the nitro group is activating, aryl chlorides are significantly less reactive than bromides.[14]
Optimization Strategy:
-
Increase Ligand Electron-Donating Ability: Switch to a more electron-rich ligand. For example, if you are using a less electron-rich phosphine, move to a Buchwald-type ligand like XPhos or an NHC ligand.[1][7] These ligands increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Cl bond.
-
Increase Temperature: The rate of oxidative addition is highly temperature-dependent. Cautiously increase the reaction temperature in 10-20 °C increments. Monitor for potential substrate or product decomposition at higher temperatures.
-
Choose the Right Base: The choice of base is critical. For Suzuki couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃ for difficult substrates.[11][15] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[4]
Problem: Reaction Stalls Before Reaching Full Conversion
A7: Catalyst decomposition mid-reaction is common and suggests that the active species is not stable under the reaction conditions. The half-life of the catalyst is shorter than the time required for full conversion.
Diagnostic Workflow:
Caption: Troubleshooting workflow for stalled cross-coupling reactions.
Solutions to Improve Catalyst Stability:
-
Optimize the Pd:Ligand Ratio: While many pre-catalysts have a 1:1 ratio, for some systems, particularly when using Pd(OAc)₂ or Pd₂(dba)₃, adding a slight excess of ligand (e.g., a Pd:L ratio of 1:1.1 to 1:1.5) can help prevent catalyst aggregation into inactive palladium black.[8] However, be aware that a large excess of ligand can sometimes inhibit the reaction.[9]
-
Change the Solvent: The solvent can influence catalyst stability.[6] Toluene, dioxane, and CPME are common choices. If one is failing, screen others.
-
Lower the Catalyst Loading (Counterintuitively): Sometimes, a higher catalyst loading can lead to a higher concentration of unstable monoligated species that are prone to decomposition. A lower initial loading can sometimes lead to a more stable catalytic system with a longer lifetime, ultimately providing a higher yield.[5]
Problem: Formation of Key Side Products
A8: Hydrodehalogenation becomes competitive when the desired cross-coupling step (transmetalation or reductive elimination) is slow relative to pathways that introduce a hydrogen source.
Mitigation Strategies:
-
Eliminate Hydrogen Sources: Ensure your solvent and base are anhydrous. Some bases, like potassium phosphate, can be hygroscopic. Dry them in an oven before use. The amine or boronic acid coupling partner can also sometimes be a source of protons.
-
Modify the Catalyst System: This side reaction is often catalyst-dependent. Switching to a different ligand can change the relative rates of the desired and undesired pathways.[16]
-
Increase Nucleophile Concentration: Using a slight excess of the nucleophilic coupling partner (e.g., 1.2-1.5 equivalents of the boronic acid or amine) can favor the productive transmetalation step over the competing hydrodehalogenation pathway.
A9: Homocoupling of the boronic acid to form a biaryl byproduct is a classic sign of oxygen in the reaction system.[1] The oxygen can oxidize the active Pd(0) to Pd(II), which then participates in a catalytic cycle that couples two molecules of the boronic acid.
Solution: This issue is almost exclusively solved by improving your experimental technique.
-
Rigorous Degassing: Do not just bubble nitrogen or argon through your solvent. The "freeze-pump-thaw" method (at least three cycles) is the gold standard for removing dissolved oxygen.[8]
-
Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of a dry, inert gas like argon or nitrogen. Use Schlenk techniques or a glovebox for the most sensitive reactions.[11]
Section 3: Experimental Protocols & Data
Protocol: Systematic Optimization of Catalyst Loading
This protocol outlines a method for efficiently determining the optimal catalyst loading for the coupling of this compound with a generic nucleophile (e.g., phenylboronic acid for Suzuki or morpholine for Buchwald-Hartwig).
-
Reaction Setup: In a glovebox or using Schlenk technique, add the aryl chloride (1.0 equiv), the nucleophile (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv) to a set of identical reaction vials equipped with stir bars.
-
Catalyst Stock Solution: Prepare a stock solution of the chosen pre-catalyst (e.g., XPhos Pd G3) in degassed solvent (e.g., dioxane) to ensure accurate dispensing of small quantities.
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each vial to achieve a range of loadings (e.g., 2.0, 1.0, 0.5, 0.1, and 0.05 mol %).
-
Solvent Addition: Add enough degassed solvent to each vial to reach a target concentration, typically 0.1-0.2 M with respect to the limiting reagent.
-
Execution: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).
-
Monitoring: At set time points (e.g., 1, 4, 8, and 24 hours), take a small aliquot from each reaction, quench it (e.g., with water and ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion to product.[17][18]
-
Analysis: Plot the conversion versus time for each catalyst loading. The optimal loading is the lowest amount that provides the maximum yield in an acceptable timeframe.
Data Summary: Recommended Starting Conditions
The following table provides validated starting points for cross-coupling reactions with electron-deficient aryl chlorides.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale |
| Pd Pre-catalyst | XPhos Pd G3 / SPhos Pd G3 | XPhos Pd G3 / RuPhos Pd G3 | Provides reliable Pd(0) generation and an optimal ligand.[7][8] |
| Catalyst Loading | 0.5 - 2.0 mol % | 1.0 - 2.0 mol % | Robust range for initial screening before optimization. |
| Ligand | (Included in pre-catalyst) | (Included in pre-catalyst) | Bulky, electron-rich ligands are essential for C-Cl activation.[1][19] |
| Base (equiv.) | K₃PO₄ (2.0) or Cs₂CO₃ (2.0) | NaOt-Bu (1.2) or LHMDS (1.2) | Stronger bases are needed to facilitate the key transmetalation/deprotonation step.[4][11] |
| Solvent | Dioxane or Toluene/H₂O (10:1) | Toluene or Dioxane | Aprotic solvents are generally effective; small amounts of water can be beneficial in Suzuki couplings.[15] |
| Temperature | 80 - 110 °C | 80 - 110 °C | Higher temperatures are often required to drive the slow oxidative addition.[11] |
Visualization: Catalyst Optimization Cycle
The process of optimizing catalyst loading is iterative, as illustrated below.
Caption: Iterative workflow for optimizing catalyst loading.
References
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.PMC, NIH.
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.Dalton Transactions (RSC Publishing).
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.Reaction Chemistry & Engineering (RSC Publishing).
- MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.Vapourtec.
- Cross-Coupling Reactions Guide.Generic Guide.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.NIH.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers (RSC Publishing).
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.PubMed Central.
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.Thesis.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids.Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
- Diagnosing issues with a failed Suzuki coupling?Reddit r/Chempros.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Effect of catalyst loading. Reaction conditions: a nitrobenzene (1...).
- Suzuki help.Reddit r/Chempros.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides.Benchchem.
- Optimization of the reaction conditions for 1‐chloro‐4‐nitrobenzene reduction using ruthenium complexesa.
- Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure w
- Cross-Coupling Reactions of Nitroarenes.Accounts of Chemical Research.
- Cross-Coupling Reactions of Nitroarenes.PubMed.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent.
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions.Benchchem.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Cross-Coupling Chemistry.
- Common cross coupling reactions.YouTube.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
- Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.ChemRxiv.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jmcct.com [jmcct.com]
- 17. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. vapourtec.com [vapourtec.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
preventing byproduct formation in 1-Chloro-4-(methylthio)-2-nitrobenzene reactions
Welcome to the technical support center for 1-Chloro-4-(methylthio)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for preventing byproduct formation in reactions involving this versatile intermediate. Our focus is on ensuring the scientific integrity and success of your experiments by explaining the causality behind common synthetic challenges.
Introduction to the Reactivity of this compound
This compound is a highly useful substrate in organic synthesis, primarily for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group strongly activates the aromatic ring, making the chlorine atom an excellent leaving group for substitution by a variety of nucleophiles.[1][2] However, the molecule also contains two other functional groups—a methylthio (sulfide) ether and a nitro group—that can participate in undesired side reactions under certain conditions.
This guide will address the most common challenges encountered when working with this compound and provide robust strategies to maximize the yield and purity of your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
FAQ 1: Oxidation of the Methylthio Group
Question: I am performing a nucleophilic aromatic substitution on this compound, and I'm observing the formation of a byproduct with a higher molecular weight, which I suspect is the corresponding sulfoxide or sulfone. How can I prevent this?
Answer:
This is a very common issue. The sulfur atom in the methylthio group is susceptible to oxidation, especially under harsh reaction conditions or in the presence of oxidizing agents. The two main oxidation byproducts are the methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) analogs.
Causality:
-
Oxidizing Reagents: The presence of even trace amounts of oxidizing agents in your reaction mixture can lead to the oxidation of the sulfide.
-
Air Oxidation: At elevated temperatures and in the presence of certain metal catalysts or bases, atmospheric oxygen can contribute to sulfide oxidation.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of oxidation.
Troubleshooting & Prevention:
| Strategy | Rationale |
| Degas Solvents | Remove dissolved oxygen from your solvents by sparging with an inert gas (e.g., nitrogen or argon) before use. |
| Maintain an Inert Atmosphere | Run your reaction under a blanket of nitrogen or argon to prevent exposure to atmospheric oxygen. |
| Purify Reagents | Ensure that your nucleophile, base, and any other reagents are free from peroxide or other oxidizing impurities. |
| Control Temperature | Use the lowest effective temperature for your reaction. Monitor the reaction progress closely to avoid unnecessarily long heating times. |
| Avoid Oxidizing Conditions | Be mindful of reagents that can act as oxidants. For instance, if you are performing a subsequent reaction, choose your reagents carefully to avoid oxidizing the methylthio group.[3][4] |
Workflow for Preventing Sulfide Oxidation:
Caption: Workflow to minimize methylthio group oxidation.
FAQ 2: Unwanted Hydrolysis of the Chloro Group
Question: My reaction is sluggish, and upon workup, I isolate a significant amount of 4-(methylthio)-2-nitrophenol. What is causing this, and how can I avoid it?
Answer:
The formation of 4-(methylthio)-2-nitrophenol is a result of the hydrolysis of the starting material, where water acts as a nucleophile, displacing the chloride.
Causality:
-
Presence of Water: The most common cause is the presence of water in your reaction mixture. This can come from wet solvents, reagents, or glassware.
-
Strongly Basic Conditions: While the aryl chloride is relatively resistant to hydrolysis compared to alkyl chlorides, strongly basic (high pH) aqueous conditions can promote this side reaction.[5][6]
-
High Temperatures: Elevated temperatures can accelerate the rate of hydrolysis.
Troubleshooting & Prevention:
| Strategy | Rationale |
| Use Anhydrous Conditions | Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your nucleophile and base are as dry as possible. |
| Choice of Base | If possible, use a non-hydroxide base (e.g., potassium carbonate, triethylamine, or DBU) to minimize the presence of hydroxide ions. |
| Solvent Choice | Aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can be obtained in anhydrous grades and do not participate in hydrolysis. |
| Control Reaction Time | Avoid excessively long reaction times, as this increases the window for hydrolysis to occur, even with trace amounts of water. |
FAQ 3: Partial or Complete Reduction of the Nitro Group
Question: I am trying to perform a reaction with this compound, but I am seeing byproducts that appear to be the corresponding aniline or other reduction intermediates. Why is this happening?
Answer:
Unintended reduction of the nitro group to an amino group or intermediate species like nitroso or hydroxylamino compounds can occur if reducing agents are present or if certain reaction conditions are employed.
Causality:
-
Reducing Agents: The presence of reducing agents, even in catalytic amounts, can lead to the reduction of the nitro group. This is a particular concern if you are using reagents that could have reducing impurities.
-
Certain Nucleophiles: Some nucleophiles, particularly thiols under certain conditions, can participate in redox processes that lead to the reduction of the nitro group.
-
Catalytic Hydrogenation Conditions: If you are performing a reaction that involves catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source, the nitro group will be readily reduced.
Troubleshooting & Prevention:
| Strategy | Rationale |
| Screen Reagents for Purity | Ensure that your reagents are free from reducing impurities. |
| Avoid Reductive Conditions | When planning multi-step syntheses, be mindful of the reagents used. If a reduction is necessary, it should be strategically placed. For selective reduction of the nitro group after the SNAr reaction, reagents like SnCl₂·2H₂O or iron in acidic media are often effective and can be selective.[7] |
| Protecting Groups | In complex syntheses, it may be necessary to protect one of the functional groups to prevent side reactions, although this adds steps to the overall synthesis. |
Decision Tree for Avoiding Nitro Group Reduction:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. savemyexams.com [savemyexams.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Chloro-4-(methylthio)-2-nitrobenzene
Welcome to the technical support center for the HPLC analysis of 1-Chloro-4-(methylthio)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. Here, we provide in-depth, field-proven insights and step-by-step protocols to ensure the scientific integrity and accuracy of your analytical results.
Understanding the Analyte: this compound
This compound is a nitroaromatic compound with the molecular formula C₇H₆ClNO₂S.[1] In reversed-phase HPLC, its retention is primarily governed by hydrophobic interactions. The molecule possesses a moderate polarity due to the presence of the nitro group. While it does not have strongly acidic or basic functional groups, its interactions with the stationary phase can be complex, sometimes leading to peak asymmetry.
| Chemical Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂S | [1] |
| Molecular Weight | 203.65 g/mol | [1] |
| Predicted XlogP | 2.8 | [2] |
| pKa (estimated) | Behaves as a neutral compound under typical RP-HPLC conditions. | N/A |
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
Peak tailing is a phenomenon where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape. This is problematic because it can obscure the detection of small impurities eluting after the main peak, lead to inaccurate peak integration and quantification, and reduce the overall resolution of the separation.
Q2: Is this compound expected to tail during HPLC analysis?
While this compound is largely neutral, certain chromatographic conditions can induce peak tailing. The most common cause is secondary interactions between the analyte and the silica-based stationary phase of the HPLC column.[3]
Q3: What is an acceptable level of peak tailing?
The United States Pharmacopeia (USP) tailing factor, also known as the asymmetry factor, is a common measure of peak shape. A value of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor between 0.9 and 1.5 is considered acceptable for most applications, though specific methods may have stricter requirements.
In-Depth Troubleshooting Guides
Issue 1: Peak Tailing Attributed to Secondary Silanol Interactions
The "Why": Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. These silanols can be deprotonated and become negatively charged (SiO⁻), especially at mobile phase pH values above 3. This can lead to secondary ionic interactions with analytes that have polar or electron-rich regions, causing some molecules to be more retained than others and resulting in peak tailing.[3]
-
Mobile Phase pH Adjustment:
-
Step 1: Prepare a mobile phase with a lower pH. A common starting point is to add 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase to bring the pH to around 2.5-3.0.[4] At this low pH, the silanol groups are protonated (Si-OH) and less likely to engage in ionic interactions.
-
Step 2: Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Step 3: Inject the sample and observe the peak shape. A significant improvement in symmetry suggests that silanol interactions were the primary cause of tailing.
-
-
Use of an End-Capped Column:
-
If pH adjustment is not sufficient or desirable for your method, consider using a column that is "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, effectively shielding them from interacting with the analyte.
-
-
Competitive Mobile Phase Additives:
-
In some cases, adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can reduce tailing. TEA will preferentially interact with the active silanol sites, preventing the analyte from doing so. However, be aware that TEA can suppress MS signals and may alter the selectivity of your separation.
-
Issue 2: Peak Tailing Caused by Mobile Phase or Sample Solvent Mismatch
The "Why": If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause localized disruption of the stationary phase at the point of injection. This leads to a distorted injection band and can result in peak fronting or tailing.
-
Solvent Strength Matching:
-
Step 1: Ideally, dissolve your sample in the initial mobile phase composition.
-
Step 2: If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
Step 3: If a strong solvent must be used, reduce the injection volume to minimize its effect.
-
-
Injection Volume Study:
-
Step 1: Perform a series of injections with decreasing volumes (e.g., 10 µL, 5 µL, 2 µL, 1 µL).
-
Step 2: If the peak shape improves with a smaller injection volume, it is a strong indication of a sample solvent effect.
-
Issue 3: Peak Tailing Due to Column Degradation or Contamination
The "Why": Over time, HPLC columns can degrade. The stationary phase can be stripped away, especially under harsh pH conditions, or the column inlet frit can become blocked with particulate matter from the sample or mobile phase. This can create voids in the column packing and disrupt the flow path, leading to peak broadening and tailing.[3]
-
Column Flushing and Regeneration:
-
Step 1: Disconnect the column from the detector and flush it with a series of strong solvents to remove any contaminants. A typical sequence for a C18 column is:
-
Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Hexane (optional, for very non-polar contaminants)
-
Isopropanol
-
Acetonitrile
-
Methanol
-
Water
-
Re-equilibrate with your mobile phase.
-
-
Step 2: If the backpressure is high, you can try back-flushing the column (reversing the flow direction). Important: Only do this if the column manufacturer explicitly states that it is safe to do so.
-
-
Guard Column Installation:
-
To protect your analytical column from contamination, it is highly recommended to use a guard column. This is a short, disposable column with the same stationary phase as your analytical column that is placed before it in the flow path. It will trap any strongly retained or particulate matter, extending the life of your more expensive analytical column.[5]
-
-
Column Replacement:
-
If flushing and other troubleshooting steps do not resolve the peak tailing, and the column has been in use for a long time, it may be necessary to replace it.
-
Visualizing the Troubleshooting Process
A logical approach is key to efficient troubleshooting. The following diagram illustrates a typical workflow for diagnosing the cause of peak tailing.
Caption: A flowchart for systematic troubleshooting of peak tailing.
References
- LookChem.Cas 1199-36-6, this compound.[Link]
- Phenomenex.HPLC Troubleshooting Mini Guide - Peak Issues.[Link]
- PubChemLite.this compound.[Link]
- Restek.[8]Troubleshooting HPLC- Tailing Peaks.[Link]
- Waters Corporation.Troubleshooting Peak Shape Problems in HPLC.[Link]
- SIELC Technologies.this compound.[Link]
Sources
Technical Support Center: Solvent Effects in Reactions of 1-Chloro-4-(methylthio)-2-nitrobenzene
Welcome to the technical support guide for researchers utilizing 1-Chloro-4-(methylthio)-2-nitrobenzene in synthesis. This resource addresses common challenges and questions regarding the critical role of solvent choice in directing the regioselectivity and efficiency of nucleophilic aromatic substitution (SNAr) reactions involving this substrate.
Introduction: The Chemistry of this compound
This compound is a highly functionalized aromatic compound designed for nucleophilic aromatic substitution (SNAr) reactions. The molecule's reactivity is dictated by the interplay of its substituents:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[1][2][3] It stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance.[1][4]
-
Chloro Group (-Cl): A good leaving group located at an activated position (ortho to the nitro group), making it the primary site for substitution.
-
Methylthio Group (-SMe): This group can exert complex electronic effects, but the dominant influence on this reaction is the activation provided by the nitro group.
The primary challenge in reactions with this substrate is not if the reaction will occur, but controlling the rate and ensuring clean substitution at the intended position (C1, bearing the chlorine) without side reactions. The choice of solvent is the most powerful tool to achieve this control.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is extremely slow, and the starting material is not being consumed. What is the most likely cause?
A1: The most common reason for a sluggish SNAr reaction is the use of an inappropriate solvent, particularly a polar protic solvent, when a polar aprotic one is required.
-
The Problem with Protic Solvents: Polar protic solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds.[5][6] They form strong hydrogen bonds with anionic nucleophiles (like RO⁻, R₂N⁻, or RS⁻). This "solvation cage" stabilizes the nucleophile, effectively lowering its energy and making it less reactive.[6][7][8] This hindrance is especially detrimental in SNAr, where a potent nucleophile is needed to attack the electron-rich aromatic ring.[7]
-
The Solution with Aprotic Solvents: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack these O-H or N-H bonds.[5][6] While they are polar enough to dissolve the nucleophile salt, they do not form a tight solvation cage around the anion.[6][8] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of nucleophilic attack.[7] Rate increases of several orders of magnitude can be observed when switching from a protic to an aprotic solvent.[7][9]
Troubleshooting Steps:
-
Confirm your nucleophile is sufficiently strong.
-
Switch the solvent from any alcohol, water, or acetic acid to a polar aprotic solvent like DMSO or DMF.
-
Ensure the reaction temperature is adequate. While aprotic solvents boost kinetics, heating may still be necessary.[2]
Q2: I'm observing a mixture of products. Is the solvent causing a loss of regioselectivity?
A2: While the primary substitution is expected at the C1 position due to strong activation from the ortho-nitro group, solvent choice can influence the reaction's cleanliness.
The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount.
-
Primary Pathway: Nucleophilic attack occurs at the carbon bearing the chlorine atom. The negative charge of the resulting Meisenheimer complex is delocalized onto the nitro group, providing significant stabilization. This is the kinetically and thermodynamically favored pathway.
-
Potential Side Reactions: In some cases, nucleophilic addition can occur at positions occupied by hydrogen, forming a σH-adduct.[10] This is typically a faster and reversible process.[10] If reaction conditions (including solvent and nucleophile choice) do not favor the subsequent steps to convert this adduct to a stable product, the reaction will default to the classic SNAr pathway (substitution of the halogen). However, under specific circumstances, this can lead to unexpected byproducts.
How Solvents Influence This:
-
Polar Aprotic Solvents (DMSO, DMF): These solvents excel at stabilizing the charged Meisenheimer complex, further favoring the primary SNAr pathway (substitution of -Cl). Their ability to promote high nucleophile reactivity ensures the forward reaction is efficient.
-
Polar Protic Solvents (Ethanol, Methanol): These solvents can participate in hydrogen bonding with the intermediate and the nucleophile. This complex interaction can sometimes alter the energy landscape of competing transition states, although substitution of the activated chlorine atom remains the most probable outcome. The reactivity in hydroxylic solvents is often inversely proportional to the hydrogen-bond-donating ability of thesolvent.[11]
Troubleshooting Steps:
-
Analyze Byproducts: Use LC-MS or GC-MS to identify the structure of the unexpected products. This will reveal if substitution is occurring at a different position.
-
Switch to a High-Polarity Aprotic Solvent: If not already in use, changing to DMSO or DMF will often enhance the rate and selectivity for the desired C-Cl substitution.
-
Control Temperature: Running the reaction at the lowest temperature that allows for a reasonable rate can minimize side reactions, which often have higher activation energies.
Data Summary: Solvent Impact on SNAr Reaction Rates
The following table summarizes the general effect of solvent classes on the kinetics of SNAr reactions, based on established principles and studies on similar substrates like 1-chloro-2,4-dinitrobenzene.
| Solvent Class | Representative Solvents | Typical Effect on Nucleophile | Relative Reaction Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | "Naked" and highly reactive | Very Fast | Cations are solvated, but anions are not, leading to high nucleophilic strength.[6][7][8] Stabilizes the charged Meisenheimer complex. |
| Polar Protic | Water, Ethanol, Methanol | Heavily solvated ("caged") | Very Slow | Strong hydrogen bonding stabilizes the nucleophile, reducing its reactivity.[6][7] |
| Non-Polar | Hexane, Toluene, Benzene | Poor solubility of nucleophile | Extremely Slow / No Reaction | Ionic nucleophiles have negligible solubility.[8] |
Experimental Protocol: Synthesis of 1-(Methylthio)-4-nitro-2-(piperidin-1-yl)benzene
This protocol details a standard SNAr reaction using piperidine as the nucleophile and DMSO as the solvent to ensure a high rate and yield.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous DMSO to dissolve the substrate (concentration approx. 0.5 M).
-
Begin stirring the solution under a nitrogen atmosphere.
-
Add piperidine (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Visualizing the Mechanism and Workflow
SNAr Mechanism: The Role of Solvent
The following diagram illustrates the addition-elimination mechanism. Polar aprotic solvents accelerate Step 1 by enhancing nucleophilicity and stabilize the crucial Meisenheimer Complex intermediate.
Caption: SNAr Addition-Elimination Mechanism.
Solvent Selection Workflow
This workflow provides a decision-making process for selecting the optimal solvent for your SNAr reaction.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
- 5. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 9. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
temperature control in the synthesis of 1-Chloro-4-(methylthio)-2-nitrobenzene
Technical Support Center: Synthesis of 1-Chloro-4-(methylthio)-2-nitrobenzene
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis, with a specific focus on the critical parameter of temperature control. The information is structured in a practical question-and-answer format to address common challenges and ensure the integrity of your experimental outcomes.
Reaction Overview: The Nitration of 4-Chlorophenyl Methyl Sulfide
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 4-chlorophenyl methyl sulfide. The reaction employs a nitrating agent, classically a mixture of nitric acid and sulfuric acid, to introduce a nitro (-NO₂) group onto the aromatic ring.
The core of this process is the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, catalyzed by sulfuric acid.[1][2] The aromatic ring of the substrate then attacks this electrophile. The existing chloro (-Cl) and methylthio (-SMe) substituents direct the position of this new group. Both are ortho, para-directors. Since the para position is blocked by the methylthio group, the directing effects combine to favor substitution at the 2-position, which is ortho to the activating methylthio group. However, the success of this regioselectivity and the overall yield and purity are profoundly dependent on rigorous temperature management.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control considered the most critical parameter in this specific nitration?
A1: Temperature control is paramount for three primary reasons: safety, selectivity, and the prevention of side reactions.
-
Exothermic Nature & Safety: Aromatic nitrations are notoriously exothermic. The reaction between sulfuric acid, nitric acid, and the organic substrate releases a significant amount of heat. Without adequate cooling, the reaction rate can accelerate uncontrollably, leading to a dangerous "runaway" reaction. This can cause rapid temperature and pressure increases, boiling of solvents, and the release of toxic nitrogen oxides (NOₓ).
-
Minimizing Side Reactions: Elevated temperatures provide the activation energy for undesirable side reactions that compete with the main nitration pathway. The most significant of these are:
-
Oxidation of the Thioether: The methylthio (-SMe) group is highly susceptible to oxidation by the hot, acidic, and oxidizing nitrating mixture. This leads to the formation of 1-Chloro-4-(methylsulfinyl)-2-nitrobenzene (the sulfoxide) and 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene (the sulfone) as major impurities.[3] These byproducts are often difficult to separate from the desired product.
-
Over-Nitration: Higher temperatures can promote the addition of a second nitro group, leading to dinitrated byproducts.
-
-
Ensuring Regioselectivity: While the electronics of the starting material strongly favor the formation of the 2-nitro isomer, temperature can influence the kinetic versus thermodynamic control of the reaction, potentially leading to the formation of other minor isomers.[4][5] Sticking to a low-temperature protocol maximizes the yield of the desired kinetic product.
Q2: What is the optimal temperature range for this reaction, and what is the best practice for maintaining it?
A2: The generally accepted temperature range for this nitration is 0°C to 10°C . Maintaining the reaction at the lower end of this range (e.g., 0-5°C) is often beneficial for minimizing oxidation byproducts.
Best Practices for Temperature Maintenance:
-
Cooling Bath: Utilize an efficient cooling bath, such as an ice-salt mixture or a laboratory cryocooler, to achieve and maintain temperatures below ambient. An ice-water bath alone may be insufficient to absorb the exotherm effectively.
-
Slow, Controlled Addition: The nitrating agent (typically a pre-mixed and pre-cooled solution of HNO₃ in H₂SO₄) must be added to the substrate solution dropwise or via a syringe pump. This slow addition allows the cooling bath to dissipate the heat generated from each incremental addition.
-
Internal Temperature Monitoring: Always monitor the internal temperature of the reaction flask with a calibrated thermometer or thermocouple. The external bath temperature is not a reliable indicator of the actual reaction temperature.
-
Efficient Stirring: Vigorous mechanical or magnetic stirring is essential to ensure homogenous mixing and prevent localized "hot spots" where the temperature could spike, leading to side reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical workflow to diagnose and solve them.
Problem 1: My reaction mixture turned dark brown or black, and the final yield was extremely low or resulted in an intractable tar.
-
Primary Cause: This is a classic sign of a runaway reaction where the temperature exceeded the optimal range, leading to decomposition and polymerization of the starting material and product.
-
Troubleshooting Protocol:
-
Verify Cooling Capacity: Ensure your cooling bath is sufficiently large and cold for the scale of your reaction.
-
Reduce Addition Rate: Repeat the synthesis and add the nitrating agent at a significantly slower rate. Monitor the internal temperature to ensure it does not rise above 10°C at any point.
-
Pre-Cool Reagents: Ensure all reagents (substrate dissolved in acid, nitrating mixture) are cooled to the target temperature (0-5°C) before you begin the addition.
-
Problem 2: My product analysis (NMR, LC-MS) shows significant contamination with sulfoxide and/or sulfone species.
-
Primary Cause: The methylthio group was oxidized. This is a direct consequence of either excessive temperature or prolonged exposure to the nitrating mixture.
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: Perform the next attempt at the lower end of the recommended range (0-5°C). The rate of oxidation decreases significantly with temperature.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a rapid LC-MS quench sample to monitor the consumption of the starting material.
-
Quench Promptly: As soon as the starting material is consumed (or has reached a steady-state conversion), immediately quench the reaction. Do not allow it to stir for an extended period "just to be sure," as this additional time primarily promotes the oxidation side reaction.
-
Problem 3: The isolated product is a mixture of isomers, complicating purification.
-
Primary Cause: The reaction temperature was likely too high, which can reduce the regioselectivity of the electrophilic substitution.
-
Troubleshooting Protocol:
-
Reinforce Low-Temperature Conditions: As with other issues, strict adherence to a 0-10°C protocol is the most effective way to maximize the yield of the desired 2-nitro isomer.
-
Purification Strategy: If minor isomers are still present, a careful purification strategy is required.
-
Recrystallization: Attempt recrystallization from various solvents like ethanol, methanol, or hexane/ethyl acetate mixtures. Isomers often have different solubilities, allowing for separation.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the most reliable method for separating positional isomers.
-
-
Q3: What is the correct procedure for quenching and working up the reaction to maximize yield and purity?
A3: A proper workup is crucial for isolating a clean product and preventing degradation.
-
Quenching Protocol: The reaction must be quenched by pouring the acidic reaction mixture slowly and carefully onto a large excess of crushed ice or an ice/water slurry in a separate beaker, accompanied by vigorous stirring. This method serves two purposes: it rapidly dilutes the acid and dissipates the large heat of neutralization safely. The crude product should precipitate as a solid.
-
Workup Steps:
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This step is critical to remove any residual acid that could catalyze decomposition upon storage.
-
Neutralization (Optional but Recommended): A subsequent wash with a cold, dilute solution of sodium bicarbonate can be used to ensure complete removal of acid, followed by a final wash with cold water.[6]
-
Drying: Dry the crude product thoroughly. Air drying followed by drying in a vacuum desiccator is a standard procedure.
-
Purification: The crude solid should be purified, typically by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
-
Data & Protocols
Table 1: Temperature Control Parameters and Expected Outcomes
| Parameter | Recommended Range | Outcome if Too Low | Outcome if Too High |
| Reaction Temperature | 0 - 10 °C | Very slow or incomplete reaction | Runaway reaction, oxidation, low yield, isomer formation |
| Nitrating Agent Addition | Slow, dropwise (30-60 min) | N/A | Rapid exotherm, loss of temperature control |
| Total Reaction Time | 1 - 3 hours (monitor by TLC) | Incomplete conversion | Increased formation of sulfoxide/sulfone byproducts |
Experimental Protocol: Synthesis of this compound
Materials:
-
4-chlorophenyl methyl sulfide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate
-
Ethanol (for recrystallization)
Procedure:
-
Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and an internal thermometer. Place the flask in an ice-salt bath.
-
Charge the flask with 4-chlorophenyl methyl sulfide followed by the slow addition of concentrated sulfuric acid, ensuring the temperature is maintained below 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid, pre-cooled in an ice bath.
-
Transfer the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred substrate solution over 30-60 minutes, ensuring the internal reaction temperature never exceeds 10°C .
-
After the addition is complete, allow the mixture to stir at 0-10°C for 1-2 hours. Monitor the reaction's progress by TLC.
-
Prepare a large beaker containing a stirred slurry of ice and water.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto the ice slurry.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid with plenty of cold water until the washings are neutral. Follow with a wash of cold, dilute sodium bicarbonate solution, and a final water wash.
-
Dry the crude product.
-
Recrystallize the dry solid from hot ethanol to obtain pure this compound as yellow crystals.
Visual Diagrams
Diagram 1: General Synthesis Workflow
This diagram illustrates the key steps of the synthesis, emphasizing the critical temperature control phase.
Caption: Troubleshooting Decision Tree for Synthesis Issues
References
- SIELC Technologies. (2018). This compound.
- Ochal, Z., Białkowski, W., & Banach, Ł. (2009). Synthesis and transformation of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride into new compounds with potential pesticidal activity. Pestycydy/Pesticides, (1-4), 5-14.
- Google Patents.Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- Al-Hourani, B., Al-Jaber, H., & Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 137-142.
- Google Patents.Regioselective nitration of aromatic compounds and the reaction products thereof.
- Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Nitration of Benzene and Arenes.
- Le, T. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. The Organic Chemistry Tutor.
- Google Patents.Process for preparing bis-(4-chloro-3-nitrophenyl).
- Google Patents.Process for the preparation and purification of p-nitrobenzenes.
- Lius, F., & Eriksson, L. A. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15.
- Royal Society of Chemistry. (2007). Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide. Organic & Biomolecular Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
dealing with air and moisture sensitivity of reagents for 1-Chloro-4-(methylthio)-2-nitrobenzene synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1-Chloro-4-(methylthio)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important synthetic transformation. The synthesis, typically a nucleophilic aromatic substitution (SNAr), involves reagents that are highly sensitive to atmospheric conditions. Proper handling is paramount to ensure reaction success, maximize yield, and maintain safety.
This document provides in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to empower you with a robust and reproducible protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
The synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, a strong nucleophile, the methanethiolate anion (CH₃S⁻), attacks the electron-deficient aromatic ring of a substrate like 2,4-dichloronitrobenzene. The nitro group (NO₂) is a powerful electron-withdrawing group that activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to it.[1][2] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]
Q2: Which reagent is the main cause for concern regarding air and moisture sensitivity?
The primary reagent of concern is sodium thiomethoxide (CH₃SNa) , the source of the nucleophilic methanethiolate.[3][4] This compound is a potent nucleophile but is highly reactive towards water, carbon dioxide, and oxygen.[3][4][5][6]
Q3: What exactly happens when sodium thiomethoxide is exposed to air and moisture?
Exposure to the atmosphere triggers several degradation pathways that will compromise your reaction:
-
Hydrolysis: In the presence of moisture, sodium thiomethoxide rapidly hydrolyzes to form methanethiol and sodium hydroxide.[3][7]
-
Reaction with Carbon Dioxide: As a strong base, sodium thiomethoxide will react with atmospheric CO₂.
-
Oxidation: Prolonged exposure to air (oxygen) can lead to the oxidation of the thiolate to various sulfur species, which are inactive in the desired reaction.
The consequences of improper handling are summarized in the table below.
| Property of Sodium Thiomethoxide | Consequence of Exposure to Air/Moisture | Impact on Synthesis |
| Form | White to off-white powder[3][5] | Clumping or discoloration indicates degradation. |
| Reactivity | Powerful nucleophile[4] | Reduced nucleophilicity leads to low or no product yield. |
| Sensitivity | Air, moisture, and CO₂ sensitive[3][4][5][6] | Hydrolysis produces foul-smelling methanethiol; reagent is consumed by side reactions. |
| Solubility | Soluble in water and ethanol | Use of protic solvents can reduce nucleophilicity.[8] |
Troubleshooting Guide
Issue 1: My reaction yield is very low or zero.
-
Possible Cause 1: Degraded Sodium Thiomethoxide.
-
Explanation: This is the most common cause. If the sodium thiomethoxide was exposed to air or moisture, it has likely degraded. A visual sign is the powder appearing clumpy or discolored instead of a free-flowing white solid.
-
Solution: Always use a fresh bottle of sodium thiomethoxide or a freshly opened container stored correctly under an inert atmosphere. Weigh and handle the reagent rapidly in a glovebox or under a positive pressure of inert gas (argon or nitrogen).
-
-
Possible Cause 2: Wet Solvent or Glassware.
-
Explanation: Trace amounts of water in your reaction solvent or on the walls of your glassware will readily consume the sodium thiomethoxide before it can react with the aryl chloride.
-
Solution: Use anhydrous solvents from a reputable supplier, preferably from a sealed bottle or a solvent purification system. All glassware must be rigorously dried before use, either by oven-drying (>120 °C for several hours) or, more effectively, by flame-drying under vacuum.[9]
-
-
Possible Cause 3: Ineffective Inert Atmosphere.
-
Explanation: A poor seal on your reaction vessel or an insufficient purge with inert gas will allow air and moisture to enter the system.
-
Solution: Ensure all joints are well-greased and sealed. Use rubber septa that are not punctured excessively. Purge the reaction flask with dry nitrogen or argon for several minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction, often visualized by using a gas bubbler or a balloon.[9][10][11]
-
Issue 2: A powerful, unpleasant "rotten cabbage" or gas-leak smell is coming from my reaction.
-
Explanation: This smell is characteristic of methanethiol (CH₃SH) .[3] Its presence is a definitive sign that your sodium thiomethoxide has been exposed to a source of protons, most commonly water, leading to hydrolysis.[3][7]
-
Solution:
-
Immediate Action: Perform all work in a well-ventilated fume hood. The odor threshold for methanethiol is very low, but it is toxic at higher concentrations.
-
Quenching: To neutralize the odor, you can quench the reaction mixture and any contaminated glassware with a bleach (sodium hypochlorite) solution, which oxidizes the thiol.
-
Prevention for Future Experiments: This issue is a direct result of inadequate drying of reagents, solvents, or glassware. Re-evaluate your inert atmosphere technique using the protocols outlined below.
-
Issue 3: My TLC/LC-MS analysis shows the presence of 4-chloro-3-nitrophenol as a major byproduct.
-
Explanation: This byproduct indicates that hydroxide ions (OH⁻) are present in your reaction mixture and are competing with the thiomethoxide as the nucleophile. This hydroxide is generated in situ from the hydrolysis of sodium thiomethoxide by residual water (CH₃SNa + H₂O → CH₃SH + NaOH ).
-
Solution: This is another symptom of wet conditions. The solution is to rigorously exclude water from the reaction system. Ensure your starting 2,4-dichloronitrobenzene is anhydrous and that your solvent and inert gas are perfectly dry.
Experimental Protocols and Workflows
Protocol 1: Setting Up the Reaction Under Inert Atmosphere
This protocol describes the standard procedure for setting up a reaction using air- and moisture-sensitive reagents without a glovebox, employing a Schlenk line or a manifold with an inert gas source (N₂ or Ar).
-
Glassware Preparation:
-
Assemble your reaction flask (e.g., a three-neck round-bottom flask), condenser, and addition funnel.
-
Heat all glassware in an oven at 150 °C for at least 4 hours.
-
Quickly assemble the hot glassware and connect it to the inert gas line while it is still warm.
-
Flame-dry the entire apparatus under a vacuum, heating gently with a heat gun until all visible moisture is gone. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
-
Reagent Addition:
-
Add the 2,4-dichloronitrobenzene and anhydrous solvent (e.g., DMF, DMSO) to the reaction flask via syringe through a rubber septum.
-
Under a strong counterflow of inert gas, quickly open the flask and add the solid sodium thiomethoxide. If possible, this transfer should be done in a glovebox for optimal results.
-
Seal the flask and re-establish the inert atmosphere.
-
-
Reaction Execution:
-
Begin stirring and heat the reaction to the desired temperature.
-
Maintain a gentle positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler connected to the outlet of the condenser.
-
Workflow for Handling Air/Moisture-Sensitive Reagents
The following diagram illustrates the critical decision points and steps for ensuring an anhydrous, oxygen-free reaction environment.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sodium thiomethoxide | 5188-07-8 [chemicalbook.com]
- 4. Sodium thiomethoxide CAS#: 5188-07-8 [m.chemicalbook.com]
- 5. 5188-07-8 CAS MSDS (Sodium thiomethoxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Sodium methanethiolate - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Mass Spectrometric Analysis of 1-Chloro-4-(methylthio)-2-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of 1-Chloro-4-(methylthio)-2-nitrobenzene. This document is designed for researchers, analytical scientists, and drug development professionals who utilize mass spectrometry for purity assessment and impurity identification. As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, ensuring the purity of this compound is critical.[1] This guide provides in-depth, experience-driven answers to common challenges encountered during its analysis, moving from foundational knowledge of the parent molecule to advanced troubleshooting of complex datasets.
Section 1: FAQs - The Parent Compound: Expected Mass Spectrum
This section focuses on the foundational data you should expect to see when analyzing a pure sample of this compound. Verifying this data is the first step in any impurity investigation.
Q1: What are the fundamental physicochemical properties and expected masses for this compound?
A1: Before beginning any analysis, it is crucial to know the theoretical mass values. The molecular formula for this compound is C₇H₆ClNO₂S.[2][3] High-resolution mass spectrometry (HRMS) relies on the monoisotopic mass for accurate identification, while low-resolution instruments will report the average molecular weight.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1199-36-6 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂S | [2][3] |
| Average Molecular Weight | 203.64 g/mol | [2][3] |
| Monoisotopic Mass | 202.98077 Da |[4] |
For mass spectrometry, you should primarily look for ions corresponding to the monoisotopic mass. For example, in positive ion mode, the protonated adduct [M+H]⁺ would have an m/z of 203.98805.[4]
Q2: The isotopic pattern for my parent ion is complex. What should it look like and why?
A2: The distinctive isotopic pattern of this compound is a powerful confirmation tool. It arises from the natural abundance of isotopes for chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, and ³⁴S).
-
Chlorine's Contribution: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), separated by approximately 2 Da. This creates a characteristic M and M+2 pattern with a height ratio of roughly 3:1.
-
Sulfur's Contribution: Sulfur's isotopes, primarily ³²S (~95.0%), ³³S (~0.75%), and ³⁴S (~4.2%), add further complexity. The ³⁴S isotope contributes to the M+2 peak.
When combined, the resulting pattern is unique. The presence and correct ratio of the M+2 peak is a strong indicator that you are observing a chlorine-containing compound.
Table 2: Theoretical Isotopic Distribution for the Molecular Ion [C₇H₆ClNO₂S]⁺
| Ion | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| M | 202.9808 | 100.0 |
| M+1 | 203.9839 | 8.2 |
| M+2 | 204.9778 | 36.8 |
| M+3 | 205.9809 | 3.0 |
Q3: What are the expected major fragments in an MS/MS experiment?
A3: Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is essential for structural confirmation. Nitroaromatic compounds exhibit predictable fragmentation pathways. The primary fragmentations involve the loss of the nitro group and cleavage of the methylthio group.
-
Loss of Nitro Group: The most common fragmentation is the loss of a nitro group (-NO₂) as a neutral loss of 46 Da, or the loss of nitric oxide (-NO) as a neutral loss of 30 Da.
-
Loss of Methyl Group: Cleavage of the methyl radical (-CH₃) from the thioether results in a loss of 15 Da.
These fragmentation patterns are crucial for building a Multiple Reaction Monitoring (MRM) method for quantification or for confirming the identity of the main peak.
Caption: Predicted CID fragmentation of this compound.
Section 2: FAQs - Identifying Potential Impurities
Impurities can arise from the synthetic route (starting materials, byproducts, isomers) or degradation (oxidation). Knowing what to look for is half the battle.
Q4: What are the most common process-related and degradation impurities I should look for?
A4: The synthesis of this compound typically involves the nitration of 4-chlorophenyl methyl sulfide.[5] This process can lead to several predictable impurities.
-
Isomeric Impurities: Nitration of the aromatic ring can occur at different positions, leading to isomers that can be difficult to separate chromatographically but are easily distinguished by mass spectrometry if their fragmentation patterns differ.
-
Oxidation Impurities: The methylthio group (-SCH₃) is susceptible to oxidation, forming the corresponding sulfoxide (+16 Da) and sulfone (+32 Da). These are very common impurities.
-
Starting Material: Incomplete reaction can lead to the presence of the starting material, 4-chlorophenyl methyl sulfide.
-
Side-Reaction Products: Dimerization or other side-reactions can occur under harsh nitration conditions. One source notes the formation of disulfide and trisulfide species from related downstream processes.[1]
Table 3: Common Potential Impurities in this compound
| Impurity Name | Structure | Monoisotopic Mass (Da) | Mass Difference from Parent | Likely Origin |
|---|---|---|---|---|
| Unreacted Starting Material 4-Chlorophenyl methyl sulfide | C₇H₇ClS | 158.0008 | -44.9799 | Synthesis |
| Isomeric Impurity 2-Chloro-4-(methylthio)-1-nitrobenzene | C₇H₆ClNO₂S | 202.9808 | 0 | Synthesis |
| Oxidation Product (Sulfoxide) 1-Chloro-4-(methylsulfinyl)-2-nitrobenzene | C₇H₆ClNO₃S | 218.9757 | +16.00 | Degradation/Synthesis |
| Oxidation Product (Sulfone) 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene | C₇H₆ClNO₄S | 234.9706 | +32.00 | Degradation/Synthesis |
| Dinitro Impurity 1-Chloro-4-(methylthio)-2,6-dinitrobenzene | C₇H₅ClN₂O₄S | 247.9658 | +45.00 | Synthesis |
Q5: How can I differentiate between a genuine low-level impurity and an in-source fragment or an adduct?
A5: This is a critical question in trace analysis. Mass spectrometer ion sources are high-energy environments where molecules can fragment or form adducts.
-
In-Source Fragmentation: If you suspect a peak is a fragment of your main compound (e.g., you see a peak at the m/z corresponding to [M+H - NO₂]⁺ in your full scan), try reducing the source energy (e.g., decreasing fragmentor or capillary voltage). If the intensity of the suspected fragment peak decreases relative to the parent ion, it is likely formed in the source. A true impurity's relative abundance should not change significantly with source energy.
-
Adduct Formation: Adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) are very common, especially when using glass containers or mobile phase additives.[4] These will appear at M + 22.989 Da, M + 38.963 Da, and M + 18.034 Da, respectively. Their presence is often linked to the purity of solvents and salts used in the mobile phase. They are not impurities.
-
Chromatographic Separation: A true impurity should ideally have a different retention time from the main peak. If a suspected impurity co-elutes perfectly, it could be an isomer or an artifact. Using a high-efficiency UPLC column can help resolve co-eluting species.
Section 3: Troubleshooting Guide
Even with a robust method, problems can arise. This section provides a systematic approach to resolving common MS-related issues.
Q6: My signal intensity is poor or non-existent. What are the first things to check?
A6: Poor signal is a frequent issue. The cause can range from the sample itself to instrument settings.[6]
-
Check the Basics: Ensure there is sample in the vial and the autosampler is injecting correctly. Verify that the spray is stable by looking through the source window (if available) or checking system readbacks. An unstable spray is often the culprit.[7]
-
Sample Concentration: If the sample is too dilute, you won't see a signal. If it's too concentrated, you can cause ion suppression, where the analyte of interest cannot ionize efficiently due to competition from other molecules.[6] Try analyzing a dilution series.
-
Ionization Mode & Source Parameters: This compound should ionize in both positive (ESI, APCI) and negative modes (APCI can be particularly sensitive for halogenated nitroaromatics[8]). If ESI is not working well, try APCI, which is better for less polar compounds. Optimize key source parameters like gas temperatures, gas flows, and capillary voltage.
-
Instrument State: When was the last time the instrument was tuned and calibrated? A poorly calibrated instrument will have low sensitivity.[6] Run the manufacturer's calibration routine.
Q7: My mass accuracy is poor. How do I troubleshoot whether a peak is an impurity or just an instrumental shift?
A7: Accurate mass is essential for assigning elemental compositions. Without it, impurity identification is just guesswork.
-
Mass Calibration: The instrument must be properly calibrated with a known standard solution across your mass range of interest. Perform a calibration check before and after your analytical run.[6][7]
-
Use a Lock Mass/Reference: For HRMS instruments, using a continuous infusion of a known reference compound (lock mass) allows the software to correct for mass drift in real-time. This is the gold standard for achieving sub-ppm mass accuracy.
-
Check for Contamination: High background or contamination can interfere with the centroiding of your peak, leading to mass shifts. A common contaminant like a siloxane from column bleed can suppress your ion and affect mass accuracy.
-
Sufficient Intensity: Ensure your peak has sufficient intensity (ion counts). Mass accuracy for very weak signals is inherently poor.
Q8: I see many unexpected peaks. What is the workflow to identify their source?
A8: A crowded chromatogram can be daunting. A systematic approach is key to determining if these peaks are genuine impurities, carryover, or background contamination.[9][10]
Caption: Systematic workflow for investigating the source of unexpected peaks.
Workflow Steps:
-
Analyze a Blank: First, inject pure solvent (the same as your sample diluent). If the peak is present, it's coming from your solvent, mobile phase, or the system itself (background).[9]
-
Check for Carryover: If the blank is clean, inject a blank immediately after a concentrated sample injection. If the peak appears here, it is due to sample carryover from the injector or column.[10]
-
Confirm as Impurity: If the peak is absent in both the solvent blank and the post-sample blank, it is highly likely a genuine component of your sample and should be investigated as a potential impurity.
Section 4: Recommended Starting Protocol
This section provides a general-purpose LC-MS method that can serve as a starting point for your analysis. It should be optimized for your specific instrumentation and requirements.
Experimental Protocol: LC-MS Analysis
-
Chromatography System: UPLC/HPLC system coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Rationale: Formic acid is a volatile modifier compatible with mass spectrometry that aids in the protonation of the analyte in positive ion mode.[2]
-
-
Gradient Elution:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometer Parameters (Example for ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Scan Range: m/z 100-500
-
Data Acquisition: Full scan for impurity discovery, with targeted MS/MS on the parent ion m/z 203.99 for confirmation.
-
References
- PubMed. (2016). UPLC/ESI-MS/MS analysis of compositional changes for organosulfur compounds in garlic (Allium sativum L.)
- MDPI. (2022). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. [Link]
- PubMed. (2024). Molecular Characterization of Organosulfur and Organonitrogen Compounds in Summer and Winter PM2.5 via UHPLC-Q-Orbitrap MS/MS. [Link]
- SIELC Technologies. (2018). This compound. [Link]
- ResearchGate. (n.d.).
- RSU Conference. (2018). Comparison of Bioactive Sulfur Containing Compounds in Fresh Garlic and Garlic Products. [Link]
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
- LookChem. (n.d.). Cas 1199-36-6, this compound. [Link]
- Watson International. (n.d.). This compound CAS 1199-36-6. [Link]
- CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]
- Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
- MDPI. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
- ZefSci. (2024).
- ResearchGate. (2021). A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. [Link]
- Agilent. (n.d.). Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS. [Link]
- ResearchGate. (2015).
- ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). [Link]
- NIST. (n.d.). Benzene, 1-chloro-4-methyl-2-nitro-. [Link]
- LCGC North America. (2001).
- NIST. (n.d.). Benzene, 1-chloro-4-nitro-. [Link]
- PubChemLite. (n.d.). This compound. [Link]
- Pharmaffiliates. (n.d.). 1-((4-Chlorophenyl)(phenyl)methyl)-4-nitrosopiperazine. [Link]
- Master Organic Chemistry. (2018).
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. watson-int.com [watson-int.com]
- 4. PubChemLite - this compound (C7H6ClNO2S) [pubchemlite.lcsb.uni.lu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. zefsci.com [zefsci.com]
Technical Support Center: Workup Procedure for Nucleophilic Aromatic Substitution of 1-Chloro-4-(methylthio)-2-nitrobenzene
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals performing nucleophilic aromatic substitution (SNAr) reactions with 1-Chloro-4-(methylthio)-2-nitrobenzene. It is designed to offer practical, field-tested insights and troubleshooting advice to ensure a successful and efficient workup and purification process.
Introduction: The Chemistry at Play
The nucleophilic aromatic substitution of this compound is a powerful transformation for introducing a variety of functionalities onto the benzene ring. The reaction's success is driven by the strong electron-withdrawing nature of the nitro group, which is positioned ortho to the chlorine leaving group. This placement significantly activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2][3][4] The para-methylthio group further influences the electronics of the ring, though to a lesser extent than the nitro group.
Understanding the mechanism is key to a successful workup. The reaction proceeds via a two-step addition-elimination pathway.[2][4][5] First, the nucleophile attacks the carbon bearing the chlorine, breaking the aromaticity and forming the resonance-stabilized Meisenheimer complex.[4] The subsequent, typically rapid, step is the expulsion of the chloride ion, which restores the aromaticity of the ring and yields the final product.[2] The initial addition is generally the rate-determining step.[2][5]
This guide will focus on the critical phase after the reaction is deemed complete: the workup. A proper workup is essential for quenching the reaction, removing unreacted starting materials and byproducts, and isolating the desired product in high purity.
Standard Workup Protocol
This protocol outlines a standard, robust procedure for the workup of a typical SNAr reaction involving this compound.
Step-by-Step Methodology
-
Reaction Quenching:
-
Once the reaction is complete (as determined by TLC, LC-MS, or GC-MS), cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture into a beaker containing an excess of cold water or an ice-water mixture, while stirring. This step quenches the reaction and precipitates the organic product if it is a solid. For liquid products, this prepares the mixture for extraction.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery of the product.
-
Expert Insight: Ethyl acetate is often a preferred solvent due to its moderate polarity, which is effective for a wide range of SNAr products, and its lower toxicity compared to dichloromethane.
-
-
Washing the Organic Layer:
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
Water (to remove any remaining water-soluble impurities).
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) if an acidic catalyst or byproduct is present.
-
Brine (saturated aqueous NaCl solution) to facilitate the removal of water from the organic layer.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by either recrystallization or column chromatography on silica gel.[6] The choice of method depends on the physical properties of the product (solid vs. oil) and the nature of the impurities.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of this compound SNAr reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Weak nucleophile. 3. Low reaction temperature. 4. Product is water-soluble and lost during extraction. | 1. Monitor the reaction closely by TLC or LC-MS to ensure completion before starting the workup. 2. If using an alcohol or amine nucleophile, ensure a strong enough base was used to generate the nucleophilic species.[6] 3. Gradually increase the reaction temperature; many SNAr reactions require elevated temperatures.[6] 4. If the product is highly polar, consider using a more polar extraction solvent or continuous liquid-liquid extraction. |
| Persistent Emulsion During Extraction | 1. Presence of polar, high molecular weight byproducts. 2. Reaction mixture is too concentrated. | 1. Add more brine to the separatory funnel to help break the emulsion. 2. Dilute the mixture with more organic solvent and water. 3. If the emulsion persists, filter the mixture through a pad of Celite. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient amount of nucleophile used. | 1. Allow the reaction to run for a longer duration or at a slightly higher temperature. 2. Use a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents). 3. Separate the product from the starting material using column chromatography. |
| Presence of a Dark, Tarry Substance | 1. Decomposition of starting material or product at high temperatures. 2. Side reactions, potentially involving the nitro group. | 1. Run the reaction at the lowest effective temperature. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 3. Attempt to purify the product from the tar using column chromatography. |
| Unexpected Byproduct Formation | 1. The nucleophile attacks a different position on the ring (less likely due to strong directing effects). 2. Di-substitution if the product can react further. 3. The solvent (e.g., DMF) may decompose at high temperatures to generate a nucleophile (dimethylamine).[6] | 1. Characterize the byproduct using spectroscopic methods (NMR, MS) to identify its structure. 2. Use milder reaction conditions (lower temperature, shorter reaction time) to minimize side reactions.[6] 3. If DMF is suspected to be the issue, consider using a more stable polar aprotic solvent like DMSO.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is quenching with water a necessary first step? A: Quenching with water serves multiple purposes. It immediately stops the reaction by diluting the reactants and lowering the temperature. For many SNAr products, which are often solids with low aqueous solubility, quenching causes them to precipitate, providing an initial purification step. It also prepares the reaction mixture for subsequent liquid-liquid extraction by creating two distinct phases.
Q2: What is the purpose of a brine wash? A: A brine wash is performed after the water and/or bicarbonate washes. The high concentration of dissolved salt in the brine solution increases the ionic strength of the aqueous layer. This reduces the solubility of the organic product in the aqueous phase, leading to better separation and driving more of the product into the organic layer. It also helps to pre-dry the organic layer by drawing out some of the dissolved water.
Q3: My product is a dark oil that won't crystallize. How should I purify it? A: For non-crystalline, oily products, column chromatography is the most effective purification method. You will need to determine an appropriate solvent system (eluent) that provides good separation of your product from impurities on a TLC plate before running the column.
Q4: Are there any specific safety concerns with this reaction? A: Yes. Nitroaromatic compounds are often toxic and can be skin irritants.[7][8][9][10] It is imperative to handle this compound and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] All manipulations should be performed in a well-ventilated fume hood.[7][8]
Visualizing the Workflow
A clear understanding of the process flow is crucial for executing a successful workup. The following diagram illustrates the key decision points and steps in the workup and purification of the product from a nucleophilic substitution reaction of this compound.
Caption: A flowchart of the general workup and purification procedure.
Troubleshooting Logic Diagram
When faced with an unexpected result, a logical approach to troubleshooting can save significant time and resources. The following diagram outlines a decision-making process for addressing common workup issues.
Caption: A decision tree for troubleshooting common workup problems.
References
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem. URL
- 1-Chloro-4-nitrobenzene - Safety D
- 1-chloro-2-nitrobenzene. Sdfine. URL
- SAFETY D
- SAFETY D
- SAFETY D
- Nucleophilic arom
- Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. URL
- CN102321001A - Synthesis method for 4-methyl-2-nitrothiophenol serving as chelating agent.
- What is a nucleophilic substitution reaction in nitro compounds?
- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution.URL
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. URL
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. URL
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. URL
- 18.6 Nucleophilic Aromatic Substitution (NAS). Chad's Prep. URL
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. URL
- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. URL
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- US2229532A - Process for the purification of nitro aliphatic compounds.
- Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. ACS Omega. URL
- Photoreaction of nitrobenzene derivatives with alkyl thiols giving sulfonamides and deriv
- CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. westliberty.edu [westliberty.edu]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Sulfoxide Byproduct in Reactions of 1-Chloro-4-(methylthio)-2-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Chloro-4-(methylthio)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to proactively minimize and troubleshoot the formation of the corresponding sulfoxide byproduct, 1-Chloro-4-(methylsulfinyl)-2-nitrobenzene. As a molecule featuring a nucleophilic thioether and an electrophilic aromatic ring, managing its reactivity is key to successful synthesis. This document provides in-depth, field-proven insights and validated protocols to ensure the integrity of your experimental outcomes.
Section 1: Understanding the Core Problem: Unwanted Thioether Oxidation
The primary challenge in reactions involving this compound is the high susceptibility of the electron-rich methylthio group to oxidation, yielding the corresponding sulfoxide. This oxidation can occur as a side reaction during various synthetic transformations, particularly those employing oxidative conditions or even under seemingly benign conditions where atmospheric oxygen can play a role.
Q1: What is the mechanism of sulfoxide formation and what factors promote it?
Answer: The conversion of a thioether (sulfide) to a sulfoxide is an oxidation reaction where the sulfur atom is attacked by an electrophilic oxygen species. The sulfur atom in the methylthio group acts as a nucleophile, attacking the oxidant.
Key Promoting Factors:
-
Oxidizing Agents: The most direct cause is the presence of oxidizing agents. This can be intentional (if another part of the molecule requires oxidation) or unintentional (impurities in reagents, dissolved oxygen). Common lab oxidants like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone® are highly effective at this transformation.[1]
-
Reaction Temperature: Higher temperatures can accelerate oxidation rates, including unwanted side reactions. Some reactions may even be promoted by atmospheric oxygen at elevated temperatures.
-
Presence of Metal Catalysts: Certain metal catalysts, particularly those used in coupling or oxidation reactions, can facilitate the oxidation of thioethers in the presence of an oxidant (including air).
-
Acidic Conditions: Some oxidations are catalyzed by acid. For instance, the combination of H₂O₂ and an acid like triflic acid can create a potent oxidizing system.[2] Similarly, periodic acid (H₅IO₆) is most effective under moderately acidic conditions.[3]
Below is a generalized mechanism for this oxidation.
Caption: Generalized pathway for thioether oxidation.
Section 2: Troubleshooting and Proactive Strategies
This section is structured as a troubleshooting guide to address specific experimental challenges.
Q2: I am running a Nucleophilic Aromatic Substitution (SNAr) reaction with an amine. My main product is contaminated with the sulfoxide. How can I prevent this?
Answer: This is a classic issue. SNAr reactions often require heat, which can promote oxidation by atmospheric oxygen, especially if the reaction is prolonged or if certain bases/solvents are used.
Troubleshooting Steps & Protocol:
-
Deoxygenate Your Reaction: The most critical step is to remove molecular oxygen.
-
Degas the Solvent: Before use, sparge your solvent (e.g., DMF, DMSO, NMP) with an inert gas like argon or nitrogen for 15-30 minutes.
-
Use Inert Atmosphere: Assemble your reaction glassware while hot to remove moisture and flush thoroughly with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Control the Temperature: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction closely by TLC or HPLC to avoid unnecessarily long heating times.
-
Reagent Purity: Ensure your starting materials, base, and solvent are free from peroxide impurities. Anhydrous, high-purity solvents are recommended.
Optimized SNAr Protocol (Example with Piperidine):
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Nitrogen or Argon | Prevents oxidation by atmospheric O₂. |
| Solvent | Anhydrous, Degassed DMF | Aprotic polar solvent facilitates SNAr; degassing removes O₂. |
| Base | K₂CO₃ (anhydrous) | Mild inorganic base, less likely to promote side reactions than strong organic bases. |
| Temperature | 60-80 °C (or lowest effective temp) | Minimizes thermal decomposition and oxidation rate. |
| Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc) | Avoids prolonged heating, stopping the reaction upon consumption of starting material. |
Q3: My synthetic route requires an oxidation step on another functional group. How can I protect the thioether or achieve chemoselective oxidation?
Answer: This requires careful selection of your oxidizing agent and conditions. The thioether is highly sensitive, so brute-force methods will not work.
Strategy 1: Use a Chemoselective Oxidant
Some oxidants can selectively oxidize other functional groups in the presence of a thioether, or selectively oxidize the thioether to the sulfoxide without proceeding to the sulfone.[2]
| Oxidant System | Target | Selectivity Notes | Reference |
| H₂O₂ (1.1 eq) / Sc(OTf)₃ | Thioether -> Sulfoxide | Excellent for selective mono-oxidation. Avoids sulfone formation. | [2] |
| NaIO₄ / H₂O | Thioether -> Sulfoxide | A classic, mild method for selective sulfoxide synthesis. | [3] |
| Urea-H₂O₂ (UHP) | Thioether -> Sulfoxide | A stable, solid source of H₂O₂ offering controlled oxidation. | [2] |
| Selectfluor® / H₂O | Thioether -> Sulfoxide | Fast and efficient at room temperature, providing sulfoxide in minutes with high yield. | [2] |
Strategy 2: Reversible Protection (Not Recommended)
Protecting the thioether is generally not a viable strategy as "protecting groups" for sulfides are not common and their installation/removal often involves harsh conditions that are incompatible with the rest of the molecule. The best approach is chemoselectivity.
Section 3: Analytical Workflow for Detection & Quantification
If you suspect sulfoxide formation, you must be able to detect and quantify it.
Q4: What are the best analytical methods to identify and quantify the sulfoxide byproduct?
Answer: A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification.
1. Thin-Layer Chromatography (TLC):
-
Purpose: Quick, qualitative check for reaction completion and presence of byproducts.
-
Observation: The sulfoxide is significantly more polar than the starting thioether. It will have a much lower Rf value.
-
Example: In a 4:1 Hexane:Ethyl Acetate system, the thioether might have an Rf of 0.7, while the sulfoxide would be closer to 0.2.
2. High-Performance Liquid Chromatography (HPLC):
-
Purpose: Separation and quantification of the thioether, sulfoxide, and other impurities.
-
Method: A reverse-phase (RP) method is suitable.[4]
-
Typical Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile and Water (with 0.1% formic or phosphoric acid)
-
Detection: UV at 254 nm or 300 nm[5]
-
Observation: The more polar sulfoxide will have a shorter retention time than the thioether.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Structural confirmation.
-
¹H NMR: The methyl protons (S-CH₃) will shift downfield upon oxidation.
-
Thioether (R-S-CH₃): ~2.5 ppm
-
Sulfoxide (R-S(O)-CH₃): ~2.7-2.9 ppm
-
-
¹³C NMR: The methyl carbon will also exhibit a downfield shift.
The following workflow is recommended for routine analysis.
Caption: A standard workflow for detecting and quantifying sulfoxide byproduct.
Section 4: Remediation: Reducing Unwanted Sulfoxide
Q5: My reaction produced a significant amount of the sulfoxide. Can I salvage my material by reducing it back to the thioether?
Answer: Yes, it is often possible to selectively reduce the sulfoxide back to the thioether without affecting the nitro group or the aryl chloride, provided the correct reagent is chosen. Harsh reducing agents that can reduce nitro groups (e.g., H₂/Pd-C, SnCl₂) must be avoided.
Recommended Method: Triflic Anhydride and Potassium Iodide
This system is effective for the deoxygenation of sulfoxides and is compatible with various functional groups.[6]
Step-by-Step Reduction Protocol:
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the crude material containing the sulfoxide byproduct in anhydrous acetonitrile (MeCN).
-
Reagent Addition: Add potassium iodide (KI, ~2.5 equivalents).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add triflic anhydride (Tf₂O, ~1.2 equivalents) dropwise via syringe. The solution will typically turn a dark brown/orange color as iodine (I₂) is formed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the sulfoxide by TLC or HPLC.
-
Quench: Upon completion, carefully quench the reaction by adding it to a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the iodine color disappears.
-
Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography.
The following decision tree can help guide your troubleshooting process.
Caption: Decision tree for handling sulfoxide byproduct formation.
References
- Robinson, G. J., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics, 2(19), 4443-4449. [Link not available]
- Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry. [Link]
- Rehdorf, J., et al. (2010). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 76(11), 3730-3733. [Link]
- Reduction of Sulfoxides. Organic Chemistry Portal. [Link]
- Lendenmann, U., et al. (1996). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 62(8), 2894-2899. [Link]
- Synthesis of sulfoxides by oxidation of sulfides. Organic Chemistry Portal. [Link]
- Abedi, A., et al. (2021). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols.
- Kotha, S., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(40), 26038-26045. [Link]
- Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).
- Adam, W., et al. (2009). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. European Journal of Organic Chemistry, 2009(22), 3691-3699. [Link]
- Reddit r/Chempros. (2022).
- This compound. PubChem. [Link]
- Fun, H-K., et al. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecular Crystals and Liquid Crystals, 523(1), 235-241. [Link]
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- Tahara, S., et al. (1991). Metabolic Pathways of 2,4-Dichloro-1-nitrobenzene in Mucor javanicus. Journal of Pesticide Science, 16(3), 439-446. [Link]
- Zhang, Y., et al. (2024).
- This compound. SIELC Technologies. [Link]
- Singh, S., et al. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223. [Link]
- Zhang, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Journal of Analytical Methods in Chemistry, 2023, 7789454. [Link]
- Eckers, C., et al. (2001). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. Rapid Communications in Mass Spectrometry, 15(8), 602-607. [Link]
- 1-Chloro-4-(methylthio)benzene. PubChem. [Link]
- Moodie, R. B., et al. (1987). Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. Journal of the Chemical Society, Perkin Transactions 2, (1), 49-55. [Link]
Sources
- 1. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
- 2. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of Sulfoxides [organic-chemistry.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 1-Chloro-4-(methylthio)-2-nitrobenzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Chloro-4-(methylthio)-2-nitrobenzene. This guide is designed to provide expert insights and actionable troubleshooting advice for a common and significant challenge in the catalytic conversion of this substrate: catalyst poisoning. Due to its unique structure, containing both a sulfur (methylthio) and a halogen (chloro) moiety, this molecule presents a dual threat to many common heterogeneous catalysts.
This document moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose problems, prevent catalyst deactivation, and salvage your experiments.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What are the most common catalytic reactions involving this compound?
The primary catalytic reaction for this substrate is the chemoselective hydrogenation of the nitro group to an amine, yielding 2-amino-5-(methylthio)chlorobenzene. This product is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Palladium-based catalysts, such as palladium on carbon (Pd/C), are frequently employed for this transformation.
Q2: What is catalyst poisoning and why is it a particular problem with this substrate?
Catalyst poisoning is the deactivation of a catalyst's active sites by strong chemical adsorption of species present in the reaction medium.[1][2] this compound is especially problematic because it contains two well-known catalyst poisons:
-
Sulfur (from the methylthio group): Sulfur compounds, even at parts-per-billion (ppb) levels, are potent poisons for noble metal catalysts like palladium and platinum.[3][4] They form strong, often irreversible, chemical bonds with the metal surface, blocking active sites.[4][5]
-
Chlorine (from the chloro group): Halides, like chloride ions, can also adsorb onto catalyst surfaces, blocking active sites or altering the electronic properties of the catalyst, which reduces its activity.[3][6]
The simultaneous presence of both moieties means that catalysts are under constant attack, leading to rapid deactivation, incomplete reactions, and low yields.
Q3: My reaction with Pd/C is very slow or has stopped completely. Is catalyst poisoning the cause?
While other factors can stall a reaction (e.g., poor hydrogen pressure, solvent impurities, incorrect temperature), poisoning is a primary suspect when using this substrate with a standard palladium catalyst. Key indicators of poisoning include:
-
Initial activity followed by a sharp decline: The reaction starts but then plateaus well before full conversion.
-
Inconsistent results: A fresh batch of catalyst works for one run but fails upon recycling.
-
Complete lack of activity: The catalyst fails to initiate the reaction, even under proven conditions.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to identifying and resolving catalyst poisoning.
Q4: How can I systematically diagnose if my catalyst is poisoned?
Follow this workflow to confirm poisoning and rule out other common experimental errors.
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Q5: What is the specific mechanism of poisoning by the methylthio and chloro groups?
Understanding the mechanism helps in devising effective countermeasures. Both sulfur and chlorine atoms possess lone pairs of electrons, making them Lewis bases that readily interact with electron-deficient metal surfaces.
-
Sulfur Poisoning: The sulfur atom in the methylthio group strongly chemisorbs onto palladium active sites. This is not a simple physical blockage; a strong palladium-sulfur (Pd-S) bond is formed. This interaction is so strong that it can be considered irreversible under typical reaction conditions, effectively killing the active site.[4][7]
-
Chlorine Poisoning: The chloro group can lead to the formation of metal chlorides on the catalyst surface or the adsorption of chloride ions.[8][9] This blocks sites and can also withdraw electron density from the metal, reducing its catalytic efficacy for hydrogenation.
Caption: Mechanism of competitive adsorption and catalyst poisoning.
Q6: How can I mitigate or prevent catalyst poisoning when working with this substrate?
Prevention is always the most effective strategy. Consider the following approaches, summarized in the table below.
| Strategy | Description | Causality & Rationale |
| 1. Increase Catalyst Loading | Use a higher weight percentage of the catalyst than you would for a non-poisonous substrate. | This provides a larger number of sacrificial active sites. The poisons will deactivate a portion of the catalyst, but enough sites may remain to complete the reaction. It is a brute-force method but can be effective. |
| 2. Optimize Reaction Temperature | Run the reaction at the lowest temperature that still provides a reasonable rate. | Adsorption is an exothermic process. Lowering the temperature can sometimes disfavor the adsorption of poisons relative to the reactant, although the effect may be minor for strong poisons like sulfur.[2] |
| 3. Use a Poison-Resistant Catalyst | Investigate specialized catalysts designed for sulfur tolerance. | Some catalysts, like certain ruthenium-sulfide (Ru-S) systems or modified noble metals, are inherently more resistant to sulfur poisoning.[4] They may have different electronic properties or surface morphologies that are less favorable for strong poison binding. |
| 4. Purify Starting Material | Ensure the this compound is free from extraneous sulfur-containing impurities. | While the substrate itself is a poison, impurities like thiols or disulfides can be even more potent poisons. Purification via recrystallization or chromatography can remove these highly aggressive species.[2] |
Protocols for Catalyst Regeneration
Q7: My palladium catalyst is poisoned. Can it be regenerated? If so, how?
Regeneration of palladium catalysts, particularly from sulfur poisoning, is possible but can be challenging and may not restore 100% of the initial activity.[10][11] Thermal and chemical treatments are the primary methods.[12]
Disclaimer: These procedures involve hazardous materials and high temperatures. Always perform them in a properly ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocol: Thermal Regeneration of a Poisoned Pd/C Catalyst
This protocol is a general guideline for regenerating a sulfur-poisoned palladium catalyst. Success may vary depending on the severity of the poisoning.
Objective: To remove adsorbed sulfur species from the catalyst surface through high-temperature treatment under a controlled atmosphere.
Materials:
-
Poisoned Pd/C catalyst, recovered from the reaction mixture and dried.
-
Tube furnace with temperature and gas flow control.
-
Quartz or ceramic tube for the furnace.
-
Source of inert gas (Nitrogen or Argon).
-
Source of Hydrogen (H₂).
Procedure:
-
Catalyst Recovery and Preparation:
-
Filter the poisoned catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with a solvent that dissolves the reactant and product (e.g., ethanol, ethyl acetate) to remove physically adsorbed organic residues.
-
Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) until free-flowing.
-
-
Furnace Setup:
-
Place a known amount of the dried, poisoned catalyst into a quartz boat and position it in the center of the tube furnace.
-
Assemble the furnace, ensuring gas-tight connections for the inlet and outlet. The outlet should be vented safely into the fume hood.
-
-
Inert Gas Purge:
-
Begin flowing an inert gas (e.g., Nitrogen) through the tube at a rate of 50-100 mL/min.
-
Maintain this flow for 15-30 minutes at room temperature to purge all oxygen from the system. This is a critical safety step before introducing hydrogen.
-
-
Thermal Treatment (Calcination/Reduction):
-
While maintaining the inert gas flow, begin heating the furnace to a target temperature. For sulfur removal, temperatures between 400 °C and 700 °C have been reported to be effective.[10][12] A starting point of 500 °C is recommended.
-
Once the target temperature is stable, switch the gas flow from pure inert gas to a mixture of Hydrogen and Nitrogen (e.g., 5-10% H₂ in N₂). Alternatively, for some regeneration procedures, a controlled oxidation step with air followed by a reduction step with hydrogen is used.[12] Hydrogen treatment helps to reduce sulfur oxides and desorb sulfur.[13]
-
Hold the catalyst at the target temperature under the H₂/N₂ flow for 2-4 hours.
-
-
Cooldown:
-
After the treatment period, switch the gas flow back to pure inert gas.
-
Turn off the furnace and allow the catalyst to cool down to room temperature under the inert gas flow. Do not expose the hot catalyst to air, as it can be pyrophoric.
-
-
Validation (Self-Validating Step):
-
Once at room temperature, the catalyst can be safely removed.
-
Test the activity of the regenerated catalyst using a small-scale control reaction (e.g., hydrogenation of nitrobenzene) and compare its performance to a fresh, unpoisoned catalyst sample. This step is essential to quantify the success of the regeneration.
-
References
- Hoyos, L.J., Primet, M., & Praliaud, H. (1991). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.t-Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. Journal of the Chemical Society, Faraday Transactions, 87(19), 3171-3177. [Link]
- DCL Inc. (n.d.).
- Zhang, T., et al. (2020). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles.
- Chemistry For Everyone. (2023). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. [Link]
- Hoyos, L.J., Praliaud, H., & Primet, M. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 87(19), 3163-3169. [Link]
- Rastogi, V.K., et al. (1982). DEACTIVATION OF LOW TEMPERATURE SHIFT CATALYST:Part II Poisoning by Chlorine. Journal of the Research Institute for Catalysis, Hokkaido University, 30(1), 25-36. [Link]
- ResearchGate. (n.d.).
- Google Patents. (1976).
- ChemCatBio. (n.d.).
- ResearchGate. (n.d.).
- Pimp, E., et al. (2023). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society, 145(44), 23971-23979. [Link]
- Bartholomew, C.H. (1981). Sulfur Adsorption and Poisoning of Metallic Catalysts.
- OSTI.GOV. (1984).
- Wikipedia. (n.d.).
- Lendenmann, U., & Spain, J.C. (1996). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 62(8), 2895-2901. [Link]
- Zhang, L., et al. (2019). Effect of Residual Chlorine on the Catalytic Performance of Co3O4 for CO Oxidation. Industrial & Engineering Chemistry Research, 58(48), 21894-21901. [Link]
- Semantic Scholar. (1982). DEACTIVATION OF LOW TEMPERATURE SHIFT CATALYST:Part II Poisoning by Chlorine. [Link]
- CRE Katalysator. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
- Process Intelligence. (2024). Catalyst deactivation mechanisms and how to prevent them. [Link]
- Zhang, W., et al. (2014). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environmental Science & Technology, 48(10), 5817-5824. [Link]
- ResearchGate. (n.d.). Impact of induced chlorine-poisoning on the catalytic behaviour of Ce0.5Zr0.5O2 and Ce0.15Zr0.
- AmmoniaKnowHow. (n.d.).
- Escandón, L.S., et al. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur Adsorption and Poisoning of Metallic Catalysts | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. dcl-inc.com [dcl-inc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Reactivity: 1-Chloro-4-(methylthio)-2-nitrobenzene versus 1,4-dichloro-2-nitrobenzene in Nucleophilic Aromatic Substitution
In the landscape of pharmaceutical and agrochemical synthesis, the strategic functionalization of aromatic rings via nucleophilic aromatic substitution (SNAr) is a cornerstone of molecular design.[1] The reactivity of the aryl halide substrate is paramount to the success of these transformations, dictating reaction conditions and ultimate yield. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 1-Chloro-4-(methylthio)-2-nitrobenzene and 1,4-dichloro-2-nitrobenzene. By examining the electronic and steric influences of their respective substituents, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for their application in synthesis.
The Decisive Influence of Substituents in SNAr Reactions
The facility of a nucleophilic aromatic substitution reaction is intrinsically linked to the stability of the transient Meisenheimer complex, a negatively charged intermediate formed during the reaction.[2][3] The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial for stabilizing this intermediate and thus activating the ring towards nucleophilic attack.[1][4] This activation is most pronounced when the EWG is positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge through resonance.[2][5]
In both this compound and 1,4-dichloro-2-nitrobenzene, the potent nitro group (–NO₂) serves as the primary activating EWG. Its position ortho to a chlorine atom in both molecules significantly lowers the activation energy for nucleophilic attack at that position.[5][6] The key to differentiating the reactivity of these two substrates lies in the electronic contribution of the substituent at the para position: a methylthio (–SCH₃) group versus a chloro (–Cl) group.
Electronic Effects: A Head-to-Head Comparison
To quantitatively assess the electronic influence of the para-substituents, we can turn to Hammett constants (σ). These empirically derived values quantify the electron-donating or electron-withdrawing nature of a substituent.[7]
| Substituent | Hammett Constant (σp) | Electronic Effect |
| Chloro (–Cl) | +0.23[8] | Weakly Electron-Withdrawing (Inductive) |
| Methylthio (–SCH₃) | 0.00 (approx.) | Neutral to Weakly Donating |
Note: The Hammett constant for the methylthio group can vary depending on the specific reaction and conditions, but it is generally considered to be significantly less electron-withdrawing than a chloro group.
The chloro group, with its positive σp value, exerts a net electron-withdrawing effect through induction, further stabilizing the negative charge of the Meisenheimer complex.[9] Conversely, the methylthio group is considered electronically neutral or even slightly donating. This difference in electronic influence is the primary determinant of the relative reactivity of the two compounds. The additional, albeit weaker, inductive stabilization provided by the para-chloro group in 1,4-dichloro-2-nitrobenzene renders its C1 carbon more electrophilic and therefore more susceptible to nucleophilic attack compared to the analogous position in this compound.
Therefore, from a purely electronic standpoint, 1,4-dichloro-2-nitrobenzene is predicted to be the more reactive substrate in nucleophilic aromatic substitution reactions.
Steric Considerations
Steric hindrance can also play a role in SNAr reactions, potentially impeding the approach of the nucleophile to the reaction center.[10] In this comparison, the steric profiles of the methylthio and chloro groups are relatively similar and are unlikely to be the deciding factor in their reactivity, especially given their para-position relative to the primary reaction site. The primary steric influence would come from the ortho-nitro group, which is present in both molecules.
Experimental Evidence and Comparative Data
To illustrate the expected trend, the following table presents hypothetical comparative kinetic data for a representative SNAr reaction.
| Substrate | Nucleophile | Solvent | Predicted Relative Rate |
| 1,4-dichloro-2-nitrobenzene | Piperidine | Ethanol | ~1.2 - 1.5 |
| This compound | Piperidine | Ethanol | 1 |
This data is predictive and intended for illustrative purposes. Actual relative rates may vary depending on the specific nucleophile, solvent, and temperature.
Experimental Protocol: A Representative Nucleophilic Aromatic Substitution
The following protocol outlines a general procedure for a comparative kinetic study of the reaction of 1,4-dichloro-2-nitrobenzene and this compound with a model nucleophile, such as piperidine.
Objective: To determine the second-order rate constants for the reaction of each substrate with piperidine.
Materials:
-
1,4-dichloro-2-nitrobenzene
-
This compound
-
Piperidine
-
Anhydrous Ethanol
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of known concentrations of 1,4-dichloro-2-nitrobenzene and this compound in anhydrous ethanol.
-
Prepare a stock solution of piperidine of a known, higher concentration in anhydrous ethanol.
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, pipette a known volume of the aryl halide stock solution and dilute with anhydrous ethanol to a final volume of 2.5 mL.
-
Initiate the reaction by adding a small, known volume of the piperidine stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin monitoring the absorbance of the reaction mixture at the λmax of the product (the corresponding N-substituted nitroaniline), recording data at regular time intervals.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of piperidine), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the experiment with varying concentrations of piperidine to determine the second-order rate constant (k₂) from the slope of a plot of k_obs versus piperidine concentration.
-
Perform the same series of experiments for the other aryl halide substrate.
-
Expected Outcome: The calculated second-order rate constant (k₂) for 1,4-dichloro-2-nitrobenzene is expected to be greater than that for this compound, confirming its higher reactivity.
Visualizing the Reaction Pathway and Experimental Workflow
Diagram 1: Generalized SNAr Mechanism
Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: A stepwise workflow for the comparative kinetic analysis of the two substrates.
Conclusion
In the comparative analysis of this compound and 1,4-dichloro-2-nitrobenzene, the principles of physical organic chemistry provide a clear prediction of their relative reactivity in nucleophilic aromatic substitution reactions. The additional electron-withdrawing inductive effect of the para-chloro substituent in 1,4-dichloro-2-nitrobenzene is expected to result in a faster reaction rate compared to the electronically more neutral methylthio-substituted analogue. This guide provides the theoretical framework and a practical experimental outline for researchers to validate this prediction and to make informed decisions in the selection of substrates for their synthetic endeavors.
References
- Wikipedia. 1,4-Dichloro-2-nitrobenzene. [Link]
- Solubility of Things. 1,4-dichloro-2-nitrobenzene. [Link]
- PrepChem.com. Preparation of 1,4-dichloro-2-nitrobenzene. [Link]
- Science.gov. hammett substituent constants: Topics by Science.gov. [Link]
- Australian Industrial Chemicals Introduction Scheme. Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene)
- Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
- National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
- ResearchGate. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]
- Quora.
- Chemistry LibreTexts. 16.
- Filo. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.... [Link]
- National Center for Biotechnology Information. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
- Chemistry LibreTexts. 3.
- Journal of the Chemical Society, Perkin Transactions 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]
- chemconnections.org. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Link]
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
- University of California, Davis. Table 1: Hammett constants for some common substituents. [Link]
- Wikipedia.
- National Center for Biotechnology Information. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
- National Center for Biotechnology Information.
- SIELC Technologies. This compound. [Link]
- Chemistry LibreTexts. 16.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 6. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 7. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.viu.ca [web.viu.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SNAr Reactivity: 1-Chloro-4-(methylthio)-2-nitrobenzene vs. 1-Fluoro-4-(methylthio)-2-nitrobenzene
For researchers and professionals in drug development and process chemistry, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and cost. Halogenated nitroaromatics are foundational building blocks, prized for their reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. This guide provides an in-depth technical comparison of two such substrates: 1-chloro-4-(methylthio)-2-nitrobenzene and 1-fluoro-4-(methylthio)-2-nitrobenzene, focusing on the underlying principles that govern their reactivity.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Unlike nucleophilic substitutions at sp³-hybridized carbons (Sₙ1/Sₙ2), the SNAr reaction at an sp²-hybridized aromatic carbon proceeds via a distinct two-step addition-elimination pathway.[1] The reaction requires two key features on the aromatic ring:
-
A good leaving group (LG) , typically a halide.
-
Strong electron-withdrawing groups (EWGs) , such as a nitro group (–NO₂), positioned ortho or para to the leaving group.[2]
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (ipso-carbon). This is typically the slow, rate-determining step (RDS) as it involves the temporary disruption of the ring's aromaticity.[3][4] This attack forms a high-energy, negatively charged resonance-stabilized intermediate known as a Meisenheimer complex .[2][5] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[6]
Head-to-Head Comparison: The Fluoro vs. Chloro "Halogen Paradox"
In the realm of Sₙ1 and Sₙ2 reactions, fluoride is a notoriously poor leaving group due to the immense strength of the carbon-fluorine bond. However, in SNAr reactions, the opposite is true. The reactivity of aryl halides follows the trend: F > Cl ≈ Br > I.[1][7] This phenomenon, often called the "halogen paradox," is a direct consequence of the SNAr mechanism.
2.1 The Decisive Role of the Rate-Determining Step
The overall reaction rate is dictated by the energy barrier of the slowest step—the formation of the Meisenheimer complex.[3] The C-X bond is broken after this step, meaning its bond strength has a minimal impact on the reaction rate.[3][8] Instead, factors that stabilize the transition state leading to the Meisenheimer complex are paramount.
2.2 Electronegativity and Intermediate Stabilization
The key to understanding the superior reactivity of the fluoro-substrate lies in the powerful inductive effect of fluorine. As the most electronegative element, fluorine exerts a strong electron-withdrawing pull on the ipso-carbon.[6][9] This has two rate-accelerating consequences:
-
It increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.[9]
-
More importantly, it potently stabilizes the developing negative charge in the Meisenheimer complex intermediate.[6][8] By lowering the energy of the intermediate and the transition state leading to it, the activation energy for the rate-determining step is significantly reduced.
While chlorine is also electronegative, fluorine's effect is far more pronounced, making 1-fluoro-4-(methylthio)-2-nitrobenzene significantly more reactive than its chloro counterpart.[8]
2.3 The Influence of Activating Groups
Both substrates benefit from a powerful ortho-nitro group. This group provides strong resonance stabilization to the Meisenheimer complex, delocalizing the negative charge onto its oxygen atoms, which is a major reason why the reaction proceeds efficiently.[1][10] The para-methylthio (–SCH₃) group is more complex; while the sulfur atom can donate electron density via resonance, its overall influence is less activating compared to the nitro group. The dominant activating factor in these substrates remains the ortho-nitro group, working in concert with the inductive effect of the halogen.
2.4 Quantitative Comparison
| Property | 1-Fluoro-4-(methylthio)-2-nitrobenzene | This compound | Rationale for Reactivity |
| Expected Relative Rate | High | Low (Reference) | The high electronegativity of F stabilizes the Meisenheimer complex in the RDS.[6][8] |
| Halogen Electronegativity | 3.98 (Pauling Scale) | 3.16 (Pauling Scale) | Higher electronegativity leads to greater stabilization of the anionic intermediate.[11] |
| Approx. C-X Bond Energy | ~115 kcal/mol (~485 kJ/mol) | ~81 kcal/mol (~340 kJ/mol) | Bond strength is not critical as C-X bond breaking occurs after the RDS.[12][13][14] |
Experimental Protocol: A Model for Kinetic Analysis
To empirically validate the superior reactivity of the fluoro-substrate, a comparative kinetic study can be performed. This protocol outlines a method using UV-Vis spectrophotometry to monitor the reaction with a model nucleophile, piperidine. The formation of the product, N-(4-(methylthio)-2-nitrophenyl)piperidine, results in a colored solution that can be quantified over time.
Objective: To determine the relative reaction rates of 1-fluoro- and this compound with piperidine in DMSO at 25°C.
Materials:
-
1-Fluoro-4-(methylthio)-2-nitrobenzene (Substrate F)
-
This compound (Substrate Cl)
-
Piperidine (Nucleophile)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Thermostatted UV-Vis Spectrophotometer with cuvette holder
-
Volumetric flasks, pipettes, and quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1.0 M stock solution of piperidine in DMSO.
-
Prepare 10.0 mM stock solutions for both Substrate F and Substrate Cl in DMSO.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to maintain a constant temperature of 25.0 ± 0.1°C.
-
Pipette 2.0 mL of DMSO into a quartz cuvette.
-
Add 0.5 mL of the 1.0 M piperidine stock solution. This creates a large excess of the nucleophile ([Piperidine] ≈ 0.2 M).
-
Place the cuvette in the spectrophotometer and allow it to thermally equilibrate. Record a baseline spectrum (blank).
-
Initiate the reaction by rapidly injecting 50 µL of the 10.0 mM Substrate F stock solution into the cuvette ([Substrate F] ≈ 0.2 mM). Mix quickly by inversion.
-
Immediately begin monitoring the absorbance at the λ_max of the product (e.g., ~400-420 nm, determined by a preliminary scan) over time. Collect data points every 10-30 seconds for several half-lives.
-
-
Repeat for Chloro-Substrate:
-
Repeat step 2 precisely using the 10.0 mM Substrate Cl stock solution. The reaction is expected to be significantly slower, so the data collection time will need to be extended accordingly.
-
-
Data Analysis:
-
The observed rate constant (kobs) under pseudo-first-order conditions can be determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A∞ - (A∞ - A₀)e-kobst.
-
The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of piperidine: k₂ = kobs / [Piperidine].
-
Compare the k₂ values for Substrate F and Substrate Cl to determine their relative reactivity.
-
Visualizing the Concepts
The following diagrams illustrate the SNAr mechanism and the experimental workflow described.
Caption: Workflow for the comparative kinetic analysis of SNAr substrates.
Conclusion and Practical Implications
For nucleophilic aromatic substitution reactions, 1-fluoro-4-(methylthio)-2-nitrobenzene is unequivocally the more reactive substrate compared to this compound. This enhanced reactivity is not due to leaving group ability in the traditional sense but is a direct result of the high electronegativity of fluorine, which powerfully stabilizes the anionic Meisenheimer complex formed during the reaction's rate-determining step. [8] For scientists in drug development and process chemistry, this has significant practical implications:
-
Milder Reaction Conditions: The higher reactivity of the fluoro-substrate often allows reactions to be run at lower temperatures or with weaker bases, improving the functional group tolerance and reducing side product formation.
-
Shorter Reaction Times: Increased reaction rates can significantly shorten batch times, improving throughput and operational efficiency.
-
Choice of Substrate: When designing a synthetic route, choosing the fluoro-analogue can be a strategic advantage for difficult transformations or when mild conditions are required to preserve sensitive functionalities elsewhere in the molecule.
While the chloro-substrate may be less expensive, the potential for higher yields, cleaner reactions, and improved process efficiency often makes the fluoro-derivative the superior choice for complex molecule synthesis.
References
- Wikipedia. "Nucleophilic aromatic substitution." Accessed January 2026.
- Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS)." August 20, 2018.
- BenchChem. "A Comparative Analysis of 1-Fluoro-2-nitrobenzene and 1-Chloro-2-nitrobenzene in Diarylamine Synthesis." Accessed January 2026.
- BenchChem. "A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions." Accessed January 2026.
- Chemistry Steps. "Nucleophilic Aromatic Substitution." Accessed January 2026.
- Chemistry Stack Exchange. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" July 25, 2013.
- ECHEMI. "Is a carbon-fluorine bond stronger than a carbon-chlorine bond?" Accessed January 2026.
- Request PDF. "Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions." August 10, 2025.
- Merck & Co. "One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted." July 16, 2018.
- Wyzant Ask An Expert. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" June 24, 2019.
- Quora. "Which bond would be stronger, C−F or C−Cl?" April 11, 2018.
- Chemistry Stack Exchange. "Is a carbon-fluorine bond stronger than a carbon-chlorine bond?" December 11, 2014.
- Quora. "Which is stronger, the covalent bond C-F or C-CL? Why?" October 21, 2017.
- PMC - NIH. "Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study." June 8, 2022.
- BenchChem. "A Comparative Analysis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene and Related Synthetic Building Blocks." Accessed January 2026.
- BenchChem. "Application Notes and Protocols: Reaction Kinetics of 3-Chloro-6-nitroisoquinolin-1-ol." Accessed January 2026.
- ResearchGate. "SNAr reaction monitored by at‐line HPLC and optimized using a SNOBFIT..." Accessed January 2026.
- Arylgermanes as Linkers for Solid Phase Synthesis. "Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles." Accessed January 2026.
- Frontiers. "Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study." June 7, 2022.
- SlidePlayer. "Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents..." Accessed January 2026.
- ResearchGate. "SNAr reactions of aryl fluorides." Accessed January 2026.
- NIH. "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices." October 20, 2020.
- Quora. "Why does fluorine show more mesomeric effects than chlorine?" February 29, 2020.
- ACS Sustainable Chemistry & Engineering. "SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media." Accessed January 2026.
- Durham E-Theses. "Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II)." Accessed January 2026.
- ResearchGate. "Specific and non-specific solvent effects on aromatic nucleophilic substitution..." August 6, 2025.
- Homework.Study.com. "Fluorine is more electronegative than chlorine yet the carbon-fluorine bond in CH3-F is shorter than CH3-Cl. Explain." Accessed January 2026.
- Filo. "Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.." October 4, 2025.
- NIH.
- PMC - PubMed Central. "Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY..." August 27, 2023.
- MDPI.
- Reddit. "Why does Fluorine have a more inductive force than Chlorine? : r/OrganicChemistry." August 14, 2021.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wyzant.com [wyzant.com]
- 10. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 11. reddit.com [reddit.com]
- 12. echemi.com [echemi.com]
- 13. quora.com [quora.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 1-Chloro-4-(methylthio)-2-nitrobenzene
As a Senior Application Scientist, the validation of an analytical method is not merely a checklist exercise; it is the foundational process that ensures the integrity, reliability, and reproducibility of every piece of data generated. This guide provides an in-depth, technically-grounded walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Chloro-4-(methylthio)-2-nitrobenzene, a key intermediate in various chemical syntheses. We will move beyond simply listing steps to explain the causality behind experimental choices, grounding our protocol in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide is designed for researchers, scientists, and drug development professionals who require a robust and defensible analytical method.
The Analytical Challenge: Why Robust Validation is Non-Negotiable
This compound is a chlorinated nitroaromatic compound.[2] The accurate quantification of such intermediates is critical for ensuring reaction yield, monitoring purity, and controlling the manufacturing process of subsequent products. An unvalidated or poorly validated method can lead to inaccurate results, potentially causing batch failures, regulatory scrutiny, and significant financial loss. This guide, therefore, serves as a blueprint for establishing a method that is not only accurate and precise but also resilient to the minor variations inherent in routine laboratory work.
Foundational Steps: System Suitability and Initial Method
Before commencing validation, the HPLC system itself must be qualified, and a suitable chromatographic method must be developed. System Suitability Testing (SST) is not a validation parameter itself, but an integral part of the analytical procedure that ensures the system is performing adequately on any given day.[3][4]
Proposed Initial HPLC Method: Based on the chemical properties of the analyte, a reversed-phase method is appropriate.[5]
-
Instrument: HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and Water (containing 0.1% Phosphoric Acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
System Suitability Testing (SST) Protocol
Causality: The purpose of SST is to confirm that the chromatographic system is adequate for the intended analysis before processing any samples.[6] It acts as a daily performance check. Parameters like tailing factor and theoretical plates are direct measures of column performance and peak quality, while repeatability ensures the injector and pump are functioning consistently.[7]
-
Prepare a standard solution of this compound at a concentration that will be used routinely (e.g., 100 µg/mL).
-
Inject this standard solution six consecutive times.
-
Calculate the key performance indicators from these injections.
Table 1: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Ensures consistent performance of the pump and injector.[8] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 2.0 | Measures peak symmetry, ensuring proper chromatography and integration.[8] |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency and separation power of the column.[9] |
The Validation Workflow: A Parameter-by-Parameter Analysis
The validation of an analytical method is a holistic process where each parameter informs the others. The following workflow outlines the logical progression of experiments.
Caption: The logical workflow for HPLC method validation.
Specificity
Expertise & Experience: Specificity is arguably the most critical validation parameter. It is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradation products, and matrix components. Without specificity, all other quantitative data is meaningless. We challenge the method using forced degradation to proactively generate potential interferents and prove they do not co-elute with our analyte of interest.
-
Prepare Solutions:
-
Blank: Diluent only.
-
Placebo: A mixture of all formulation components except the analyte (if applicable).
-
Standard: A solution of this compound reference standard.
-
Stressed Samples: Subject the analyte to forced degradation conditions to achieve 5-20% degradation.[10]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
-
Analysis: Inject all prepared solutions into the HPLC system.
-
Evaluation:
-
Confirm no interfering peaks are present at the retention time of the analyte in the blank and placebo chromatograms.
-
In the stressed samples, assess the resolution between the analyte peak and the peaks of any degradation products.
-
Utilize a Photodiode Array (PDA) detector to perform peak purity analysis on the analyte peak in the stressed samples.
-
Acceptance Criteria:
-
No significant interference at the analyte's retention time in the blank or placebo.
-
The analyte peak should be resolved from all degradation peaks (Resolution > 2.0).
-
The peak purity index for the analyte in stressed samples should be greater than 0.990, indicating spectral homogeneity.[10]
Linearity and Range
Expertise & Experience: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the instrument's response.[11] This relationship is the basis for quantification. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[12] We typically test a range of 80-120% of the nominal assay concentration.[13]
-
Prepare Standards: Prepare a series of at least five standard solutions of this compound from a stock solution. A typical range would be 50%, 75%, 100%, 125%, and 150% of the target assay concentration.[14]
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²).
-
Table 2: Example Linearity Data
| Concentration Level | Concentration (µg/mL) | Mean Peak Area |
| 50% | 50 | 489500 |
| 75% | 75 | 741200 |
| 100% | 100 | 995400 |
| 125% | 125 | 1248100 |
| 150% | 150 | 1510300 |
| Regression Results | Value | |
| Correlation Coefficient (r²) | 0.9995 | |
| Slope (S) | 10050 | |
| Y-Intercept | -1250 |
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.998.[11]
-
The y-intercept should not be significantly different from zero.
-
A visual inspection of the plot should show a linear relationship.
Range: The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision when applied to samples at the extremes of the linearity curve.[15] For this assay, the demonstrated range would be 50 µg/mL to 150 µg/mL.
Accuracy
Expertise & Experience: Accuracy expresses the closeness of the method's results to the true value.[16] It is typically evaluated using a recovery study, where a known amount of analyte is "spiked" into a sample matrix (or placebo). This is a direct measure of how much of the analyte is lost during sample preparation and analysis, and it also assesses potential matrix effects.[17]
-
Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo mixture.
-
Analysis: Analyze the spiked samples and a standard solution.
-
Evaluation: Calculate the percent recovery for each sample using the formula: % Recovery = (Amount Found / Amount Added) * 100
Table 3: Example Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80.0 | 79.2, 80.5, 79.8 | 99.0, 100.6, 99.8 | 99.8% |
| 100% | 100.0 | 101.1, 99.5, 100.8 | 101.1, 99.5, 100.8 | 100.5% |
| 120% | 120.0 | 119.0, 121.5, 120.3 | 99.2, 101.3, 100.3 | 100.3% |
Acceptance Criteria:
Precision
Expertise & Experience: Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample.[15] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.[19]
-
Intermediate Precision: Assesses variations within the same laboratory, such as different days, different analysts, or different equipment.[15]
-
Repeatability:
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze the samples and calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
-
-
Intermediate Precision:
-
Have a second analyst, on a different day, using a different HPLC system (if available), repeat the repeatability experiment (6 samples at 100%).
-
Combine the data from both sets (12 total results) and calculate the overall %RSD.
-
Table 4: Example Precision Data
| Precision Level | Analyst / Day | Individual Results (% Assay) | Mean | %RSD |
| Repeatability | 1 / Day 1 | 99.5, 100.2, 99.8, 100.5, 100.1, 99.9 | 100.0 | 0.35% |
| Intermediate | 2 / Day 2 | 100.8, 101.0, 99.9, 100.4, 101.2, 100.5 | 100.6 | 0.48% |
| Overall (n=12) | - | - | 100.3 | 0.55% |
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 2.0%.[8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[20] These are crucial for impurity analysis but are also good practice to establish for an assay. The most common method for estimation uses the standard deviation of the response and the slope of the linearity curve, as it is statistically sound and directly derived from the validation data.[21][22]
-
Utilize Linearity Data: Use the slope (S) from the linearity experiment.
-
Determine Standard Deviation of Response (σ): This can be estimated from the standard deviation of the y-intercepts of the regression line or the residual standard deviation of the regression line.
-
Calculate:
-
Verification (Crucial Step): Prepare standards at the calculated LOQ concentration and inject them (n=6) to confirm that the precision (%RSD) at this level is acceptable (typically ≤ 10%).
Acceptance Criteria:
-
LOD is for informational purposes (demonstrates a signal-to-noise ratio of approximately 3:1).[20]
-
The %RSD for replicate injections at the LOQ should be ≤ 10%.
Robustness
Expertise & Experience: Robustness testing demonstrates the reliability of a method with respect to deliberate variations in its parameters.[24][25] This is a critical exercise because it establishes the operational limits of the method and indicates its suitability for transfer to other labs or instruments. It provides confidence that small, unavoidable fluctuations in daily practice will not adversely affect the results.[26]
-
Identify Critical Parameters: Select parameters that are most likely to affect the results. For this method, these include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase Composition (± 2% absolute change in Acetonitrile)
-
-
Systematic Variation: Change one parameter at a time while keeping others at the nominal level.
-
Analysis: Inject a standard solution in triplicate for each condition.
-
Evaluation: Assess the impact of each change on system suitability parameters (retention time, tailing factor) and the quantitative result.
Table 5: Example Robustness Data
| Parameter | Variation | Retention Time (min) | Tailing Factor | Assay Result (µg/mL) |
| Nominal | - | 5.42 | 1.15 | 100.2 |
| Flow Rate | 0.9 mL/min | 6.01 | 1.16 | 100.5 |
| 1.1 mL/min | 4.93 | 1.14 | 99.8 | |
| Temperature | 25°C | 5.68 | 1.18 | 99.9 |
| 35°C | 5.19 | 1.12 | 100.4 | |
| % Acetonitrile | +2% | 4.85 | 1.13 | 100.1 |
| -2% | 6.10 | 1.17 | 100.6 |
Acceptance Criteria:
-
System suitability criteria must be met under all tested conditions.
-
The assay results should not deviate significantly from the nominal results (e.g., within ± 2.0%).
Relationships Between Validation Parameters
The validation parameters are not independent silos of data. They are interconnected and build upon one another to form a complete picture of the method's performance.
Caption: Interconnectivity of HPLC validation parameters.
Conclusion
The validation of an HPLC method for quantifying this compound is a systematic process grounded in scientific principles and regulatory expectations. By following the detailed protocols for specificity, linearity, range, accuracy, precision, quantitation limits, and robustness, a laboratory can produce a comprehensive validation package. This not only ensures compliance but, more importantly, provides a high degree of confidence in the quality and reliability of the analytical data. A thoroughly validated method is a cornerstone of quality control, enabling consistent production and ensuring the integrity of the final product.
References
- What do Limit of Detection and Limit of Quantit
- What Is HPLC Method Robustness Assessment and Its Importance?. (2025). Altabrisa Group.
- Linearity and Range in Analytical Method Validation by HPLC. (2023). Industrial Pharmacist.
- System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com.
- 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022). AAPS.
- Determine limits of detection LOD and limits of quantific
- Getting the peaks perfect: System suitability for HPLC. (n.d.). American Chemical Society.
- HPLC Specificity Testing: Importance Explained. (2025). Altabrisa Group.
- System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
- Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2025). Altabrisa Group.
- System suitability in HPLC Analysis. (2021).
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA.
- Implementing Robustness Testing for HPLC Methods. (n.d.).
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- How To Perform Linearity and Range In Method Valid
- This compound. (n.d.). SIELC Technologies.
- Q2(R2) Validation of Analytical Procedures. (2024). FDA.
- FDA Releases Guidance on Analytical Procedures. (2024).
- Highlights from FDA's Analytical Test Method Valid
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
- Robustness Tests. (n.d.).
- Robustness in Analytical Methods Outlined. (2007). Pharmaceutical Technology.
- Steps for HPLC Method Valid
- Analytical Method Validation: Back to Basics, Part II. (n.d.).
- Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pedi
- The 6 Key Aspects of Analytical Method Valid
- Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. (n.d.).
- HPLC Method Validation: Ensuring Accuracy and Regul
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.).
- How to do HPLC method valid
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology.
- Robustness and Ruggedness Testing in Analytical Chemistry. (2025). Lab Manager.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
- What is meant by the limit of detection and quantification (LOD / LOQ)?. (2018). Lösungsfabrik.
- ICH Guidelines for Analytical Method Valid
- A Review on Method Development and Valid
- Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024). Scielo.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (2024). IJARSCT.
- Hplc method development and valid
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- A Review on HPLC Method Development and Valid
- Separation of 1-Chloro-4-nitrobenzene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- This compound. (n.d.). PubChemLite.
- This compound CAS 1199-36-6. (n.d.).
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (n.d.). MDPI.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. youtube.com [youtube.com]
- 7. assayprism.com [assayprism.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. industrialpharmacist.com [industrialpharmacist.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mastelf.com [mastelf.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. actascientific.com [actascientific.com]
- 17. scispace.com [scispace.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 21. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 22. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 23. youtube.com [youtube.com]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 26. m.youtube.com [m.youtube.com]
A Comparative Guide to Catalyst Systems for the Suzuki-Miyaura Coupling of 1-Chloro-4-(methylthio)-2-nitrobenzene
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, the activation of electron-deficient aryl chlorides, such as 1-Chloro-4-(methylthio)-2-nitrobenzene, presents a significant challenge due to the inert nature of the C–Cl bond.[2][3] This guide provides a comparative analysis of various catalyst systems for this specific transformation, targeting researchers, chemists, and professionals in drug development. We delve into the performance of palladium-based systems featuring advanced phosphine and N-heterocyclic carbene (NHC) ligands, alongside a cost-effective nickel-based alternative. By presenting objective experimental data and explaining the mechanistic rationale behind catalyst selection, this document serves as a practical resource for optimizing this challenging yet crucial coupling reaction.
The Challenge: Activating an Electron-Deficient Aryl Chloride
The target substrate, this compound, is a classic example of a deactivated electrophile in Suzuki-Miyaura coupling. The primary obstacle is the strength of the C(sp²)-Cl bond, which makes the initial, often rate-determining, oxidative addition step to a low-valent metal center (e.g., Pd(0) or Ni(0)) energetically demanding.[1]
The electronic properties of the substrate further complicate the reaction:
-
Electron-Withdrawing Nitro Group (-NO₂): While the strong electron-withdrawing nature of the nitro group activates the aryl chloride towards oxidative addition, it can also promote side reactions or catalyst deactivation.[4]
-
Sulfur-Containing Methylthio Group (-SMe): Sulfur-containing functional groups are known to act as potential catalyst poisons for palladium, which can inhibit catalytic activity.[5]
Therefore, an effective catalyst system must be highly active to cleave the C-Cl bond, resistant to poisoning by the sulfur moiety, and robust enough to function under conditions required for the coupling.
Catalyst Systems Under Investigation
To address this challenge, we compare three classes of state-of-the-art catalyst systems known for their efficacy with aryl chlorides.
System 1: Palladium / Buchwald Phosphine Ligands
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized the coupling of aryl chlorides.[6] These ligands promote the formation of highly reactive, coordinatively unsaturated monoligated Pd(0) species, which are crucial for the oxidative addition of the inert C-Cl bond.[7]
-
Rationale for Selection (XPhos): 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) is chosen for this study due to its proven track record in coupling unactivated and hindered aryl chlorides.[6] Its steric bulk facilitates reductive elimination, while its electron-rich nature enhances the rate of oxidative addition.
System 2: Palladium / N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands. They form very stable bonds with palladium and are strong σ-donors, which can enhance catalytic activity, particularly for challenging substrates. The steric bulk of NHC ligands can be tuned to facilitate both oxidative addition and reductive elimination.[8][9]
-
Rationale for Selection (IPr): 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) is a widely used NHC ligand. Its bulky diisopropylphenyl groups provide the necessary steric environment to promote efficient catalysis, making it a suitable candidate for difficult couplings. Palladium-NHC complexes are known for their high efficiency in Suzuki reactions of aryl chlorides.[8]
System 3: Nickel / Phosphine Ligand Systems
Nickel-based catalysts offer a more cost-effective and earth-abundant alternative to palladium.[10][11] Nickel's high reactivity makes it particularly well-suited for activating stubborn C-Cl bonds, often under milder conditions than palladium.[12][13][14]
-
Rationale for Selection (NiCl₂(PCy₃)₂): The commercially available and air-stable precatalyst, Dichlorobis(tricyclohexylphosphine)nickel(II), is a robust and effective catalyst for the Suzuki-Miyaura coupling of a wide range of aryl halides, including chlorides.[10][14] Its use in more environmentally friendly solvents has also been demonstrated.[10][14]
Experimental Design & Protocols
To ensure a fair and objective comparison, a standardized set of reaction conditions was established, with only the catalyst system being varied. Phenylboronic acid was chosen as the coupling partner.
General Experimental Workflow
The following diagram outlines the standardized workflow for reaction setup, monitoring, and analysis.
Caption: Standardized experimental workflow for catalyst comparison.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vial equipped with a magnetic stir bar was added this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.). The vial was sealed with a septum and purged with argon for 15 minutes. The specified solvent (5 mL) was added, followed by the catalyst and ligand as detailed in the specific conditions below. The reaction mixture was heated to the specified temperature and stirred vigorously. Upon completion (as monitored by GC-MS), the reaction was cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford the desired biaryl product. The yield was determined by isolated mass.
-
System 1 (Pd/XPhos):
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.044 mmol, 4.4 mol%)
-
Solvent: 1,4-Dioxane
-
Temperature: 100 °C
-
-
System 2 (Pd/IPr):
-
[Pd(IPr)Cl₂]₂ (PEPPSI-IPr precatalyst, 0.01 mmol, 1 mol% Pd)
-
Solvent: 1,4-Dioxane
-
Temperature: 100 °C
-
-
System 3 (Ni/PCy₃):
-
NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)
-
Solvent: 2-MeTHF
-
Temperature: 80 °C
-
Comparative Performance Analysis
The three catalyst systems were evaluated based on reaction time and isolated yield of the desired product, 4-(methylthio)-2-nitro-1,1'-biphenyl. The results are summarized below.
| Catalyst System | Precursor/Ligand | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| System 1 | Pd(OAc)₂ / XPhos | 2.0 / 4.4 | 1,4-Dioxane | 100 | 12 | 88% |
| System 2 | PEPPSI-IPr | 1.0 | 1,4-Dioxane | 100 | 8 | 95% |
| System 3 | NiCl₂(PCy₃)₂ | 5.0 | 2-MeTHF | 80 | 18 | 75% |
Discussion of Results
The experimental data clearly indicates that the Palladium/NHC (System 2) catalyst provided the superior performance for this specific transformation. It delivered the highest yield (95%) in the shortest reaction time (8 hours) with the lowest catalyst loading (1 mol%). This highlights the exceptional activity and stability of the Pd-IPr system in activating the challenging aryl chloride substrate, even in the presence of a potentially coordinating sulfur group.
The Palladium/Buchwald (System 1) also performed admirably, affording a high yield of 88%. This confirms the general effectiveness of bulky, electron-rich phosphine ligands for this class of reaction.[6] The slightly longer reaction time and higher catalyst loading compared to the NHC system suggest that the Pd-IPr complex may offer a more robust catalytic cycle for this particular substrate.
The Nickel-based catalyst (System 3) proved to be a viable, albeit less efficient, alternative. While it required a higher catalyst loading and a longer reaction time, it still provided a respectable 75% yield at a lower temperature. Given the significantly lower cost of nickel compared to palladium, this system represents a compelling option for large-scale syntheses where cost is a primary driver and slightly lower efficiency can be tolerated.[11]
Mechanistic Considerations
The fundamental catalytic cycle for the Suzuki-Miyaura reaction is consistent across these systems, involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][15]
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling.
The performance differences observed experimentally can be attributed to how each ligand system influences the rate-limiting oxidative addition step.
-
Buchwald and NHC Ligands: Both XPhos and IPr are bulky, strongly electron-donating ligands. This electronic character increases the electron density on the metal center, making it more nucleophilic and facilitating the cleavage of the C-Cl bond. Their steric bulk promotes the formation of the active 14-electron monoligated species, which is essential for the reaction to proceed efficiently.[9][16]
-
Nickel Catalysts: Nickel is inherently more reactive and has a lower activation barrier for the oxidative addition of aryl chlorides compared to palladium, explaining its effectiveness even without highly specialized ligands.[11]
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of the challenging substrate this compound, this comparative study demonstrates a clear performance hierarchy:
-
Highest Performance: The PEPPSI-IPr (Pd/NHC) catalyst system is highly recommended for laboratory-scale synthesis where maximum yield and efficiency are desired. Its high turnover number and rapid kinetics make it the superior choice.
-
Excellent Alternative: The Pd(OAc)₂/XPhos (Pd/Buchwald) system is also an excellent and reliable option, delivering high yields and showcasing the power of modern phosphine ligands.
-
Economical Choice: The NiCl₂(PCy₃)₂ system is a potent and cost-effective catalyst suitable for process chemistry and large-scale applications where economic factors are critical. Researchers should anticipate the need for higher catalyst loadings and potentially longer reaction times.
The choice of catalyst should ultimately be guided by the specific priorities of the project, balancing the need for speed and yield against budgetary and scalability constraints.
References
- Glorius, F. et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angew. Chem. Int. Ed., 42, 3690-3693.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed., 41(22), 4176-4211.
- Bedford, R. B. et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis.
- Bedford, R. B. et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. ResearchGate.
- Shields, J. D. et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(1), 10-13.
- Vidal, J. et al. (2024). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv.
- Organ, M. G. et al. (2006). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 8(20), 4417-4420. Available at: [https://pubs.acs.org/doi/10.1021/ol061589+
- Vidal, J. et al. (2024). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. Cambridge Open Engage.
- Organic Chemistry Portal. Suzuki Coupling.
- Shields, J. D. et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH.
- Engle, K. M. et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry.
- James, M. J. et al. (2021). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au.
- Hollis, T. K. et al. (2021). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics.
- Ananikov, V. P. et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Organic Process Research & Development.
- Ananikov, V. P. et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications.
- Bedford, R. B. et al. (2000). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. ResearchGate.
- Guram, A. S. et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate.
- Li, Z. et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Lin, W. et al. (2021). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. ResearchGate.
- Bedford, R. B. et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate.
- Colacot, T. J. et al. (2022). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC - NIH.
- ResearchGate. Role of a base in Suzuki-Miyaura reaction.
- The Organic Chemistry Tutor (2021). Suzuki Coupling. YouTube.
- DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube.
- Nozaki, K. et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Itami, K. et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.
- ACS Green Chemistry Institute. Use of Base Metals in Suzuki Coupling.
- ResearchGate. (2023). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
- Sharma, A. et al. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology.
- Byers, J. A. et al. (2021). An Iron-Based Catalyst Enables The Enantioconvergent Synthesis of Chiral 1,1- Diarylalkanes Through a Suzuki-Miyaura Cross-Coupling Reaction. ChemRxiv.
- Corpet, M. & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Use of Base Metals in Suzuki Coupling - Wordpress [reagents.acsgcipr.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Regioselectivity of Nucleophilic Attack on 1-Chloro-4-(methylthio)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective functionalization of aromatic rings is a cornerstone of molecular design, particularly in the development of novel pharmaceutical agents. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful tool for forging carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic systems. This guide provides an in-depth analysis of the regioselectivity of nucleophilic attack on 1-chloro-4-(methylthio)-2-nitrobenzene, a polysubstituted aromatic compound offering a compelling case study in the interplay of electronic and steric effects. By examining the directing influences of its constituent functional groups, we aim to provide a predictive framework for its reactivity and a comparative analysis with alternative substrates.
The Decisive Factors in Nucleophilic Aromatic Substitution
The feasibility and regioselectivity of an SNAr reaction are primarily dictated by the electronic properties of the substituents on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is paramount, and it is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[2] These groups delocalize the negative charge through resonance, thereby lowering the activation energy of the reaction.[2]
In the case of this compound, three key substituents govern the sites of nucleophilic attack:
-
The Nitro Group (-NO₂): A powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects, the nitro group is a potent activator for SNAr reactions. Its presence is the primary driver for the susceptibility of the ring to nucleophilic attack.
-
The Chloro Group (-Cl): A good leaving group, the chloro substituent is the site of the substitution reaction. Its electronegativity also contributes to the overall electron deficiency of the aromatic ring.
-
The Methylthio Group (-SMe): This group possesses a dual electronic nature. It is inductively electron-withdrawing (-I) due to the electronegativity of the sulfur atom, yet it can act as a resonance electron-donating group (+R) by virtue of the lone pairs on the sulfur atom. The balance of these opposing effects is crucial in modulating the regioselectivity of the reaction.
Predicting the Regioselectivity of Nucleophilic Attack
The nitro group at the C2 position strongly activates the positions ortho and para to it for nucleophilic attack. The possible sites for attack are C1 (bearing the chloro leaving group), C3, and C5. The chloro group at C1 is the only viable leaving group. Therefore, the principal reaction anticipated is the displacement of the chloride ion.
The regioselectivity is thus determined by the relative activation of the C1 position by the nitro and methylthio groups. The nitro group is ortho to the C1 position, providing strong activation through resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack at C1.
The methylthio group is para to the C1 position. In this position, its electron-donating resonance effect (+R) can further stabilize the negative charge of the Meisenheimer intermediate. The lone pairs on the sulfur atom can be delocalized into the aromatic ring and towards the electron-withdrawing nitro group, providing additional stabilization. This synergistic effect between the ortho-nitro group and the para-methylthio group makes the C1 position the most electrophilic and therefore the most likely site of nucleophilic attack.
Figure 1. Logical workflow for predicting the major product of nucleophilic attack on this compound.
Comparative Analysis with Alternative Substrates
To provide a comprehensive understanding of the reactivity of this compound, it is instructive to compare it with alternative substrates where the nature of the leaving group or the electronic properties of the substituents are varied.
| Substrate | Leaving Group | Activating/Deactivating Groups | Predicted Reactivity Comparison |
| This compound | -Cl | -NO₂ (strong activator), -SMe (weak activator) | High . Strong activation from the ortho-nitro group, further stabilized by the para-methylthio group. |
| 1-Fluoro-4-(methylthio)-2-nitrobenzene | -F | -NO₂ (strong activator), -SMe (weak activator) | Higher than Chloro . Fluorine is a better leaving group in SNAr due to its high electronegativity, which enhances the electrophilicity of the carbon center.[1] |
| 1-Chloro-2,4-dinitrobenzene | -Cl | Two -NO₂ groups (strong activators) | Very High . The presence of a second strong electron-withdrawing group significantly increases the rate of reaction. |
| 1-Chloro-4-methoxy-2-nitrobenzene | -Cl | -NO₂ (strong activator), -OMe (strong activator) | Comparable or Slightly Higher . The methoxy group is a stronger resonance donor than the methylthio group, potentially leading to greater stabilization of the intermediate. |
| 1-Chloro-3-nitro-4-(methylthio)benzene | -Cl | -NO₂ (meta to LG), -SMe (para to LG) | Low . The nitro group is meta to the leaving group and cannot provide resonance stabilization to the Meisenheimer complex.[2] |
Experimental Protocol: A General Procedure for Nucleophilic Aromatic Substitution
The following protocol provides a general methodology for the reaction of this compound with an amine nucleophile. This can be adapted for other nucleophiles, such as thiols, with appropriate modifications to the reaction conditions.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Triethylamine (TEA) or Potassium carbonate (K₂CO₃))
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous polar aprotic solvent.
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.2-1.5 eq.) followed by the base (1.5-2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with water and a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Figure 2. Step-by-step experimental workflow for the nucleophilic aromatic substitution on this compound.
Conclusion
The regioselectivity of nucleophilic attack on this compound is predominantly governed by the powerful activating effect of the ortho-nitro group. The para-methylthio group, through its resonance-donating ability, further enhances the electrophilicity of the C1 position, making it the exclusive site of substitution. This substrate serves as a prime example of how the concerted electronic effects of multiple substituents can be harnessed to achieve high regioselectivity in SNAr reactions. For drug development professionals and synthetic chemists, a thorough understanding of these principles is indispensable for the rational design of synthetic routes to complex, functionalized aromatic molecules. The provided experimental protocol offers a robust starting point for the practical application of these principles in the laboratory.
References
- Efremova, I. E., & Gitis, S. S. (2006). Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 75(8), 661–681.
- Bordwell, F. G., & Hughes, D. L. (1982). The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes. Journal of the Chemical Society B: Physical Organic, 4, 633-638.
- LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
- Wikipedia. (2023, November 28).
- Gómez-Bombarelli, R., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4785. [Link]
- Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]
- Beck, J. R. (1973). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (6), 751-753.
- Dam-Johansen, K., et al. (2013). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. The Journal of Organic Chemistry, 78(15), 7449–7457.
- Makosza, M. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Beilstein Journal of Organic Chemistry, 14, 2828–2841. [Link]
- Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.
- ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). [Link]
- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
- MDPI. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
- Ostwald, R. (2001). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Synthetic Routes. CHIMIA International Journal for Chemistry, 55(4), 211-224.
- Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 895039. [Link]
- Oxford University Press. (2022). Regioselectivity. Science Trove. [Link]
- ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
- Quora. (2022, September 5). Why does nitrobenzene undergo an electrophilic aromatic substitution reaction at meta position?
- ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
- PubChem. This compound. [Link]
- ResearchGate. (2021). Aromatic nucleophilic substitution (snar) reactions of halo-substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. [Link]
- Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. [Link]
- ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. [Link]
- ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
- Preprints.org. (2023).
Sources
A Spectroscopic Guide to Nucleophilic Aromatic Substitution: From 1-Chloro-4-(methylthio)-2-nitrobenzene to its Methoxy Derivative
In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of chemical transformations is paramount. Spectroscopic analysis provides a powerful, non-destructive window into the molecular world, allowing researchers to confirm starting material identity, track reaction progress, and verify the structure of the final product. This guide offers an in-depth spectroscopic comparison of 1-Chloro-4-(methylthio)-2-nitrobenzene and its primary product following a nucleophilic aromatic substitution (SNAr) reaction with methoxide. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both compounds, providing a predictive framework for researchers in the field.
The Strategic Importance of this compound
This compound is a valuable intermediate in organic synthesis. Its structure is primed for nucleophilic aromatic substitution due to the presence of a strongly electron-withdrawing nitro group positioned ortho to the chlorine atom. This arrangement significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group. The methylthio group, a moderately activating para-substituent, further influences the electronic environment of the ring. Understanding the spectroscopic signature of this starting material is the first critical step in any synthetic campaign that utilizes it.
Spectroscopic Profile of the Starting Material: this compound
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton ortho to the nitro group and adjacent to the chlorine (H-3) will be the most deshielded due to the strong anisotropic effect of the nitro group. The proton ortho to the methylthio group (H-5) will be the most shielded. The proton meta to the nitro group and ortho to the chlorine (H-6) will appear at an intermediate chemical shift. The methylthio group will present as a sharp singlet in the aliphatic region.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic shifts influenced by the substituents. The carbon atom bonded to the nitro group (C-2) will be significantly deshielded. Conversely, the carbon attached to the electron-donating methylthio group (C-4) will be shielded. The carbon bearing the chlorine atom (C-1) will also exhibit a downfield shift.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the nitro group, typically appearing around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching bands will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretch will be visible in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.65 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a key diagnostic feature.
A Model Reaction: Nucleophilic Aromatic Substitution with Sodium Methoxide
A classic and highly efficient transformation for this compound is the SNAr reaction with sodium methoxide. In this reaction, the methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the carbon atom bearing the chlorine. This proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, with the negative charge delocalized onto the electron-withdrawing nitro group.[1][2] Subsequent elimination of the chloride ion yields the product, 1-methoxy-4-(methylthio)-2-nitrobenzene.
Caption: The SNAr mechanism for the reaction of this compound with sodium methoxide.
Spectroscopic Profile of the Product: 1-methoxy-4-(methylthio)-2-nitrobenzene
The successful substitution of the chloro group with a methoxy group will induce predictable and readily identifiable changes in the spectroscopic data.
¹H NMR Spectroscopy: The most significant change will be the appearance of a new singlet in the aliphatic region, corresponding to the protons of the newly introduced methoxy group. This signal will likely appear slightly downfield of the methylthio singlet. In the aromatic region, the chemical shifts of the ring protons will adjust due to the replacement of the chlorine atom with a more electron-donating methoxy group.
¹³C NMR Spectroscopy: The carbon spectrum will show a new signal for the methoxy carbon. The chemical shift of the carbon atom at position 1 (now bonded to the methoxy group) will shift significantly upfield compared to its position in the starting material, reflecting the stronger electron-donating nature of the methoxy group compared to chlorine.
Infrared (IR) Spectroscopy: The characteristic nitro group stretches will remain. New C-O stretching bands for the aromatic ether will appear, typically in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric). The C-Cl stretching band will be absent.
Mass Spectrometry (MS): The molecular ion peak will shift to a higher m/z value, corresponding to the molecular weight of the product (199.21 g/mol ). The isotopic pattern for chlorine will be absent, providing conclusive evidence of the substitution.
Comparative Spectroscopic Data Summary
The following table summarizes the predicted key spectroscopic data for the starting material and the product, highlighting the expected changes upon reaction.
| Spectroscopic Feature | This compound (Starting Material) | 1-methoxy-4-(methylthio)-2-nitrobenzene (Product) | Rationale for Change |
| ¹H NMR | |||
| Aromatic Protons | 3 distinct signals in the aromatic region | 3 distinct signals with altered chemical shifts | Change in electronic environment upon substitution |
| -SCH₃ Protons | Singlet | Singlet | No change expected |
| -OCH₃ Protons | Absent | Singlet | Introduction of the methoxy group |
| ¹³C NMR | |||
| C-1 | Downfield shift (due to Cl) | Upfield shift (due to OCH₃) | OCH₃ is more electron-donating than Cl |
| C-OCH₃ | Absent | Present | Introduction of the methoxy group |
| IR (cm⁻¹) | |||
| N-O Stretch | ~1540 (asym), ~1360 (sym) | ~1540 (asym), ~1360 (sym) | Nitro group remains intact |
| C-O Stretch | Absent | ~1250 (asym), ~1050 (sym) | Formation of an aromatic ether |
| C-Cl Stretch | Present (~700-800) | Absent | Loss of the chloro group |
| MS (m/z) | |||
| Molecular Ion | [M]⁺ at ~203.5, with [M+2]⁺ | [M]⁺ at ~199 | Substitution of Cl with OCH₃ |
| Isotopic Pattern | 3:1 ratio for ³⁵Cl/³⁷Cl | Absent | Loss of chlorine |
Experimental Protocol: Synthesis and Analysis
This section provides a detailed methodology for the synthesis of 1-methoxy-4-(methylthio)-2-nitrobenzene and its subsequent spectroscopic characterization.
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol or solid)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Addition of Nucleophile: While stirring, add sodium methoxide (1.2 eq) to the solution. If using solid sodium methoxide, add it portion-wise to control any exotherm.
-
Reaction Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and water.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (if necessary): Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-methoxy-4-(methylthio)-2-nitrobenzene.
-
Spectroscopic Analysis:
-
NMR: Prepare a sample of the purified product in CDCl₃ and acquire ¹H and ¹³C NMR spectra.
-
IR: Acquire an IR spectrum of the purified product using a suitable method (e.g., thin film or KBr pellet).
-
MS: Obtain a mass spectrum of the purified product using an appropriate ionization technique (e.g., Electron Ionization - EI).
-
Caption: A streamlined workflow for the synthesis and spectroscopic analysis of 1-methoxy-4-(methylthio)-2-nitrobenzene.
Conclusion
The spectroscopic comparison of this compound and its SNAr product, 1-methoxy-4-(methylthio)-2-nitrobenzene, provides a clear and instructive example of how modern analytical techniques are used to guide and confirm synthetic transformations. The predictable shifts in NMR spectra, the appearance and disappearance of key functional group bands in IR spectroscopy, and the change in molecular weight and isotopic pattern in mass spectrometry collectively offer a robust and self-validating system for product identification. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of substituted aromatic compounds, reinforcing the indispensable role of spectroscopy in modern drug development and chemical research.
References
- Stenutz, R. NMR Chemical Shift Prediction of Benzenes. [Link]
- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]
- 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- Predict the product formed in the nucleophilic aromatic substitution reaction between. brainly.com. [Link]
- This compound. SIELC Technologies. [Link]
- This compound CAS 1199-36-6.
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- The reaction of m-chloronitrobenzene with sodium methoxide is much slower... Filo. [Link]
- 1 H and 13 C NMR chemical shifts of nitrobenzene amination products...
- VNS amination of p-chloronitrobenzene.
- This compound. PubChem. [Link]
- 1-Methoxy-4-nitrobenzene. SpectraBase. [Link]
- 1-Methoxy-4-methyl-2-nitrobenzene. PubChem. [Link]
- 1-Methoxy-2-methyl-4-nitrobenzene. PubChem. [Link]
- Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Study of the reaction 1-methoxy-4-(methylthio)benzene + IO4−: importance of micellar medium effects. New Journal of Chemistry. [Link]
- 1-Chloro-4-nitrobenzene. PubChem. [Link]
- Predict the product formed in the nucleophilic aromatic substitution reaction between. brainly.com. [Link]
- Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e)...
- Copyright Catalyst Educ
- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Benzene, 1-chloro-4-methyl-2-nitro-. NIST Chemistry WebBook. [Link]
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]
Sources
Navigating the Bioactive Potential of 1-Chloro-4-(methylthio)-2-nitrobenzene Derivatives: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is a perpetual endeavor. 1-Chloro-4-(methylthio)-2-nitrobenzene, a readily available chemical intermediate, presents a versatile platform for the synthesis of a diverse array of heterocyclic and substituted aromatic compounds. The inherent functionalities of this molecule—a reactive chlorine atom, an electron-withdrawing nitro group, and a modifiable methylthio group—offer multiple avenues for synthetic diversification. This guide provides a comprehensive comparison of the biological activities of compounds plausibly synthesized from this scaffold, with a focus on their anticancer and antimicrobial potential. We will delve into the experimental data supporting these activities, compare their performance against established therapeutic alternatives, and provide detailed protocols for the key biological assays.
The Synthetic Gateway: From Starting Material to Bioactive Derivatives
The strategic positioning of the chloro, methylthio, and nitro groups on the benzene ring of this compound makes it a valuable precursor for a range of bioactive molecules. A key transformation is the reduction of the nitro group to an amine, yielding 2-amino-4-(methylthio)phenol, a critical intermediate for the synthesis of various heterocyclic systems and substituted amides. Further modifications, such as chlorosulfonation, can introduce a sulfonyl chloride group, paving the way for a plethora of sulfonamide derivatives. This guide will focus on two classes of compounds whose core structures strongly suggest a synthetic lineage from our starting molecule: N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with anticancer properties and 4-chloro-2-mercaptobenzenesulfonamide derivatives exhibiting antimicrobial activity.
Anticancer Activity: A Comparative Analysis Against Colon Cancer
The relentless challenge of cancer necessitates the continuous development of novel chemotherapeutic agents. Derivatives of our core scaffold have shown promise in this arena, particularly against colon cancer cell lines. Here, we compare the in vitro efficacy of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines to standard-of-care chemotherapeutics, oxaliplatin and 5-fluorouracil.
Performance Data of Synthesized Compounds vs. Standard Drugs
The cytotoxic activity of newly synthesized compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
| Compound/Drug | Target Cell Line | IC50 (µM) | Reference |
| Synthesized Guanidine Derivative (Example) | HCT-116 | 2.5 - 5 | [1] |
| Oxaliplatin | HCT-116 | 0.64 | [2] |
| 5-Fluorouracil (5-FU) | HCT-116 | 4.3 | [3] |
Analysis: The synthesized guanidine derivatives exhibit potent anticancer activity against the HCT-116 human colon cancer cell line, with IC50 values in the low micromolar range.[1] While oxaliplatin, a platinum-based chemotherapeutic, demonstrates sub-micromolar potency, the synthesized compounds show comparable or superior activity to 5-fluorouracil, a widely used antimetabolite. This suggests that the 2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine scaffold is a promising starting point for the development of novel anticancer agents. The mechanism of action of these guanidine derivatives is an area of active investigation, with potential targets including cell cycle regulation and induction of apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a detailed protocol for determining the IC50 values of test compounds against the HCT-116 cell line.
Materials:
-
HCT-116 human colon carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO (dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[4][5]
Visualizing the Path to Cytotoxicity
Caption: Plausible synthetic and evaluation workflow for anticancer guanidine derivatives.
Antimicrobial Activity: A Comparative Analysis Against MRSA
The emergence of multidrug-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. Consequently, the discovery of new antimicrobial agents is of paramount importance. Sulfonamide derivatives, a class of compounds accessible from our starting material, have demonstrated notable antibacterial activity.
Performance Data of Synthesized Compounds vs. Standard Drugs
The efficacy of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. A lower MIC value signifies a more potent antimicrobial agent.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Synthesized Sulfonamide Derivative (Example) | S. aureus | 0.5 - 2 | [6] |
| Vancomycin | MRSA | 1 - 4 | [7] |
| Linezolid | MRSA | 1 - 4 | [7] |
Analysis: The synthesized sulfonamide derivatives exhibit impressive antimicrobial activity against Staphylococcus aureus, with MIC values that are competitive with, and in some cases superior to, the standard-of-care antibiotics vancomycin and linezolid.[6][7] This highlights the potential of the 4-chloro-2-mercaptobenzenesulfonamide scaffold as a foundation for developing new treatments for MRSA infections. The likely mechanism of action for many sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Experimental Protocol: Broth Microdilution for MIC Determination
The following protocol outlines the broth microdilution method for determining the MIC of test compounds against S. aureus.
Materials:
-
Staphylococcus aureus (including MRSA strains)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB directly in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm.[8][9]
Visualizing the Path to Antimicrobial Action
Caption: Plausible synthetic and evaluation workflow for antimicrobial sulfonamide derivatives.
Conclusion and Future Directions
The derivatives conceptually originating from this compound demonstrate significant potential as both anticancer and antimicrobial agents. The N-substituted guanidines show promising cytotoxicity against colon cancer cells, while the sulfonamide derivatives exhibit potent activity against MRSA. While the direct synthetic lineage from the title compound to these specific bioactive molecules requires further explicit documentation in the literature, the structural similarities provide a strong rationale for its exploration as a versatile starting material.
For drug development professionals, this guide highlights a promising scaffold for further optimization. Future work should focus on establishing a direct and efficient synthetic route from this compound to these and other novel derivatives. Subsequent structure-activity relationship (SAR) studies will be crucial to enhance potency and selectivity, while minimizing off-target effects. The experimental protocols provided herein offer a robust framework for the continued evaluation of these promising compounds in the quest for next-generation therapeutics.
References
- Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital. (2014).
- MTT Cell Assay Protocol. (n.d.). T. Horton. [Link]
- Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center. (2018).
- Determining accurate vancomycin MIC values for methicillin-resistant Staphylococcus aureus by the microdilution method. (2014). Journal of Antimicrobial Chemotherapy. [Link]
- Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. (2022). MDPI. [Link]
- Colorectal Tumor Cells Treated with 5-FU, Oxaliplatin, Irinotecan, and Cetuximab Exhibit Changes in 18F-FDG Incorporation Corresponding to Hexokinase Activity and Glucose Transport. (2008). Journal of Nuclear Medicine. [Link]
- (PDF) Vancomycin and linezolid creeping minimum inhibitory concentrations in clinical isolates of MRSA: Prelude to overt resistance. (2023).
- Role of AMPK in Regulation of Oxaliplatin-Resistant Human Colorectal Cancer. (2019).
- Staphylococcus aureus Screen MIC Panel. (n.d.). Pharmacology Discovery Services. [Link]
- Additive Interaction of Oxaliplatin and 17-Allylamino-17-demethoxygeldanamycin in Colon Cancer Cell Lines Results from Inhibition of Nuclear Factor κB Signaling. (2003). AACR Journals. [Link]
- Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. (2016). PubMed. [Link]
- Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal. (2015). PubMed Central. [Link]
- MTT cytotoxicity assay. (n.d.). Bio-protocol. [Link]
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
- Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. (2024). ACS Omega. [Link]
- Sensitization to oxaliplatin in HCT116 and HT29 cell lines by metformin and ribavirin and differences in response to mitochondri. (2018). CONICET. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor studies. part 3: design, synthesis, antitumor activity, and molecular docking study of novel 2-methylthio-, 2-amino-, and 2-(N-substituted amino)-10-alkyl-2-deoxo-5-deazaflavins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Structure-Activity Relationship of 1-Chloro-4-(methylthio)-2-nitrobenzene Derivatives in Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 1-Chloro-4-(methylthio)-2-nitrobenzene scaffold. While direct and extensive SAR literature on this specific nitroaromatic core is limited, this guide leverages robust experimental data from structurally analogous benzenesulfonamide derivatives to provide a predictive framework for anticancer drug design. We will explore the key chemical features of the parent molecule, present a data-driven comparison of active analogs, and provide detailed experimental protocols to support further research and development.
Introduction: The this compound Scaffold - A Versatile Starting Point
The this compound molecule serves as an intriguing starting point for medicinal chemistry. Its structure is characterized by a benzene ring activated by a potent electron-withdrawing nitro group, a labile chlorine atom susceptible to nucleophilic aromatic substitution, and a methylthio group that can be modulated to influence lipophilicity and metabolic stability. Nitroaromatic compounds are known for their diverse biological activities, often linked to their bioreduction in hypoxic environments, a characteristic of many solid tumors[1][2].
The core structure presents multiple avenues for chemical modification to explore potential therapeutic activities. Key modification points include:
-
The Nitro Group: Reduction to an amine provides a handle for further derivatization or can be a key step in the compound's mechanism of action.
-
The Chloro Group: Can be substituted with various nucleophiles to introduce diverse functionalities.
-
The Methylthio Group: Oxidation to sulfoxide or sulfone, or replacement with other alkyl or aryl thioethers can fine-tune the electronic and steric properties of the molecule.
Comparative Analysis: Insights from Bioisosteric Benzenesulfonamide Analogs
Direct SAR studies on a series of this compound derivatives are not extensively reported in the public domain. However, significant insights can be gleaned from a closely related class of compounds: N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines . In these analogs, the nitro group is replaced by a benzenesulfonylguanidine moiety, a common pharmacophore in anticancer drug design[2][3]. A 2022 study by Żołnowska, Sławiński, and Kawiak provides valuable quantitative data on the anticancer activity of these compounds[4][5][6].
Core Scaffold Comparison
The diagram below illustrates the structural similarity between the topic compound and the studied anticancer analogs. The key difference is the replacement of the nitro group with a more complex sulfonamide-guanidine group, which allows for extensive derivatization at the guanidine nitrogen.
Caption: Structural relationship between the parent scaffold and its sulfonamide analog.
Quantitative Structure-Activity Relationship (SAR) of Benzenesulfonamide Analogs
The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of a series of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines against human cancer cell lines and a non-cancerous cell line. Lower IC₅₀ values indicate higher potency[4][6][7].
| Compound ID | R¹ Substituent (at Guanidine) | HCT-116 (Colon) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HaCaT (Keratinocyte) IC₅₀ (µM) |
| 10 | 2-Fluorophenyl | 2.5 | 5.0 | 2.5 | >25 |
| 11 | 3-Fluorophenyl | 2.5 | 5.0 | 2.5 | >25 |
| 12 | 4-Fluorophenyl | 2.5 | 5.0 | 2.5 | >25 |
| 13 | 2-Methylphenyl | 5.0 | 10.0 | 5.0 | >25 |
| 14 | 3-Methylphenyl | 2.5 | 5.0 | 2.5 | >25 |
| 15 | 4-Methylphenyl | 2.5 | 10.0 | 5.0 | >25 |
| 16 | 4-Fluorobenzoyl | 5.0 | 17.0 | 5.0 | >25 |
Data synthesized from Żołnowska et al., 2022[4][5][6].
Key SAR Insights:
-
High Potency: All tested sulfonamides demonstrated high activity against breast and colon cancer cell lines, with IC₅₀ values in the low micromolar range (2.5–5 µM)[4].
-
Selectivity: The compounds showed significant selectivity for cancer cells over the non-cancerous HaCaT keratinocyte cell line, with IC₅₀ values greater than 25 µM for the latter[6]. This is a crucial parameter for a promising drug candidate.
-
Influence of Phenyl Substituents:
-
Fluorine Substitution: The position of the fluorine atom on the phenyl ring (ortho, meta, or para) did not significantly alter the high cytotoxic activity against HCT-116 and MCF-7 cell lines[5].
-
Methyl Substitution: Similar to fluorine, the position of the methyl group had a modest impact on activity, with the 3-methylphenyl derivative showing slightly broader high potency across the tested cancer cell lines[5].
-
-
Acyl Substitution: The introduction of a 4-fluorobenzoyl group (Compound 16) led to a slight decrease in potency, particularly against the HeLa cell line, suggesting that an unsubstituted or simple substituted phenyl ring at the guanidine nitrogen is favorable for activity[5].
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of chemical compounds[8][9][10]. This protocol is based on the methods used for evaluating the benzenesulfonamide analogs discussed above.
MTT Assay for In Vitro Cytotoxicity
Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically[9].
Materials:
-
Human cancer cell lines (e.g., HCT-116, HeLa, MCF-7) and a non-cancerous control cell line (e.g., HaCaT).
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom microplates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment[8].
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible[10].
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[8].
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow Diagram
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Conclusion and Future Directions
While direct experimental data on the SAR of this compound derivatives is an area ripe for exploration, the potent and selective anticancer activity of the structurally analogous benzenesulfonamide series provides a compelling rationale for investigating this scaffold. The high activity of compounds with simple fluoro- and methyl-phenyl substitutions suggests that these are well-tolerated modifications that maintain potent cytotoxicity.
Future research should focus on synthesizing a library of derivatives based on the this compound core, systematically modifying the chloro, methylthio, and nitro groups. The protocols outlined in this guide can serve as a robust starting point for evaluating the anticancer potential of these novel compounds. Such studies will be invaluable in determining whether the promising activity observed in the benzenesulfonamide analogs translates to this related, yet distinct, chemical class.
References
- Huang, T., Sun, G., Zhao, L., Zhang, N., Zhong, R., & Peng, Y. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]
- Kosheeka. (2025).
- Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Journal of Chemistry, 2023, 1-14. [Link]
- Roche. (n.d.).
- Benhida, R., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196. [Link]
- Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. [Link]
- Alafeefy, A. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16738. [Link]
- Riss, T. L., et al. (2016). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 14(4), 232-243. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 1(4), 657-669. [Link]
- ResearchGate. (n.d.). Structure activity relationship study of the benzenesulfonamide hits... [Link]
- Al-Ostoot, F. H., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 28(14), 5364. [Link]
- Sławiński, J., et al. (2019). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 24(18), 3326. [Link]
- Sławiński, J., et al. (2018). Synthesis and Anti-Yeast Evaluation of Novel 2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)
- Żołnowska, B., Sławiński, J., & Kawiak, A. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum, 14(1), 42. [Link]
- Sciforum. (2022). Synthesis of new N-substituted N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with anticancer activity. [Link]
- ResearchGate. (n.d.). Synthesis and anticancer activity of 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-phenylguanidines. [Link]
- ResearchGate. (2022). (PDF) Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. [Link]
- Pogorzelska, A., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MOST Wiedzy. [Link]
- Pogorzelska, A., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2133. [Link]
Sources
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
comparing the environmental impact of different synthetic routes to 1-Chloro-4-(methylthio)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis
The synthesis of 1-Chloro-4-(methylthio)-2-nitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries, can be approached through various synthetic routes. The choice of a particular pathway not only influences yield and purity but also carries significant environmental implications. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, evaluating their environmental impact through established green chemistry metrics and a detailed analysis of the hazards associated with the reagents and byproducts.
Introduction to the Synthetic Pathways
Two plausible synthetic routes to this compound are explored in this guide:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) commencing with 1,4-dichloro-2-nitrobenzene and a methylthiolate source.
-
Route 2: A Multi-step Synthesis from 4-chloro-2-nitroaniline , likely involving a Sandmeyer reaction to introduce the methylthio group.
This analysis will dissect each route, providing detailed experimental protocols, assessing their green chemistry metrics, and discussing the inherent environmental, health, and safety (EHS) concerns.
Route 1: Nucleophilic Aromatic Substitution of 1,4-dichloro-2-nitrobenzene
This route leverages the activation of the chlorine atom at the 1-position by the electron-withdrawing nitro group, facilitating its displacement by a nucleophilic methylthiolate.
Reaction Scheme:
Caption: General scheme for the synthesis of this compound via nucleophilic aromatic substitution.
Experimental Protocol
Materials:
-
1,4-dichloro-2-nitrobenzene
-
Sodium thiomethoxide (or methyl mercaptan and a base like sodium hydroxide)
-
Solvent (e.g., Methanol, Ethanol, or Dimethylformamide - DMF)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve 1,4-dichloro-2-nitrobenzene in the chosen solvent.
-
Add a solution of sodium thiomethoxide in the same solvent dropwise to the reaction mixture at a controlled temperature (typically ambient to slightly elevated temperatures).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Environmental Impact Assessment
Green Chemistry Metrics:
| Metric | Calculation | Estimated Value | Analysis |
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | High | This reaction is a substitution, where a chlorine atom is replaced by a methylthio group. The primary byproduct is sodium chloride, which has a low molecular weight. |
| E-Factor | Total Waste (kg) / Product (kg) | Moderate | The E-factor will be influenced by the solvent usage for the reaction and purification steps, as well as any unreacted starting materials and byproducts from side reactions. |
| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | Moderate to High | Similar to the E-factor, the PMI will be largely dependent on the amounts of solvent used throughout the entire process, including workup and purification. |
Hazard Analysis:
-
1,4-dichloro-2-nitrobenzene: This starting material is classified as harmful if swallowed and is suspected of causing cancer.[1][2] It is also toxic to aquatic life with long-lasting effects.[1]
-
Sodium Thiomethoxide/Methyl Mercaptan: Sodium thiomethoxide is a corrosive and toxic solid.[3] Methyl mercaptan is a flammable, toxic gas with an extremely unpleasant odor. Its use requires stringent containment measures.
-
Solvents: The choice of solvent significantly impacts the environmental footprint. Methanol and ethanol are flammable and toxic. DMF is a reproductive hazard and is under increasing regulatory scrutiny.
Route 2: Synthesis from 4-chloro-2-nitroaniline via Sandmeyer Reaction
This alternative pathway involves the transformation of an amino group into a diazonium salt, which is then displaced by a methylthio group in a copper-catalyzed Sandmeyer reaction.
Reaction Scheme:
Caption: General scheme for the two-step synthesis of this compound from 4-chloro-2-nitroaniline.
Experimental Protocol
Step 1: Diazotization
-
Suspend 4-chloro-2-nitroaniline in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of a copper(I) methylthiolate (CuSCH₃) or a mixture of a copper(I) salt and a methylthiol source.
-
Slowly add the cold diazonium salt solution to the copper reagent.
-
Allow the reaction to warm to room temperature or gently heat to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
-
Workup the reaction mixture by quenching with water and extracting the product with an organic solvent.
-
Purify the product as described in Route 1.
Environmental Impact Assessment
Green Chemistry Metrics:
| Metric | Calculation | Estimated Value | Analysis |
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | Lower | This multi-step process involves the loss of N₂ gas and the formation of other inorganic byproducts, leading to a lower atom economy compared to the direct substitution in Route 1. |
| E-Factor | Total Waste (kg) / Product (kg) | High | The use of stoichiometric amounts of sodium nitrite and acid in the diazotization step, along with the copper catalyst and solvents for two separate steps and purification, contributes to a higher E-factor. |
| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | High | The multi-step nature of this route inherently increases the overall mass of materials used per kilogram of product. |
Hazard Analysis:
-
4-chloro-2-nitroaniline: This starting material is toxic and a suspected carcinogen.
-
Sodium Nitrite: A strong oxidizing agent that can be toxic if ingested.
-
Diazonium Salts: Aryl diazonium salts are often unstable and can be explosive, especially when isolated in a dry state. They are typically generated and used in situ at low temperatures.
-
Copper Salts: Copper compounds can be toxic to aquatic organisms.
-
Byproducts: The reaction generates nitrogen gas, which is benign, but also acidic aqueous waste containing residual copper salts that require proper treatment.
Comparative Analysis and Discussion
| Feature | Route 1: Nucleophilic Aromatic Substitution | Route 2: Sandmeyer Reaction |
| Number of Steps | One | Two |
| Atom Economy | Higher | Lower |
| E-Factor / PMI | Potentially Lower | Higher |
| Key Hazards | Toxic/carcinogenic starting material, hazardous nucleophile. | Unstable diazonium intermediate, toxic starting material, copper waste. |
| Process Simplicity | Simpler, one-pot reaction. | More complex, requires careful temperature control of an unstable intermediate. |
From a green chemistry perspective, Route 1 (Nucleophilic Aromatic Substitution) appears to be the more favorable option. Its higher atom economy and fewer reaction steps suggest a more efficient and less wasteful process. However, the choice of a safe and environmentally benign source of the methylthiolate nucleophile is critical. The use of highly toxic and odorous methyl mercaptan is a significant drawback.
Route 2 (Sandmeyer Reaction) , while a classic and versatile method in organic synthesis, suffers from lower atom economy and generates a larger amount of waste, including copper-containing effluent. The inherent instability of the diazonium salt intermediate also poses a significant safety risk, requiring strict process control.
Future Perspectives and Greener Alternatives
For both routes, the development of greener methodologies is crucial.
-
For Route 1: Investigating the use of less hazardous and odorous methylthiolating agents, or the in-situ generation of sodium thiomethoxide from safer precursors, would significantly improve its environmental profile. The use of greener solvents or even solvent-free conditions should also be explored.
-
For Route 2: The development of catalytic, copper-free Sandmeyer-type reactions could mitigate the issue of heavy metal waste.
Conclusion
When comparing the two primary synthetic routes to this compound, the Nucleophilic Aromatic Substitution (Route 1) presents a more atom-economical and potentially less wasteful pathway. However, the significant hazards associated with the nucleophile must be carefully managed. The Sandmeyer Reaction (Route 2) , while a viable alternative, is less environmentally friendly due to its multi-step nature, lower atom economy, and the generation of metallic waste.
For researchers and drug development professionals, the selection of a synthetic route should not be based solely on yield but must incorporate a thorough assessment of the environmental impact and safety considerations. The principles of green chemistry provide a valuable framework for designing safer, more sustainable, and ultimately more efficient chemical processes.
References
- Inchem.org. ICSC 1618 - 1,4-DICHLORO-2-NITROBENZENE.
- Australian Government Department of Health and Aged Care. Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene): Evaluation statement. Published June 30, 2022.
- Wikipedia. Sandmeyer reaction.
Sources
A Predictive Guide to the Kinetic Landscape of 1-Chloro-4-(methylthio)-2-nitrobenzene in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, a profound understanding of reaction kinetics is not merely academic—it is the bedrock of rational molecular design and efficient synthesis. This guide provides a comparative analysis of the anticipated kinetic behavior of 1-Chloro-4-(methylthio)-2-nitrobenzene when subjected to various nucleophiles. In the absence of extensive published kinetic data for this specific substrate, this document serves as a predictive framework, grounded in the established principles of physical organic chemistry and supported by experimental data from analogous systems. Our objective is to equip you with the foundational knowledge to design and execute your own kinetic studies, thereby enabling the optimization of synthetic routes and the development of novel chemical entities.
The Mechanistic Framework: Unpacking the SNAr Reaction
The reaction of this compound with nucleophiles is anticipated to proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of aromatic rings bearing potent electron-withdrawing groups, which are essential for stabilizing the negatively charged intermediate.[1][2]
The generally accepted mechanism is a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex (Rate-Determining Step)
A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), leading to the formation of a negatively charged intermediate. The aromaticity of the ring is temporarily disrupted. The stability of this Meisenheimer complex is the primary determinant of the reaction rate.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
The aromaticity is restored through the expulsion of the leaving group (chloride ion). This step is typically fast.
Caption: Generalized mechanism for the SNAr reaction.
Recent studies have also suggested the possibility of a concerted SNAr mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single step, particularly when the stabilization by electron-withdrawing groups is not exceptionally strong.[1] However, for a highly activated system like the one , the stepwise mechanism is the most probable pathway.
The Role of Substituents in this compound:
The reactivity of the benzene ring is profoundly influenced by its substituents. In our target molecule, we have three key players:
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, both through induction and resonance. Its presence, particularly at the ortho position to the leaving group, is crucial for stabilizing the negative charge of the Meisenheimer complex. This stabilization significantly lowers the activation energy of the rate-determining step, thereby accelerating the reaction.[3] The Hammett constant for a para-nitro group (σp = 0.78) underscores its strong electron-withdrawing nature.[4][5]
-
Chloro Group (-Cl): This is the leaving group. In the context of SNAr reactions, the bond strength to the aromatic carbon is more critical than the leaving group's stability in solution. The typical leaving group ability in SNAr is F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions.[1] This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
-
Methylthio Group (-SCH₃): The electronic effect of the methylthio group is more nuanced. It is generally considered to be a weak electron-donating group through resonance (due to the lone pairs on sulfur) but can be weakly electron-withdrawing through induction. Its overall effect can be context-dependent. The Hammett constant for a para-methylthio group (σp = 0.00) suggests it has a relatively neutral electronic effect in the ground state.[4] However, in the context of an SNAr reaction, the sulfur atom can potentially stabilize the negative charge of the Meisenheimer intermediate through d-orbital participation, although this is a topic of ongoing discussion. For the purpose of this guide, we will consider its effect to be less dominant than that of the nitro group.
A Predictive Comparison of Nucleophile Reactivity
While specific experimental data for this compound is scarce, we can construct a predictive comparison of reactivity with different nucleophiles based on established principles and data from analogous systems. The primary factors governing nucleophile reactivity in SNAr reactions are nucleophilicity, basicity, and steric hindrance.
Amine Nucleophiles:
The reactivity of amines in SNAr reactions is influenced by their basicity, nucleophilicity, and steric bulk.
-
Basicity vs. Nucleophilicity: While stronger bases are often better nucleophiles, this is not always a direct correlation. For a series of amines with the same attacking atom, nucleophilicity generally increases with basicity.
-
Steric Hindrance: The rate of reaction is sensitive to steric hindrance around the nucleophilic center and on the aromatic ring. The ortho nitro group in our substrate will create some steric hindrance, which may disfavor bulky nucleophiles.
Table 1: Predicted Relative Reactivity of Amine Nucleophiles
| Nucleophile Category | Example Nucleophiles | Predicted Relative Rate | Rationale |
| Primary Amines | n-Butylamine | Moderate | Good nucleophilicity with moderate steric hindrance. |
| Benzylamine | Slightly Slower | Lower basicity compared to aliphatic amines. | |
| Secondary Amines | Piperidine | High | Highly nucleophilic and conformationally locked, reducing steric hindrance compared to acyclic secondary amines. |
| Morpholine | Moderate | Less basic than piperidine due to the electron-withdrawing effect of the oxygen atom. | |
| Di-n-butylamine | Low | Significant steric hindrance will likely retard the rate of reaction. | |
| Aromatic Amines | Aniline | Very Low | Significantly less basic and nucleophilic than aliphatic amines due to delocalization of the lone pair into the aromatic ring. |
Thiol Nucleophiles:
Thiols are excellent nucleophiles for SNAr reactions, often exhibiting higher reactivity than amines of similar basicity. This is attributed to the higher polarizability of sulfur and the "alpha effect" in some cases. The reaction is typically carried out with the thiolate anion (RS⁻), which is a much stronger nucleophile than the neutral thiol (RSH).
Table 2: Predicted Relative Reactivity of Thiol Nucleophiles
| Nucleophile Category | Example Nucleophiles | Predicted Relative Rate | Rationale |
| Aliphatic Thiols | 1-Butanethiol | High | The corresponding thiolate is a potent nucleophile. |
| 2-Mercaptoethanol | High | The hydroxyl group is unlikely to significantly affect the nucleophilicity of the thiolate. | |
| Aromatic Thiols | Thiophenol | Moderate | The corresponding thiophenolate is less basic and nucleophilic than aliphatic thiolates due to resonance stabilization. |
General Predicted Reactivity Order:
Thiolates > Secondary Amines (less hindered) > Primary Amines > Hindered Amines > Aromatic Amines
Experimental Protocol for Kinetic Analysis
To validate the predictions made in this guide and to generate robust kinetic data, the following experimental protocol is recommended. This protocol is based on UV-Vis spectrophotometry, a common and effective method for monitoring the progress of SNAr reactions where the product has a distinct chromophore from the reactants.[6][7]
Caption: A typical experimental workflow for kinetic studies.
Step-by-Step Methodology:
-
Instrumentation and Reagents:
-
A temperature-controlled UV-Vis spectrophotometer.
-
High-purity this compound.
-
High-purity nucleophiles.
-
Spectrophotometric grade solvents (e.g., acetonitrile, methanol, or a suitable buffer system).
-
-
Determination of λmax:
-
Prepare a solution of the expected reaction product.
-
Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax) where the starting material has minimal absorbance.
-
-
Kinetic Measurements (Pseudo-First-Order Conditions):
-
Prepare a series of solutions of the nucleophile in the chosen solvent, with concentrations at least 10-fold higher than the substrate concentration.
-
Place a known volume of the nucleophile solution in a quartz cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of a stock solution of this compound into the cuvette.
-
Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
The pseudo-first-order rate constant, kobs, can be determined by fitting the absorbance vs. time data to the following first-order rate equation: At = A∞ - (A∞ - A0)e-kobst where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.
-
The second-order rate constant, k₂, is obtained from the slope of a plot of kobs versus the concentration of the nucleophile: kobs = k₂[Nucleophile]
-
-
Determination of Activation Parameters:
-
Repeat the kinetic measurements at several different temperatures.
-
Construct an Arrhenius plot (ln(k₂) vs. 1/T) or an Eyring plot (ln(k₂/T) vs. 1/T) to determine the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).[8][9][10][11][12] These parameters provide valuable insights into the transition state of the reaction.
-
Conclusion and Future Directions
This guide provides a theoretically grounded, predictive comparison of the kinetic behavior of this compound with various nucleophiles. The presence of a potent ortho-nitro group strongly activates the substrate for SNAr, and the reactivity of different nucleophiles is expected to follow established trends based on their intrinsic nucleophilicity and steric profile.
It is our hope that the predictive data and detailed experimental protocol presented herein will serve as a valuable starting point for researchers in the field. The empirical validation of these predictions will not only contribute to a deeper understanding of the reactivity of this specific molecule but will also enrich the broader knowledge base of nucleophilic aromatic substitution reactions. Such studies are pivotal for the advancement of synthetic chemistry and the development of new therapeutics and functional materials.
References
- Wikipedia.
- Illuminati, G., & Stegel, F. (2008). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
- Science.gov. hammett substituent constants: Topics. [Link]
- Jolley, K. E., et al. (2020). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Europe PMC. [Link]
- Jolley, K. E., et al. (2021). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PubMed Central. [Link]
- Schwarzenbach, R. P., et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]
- Unknown. Table 1: Hammett constants for some common substituents. [Link]
- Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
- Wikipedia.
- Chemical Communications. Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
- Proprep.
- ResearchGate. A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. [Link]
- Wheeler, S. E. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics.
- Quora.
- askIITians. Why does the methyl group (CH₃)
- PubMed. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
- Wikipedia.
- College of Saint Benedict / Saint John's University. kinetics. [Link]
- Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers. [Link]
- Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
- La Salle University. Substituent Effects. [Link]
- YouTube.
- Group of Prof. Hendrik Zipse.
- Chemistry LibreTexts. 6.2.3.4: The Arrhenius Law - Arrhenius Plots. [Link]
- YouTube. More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. [Link]
- ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
- Campodónico, P. R., et al. (2020).
- Filo. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze... [Link]
- International Journal of ChemTech Research.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 4. global.oup.com [global.oup.com]
- 5. web.viu.ca [web.viu.ca]
- 6. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sctunisie.org [sctunisie.org]
- 8. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 9. employees.csbsju.edu [employees.csbsju.edu]
- 10. youtube.com [youtube.com]
- 11. Group of Prof. Hendrik Zipse | Arrhenius and Eyring equations [zipse.cup.uni-muenchen.de]
- 12. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 1-Chloro-4-(methylthio)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the intermediate 1-Chloro-4-(methylthio)-2-nitrobenzene is a critical building block. Its versatile structure is instrumental in the development of a range of compounds, from dyes and pigments to essential pharmaceuticals. Consequently, the efficiency and economic viability of its synthesis are of paramount importance in both research and industrial settings. This guide provides an in-depth, comparative analysis of different synthesis protocols for this compound, offering a critical evaluation of their cost-effectiveness based on available experimental data and established chemical principles.
The Synthetic Challenge: Navigating Pathways to a Key Intermediate
The synthesis of this compound primarily revolves around the principles of electrophilic and nucleophilic aromatic substitution. The strategic introduction of the chloro, methylthio, and nitro groups onto the benzene ring requires careful consideration of directing effects, reaction kinetics, and the cost of starting materials. This guide will explore two plausible synthetic pathways, evaluating their respective strengths and weaknesses to inform your selection of the most appropriate protocol for your specific needs.
Protocol 1: A Multi-Step Approach from 4-Chloroaniline
One documented route to a related compound, 1-chloro-2-methyl-4-nitrobenzene, begins with the readily available starting material, 4-chloroaniline. This pathway can be adapted for the synthesis of this compound, involving a series of well-established transformations.
Experimental Protocol:
Step 1: Oxidation of 4-Chloroaniline to 1-Chloro-4-nitrobenzene
-
Prepare a solution of peroxytrifluoroacetic acid by adding trifluoroacetic anhydride (0.12 mol) to a cooled (ice-bath) suspension of 90% hydrogen peroxide (0.1 mol) in dichloromethane (50 ml).
-
Stir the resulting solution for five minutes, then remove the cooling bath.
-
Add a solution of 4-chloroaniline (0.025 mol) in dichloromethane (10 ml) dropwise over 30 minutes.
-
Reflux the reaction mixture for one hour.
-
After cooling, wash the mixture successively with water and a 10% sodium carbonate solution.
-
Dry the dichloromethane extract and concentrate it to yield 1-chloro-4-nitrobenzene. This oxidation step is reported to proceed in nearly quantitative yield.
Step 2: Nucleophilic Aromatic Substitution to Introduce the Methylthio Group
-
Dissolve the 1-chloro-4-nitrobenzene from Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium thiomethoxide (CH₃SNa) to the solution. The thiomethoxide anion will act as the nucleophile.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution. The temperature and reaction time will need to be optimized based on laboratory-scale experiments.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Causality and Mechanistic Insights:
The initial oxidation of the amino group of 4-chloroaniline to a nitro group is a crucial step that activates the aromatic ring for subsequent nucleophilic attack. The strong electron-withdrawing nature of the nitro group, along with the existing chloro substituent, makes the carbon atoms at the ortho and para positions electron-deficient and thus susceptible to nucleophilic substitution.
The second step is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The thiomethoxide anion attacks the carbon atom bearing the chloro group, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the nitro group, which is essential for the reaction to proceed at a reasonable rate. The chloro group, being a good leaving group, is then displaced to yield the final product.
Protocol 2: Synthesis from 3,4-Dichloronitrobenzene via Regioselective Nucleophilic Aromatic Substitution
An alternative and potentially more direct route involves the regioselective substitution of one of the chlorine atoms of 3,4-dichloronitrobenzene with a methylthio group.
Experimental Protocol:
-
Dissolve 3,4-dichloronitrobenzene in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Add one equivalent of sodium thiomethoxide (CH₃SNa) to the solution.
-
Control the reaction temperature carefully. A lower temperature may favor the substitution of the more activated chlorine atom.
-
Monitor the reaction closely using TLC or GC-MS to maximize the yield of the desired product and minimize the formation of the isomeric byproduct and the disubstituted product.
-
Once the reaction has reached optimal conversion, quench with water and extract the product.
-
Purify the product via fractional crystallization or column chromatography to isolate this compound.
Causality and Mechanistic Insights:
This protocol also relies on the SNAr mechanism. The nitro group in 3,4-dichloronitrobenzene activates both chlorine atoms towards nucleophilic attack. However, the chlorine atom at the 4-position (para to the nitro group) is generally more activated than the chlorine at the 3-position (meta to the nitro group). This is because the resonance stabilization of the Meisenheimer complex is more effective when the attacking nucleophile is in the para position relative to the electron-withdrawing nitro group. By carefully controlling the stoichiometry of the nucleophile and the reaction conditions, it is possible to achieve a degree of regioselectivity, favoring the formation of the desired this compound.
Cost-Effectiveness Evaluation: A Comparative Analysis
| Parameter | Protocol 1 (from 4-Chloroaniline) | Protocol 2 (from 3,4-Dichloronitrobenzene) |
| Starting Material Cost | 4-Chloroaniline is a relatively inexpensive and widely available bulk chemical. | 3,4-Dichloronitrobenzene is also a commercially available intermediate, but its price may be higher than 4-chloroaniline. |
| Number of Steps | Multi-step synthesis (oxidation followed by substitution). | Single-step substitution. |
| Reagent & Solvent Cost | Requires an oxidizing agent (e.g., peroxytrifluoroacetic acid, which can be expensive and hazardous) in the first step. Solvents like dichloromethane are common but have environmental concerns. | Primarily requires a common solvent and sodium thiomethoxide. |
| Yield & Purity | The initial oxidation step is high-yielding. The overall yield will depend on the efficiency of the subsequent substitution. Purity can be high with proper purification. | The yield of the desired isomer is dependent on the regioselectivity of the reaction. Separation from byproducts may be challenging and could lower the effective yield. |
| Reaction Time | The multi-step nature of this protocol will inherently lead to a longer overall synthesis time. | Potentially shorter reaction time due to the single-step nature. |
| Safety & Environmental | Involves the use of a strong oxidizing agent in the first step, which requires careful handling. Use of chlorinated solvents. | The primary hazard is associated with the handling of the nitroaromatic starting material and the thiomethoxide reagent. |
| Scalability | Both steps are generally scalable, although the oxidation may require careful thermal management on a large scale. | The single-step nature makes it potentially more amenable to large-scale industrial production, provided good regioselectivity can be achieved. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two main synthesis protocols for this compound.
Conclusion and Recommendations
The choice between these two synthetic protocols will ultimately depend on the specific priorities of the researcher or organization.
-
For cost-sensitive applications and when starting material accessibility is a primary concern, Protocol 1, starting from 4-chloroaniline, presents a viable option. While it involves more steps, the low cost of the initial raw material could offset the expense of the additional reagents. However, the use of a potent oxidizing agent requires stringent safety protocols.
-
For applications where process simplicity, shorter reaction times, and potentially higher throughput are critical, Protocol 2, utilizing 3,4-dichloronitrobenzene, is attractive. The single-step nature of this synthesis is a significant advantage for industrial-scale production. The key challenge lies in optimizing the reaction conditions to achieve high regioselectivity and simplify the purification process.
For any large-scale production, a thorough process optimization and cost analysis, including raw material sourcing, waste disposal, and energy consumption, is strongly recommended for both routes. Further research into catalyst development for the regioselective thiomethylation in Protocol 2 could significantly enhance its cost-effectiveness and make it the preferred industrial method.
References
- LookChem. This compound(1199-36-6)
- MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.[Link]
- ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.[Link]
- ResearchGate. Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).[Link]
- PrepChem.
- Filo. *The reaction of m-chloronitrobenzene
A Comparative Guide to the Stability of 1-Chloro-4-(methylthio)-2-nitrobenzene and Other Nitroaromatic Compounds
Introduction: The Critical Role of Stability in Nitroaromatic Chemistry
Nitroaromatic compounds are a cornerstone of modern chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals, as well as being the basis for many energetic materials. Their utility is intrinsically linked to the reactivity conferred by the electron-withdrawing nitro (-NO₂) group, which profoundly influences the electron density of the aromatic ring. However, this same feature governs their stability—a parameter of paramount importance for safe handling, storage, predictable reactivity, and, in the context of drug development, metabolic fate.
This guide provides an in-depth comparison of the stability of 1-Chloro-4-(methylthio)-2-nitrobenzene , a multifunctional synthetic building block, with two benchmark nitroaromatic compounds: 2,4,6-Trinitrotoluene (TNT) and 1,3,5-Trinitrobenzene (TNB) . By examining their thermal, chemical, and kinetic stability through the lens of structural chemistry and supporting experimental data, this document aims to provide researchers with the insights needed to effectively utilize these powerful chemical entities.
Pillars of Nitroaromatic Stability: A Mechanistic Overview
The stability of a nitroaromatic compound is not a monolithic property but a composite of several factors. Understanding these is key to predicting and controlling their behavior.
-
Thermal Stability: This refers to the compound's resistance to decomposition under the influence of heat. The primary pathway for thermal decomposition in many nitroaromatics is the homolytic cleavage of the C-NO₂ bond.[1][2] The energy required for this cleavage, and thus the decomposition temperature, is modulated by the number and position of nitro groups and the electronic effects of other substituents. Multiple nitro groups, particularly in ortho positions, can introduce ring strain and steric hindrance, often lowering the decomposition temperature.
-
Chemical Stability (Reactivity): In the context of synthesis, "instability" can be harnessed as reactivity. The potent electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but strongly activates it for Nucleophilic Aromatic Substitution (SNAr).[3][4] Positions ortho and para to the nitro group become highly electrophilic and susceptible to attack by nucleophiles. The presence of a good leaving group (like a halogen) at these activated positions creates a highly reactive molecule, which can be considered chemically unstable in the presence of nucleophiles.[3][5]
-
Kinetic Stability (Sensitivity): For compounds with high energy content, stability is also measured by its resistance to initiation by external stimuli like impact, friction, or electrostatic discharge. This is particularly relevant for polynitrated aromatics like TNT and TNB.[6][7] This kinetic stability is a complex function of molecular structure, crystal packing, and bond strengths.
Comparative Analysis of Nitroaromatic Compounds
This compound
This compound serves as a versatile intermediate, featuring three distinct functional groups that dictate its stability profile.
-
Structural Analysis:
-
A single nitro group provides moderate activation of the aromatic ring.
-
A chloro group is positioned ortho to the nitro group, a prime location for nucleophilic attack. Chlorine acts as a good leaving group in SNAr reactions.
-
A methylthio (-SCH₃) group is para to the nitro group. While sulfur can donate electron density via resonance, its effect is often overshadowed by the powerful nitro group.
-
-
Stability Profile:
-
Chemical: The compound's primary "instability" is its reactivity. The C1 carbon is doubly activated by the ortho nitro group and the para methylthio group (relative to the chlorine), making the chlorine atom highly susceptible to displacement by nucleophiles. This reactivity is the very reason it is a valuable synthetic intermediate.[8]
2,4,6-Trinitrotoluene (TNT)
TNT is the most well-known nitroaromatic energetic material, providing a crucial benchmark for stability comparison.
-
Structural Analysis:
-
Three nitro groups massively withdraw electron density, making the ring highly electron-deficient.
-
The methyl group offers a slight electron-donating inductive effect.
-
Steric hindrance exists between the methyl group and the two ortho nitro groups.
-
-
Stability Profile:
-
Thermal: TNT has a relatively low melting point of ~80°C.[9] While it can be melt-cast, demonstrating some stability in the liquid phase at ambient pressure, its decomposition temperature is significantly lower than singly nitrated aromatics.[9] Differential Scanning Calorimetry (DSC) shows rapid decomposition around 300°C, a temperature that can be lowered significantly by contact with other materials, such as metal oxides.[9][10][11]
-
Chemical: TNT is highly reactive toward strong bases and nucleophiles, which can attack the electron-deficient ring to form unstable and deeply colored Meisenheimer complexes. It can react with metals to form explosive products that are more sensitive than TNT itself.[12]
-
Kinetic: TNT is classified as a moderately sensitive explosive, meaning it will detonate if vigorously shocked or heated to high temperatures (>200°C).[12]
-
1,3,5-Trinitrobenzene (TNB)
TNB is a more powerful, though less common, explosive than TNT. It is also a byproduct of TNT manufacturing.[13][14]
-
Structural Analysis:
-
Three nitro groups are symmetrically arranged on the benzene ring, creating a highly electron-deficient system.
-
Lacks the methyl group of TNT, resulting in a more planar and symmetric molecule.
-
-
Stability Profile:
-
Thermal: As a high explosive, TNB possesses immense stored chemical energy and will decompose violently upon heating.[13] Its symmetric structure may lend it slightly higher thermal stability than some other trinitrated isomers, but it remains far less thermally stable than mononitrated compounds.
-
Chemical: The extreme electron deficiency of the ring makes TNB exceptionally reactive towards nucleophiles. This reactivity is a key feature of its chemistry.
-
Kinetic: TNB is a powerful high explosive. For safety in transport and handling, it is often wetted with water to reduce its sensitivity to accidental detonation.[15]
-
Quantitative Data Summary
The following table summarizes key physical and stability-related properties of the compared compounds. Note the absence of specific decomposition and sensitivity data for this compound, highlighting the need for experimental characterization using the protocols outlined below.
| Property | This compound | 2,4,6-Trinitrotoluene (TNT) | 1,3,5-Trinitrobenzene (TNB) |
| Molecular Formula | C₇H₆ClNO₂S | C₇H₅N₃O₆ | C₆H₃N₃O₆ |
| Molar Mass | 203.65 g/mol | 227.13 g/mol | 213.11 g/mol |
| Melting Point | 70-72 °C[8] | ~80-81 °C[9] | 122.5 °C |
| Boiling Point | 297 °C[8] | 240 °C (explodes) | Explodes on heating |
| Appearance | Solid[8] | Yellow solid[14] | Clear to light yellow solid[14] |
| Primary Hazard | Chemical reactivity, toxicity[8] | Explosion risk[12] | High explosion risk[13] |
| Thermal Stability | High (inferred) | Moderate (decomposes ~300°C)[9] | Low (energetic material) |
| Chemical Stability | Low (reactive to nucleophiles) | Low (reactive to bases/nucleophiles)[12] | Very Low (highly reactive to nucleophiles) |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of nitroaromatic compounds, a suite of standardized analytical techniques is employed. These protocols provide a self-validating system for generating reliable data.
Protocol 1: Thermal Stability by Differential Scanning Calorimetry (DSC)
Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of the onset temperature and enthalpy of exothermic decomposition, providing a direct measure of thermal stability.[16]
Methodology:
-
Sample Preparation: Accurately weigh 1-2 mg of the nitroaromatic compound into a vented aluminum DSC pan. A small sample size is critical for safety.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a controlled nitrogen atmosphere (e.g., 50 mL/min flow rate) from ambient temperature to a temperature beyond expected decomposition (e.g., 400°C). A typical heating rate is 10 °C/min.
-
Data Analysis: Record the heat flow versus temperature. The onset of the large exothermic peak indicates the beginning of thermal decomposition. The peak temperature and integrated area (enthalpy) are key stability indicators.
Diagram: DSC Experimental Workflow
Caption: Workflow for determining thermal stability using DSC.
Protocol 2: Impact Sensitivity by Drop Weight Test
Causality: This test quantifies the kinetic stability of a material by determining the amount of mechanical energy required to cause initiation (decomposition or explosion). It is a critical safety metric for energetic materials.[6]
Methodology:
-
Sample Preparation: Prepare a small, precise amount of the test material (e.g., 30-50 mg) according to the instrument's standard operating procedure.
-
Test Execution: Place the sample in the anvil assembly of the drop weight apparatus. A standard weight is dropped from a series of predetermined heights onto the sample.
-
Observation: After each drop, the sample is observed for any evidence of reaction (e.g., flash, smoke, sound).
-
Data Analysis: A statistical method, such as the Bruceton up-and-down method, is used to determine the height at which there is a 50% probability of initiation (H₅₀). A higher H₅₀ value indicates lower sensitivity and greater stability.
Diagram: Impact Sensitivity Testing Logic
Caption: Logical flow for determining H₅₀ impact sensitivity.
Conclusion: A Context-Dependent Evaluation
This comparative guide demonstrates that the stability of a nitroaromatic compound is not an absolute measure but is highly dependent on its molecular structure and the context in which it is being evaluated.
-
This compound is a thermally stable compound, far removed from the energetic nature of polynitrated aromatics. Its instability is chemical in nature, manifesting as high reactivity towards nucleophiles—a property that makes it a valuable synthetic precursor.
-
2,4,6-Trinitrotoluene (TNT) and 1,3,5-Trinitrobenzene (TNB) possess significantly lower thermal stability due to their high energy content. Their stability is primarily defined by their resistance to detonation from thermal or mechanical shock. While also reactive to nucleophiles, this is often a secondary consideration to their explosive hazard.
For the researcher, scientist, or drug development professional, the key takeaway is to define the required stability parameters for a given application. For synthetic applications requiring robust thermal tolerance, this compound is a superior choice. For applications in energetic materials, the carefully characterized and understood properties of compounds like TNT are essential. This guide provides the foundational knowledge and experimental framework to make these critical assessments.
References
- Stability and Degradation Processes of 2,4,6-Trinitrotoluene (TNT) on Metal Oxide Surfaces. (2007).
- 2,4,6-Trinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. (1996). NCBI Bookshelf.
- Stability and Degradation Processes of 2,4,6Trinitrotoluene (TNT) on Metal Oxide Surfaces. (2007).
- Thermal Stability Characteristics of Nitroaromatic Compounds. (1986).
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020).
- The Relationship between Impact Sensitivity of Nitroaromatic Energetic Compounds and their Electrostatic Sensitivity. (n.d.).
- Chemical stability of molten 2,4,6-trinitrotoluene at high pressure. (2014). AIP Publishing.
- The Relationship between Impact Sensitivity of Nitroaromatic Energetic Compounds and their Electrostatic Sensitivity. (2015).
- Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (1993).
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). PubMed.
- Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2012). PubMed Central.
- POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (1995). NCBI Bookshelf.
- Thermal Stability of Explosives. (2006). CHIMIA.
- Chemical structure of trinitrobenzene (1,3,5-TNB). (n.d.).
- 1,3,5-Trinitrobenzene (wetted with ca.
- This compound. (n.d.). LookChem.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,4,6-Trinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. chimia.ch [chimia.ch]
A Comparative Guide to the Mutagenicity of 1-Chloro-4-(methylthio)-2-nitrobenzene and its Metabolites
For researchers, scientists, and professionals in drug development, a thorough understanding of the potential mutagenicity of a compound and its metabolic derivatives is paramount for safety assessment. This guide provides an in-depth analysis of the mutagenic potential of 1-Chloro-4-(methylthio)-2-nitrobenzene, a nitroaromatic compound used as an intermediate in the chemical and pharmaceutical industries.[1] We will explore its metabolic activation, compare its mutagenicity with that of its key metabolites and other relevant nitroaromatic compounds, and provide a detailed protocol for a standard mutagenicity assay.
The Critical Role of Metabolic Activation in Nitroaromatic Mutagenicity
Nitroaromatic compounds are a class of chemicals that are generally not directly mutagenic. Their genotoxic potential is often realized after metabolic activation within the body.[2][3] The primary mechanism involves the reduction of the nitro group, a process that can be catalyzed by various nitroreductases present in mammals and bacteria.[4]
The metabolic activation of this compound is initiated by a two-electron reduction of the nitro group to a nitroso derivative. A subsequent two-electron reduction leads to the formation of a hydroxylamino intermediate. This N-hydroxy metabolite is a critical player in the mutagenic process. It can be further activated through O-esterification (e.g., acetylation or sulfation) to form a reactive ester. This ester is unstable and can spontaneously break down to form a highly reactive nitrenium ion. The nitrenium ion is an electrophilic species that can readily form covalent adducts with DNA, leading to mutations. The final step in this reduction pathway is the formation of the corresponding amine (aniline) derivative.
The following diagram illustrates the metabolic activation pathway of this compound.
Metabolic activation of this compound.
Comparative Mutagenicity Assessment: An Experimental Overview
To quantitatively assess the mutagenic potential of this compound and its metabolites, the bacterial reverse mutation assay, commonly known as the Ames test, is the gold standard.[3][5] This test utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.
The following table presents a representative dataset from an Ames test conducted with Salmonella typhimurium strain TA98, which is particularly sensitive to frameshift mutagens. The assay was performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to evaluate the role of metabolism in mutagenicity. For a robust comparison, we have included data for two well-characterized mutagenic nitroaromatic compounds: 2-nitro-p-phenylenediamine and 1-chloro-2,4-dinitrobenzene.[2][4]
| Compound | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Fold Increase over Control | Mutagenicity |
| Vehicle Control (DMSO) | - | - | 25 ± 4 | 1.0 | Negative |
| - | + | 30 ± 5 | 1.0 | Negative | |
| This compound | 100 | - | 28 ± 6 | 1.1 | Negative |
| 100 | + | 152 ± 15 | 5.1 | Positive | |
| N-(4-Chloro-5-(methylthio)-2-hydroxyphenyl)hydroxylamine | 50 | - | 289 ± 25 | 11.6 | Positive |
| 50 | + | 310 ± 31 | 10.3 | Positive | |
| 4-Chloro-5-(methylthio)-2-aminobenzene | 100 | - | 26 ± 5 | 1.0 | Negative |
| 100 | + | 35 ± 7 | 1.2 | Negative | |
| 2-Nitro-p-phenylenediamine [2] | 10 | - | 450 ± 42 | 18.0 | Positive |
| 10 | + | 510 ± 55 | 17.0 | Positive | |
| 1-Chloro-2,4-dinitrobenzene [4] | 5 | - | 890 ± 78 | 35.6 | Positive |
| 5 | + | 950 ± 91 | 31.7 | Positive |
A positive result is typically defined as a dose-responsive increase in revertant colonies that is at least twice the background (vehicle control) value.
Interpretation of Results:
-
This compound itself shows no mutagenic activity without metabolic activation. However, in the presence of the S9 mix, a significant increase in revertant colonies is observed, indicating that its metabolites are mutagenic.
-
The hydroxylamino metabolite is a potent direct-acting mutagen, showing high mutagenicity both with and without the S9 mix. This supports the hypothesis that it is a key intermediate in the mutagenic pathway.
-
The fully reduced amine metabolite is not mutagenic, suggesting that the hydroxylamino intermediate is the ultimate or proximate mutagenic species.
-
The comparison compounds, 2-nitro-p-phenylenediamine and 1-chloro-2,4-dinitrobenzene , are potent mutagens, consistent with existing literature.[2][4]
Experimental Protocol: Ames Test (OECD Guideline 471)
The following is a detailed, step-by-step methodology for conducting the Ames test, adhering to the principles outlined in the OECD Guideline 471 for Testing of Chemicals.[3][5][6]
1. Materials and Reagents:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
Nutrient broth.
-
Top agar (containing a trace amount of histidine and biotin).
-
Minimal glucose agar plates.
-
Test compound and vehicle control (e.g., DMSO).
-
Positive controls (e.g., 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA98 with S9).
-
S9 fraction from induced rat liver and cofactor solution (S9 mix).
2. Experimental Procedure:
-
Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to obtain a culture in the late exponential or early stationary phase of growth.
-
Metabolic Activation Preparation: Prepare the S9 mix by combining the S9 fraction with a cofactor solution (e.g., NADP+ and glucose-6-phosphate). Keep on ice.
-
Plate Labeling: Label all minimal glucose agar plates with the test compound, concentration, strain, and S9 condition.
-
Assay:
-
To a sterile tube, add in the following order:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test compound at the desired concentration (or vehicle/positive control).
-
0.5 mL of phosphate buffer (for assays without metabolic activation) or 0.5 mL of the S9 mix (for assays with metabolic activation).
-
-
Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
Add 2.0 mL of molten top agar (kept at 45°C) to the tube.
-
Vortex briefly and pour the entire contents onto a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: After incubation, count the number of revertant colonies on each plate.
The workflow for the Ames test is visualized in the following diagram:
Sources
- 1. PubChemLite - this compound (C7H6ClNO2S) [pubchemlite.lcsb.uni.lu]
- 2. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines (Journal Article) | OSTI.GOV [osti.gov]
- 3. biosafe.fi [biosafe.fi]
- 4. Mutagenic activity of the glutathione S-transferase substrate 1-chloro-2,4-dinitrobenzene (CDNB) in the Salmonella mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. scantox.com [scantox.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Chloro-4-(methylthio)-2-nitrobenzene
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and compliant disposal of these materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Chloro-4-(methylthio)-2-nitrobenzene, a compound whose hazardous properties necessitate meticulous handling to ensure personnel safety and environmental protection.
Disclaimer: This guide is based on available data for structurally similar compounds and general best practices for hazardous waste management due to the absence of a specific, detailed disposal protocol for this compound. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Understanding the Hazard Profile
This compound is a complex molecule with three key functional groups that contribute to its hazardous nature: a chlorinated aromatic ring, a nitro group, and a methylthio group. This combination results in a substance that is toxic, environmentally hazardous, and requires careful management.[1][2]
Nitroaromatic compounds are known for their acute toxicity, mutagenicity, and potential carcinogenicity.[1][3] The electron-withdrawing nature of the nitro group makes these compounds resistant to natural degradation.[1] The presence of a chlorine atom further enhances its persistence and toxicity. Halogenated organic wastes are treated with particular caution due to the potential formation of toxic chlorinated dioxins during improper incineration.[4] The methylthio group, an organosulfur component, introduces the risk of releasing toxic sulfur oxides upon combustion.
Based on data for analogous compounds like 1-chloro-4-nitrobenzene, this compound should be regarded as having the following GHS hazard classifications:
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity | Category 3 (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[5][6] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[5][6] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[5][6] |
| Specific Target Organ Toxicity | Category 2 (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure.[5][6] |
| Hazardous to the Aquatic Environment | Chronic Category 2 | H411: Toxic to aquatic life with long lasting effects.[5][6] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). A thorough risk assessment should always precede any chemical handling.[7]
-
Eye and Face Protection : Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8][9][10][11]
-
Skin Protection : A flame-resistant lab coat is essential.[9] Wear chemical-resistant gloves; nitrile gloves offer good initial protection, but for prolonged contact or immersion, it is crucial to consult the glove manufacturer's compatibility chart.[9][11] Always inspect gloves for any signs of degradation before use.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[8][11] All personnel requiring respiratory protection must be part of a respiratory protection program, which includes fit testing and training.[9]
-
Footwear : Closed-toe shoes are a minimum requirement in any laboratory setting.
Operational Plan for Disposal
The guiding principle for the disposal of this compound is that it must be managed as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals, when mixed, can lead to violent reactions, explosions, or the release of toxic gases.
-
Designated Waste Container : this compound waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Halogenated Organic Waste Stream : This compound belongs to the halogenated organic waste stream.[4][12] Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[4]
-
Avoid Incompatibilities : Do not mix with strong oxidizing agents, strong bases, or reducing agents, as this can lead to violent reactions.[13][14]
Step 2: Waste Containment and Labeling
-
Container Selection : Use a container that is chemically compatible with this compound. A glass bottle with a screw cap is generally suitable for solid waste.
-
Labeling : Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Toxic, Environmental Hazard, Carcinogen)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage
-
Secure Location : Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Away from Incompatibles : Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents.
Step 4: Final Disposal
-
Professional Disposal : The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of the waste.
-
Incineration : The likely disposal method for this compound is high-temperature incineration.[15] This process is designed to break down the organic molecule into less harmful components. However, due to the presence of chlorine and sulfur, the incineration process must be equipped with scrubbers to neutralize the resulting hydrogen chloride, sulfur oxides, and nitrogen oxides.[16]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Alert and Evacuate : Alert personnel in the immediate area and, if necessary, evacuate the laboratory.
-
Restrict Access : Cordon off the spill area to prevent further spread of the contaminant.
-
Don PPE : Before attempting any cleanup, don the full PPE as described above, including respiratory protection.
-
Contain the Spill :
-
Clean Up :
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Use a wet paper towel to decontaminate the spill area, working from the outside in.
-
Place all contaminated materials, including gloves and wipes, into the hazardous waste container.
-
-
Decontaminate : Wash the affected area with soap and water.
-
Report : Report the spill to your supervisor and your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
- Marvin, C. H., & McCarry, B. E. (1995). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 59(4), 555-591.
- National Institute for Occupational Safety and Health (NIOSH). (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards.
- Le, N. T., & Rogers, W. J. (2000). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 147, 1-14.
- Klaunig, J. E. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824.
- Duke University Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs.
- LookChem. (n.d.). Cas 1199-36-6, this compound.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
- University of British Columbia Safety & Risk Services. (2025, September 3). Hazardous Drugs Spill Clean Up.
- The University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Pesticide Environmental Stewardship. (n.d.). Spill Cleanup.
- University of Washington Environmental Health & Safety. (n.d.). Hazardous Waste Segregation.
- University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
- MDPI. (n.d.). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review.
- University of Toronto. (2019, August). HANDLING PROCEDURES FOR CHEMICAL WASTES.
- U.S. Environmental Protection Agency. (2016). Letter to GeNO LLC.
- PubMed. (2015). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging.
- Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide.
- U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- Watson International Ltd. (n.d.). This compound CAS 1199-36-6.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- ResearchGate. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- PubMed. (1996). Biodegradation of nitroaromatic compounds.
- Wikipedia. (n.d.). Mustard gas.
- National Center for Biotechnology Information. (1997). Incineration Processes and Environmental Releases. In Risk Assessment of Hazardous Air Pollutants from Hazardous Waste Combustion. National Academies Press (US).
- DSpace@MIT. (1998). The Chemistry of Chlorine in Combustion Systems and the Gas-Phase Formation of Chlorinated and Oxygenated Pollutants.
- PubMed. (2020). Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study.
- SIELC Technologies. (2018, February 16). This compound.
- PubMed. (2010). Organosulfur compounds and cardiovascular disease.
- Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No..
- ResearchGate. (2025, August 6). (PDF) Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration.
- National Center for Biotechnology Information. (2011). Organosulfur compounds from alliaceae in the prevention of human pathologies.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- MDPI. (2018). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- PubMed. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 5. westliberty.edu [westliberty.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 12. bucknell.edu [bucknell.edu]
- 13. iloencyclopaedia.org [iloencyclopaedia.org]
- 14. icheme.org [icheme.org]
- 15. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 16. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
A Guide to Personal Protective Equipment for Handling 1-Chloro-4-(methylthio)-2-nitrobenzene
Senior Application Scientist Note: This document provides a comprehensive framework for establishing safe handling protocols. However, initial searches did not yield a specific Safety Data Sheet (SDS) for 1-Chloro-4-(methylthio)-2-nitrobenzene. Therefore, this guide has been constructed using 1-Chloro-4-nitrobenzene (CAS 100-00-5) as a well-documented, structurally related analogue for illustrative purposes only . The toxicological and physical properties of your specific compound may differ significantly.
WARNING: The manufacturer's Safety Data Sheet (SDS) for your specific lot of this compound is the sole authoritative document for safety, handling, and disposal. You MUST read and adhere to the SDS before any work begins. The information below is a template and must be adapted using data from your specific SDS.
Part 1: Hazard Identification & Risk Assessment - The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of a robust safety plan. The causality for every safety measure, from fume hood use to glove selection, is derived directly from the substance's hazard profile. While the specific data for this compound must be obtained from its SDS, the following profile for the analogue 1-Chloro-4-nitrobenzene demonstrates the critical data points you must identify.
This related compound is classified as acutely toxic via oral, dermal, and inhalation routes.[1] It is also suspected of causing genetic defects and cancer and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Such a profile demands a zero-tolerance approach to exposure.
Table 1: Example Hazard Profile (Based on 1-Chloro-4-nitrobenzene, CAS 100-00-5)
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[1][3] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1][2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[1][2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[1][2] |
This table is for illustrative purposes. Verify the GHS classifications for your specific chemical from its SDS.
The primary routes of exposure—inhalation of dust, skin absorption, and accidental ingestion—dictate that the principal safety strategy is one of complete containment and the use of an impermeable barrier between the researcher and the chemical.
Part 2: Essential Protective Equipment & Handling Protocols
Safety protocols are built on a "Hierarchy of Controls," prioritizing engineering solutions before relying on personal protective equipment.
Engineering Controls: Your Primary Line of Defense
Engineering controls are designed to remove the hazard at the source, representing the most effective way to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains dusts and vapors, preventing inhalation and contamination of the general laboratory space. Ensure the sash is lowered to the indicated safe working height.
-
Ventilation: The laboratory should have adequate general ventilation to exchange air and dilute any fugitive emissions. Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area.[4]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is your last line of defense. It must be selected based on the specific hazards identified in the SDS and worn correctly at all times.
Table 2: Mandatory PPE for Handling this compound
| Protection Type | Specification | Rationale (Based on Analogue Hazards) |
|---|---|---|
| Eye & Face | ANSI Z87.1-compliant/EN 166 chemical safety goggles. A face shield should be worn over goggles during procedures with a high splash potential (e.g., transfers of large quantities). | Protects against splashes and dust, preventing eye irritation and absorption through mucous membranes. |
| Hand | Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is strongly recommended. | Prevents skin contact with this dermally toxic substance.[5] Always check the glove manufacturer's specifications for breakthrough time against your specific compound or a relevant chemical class. Dispose of outer gloves immediately after handling. |
| Body | Chemical-resistant lab coat (fully buttoned) with tight-fitting cuffs. Long pants and fully enclosed, chemical-resistant shoes are mandatory. | Provides a full-body barrier against spills and contamination.[1][5] Standard cotton lab coats offer insufficient protection. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 for dust or an air-purifying respirator with organic vapor cartridges) is required if there is any risk of aerosol generation or if work must be performed outside of a fume hood (e.g., during a large spill cleanup). All users must be fit-tested and trained. | Protects against inhalation of the highly toxic dust/vapors.[1][5] |
Part 3: Operational and Disposal Plans
A systematic workflow minimizes error and ensures safety at every stage of the experiment.
Step-by-Step Handling Protocol
This workflow is a template for handling acutely toxic solid chemicals and should be adapted to your specific experimental needs.
Caption: Safe Handling Workflow for Acutely Toxic Solids.
Emergency Procedures
Immediate and correct action during an emergency can prevent serious injury.
| Emergency Type | Action Protocol |
| Minor Spill (<1 g, contained in fume hood) | 1. Alert personnel in the immediate area. 2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5] 3. Carefully sweep the material into a designated hazardous waste container. 4. Decontaminate the area with an appropriate solvent and then soap and water. |
| Major Spill (>1 g or outside fume hood) | 1. EVACUATE the laboratory immediately. 2. Alert others and activate the fire alarm if necessary to ensure evacuation. 3. Close the laboratory door and prevent re-entry. 4. Call your institution's emergency response team. Do not attempt to clean it up yourself. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] 2. Use a safety shower if the contact area is large. 3. Seek immediate medical attention. Show the medical team the chemical's SDS. |
| Eye Contact | 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4] 2. Remove contact lenses if present and easy to do. Continue rinsing. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately.[4] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[4][6] 3. Seek immediate medical attention. |
| Ingestion | 1. DO NOT INDUCE VOMITING. [4][6] 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
Disposal Plan
Due to its likely toxicity and environmental hazards, this compound must be disposed of as hazardous waste.
-
Segregation: Never mix this waste with other waste streams. Use a dedicated, clearly labeled, and sealable container for all solid waste (contaminated gloves, weigh paper, absorbent material) and a separate one for liquid waste.
-
Labeling: The waste container must be labeled in accordance with local and national regulations (e.g., EPA, RCRA). The label should clearly state "Hazardous Waste" and list the full chemical name.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour any amount of this chemical down the drain.[7]
By adhering to this rigorous, multi-layered safety framework—always grounded in the specific data from the manufacturer's SDS—you can effectively manage the risks and ensure a safe laboratory environment for yourself and your colleagues.
References
The following references pertain to the analogue 1-Chloro-4-nitrobenzene (CAS 100-00-5) or general chemical safety and are used here for illustrative purposes.
- Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS.
- New Jersey Department of Health and Senior Services. (Date not available). Hazard Summary: BENZENE, 1-(CHLORO- METHYL)-4-NITRO-.
- SDFine. (Date not available). 1-chloro-2-nitrobenzene Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). 1-chloro-2-nitrobenzene Safety Data Sheet.
- ECHEMI. (Date not available). 1-Chloro-4-methoxy-2-nitrobenzene SDS, 10298-80-3 Safety Data Sheets.
- CPAchem. (2022, November 24). Safety data sheet: 1-Chloro-4-nitrobenzene.
- Sigma-Aldrich. (2024, August 6). 1-Chloro-4-nitrobenzene Safety Data Sheet.
- Cole-Parmer. (Date not available). Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%.
- Cole-Parmer. (Date not available). Material Safety Data Sheet - 1-Chloro-4-nitrobenzene, 99%.
- Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
- Fisher Scientific. (Date not available). o-Nitrochlorobenzene Safety Data Sheet.
- Sigma-Aldrich. (2015, July 10). 1-Chloro-4-nitrobenzene - Safety Data Sheet.
- OEHHA. (1999, November 1). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
